Nitrogen
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
molecular nitrogen | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRMHOSHXDMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2 | |
| Record name | NITROGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8898 | |
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| URL | https://cameochemicals.noaa.gov/chemical/4069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | NITROGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | NITROGEN (LIQUIFIED) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036304 | |
| Record name | Nitrogen | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.014 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen appears as a colorless odorless gas. Noncombustible and nontoxic. Makes up the major portion of the atmosphere, but will not support life by itself. Used in food processing, in purging air conditioning and refrigeration systems, and in pressurizing aircraft tires. May cause asphyxiation by displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant., Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB], Liquid, ODOURLESS COLOURLESS EXTREMELY COLD LIQUID. | |
| Record name | NITROGEN | |
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| Record name | NITROGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Nitrogen | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
-320.1 °F at 760 mmHg (USCG, 1999), -195.79 °C (77.36 K), -196 °C | |
| Record name | NITROGEN | |
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| URL | https://cameochemicals.noaa.gov/chemical/8898 | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4069 | |
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| Record name | Nitrogen, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 1.81X10+4 mg/L at 21 °C, Insoluble in ethanol, Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/, Slightly soluble in water and alcohol, For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page., 18.1 mg/mL at 21 °C, Solubility in water: poor | |
| Record name | Nitrogen, Elemental | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
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| Record name | Nitrogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROGEN (LIQUIFIED) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.807 at -319.9 °F (USCG, 1999) - Less dense than water; will float, 1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid), Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole, VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/, Density (at the boiling point of the liquid): 0.808 kg/l | |
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| URL | https://cameochemicals.noaa.gov/chemical/8898 | |
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| URL | https://cameochemicals.noaa.gov/chemical/4069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nitrogen, Elemental | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Density |
0.96737 (Air = 1.00) | |
| Record name | Nitrogen, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
-236 °C at 1Pa (solid); -232 °C at 10Pa (solid); -226.8 °C at 100Pa (solid); -220.2 °C at 1kPa (solid); -211.1 °C at 10kPa (solid); -195.9 °C at 100kPa (N2) | |
| Record name | Nitrogen, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Argon and other rare gases; oxygen. | |
| Record name | Nitrogen, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless liquid at -196 °C | |
CAS No. |
7727-37-9, 13966-04-6, 154680-01-0 | |
| Record name | NITROGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nitrogen (N2+) | |
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| Record name | Nitrogen, mol. (N4) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nitrogen [NF] | |
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| Record name | Nitrogen | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-354 °F (USCG, 1999), -210.01 °C (63.14K), TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G, -210.01 °C, -210 °C | |
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| URL | https://cameochemicals.noaa.gov/chemical/8898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
A Guide to the Foundational Principles of Nitrogen Chemistry for Researchers
Introduction: Nitrogen, comprising approximately 78% of our atmosphere, is a cornerstone element in the chemical and biological sciences.[1][2] Its unique electronic structure allows it to form a vast array of compounds with a wide range of oxidation states, from -3 in amines to +5 in nitrates.[3][4][5][6] This versatility makes this compound a critical component of countless molecules essential for life, including amino acids, proteins, and nucleic acids.[6] For researchers in drug development and materials science, a deep understanding of this compound chemistry is paramount. The element's ability to participate in hydrogen bonding and form stable, yet reactive, functional groups is fundamental to molecular recognition, catalysis, and the synthesis of novel therapeutic agents and materials. This guide provides an in-depth overview of the core principles of this compound chemistry, tailored for scientists and professionals who leverage its properties to drive innovation.
Chapter 1: Fundamental Properties of the this compound Atom
The chemical behavior of this compound is dictated by its fundamental atomic properties. Its position in the periodic table, electronic configuration, and electronegativity are key to understanding its bonding and reactivity.
1.1 Electronic Configuration and Valence
This compound (atomic number 7) has the electron configuration 1s²2s²2p³.[7] With five valence electrons in its second shell, it can form a variety of bonds to achieve a stable octet.[1][2][8] This configuration, with three unpaired p-electrons, predisposes this compound to form three covalent bonds, as commonly seen in ammonia (B1221849) (NH₃).[7][9]
1.2 Electronegativity and Bond Polarity
This compound has a high electronegativity of 3.04 on the Pauling scale, surpassed only by oxygen, fluorine, and chlorine.[1] This high electronegativity leads to the formation of polar covalent bonds with less electronegative elements like carbon and hydrogen. The carbon-nitrogen bond (C-N) is a staple in organic chemistry, and its polarity is crucial to the reactivity of many functional groups.[10]
1.3 Bonding Characteristics
This compound's ability to form single, double, and triple bonds with itself and other elements is a defining feature of its chemistry.[1][11]
-
Single Bonds (N-N): While possible, N-N single bonds are relatively weak (around 160 kJ/mol) due to repulsion between the lone pairs of electrons on adjacent this compound atoms.[11][12] This limits the stability of long this compound chains.[11]
-
Multiple Bonds (N=N, N≡N): this compound readily forms pπ-pπ multiple bonds.[1][5] The triple bond in dithis compound (N₂) is exceptionally strong (945.33 kJ/mol), rendering the molecule highly inert and making this compound fixation a significant chemical challenge.[11][13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview, Cycle & Symbol - Lesson | Study.com [study.com]
- 3. Oxidation states of this compound | MEL Chemistry [melscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. smartachievers.online [smartachievers.online]
- 6. This compound Compounds | Research Starters | EBSCO Research [ebsco.com]
- 7. This compound Electron Configuration [enthu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound compounds - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.cocodoc.com [cdn.cocodoc.com]
- 13. gcsescience.com [gcsescience.com]
- 14. WebElements Periodic Table » this compound » properties of compounds [winter.group.shef.ac.uk]
An In-depth Technical Guide to the Core Mechanisms of Nitrogen Fixation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core mechanisms of nitrogen fixation, encompassing both biological and industrial processes. It is designed to serve as a detailed resource, offering insights into the intricate enzymatic reactions, regulatory networks, and experimental methodologies that are central to this vital biogeochemical process. The content herein is curated to support advanced research and development in fields ranging from sustainable agriculture to novel therapeutic interventions.
Core Mechanisms of this compound Fixation
This compound fixation is the process by which atmospheric this compound (N₂) is converted into ammonia (B1221849) (NH₃), a bioavailable form of this compound. This conversion is essential for the synthesis of amino acids, nucleic acids, and other fundamental biomolecules. The immense stability of the dithis compound triple bond (N≡N) necessitates significant energy input, which is achieved through two primary pathways: biological this compound fixation (BNF) and industrial this compound fixation.
Biological this compound Fixation (BNF)
BNF is carried out by a specialized group of prokaryotes known as diazotrophs. This process is catalyzed by the nitrogenase enzyme complex under anaerobic conditions.
The overall stoichiometry of the reaction catalyzed by the most common molybdenum-dependent nitrogenase is:
N₂ + 8H⁺ + 8e⁻ + 16 ATP → 2NH₃ + H₂ + 16 ADP + 16 Pi [1]
This equation highlights the substantial energy requirement of BNF, consuming at least 16 molecules of ATP to fix a single molecule of N₂.
The Nitrogenase Enzyme Complex:
The nitrogenase complex is composed of two main protein components:
-
The Fe Protein (Component II or Dinitrogenase Reductase): A homodimer containing a single [4Fe-4S] cluster. Its primary role is to transfer electrons one at a time to the MoFe protein, a process that is coupled to the hydrolysis of ATP.
-
The MoFe Protein (Component I or Dinitrogenase): A heterotetramer containing two unique metal clusters:
-
P-cluster ([8Fe-7S]): Acts as an electron relay, transferring electrons from the Fe protein to the FeMo-cofactor.
-
FeMo-cofactor ([Mo-7Fe-9S-C-homocitrate]): The active site where the binding and reduction of N₂ to ammonia occur.
-
There are also alternative nitrogenases, such as the vanadium-dependent (VFe) and iron-only (FeFe) nitrogenases, which are typically expressed under molybdenum-limiting conditions.[1]
Industrial this compound Fixation: The Haber-Bosch Process
The Haber-Bosch process is the primary industrial method for ammonia synthesis. It involves the reaction of this compound and hydrogen gases at high temperatures (400-500°C) and pressures (150-300 atmospheres) in the presence of an iron-based catalyst.
The balanced chemical equation for the Haber-Bosch process is:
N₂ (g) + 3H₂ (g) ⇌ 2NH₃ (g)
While this reaction is exothermic, the high activation energy of the N≡N bond necessitates the harsh reaction conditions to achieve a reasonable reaction rate.
Data Presentation: Comparative Quantitative Data
This compound Fixation Efficiency of Diazotrophs
The efficiency of biological this compound fixation varies significantly among different types of diazotrophs. Symbiotic associations, particularly those between rhizobia and legumes, are generally the most productive.
| Diazotroph Type | Representative Genera | This compound Fixation Rate (kg N/ha/year) |
| Symbiotic | ||
| Legume-Rhizobia | Rhizobium, Bradyrhizobium | 50 - 300[2][3][4] |
| Actinorhizal | Frankia | 2 - 362[5] |
| Cyanobacterial Symbioses | Anabaena (with Azolla) | 45 - 450[5] |
| Free-Living (Non-Symbiotic) | ||
| Aerobic | Azotobacter | 0.3 - 60[3][6] |
| Facultative Anaerobic | Klebsiella | Variable |
| Anaerobic | Clostridium | Variable |
| Photosynthetic (Cyanobacteria) | Nostoc, Trichodesmium | 1 - 80 (Terrestrial), up to 150 (Aquatic)[5] |
Kinetic Parameters of Nitrogenase Isoforms
The kinetic properties of nitrogenase vary depending on the metal cofactor at the active site and the substrate being reduced.
| Nitrogenase Isoform | Substrate | Apparent Km (atm) | Vmax (nmol product/min/mg MoFe or FeFe protein) |
| Mo-nitrogenase | N₂ | 0.13 ± 0.03[7] | 713 ± 19 (NH₃)[7] |
| C₂H₂ | 0.009 ± 0.0005[7] | 1876 ± 20 (C₂H₄)[7] | |
| H⁺ | - | ~3000 (H₂) | |
| Fe-nitrogenase | N₂ | 0.56 ± 0.06[7] | 181 ± 5 (NH₃)[7][8] |
| C₂H₂ | ~0.144 (calculated from 16-fold higher Km than Mo-nitrogenase)[7] | 306 ± 3 (C₂H₄)[7][8] | |
| H⁺ | - | 1085 ± 41 (H₂)[7][8] | |
| V-nitrogenase | N₂ | Intermediate between Mo- and Fe-nitrogenase | Lower than Mo-nitrogenase |
| C₂H₂ | Intermediate between Mo- and Fe-nitrogenase | Lower than Mo-nitrogenase | |
| H⁺ | - | Higher than Mo-nitrogenase |
Note: Vmax values can vary depending on assay conditions and protein purity.
Signaling Pathways and Regulatory Networks
The expression of this compound fixation (nif) genes is tightly regulated to prevent the energetically expensive process from occurring when fixed this compound is already available or when oxygen, which irreversibly damages the nitrogenase enzyme, is present.
The NifL-NifA Regulatory System in Azotobacter vinelandii
In the free-living diazotroph Azotobacter vinelandii, the NifL-NifA system is a primary regulator of nif gene expression.
-
NifA is a transcriptional activator that binds to upstream activator sequences (UAS) of nif operons, promoting their transcription by RNA polymerase containing the sigma factor σ⁵⁴ (RpoN).
-
NifL is a flavoprotein that acts as a sensor for both oxygen and the cellular this compound status. In the presence of oxygen or high levels of fixed this compound, NifL binds to and inhibits the activity of NifA. The this compound status is communicated to NifL through the signal transduction protein GlnK.
The FixLJ-FixK Regulatory Cascade in Sinorhizobium meliloti
In symbiotic rhizobia like Sinorhizobium meliloti, the FixLJ two-component system is a key regulator that responds to low oxygen levels within the root nodule.
-
FixL is a membrane-bound sensor histidine kinase containing a heme moiety. Under low oxygen conditions, FixL autophosphorylates.
-
FixJ is the cognate response regulator. Phosphorylated FixJ (FixJ-P) becomes an active transcriptional regulator.
-
FixK is a transcriptional regulator whose expression is activated by FixJ-P. FixK, in turn, regulates the expression of genes required for microaerobic respiration (fixNOQP) and also negatively autoregulates its own expression and the expression of nifA.
Experimental Protocols
Acetylene (B1199291) Reduction Assay (ARA) for Nitrogenase Activity
This assay provides an indirect measure of nitrogenase activity by exploiting the enzyme's ability to reduce acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄).
Principle: The rate of ethylene production is proportional to the total electron flux through the nitrogenase enzyme.
Materials:
-
Gas-tight vials or syringes with septa
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)
-
Calcium carbide (CaC₂) for generating acetylene, or a cylinder of purified acetylene gas
-
Ethylene standard for GC calibration
-
Sample containing active nitrogenase (e.g., nodulated roots, bacterial culture)
Workflow Diagram:
References
- 1. This compound fixation - Wikipedia [en.wikipedia.org]
- 2. Negative autoregulation of the Rhizobium meliloti fixK gene is indirect and requires a newly identified regulator, FixT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Fixing Azotobacter Species as Potential Soil Biological Enhancers for Crop Nutrition and Yield Stability [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of N2 Reduction Catalyzed by Fe-Nitrogenase Involves Reductive Elimination of H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
The Cornerstone of Life: A Technical Guide to Nitrogen's Role in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen, a fundamental element of life, forms the backbone of amino acids, the constituent units of proteins. Its availability and metabolic integration are critical determinants of cellular growth, proliferation, and function. For researchers in the life sciences and professionals in drug development, a deep, technical understanding of this compound's journey from environmental sources to its final incorporation into functional proteins is paramount. This guide provides an in-depth exploration of the core processes of this compound assimilation, amino acid biosynthesis, and the intricate signaling networks that govern protein synthesis, with a focus on quantitative data and detailed experimental methodologies.
The Central Role of this compound in the Building Blocks of Proteins
Proteins are complex macromolecules composed of 20 common amino acids, each containing a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). The presence of the amino group underscores the essentiality of this compound in protein structure and function. The peptide bonds that link amino acids together to form polypeptide chains are formed between the carboxyl group of one amino acid and the amino group of another, further highlighting the indispensable role of this compound in creating the primary structure of proteins.
From Environment to Amino Acid: this compound Assimilation and Biosynthesis
Before this compound can be incorporated into proteins, it must first be assimilated from the environment and used to synthesize amino acids. In mammals, this process relies on the dietary intake of essential amino acids and the biosynthesis of non-essential amino acids from metabolic intermediates.
This compound Assimilation Pathways
In mammals, dietary proteins are broken down into amino acids, which are then absorbed and transported to various tissues. The primary carriers of this compound for biosynthetic reactions are glutamate (B1630785) and glutamine. The assimilation of ammonia (B1221849) (NH4+), a key intermediate, is primarily facilitated by the actions of glutamate dehydrogenase (GDH) and glutamine synthetase (GS).
-
Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reductive amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, to form glutamate.
-
Glutamine Synthetase (GS): This enzyme incorporates ammonia into glutamate to form glutamine, a major this compound donor in various biosynthetic pathways.
Amino Acid Biosynthesis from TCA Cycle Intermediates
The carbon skeletons for the synthesis of non-essential amino acids are derived from intermediates of central metabolic pathways, primarily the Tricarboxylic Acid (TCA) cycle.
-
From α-Ketoglutarate: Glutamate, glutamine, proline, and arginine are synthesized from α-ketoglutarate.
-
From Oxaloacetate: Aspartate, asparagine, methionine, threonine, and lysine (B10760008) are derived from oxaloacetate.
The Machinery of Protein Synthesis: Translation
Translation is the process by which the genetic information encoded in messenger RNA (mRNA) is used to synthesize a protein. This intricate process is carried out by ribosomes and involves three main stages: initiation, elongation, and termination. The availability of amino acids, the direct products of this compound metabolism, is a prerequisite for the elongation phase, where transfer RNA (tRNA) molecules deliver the corresponding amino acids to the ribosome to be added to the growing polypeptide chain.
Regulation of Protein Synthesis by this compound Availability: The mTORC1 Signaling Pathway
Cells must tightly regulate protein synthesis to match nutrient availability. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central signaling hub that integrates signals from growth factors, energy status, and, crucially, amino acid levels to control cell growth and proliferation.[1][2]
Amino acids, particularly leucine (B10760876) and arginine, are potent activators of mTORC1.[1] The sensing of amino acids occurs at the lysosome and involves a complex interplay of various proteins, including the Rag GTPases, Rheb, and their regulators.
Upon amino acid sufficiency, Rag GTPases in their active conformation recruit mTORC1 to the lysosomal surface.[3] This co-localization allows for the activation of mTORC1 by the small GTPase Rheb, which is also located at the lysosome.[3] Activated mTORC1 then phosphorylates a number of downstream targets to promote protein synthesis, including:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[4]
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[4]
Quantitative Analysis of this compound's Role in Protein Synthesis
The following tables summarize key quantitative data from studies investigating the impact of this compound availability and amino acid concentrations on protein synthesis.
Table 1: this compound Balance and Protein Synthesis
| Condition | This compound Intake ( g/day ) | This compound Excretion ( g/day ) | This compound Balance ( g/day ) | Protein Synthesis Rate |
| Healthy Adult (Equilibrium) | ~12.8 | ~12.8 | 0 | Basal |
| Growing Child (Positive Balance) | > Excretion | < Intake | Positive | Elevated |
| Malnutrition (Negative Balance) | < Excretion | > Intake | Negative | Decreased |
Data compiled from general nutritional science principles.[5]
Table 2: Effect of Amino Acid Concentration on Muscle Protein Synthesis
| Amino Acid Supplementation | Leucine Concentration (µM) | Fractional Synthesis Rate (%/h) |
| Basal (Fasting) | ~100 | ~0.05 |
| Leucine-enriched Essential Amino Acids | ~350 | ~0.10 |
Representative data synthesized from studies on human muscle protein synthesis.[5]
Experimental Protocols
A comprehensive understanding of the role of this compound in protein synthesis relies on robust experimental methodologies. Below are detailed protocols for key techniques used to quantify protein synthesis and this compound metabolism.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
Objective: To quantitatively compare the proteomes of two or more cell populations grown under different conditions of this compound or amino acid availability.
Principle: Cells are metabolically labeled with "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine). After experimental treatment, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[6]
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal arginine and lysine. The other is grown in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., 13C6-Arginine) and lysine (e.g., 13C6,15N2-Lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective SILAC media.
-
-
Experimental Treatment:
-
Apply the desired experimental conditions (e.g., this compound starvation, specific amino acid supplementation) to the cell populations.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the light and heavy cell lysates.
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of peptides by comparing the peak intensities of the light and heavy isotopic forms.
-
Calculate the protein abundance ratios to determine changes in protein expression between the different conditions.
-
Protocol 2: Measurement of Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)
Objective: To measure the rate of global protein synthesis in cells or tissues.
Principle: OP-Puro is an analog of puromycin (B1679871) that incorporates into the C-terminus of nascent polypeptide chains during translation, leading to their termination. The incorporated OP-Puro contains an alkyne group that can be detected via a "click" chemistry reaction with a fluorescently labeled azide (B81097), allowing for the quantification of newly synthesized proteins.
Methodology:
-
Cell/Tissue Treatment:
-
Incubate cells or administer to an animal a solution of OP-Puro for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis and Fixation:
-
Harvest and lyse the cells or homogenize the tissue.
-
Fix the cells or tissue sections with an appropriate fixative (e.g., paraformaldehyde).
-
-
Click Chemistry Reaction:
-
Permeabilize the cells or tissue sections.
-
Perform the click chemistry reaction by incubating with a fluorescent azide (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst.
-
-
Detection and Quantification:
-
Analyze the fluorescence intensity of the incorporated OP-Puro using flow cytometry, fluorescence microscopy, or a plate reader.
-
The fluorescence intensity is directly proportional to the rate of protein synthesis.
-
Conclusion
This compound is not merely a constituent of proteins; it is a central regulator of the entire process of protein synthesis. From its assimilation into amino acids to its role in activating the master regulatory mTORC1 pathway, the availability of this compound dictates the cell's capacity for growth and function. The experimental techniques outlined in this guide provide powerful tools for dissecting the intricate mechanisms that link this compound metabolism to protein synthesis. A thorough understanding of these processes is essential for researchers and drug development professionals seeking to modulate cellular growth in various physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsnstore.eu [hsnstore.eu]
- 5. Untitled Document [ucl.ac.uk]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and this compound flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Properties of Liquid Nitrogen for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, safety protocols, and experimental applications of liquid nitrogen (LN2) in a laboratory environment. The information is intended to ensure safe and effective handling for research, scientific, and drug development applications.
Core Physical and Chemical Properties
Liquid this compound is the liquefied form of elemental this compound, produced industrially by fractional distillation of liquid air.[1][2] It is a colorless, odorless, and non-flammable cryogenic liquid.[3] The diatomic nature of the N₂ molecule is retained upon liquefaction. Due to weak van der Waals forces between N₂ molecules, it has a very low boiling point.[1]
Table 1: Quantitative Physical and Chemical Properties of Liquid this compound
| Property | Value | Units | Notes |
| Boiling Point | -195.8 | °C | At atmospheric pressure.[1][2] |
| 77.36 | K | ||
| Melting/Freezing Point | -210 | °C | Can be achieved in a vacuum chamber.[1] |
| 63.15 | K | ||
| Density (liquid, at boiling point) | 808 | kg/m ³ | Approximately 0.808 g/mL. |
| Density (gas, at boiling point) | 4.6 | kg/m ³ | |
| Density (gas, at 20°C) | 1.145 | kg/m ³ | |
| Liquid-to-Gas Expansion Ratio | 1:694 | (volume) | At 20°C and 1 atm.[2] |
| Molecular Weight | 28.014 | g/mol | [4] |
| Specific Heat (liquid) | 2.04 | kJ/kg·K | |
| Heat of Vaporization | 199.2 | kJ/kg | |
| Viscosity (at boiling point) | 0.158 | mPa·s | |
| Dielectric Constant | 1.43 |
Key Safety Hazards and Preventative Measures
The use of liquid this compound presents several significant hazards that must be managed through strict adherence to safety protocols. The primary risks are associated with its extreme cold, potential for asphyxiation, and the dangers of pressure buildup.
Table 2: Summary of Hazards and Control Measures for Liquid this compound
| Hazard | Description | Preventative Measures & Control |
| Extreme Cold (Cryogenic Burns/Frostbite) | Direct contact with LN2 or its cold vapors can cause severe frostbite and tissue damage instantaneously.[5] Materials like carbon steel, plastic, and rubber can become brittle and shatter upon contact.[6] | Personal Protective Equipment (PPE): Wear cryogenic gloves, a full-face shield over safety goggles, a lab coat, long trousers without cuffs, and closed-toe shoes.[7] Handling: Use tongs to handle objects submerged in LN2. Never touch non-insulated surfaces of containers with bare skin.[6] |
| Asphyxiation | The high liquid-to-gas expansion ratio (1:694) can rapidly displace oxygen in enclosed or poorly ventilated areas, leading to an oxygen-deficient atmosphere.[6][8] this compound gas is colorless and odorless, providing no sensory warning.[7] | Ventilation: Always handle and store liquid this compound in well-ventilated areas.[6][7] Monitoring: In areas of high usage or storage, an oxygen deficiency monitor should be installed.[4] Confined Spaces: Avoid entering or storing LN2 in confined spaces like cold rooms.[9] |
| Pressure Buildup and Explosion | If stored in a sealed container, the continuous boiling of LN2 will cause a rapid and extreme buildup of pressure, leading to a violent explosion.[6][8] Ice plugs can also form in the neck of containers, blocking the escape of gas.[8] | Venting: Never store liquid this compound in a tightly sealed container. Use only approved containers (Dewars) with loose-fitting lids or pressure-relief devices.[6] Inspection: Regularly check that pressure-relief valves are not blocked or malfunctioning.[7] |
| Oxygen Enrichment | Since liquid this compound has a lower boiling point (-196°C) than liquid oxygen (-183°C), oxygen from the atmosphere can condense into open containers of LN2. This can create an oxygen-enriched liquid, which poses a significant fire and explosion hazard, especially in the presence of organic materials.[5] | Container Management: Keep containers covered with appropriate vented lids to minimize air exposure.[6] Material Compatibility: Keep combustible materials away from equipment containing cryogenic fluids.[10] |
| Splashing | Splashing is common when filling a warm container with LN2 or when immersing objects into the liquid. | Controlled Filling: Pour liquid this compound slowly to minimize boiling and splashing.[6] Use a phase separator or a filling funnel. PPE: Always wear a face shield and safety goggles during transfers.[2] |
Experimental Protocols
This protocol outlines the standard procedure for preserving mammalian cell lines for long-term storage in liquid this compound.
Materials:
-
Healthy, log-phase cell culture (viability >90%)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid this compound storage dewar
-
Personal Protective Equipment (PPE)
Methodology:
-
Preparation of Freezing Medium:
-
Prepare the cryopreservation medium fresh. A common formulation is 90% FBS and 10% DMSO.
-
Alternatively, use a complete growth medium with 10% FBS and 10% DMSO.
-
Keep the freezing medium on ice.
-
-
Cell Harvesting:
-
For Adherent Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Incubate until cells are rounded and detached. Neutralize the trypsin with complete growth medium.
-
For Suspension Cells: Proceed directly to cell collection.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count using a hemocytometer or automated cell counter to determine the total number of viable cells.
-
Centrifuge the cell suspension at 100-400 x g for 5-10 minutes to obtain a cell pellet.[10]
-
Carefully aspirate the supernatant without disturbing the pellet.
-
-
Resuspension in Freezing Medium:
-
Gently resuspend the cell pellet in the pre-chilled freezing medium to a final concentration of 1-5 x 10⁶ viable cells/mL.
-
Work quickly, as DMSO can be toxic to cells at room temperature.
-
-
Aliquoting:
-
Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryogenic vials.
-
Ensure the caps (B75204) are securely tightened.
-
-
Controlled-Rate Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
This apparatus ensures a cooling rate of approximately -1°C per minute, which is crucial for maintaining cell viability.[11]
-
Place the freezing container in a -80°C freezer and leave it for at least 4 hours, preferably overnight.
-
-
Transfer to Liquid this compound:
-
Quickly transfer the frozen vials from the -80°C freezer to a liquid this compound storage dewar.
-
For safety and to prevent cross-contamination, store vials in the vapor phase above the liquid this compound.[10]
-
Record the location of the vials in an inventory system.
-
Objective: To measure the boiling point of liquid this compound at atmospheric pressure. This requires specialized equipment due to the cryogenic temperatures.
Materials:
-
Dewar of liquid this compound
-
Low-temperature thermometer or thermocouple with a digital reader (calibrated for cryogenic range)
-
Small, insulated open container (e.g., a small Dewar flask)
-
Ring stand and clamp
-
Barometer
Methodology:
-
Safety Precautions: Don all required PPE, including cryogenic gloves and a face shield. Ensure the work area is well-ventilated.
-
Setup: Secure the low-temperature thermometer or thermocouple to the ring stand using a clamp.
-
Transfer LN2: Carefully pour a small amount of liquid this compound into the insulated container. The liquid will boil vigorously at first.
-
Temperature Measurement: Once the initial vigorous boiling subsides, carefully lower the probe of the thermometer/thermocouple into the liquid this compound. Do not let the probe rest on the bottom of the container.
-
Equilibration: Allow the temperature reading to stabilize. The liquid will continue to boil at a steady rate.
-
Record Boiling Point: Once the reading is constant for at least one minute, record the temperature. This is the boiling point of liquid this compound at the current atmospheric pressure.
-
Record Atmospheric Pressure: Record the barometric pressure from a local barometer. The boiling point is dependent on pressure.[12]
-
Disposal: Allow the remaining liquid this compound to evaporate completely in the well-ventilated area.
Objective: To determine the density of liquid this compound using a modified pycnometer method. This protocol is an adaptation and requires extreme care.
Materials:
-
Dewar of liquid this compound
-
Small, pre-weighed, and calibrated metal or glass pycnometer (must be able to withstand cryogenic temperatures)
-
Analytical balance
-
Insulated container (e.g., a polystyrene box)
-
Tongs
-
PPE
Methodology:
-
Safety Precautions: This procedure involves handling a cold, fragile container. All PPE is mandatory. Work in a well-ventilated area.
-
Initial Weighing: Record the mass of the clean, dry, and empty pycnometer at room temperature.
-
Cooling the Pycnometer: Place the empty pycnometer in an insulated container. Slowly and carefully add a small amount of liquid this compound to the outside of the pycnometer to pre-cool it. This minimizes thermal shock when filling.
-
Filling the Pycnometer: Using a funnel designed for cryogenics, carefully fill the pre-cooled pycnometer with liquid this compound until it is completely full and a small amount overflows through the capillary stopper.
-
Weighing the Filled Pycnometer: Carefully place the filled pycnometer on the analytical balance and record the mass. Work quickly to minimize evaporation. The mass will be continuously decreasing. Try to get a stable reading as soon as possible.
-
Calculations:
-
Mass of liquid this compound = (Mass of filled pycnometer) - (Mass of empty pycnometer).
-
Density of liquid this compound = (Mass of liquid this compound) / (Known volume of the pycnometer).
-
-
Disposal: Allow the pycnometer to warm to room temperature in a well-ventilated area, allowing all the liquid this compound to evaporate.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the safe handling of liquid this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for the safe handling of liquid this compound in a laboratory.
References
- 1. ised-isde.canada.ca [ised-isde.canada.ca]
- 2. physics.purdue.edu [physics.purdue.edu]
- 3. phy.olemiss.edu [phy.olemiss.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4484822A - Method and apparatus for determining boiling points of liquids - Google Patents [patents.google.com]
- 7. che.utah.edu [che.utah.edu]
- 8. mt.com [mt.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. US4991449A - Method and apparatus for sampling a cryogenic liquid for analysis - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
The Marine Nitrogen Cycle: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of Core Processes, Experimental Methodologies, and Quantitative Data in Marine Nitrogen Cycle Research
The this compound cycle in marine ecosystems is a complex and dynamic interplay of microbial processes that govern the bioavailability of this compound, a critical limiting nutrient for primary productivity in vast expanses of the world's oceans. Understanding the intricacies of this cycle is paramount for researchers in marine science, drug development, and climate science, as it directly influences global carbon cycling and the health of marine food webs. This technical guide provides a detailed overview of the core processes, experimental protocols for their quantification, and a summary of key quantitative data to serve as a resource for professionals in the field.
Core Processes of the Marine this compound Cycle
The marine this compound cycle is characterized by a series of interconnected microbial transformations that convert this compound between its various oxidation states. These core processes maintain the balance of bioavailable this compound in the ocean.
This compound Fixation
This compound fixation is the conversion of inert dithis compound gas (N₂) into ammonia (B1221849) (NH₃), making it accessible to the marine food web.[1] This process is carried out by a specialized group of prokaryotes called diazotrophs. In marine environments, cyanobacteria, such as Trichodesmium and unicellular species like Crocosphaera, are significant this compound fixers.[1] The availability of iron and phosphorus can be a key factor regulating the rates of this compound fixation.[1]
Nitrification
Nitrification is a two-step aerobic process where ammonia (NH₃) or ammonium (B1175870) (NH₄⁺) is oxidized to nitrate (B79036) (NO₃⁻). The first step, the oxidation of ammonium to nitrite (B80452) (NO₂⁻), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step, the oxidation of nitrite to nitrate, is performed by nitrite-oxidizing bacteria (NOB). Oxygen concentration is a primary factor controlling nitrification rates.[1]
Denitrification
Denitrification is the anaerobic process where nitrate (NO₃⁻) is reduced to dithis compound gas (N₂), which is then lost from the ocean to the atmosphere. This process is a major sink for fixed this compound in the marine environment and occurs in oxygen-deficient zones (ODZs) and marine sediments.[1][2]
Anaerobic Ammonium Oxidation (Anammox)
Anammox is an anaerobic process where ammonium (NH₄⁺) and nitrite (NO₂⁻) are converted directly into dithis compound gas (N₂).[1] This process is also a significant pathway for this compound loss in anoxic marine environments, particularly in ODZs and sediments.[2][3]
Assimilation
Marine phytoplankton and bacteria assimilate inorganic this compound (such as nitrate, nitrite, and ammonium) and dissolved organic this compound (DON) to synthesize organic matter. This process forms the base of the marine food web.
Ammonification (Remineralization)
Ammonification is the process by which decomposers break down organic this compound from dead organisms and waste products back into ammonium (NH₄⁺). This regenerated ammonium can then be utilized by phytoplankton or undergo nitrification.
Quantitative Data on Marine this compound Cycle Processes
The following tables summarize key quantitative data for the core processes of the marine this compound cycle. These values can vary significantly based on location, season, and environmental conditions.
Table 1: Rates of Key this compound Cycle Processes in Marine Environments
| Process | Marine Environment | Rate Range | Units | References |
| This compound Fixation | Open Ocean | 0.1 - 10 | nmol N L⁻¹ d⁻¹ | |
| Coastal Waters | < detection limit - 7.51 | nmol N L⁻¹ d⁻¹ | ||
| Global Marine | 100 - 200 | Tg N yr⁻¹ | [1] | |
| Nitrification | Euphotic Zone | 0 - >100 | nmol N L⁻¹ d⁻¹ | |
| Oxygen Minimum Zones | Enhanced at boundaries | nmol N L⁻¹ d⁻¹ | ||
| Denitrification | Oxygen Deficient Zones | 50 - 77 | Tg N yr⁻¹ | |
| Marine Sediments | 120 - 240 | Tg N yr⁻¹ | ||
| Anammox | Oxygen Deficient Zones | up to 40 | nmol N₂ L⁻¹ d⁻¹ | |
| Black Sea | ~11 | nmol N₂ L⁻¹ d⁻¹ |
Table 2: this compound Fluxes in Marine Ecosystems
| Flux | Source/Sink | Magnitude (Tg N yr⁻¹) | References |
| Riverine Input | Land to Coastal Ocean | ~48 | |
| Atmospheric Deposition | Atmosphere to Ocean | 39 - 90 | [4] |
| Submarine Groundwater Discharge | Land to Coastal Ocean | Comparable to riverine input | [4] |
| This compound Loss (Denitrification + Anammox) | Ocean to Atmosphere | ~200 - 400 | [1] |
| Burial in Sediments | Water Column to Sediments | ~22 (Proximal Coastal) | [1] |
Experimental Protocols
Accurate quantification of this compound cycling rates is essential for understanding and modeling marine ecosystems. Below are detailed methodologies for key experiments.
Measurement of this compound Fixation using the ¹⁵N₂ Tracer Method
This method directly measures the incorporation of ¹⁵N-labeled dithis compound gas into particulate organic this compound.
Materials:
-
Seawater sample
-
Incubation bottles (e.g., polycarbonate)
-
¹⁵N₂ gas (98-99 atom %)
-
Gas-tight syringe
-
Vacuum line
-
Filtration apparatus (e.g., glass fiber filters, GF/F)
-
Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)
Procedure:
-
Sample Collection: Collect seawater from the desired depth, minimizing contamination.
-
¹⁵N₂ Addition:
-
For the bubble release method, a small bubble of ¹⁵N₂ gas is introduced into the incubation bottle filled with the seawater sample. The bottle is then gently agitated to facilitate dissolution of the gas.
-
Alternatively, ¹⁵N₂-enriched seawater can be prepared by degassing filtered seawater and then adding a known volume of ¹⁵N₂ gas. An aliquot of this enriched seawater is then added to the sample incubation bottles.
-
-
Incubation: Incubate the samples under in situ or simulated in situ conditions (light, temperature) for a specific duration (e.g., 24 hours).
-
Filtration: At the end of the incubation, filter the samples onto pre-combusted glass fiber filters to collect the particulate organic matter.
-
Sample Preparation: Dry the filters at 60°C and pelletize them into tin or silver capsules.
-
Analysis: Analyze the isotopic composition of the particulate this compound using an EA-IRMS.
-
Calculation: Calculate the this compound fixation rate based on the enrichment of ¹⁵N in the particulate matter over the incubation period, accounting for the initial ¹⁵N abundance of the dissolved N₂ pool.
Measurement of Nitrification Rates using the ¹⁵N Tracer Method
This protocol quantifies the oxidation of ammonium to nitrite and nitrate.
Materials:
-
Seawater sample
-
¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ stock solution
-
Incubation bottles
-
Chemicals for nitrite and nitrate analysis (e.g., for colorimetric methods)
-
Instrument for measuring nitrite and nitrate concentrations and their isotopic composition (e.g., spectrophotometer, mass spectrometer).
Procedure:
-
Sample Collection: Collect seawater samples.
-
Tracer Addition: Add a small amount of ¹⁵N-labeled ammonium to the samples, ensuring the addition is a small fraction of the ambient ammonium concentration to minimize perturbation.
-
Incubation: Incubate the samples in the dark at in situ temperatures for a set period.
-
Subsampling: At time zero and subsequent time points, collect subsamples for analysis.
-
Analysis:
-
Measure the concentrations of ammonium, nitrite, and nitrate.
-
Measure the ¹⁵N enrichment in the nitrite and nitrate pools. This can be done by various methods, including the denitrifier method which converts nitrate and nitrite to N₂O for isotopic analysis by IRMS.
-
-
Calculation: Calculate the rates of ammonia oxidation (to nitrite) and nitrite oxidation (to nitrate) based on the appearance of the ¹⁵N label in the respective pools over time.
Measurement of Denitrification Rates using the ¹⁵N Isotope Pairing Technique (IPT)
The IPT is a powerful method to quantify denitrification rates in sediments, distinguishing between denitrification of nitrate from the overlying water and nitrate produced within the sediment via nitrification.[5][6]
Materials:
-
Sediment cores with overlying water
-
¹⁵NO₃⁻ stock solution
-
Incubation setup that allows for gentle stirring of the overlying water without disturbing the sediment.
-
Syringes for water sampling
-
Membrane Inlet Mass Spectrometer (MIMS) or Gas Chromatography-Isotope Ratio Mass Spectrometer (GC-IRMS) for N₂ isotope analysis.
Procedure:
-
Core Collection: Collect intact sediment cores with their overlying water.
-
Tracer Addition: Add a known amount of ¹⁵NO₃⁻ to the overlying water of the cores to achieve a target enrichment.
-
Incubation: Incubate the cores at in situ temperature. Gently stir the overlying water to ensure homogenous distribution of the tracer.
-
Sampling: Collect water samples from the overlying water at several time points during the incubation.
-
Analysis: Analyze the concentrations of dissolved ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N gas in the water samples using MIMS or GC-IRMS.
-
Calculation: Based on the production rates of the different N₂ isotopes, calculate the rates of denitrification of nitrate from the water column (Dw) and from coupled nitrification-denitrification within the sediment (Dn).[5]
Quantification of Key Functional Genes using Quantitative PCR (qPCR)
qPCR is used to quantify the abundance of specific genes involved in this compound cycling, providing an estimate of the population size of the microorganisms carrying out these processes.
Target Genes:
-
This compound Fixation: nifH (encodes for the nitrogenase reductase subunit)[7][8][9][10][11]
-
Ammonia Oxidation: amoA (encodes for the alpha subunit of ammonia monooxygenase) in bacteria and archaea.[12][13]
General Protocol:
-
Sample Collection and DNA Extraction:
-
Filter a known volume of seawater onto a sterile filter.
-
Extract total DNA from the filter using a commercially available kit or a standard protocol.
-
-
Primer and Probe Design/Selection: Use established or newly designed primers and probes specific to the target gene.
-
qPCR Reaction Setup: Prepare a reaction mixture containing DNA template, primers, probe (for TaqMan qPCR), and a qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument using an optimized thermal cycling program.
-
Standard Curve: Generate a standard curve using a serial dilution of a known quantity of the target gene (e.g., a plasmid containing the gene insert).
-
Quantification: Quantify the abundance of the target gene in the environmental samples by comparing their amplification signals to the standard curve.[7]
Visualizing the Marine this compound Cycle
The following diagrams, created using the DOT language for Graphviz, illustrate the core pathways and logical relationships within the marine this compound cycle.
Caption: Overview of the marine this compound cycle pathways.
Caption: Experimental workflow for measuring this compound fixation.
Caption: Key regulatory controls on this compound cycle processes.
References
- 1. The marine this compound cycle: recent discoveries, uncertainties and the potential relevance of climate change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Denitrification, Anammox, and N2 Production in Marine Sediments | Annual Reviews [annualreviews.org]
- 3. Biomarkers for In Situ Detection of Anaerobic Ammonium-Oxidizing (Anammox) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tos.org [tos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Denitrification in sediment determined from this compound isotope pairing | Semantic Scholar [semanticscholar.org]
- 7. Quantitative analysis of nifH genes and transcripts from aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Abundance of the nifH Gene Became Higher and the nifH-Containing Diazotrophic Bacterial Communities Changed During Primary Succession in the Hailuogou Glacier Chronosequence, China [frontiersin.org]
- 9. ftp.sccwrp.org [ftp.sccwrp.org]
- 10. Quantification of this compound-fixing microorganisms (targeting nifH gene) in Cladophora algae by quantitative polymerase chain reaction (qPCR) | U.S. Geological Survey [usgs.gov]
- 11. A real-time qPCR assay for the detection of the nifH gene of Methanobrevibacter smithii, a potential indicator of sewage pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | AmoA-Targeted Polymerase Chain Reaction Primers for the Specific Detection and Quantification of Comammox Nitrospira in the Environment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Guide to the Preliminary Investigation of Nitrogen Isotopes in Geological Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of stable nitrogen isotopes, particularly the ratio of ¹⁵N to ¹⁴N (expressed as δ¹⁵N), has become an increasingly powerful tool in a wide array of geological investigations.[1][2] From tracing the evolution of Earth's early atmosphere to understanding modern nutrient cycles and paleoenvironmental conditions, this compound isotopes provide unique insights into a variety of geological and biogeochemical processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of this compound isotope analysis in geological studies, designed for researchers and scientists seeking to incorporate this technique into their work.
This compound is a fundamental element for all life and its cycle is intricately linked with geological processes. The two stable isotopes of this compound are ¹⁴N (99.6337% abundance) and ¹⁵N (0.3663% abundance). Isotopic fractionation, the partitioning of isotopes between different substances or phases, occurs during physical, chemical, and biological processes, leading to variations in the ¹⁵N/¹⁴N ratio in natural materials.[2] These variations, reported in delta notation (δ¹⁵N) in parts per thousand (‰) relative to atmospheric this compound, serve as valuable tracers of geological and environmental processes.[5][6]
Core Principles: The this compound Cycle and Isotopic Fractionation
The interpretation of δ¹⁵N values in geological materials is fundamentally linked to the processes of the this compound cycle and the associated isotopic fractionations. Biological processes, in particular, preferentially utilize the lighter ¹⁴N isotope, leading to distinct isotopic signatures in different this compound reservoirs.[2]
A simplified representation of the aquatic this compound cycle and key processes influencing δ¹⁵N values is presented below.
Caption: Simplified aquatic this compound cycle showing key processes and associated δ¹⁵N fractionation.
Key Isotopic Fractionation Processes:
-
This compound Fixation: The conversion of atmospheric N₂ into biologically available forms. This process exhibits a small isotopic fractionation, typically ranging from -2‰ to +2‰.[2]
-
Nitrification: The oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻). This process has a significant isotopic effect, leading to a depletion of ¹⁵N in the resulting nitrate, with fractionation factors ranging from -35‰ to -15‰.[2]
-
Denitrification: The reduction of nitrate to N₂ gas under anoxic conditions. This process strongly discriminates against ¹⁵N, resulting in a significant enrichment of ¹⁵N in the residual nitrate pool, with fractionation factors between -30‰ and -10‰.[2]
-
Ammonification (Remineralization): The breakdown of organic this compound into ammonium. The isotopic fractionation associated with this process is generally small, estimated to be around 0‰ to -2.5‰.[7]
Data Presentation: δ¹⁵N Values in Geological Reservoirs
The distinct isotopic signatures imparted by various processes lead to characteristic δ¹⁵N ranges in different geological and environmental reservoirs. A summary of these values is crucial for the interpretation of this compound isotope data.
| Geological Reservoir/Material | Typical δ¹⁵N Range (‰) | Key Processes and Notes |
| Atmospheric N₂ | 0 (by definition) | Reference standard for δ¹⁵N measurements.[5] |
| Terrestrial Plants | -5 to +5 | Influenced by this compound sources (e.g., fertilizers, atmospheric deposition) and fixation processes. |
| Soils | 0 to +8 | Reflects a mix of organic matter inputs, microbial processing, and this compound loss pathways. |
| Marine Organic Matter | +2 to +10 | Primarily controlled by the δ¹⁵N of dissolved inorganic this compound (DIN) and phytoplankton assimilation. |
| Sedimentary Rocks (Bulk) | -3 to +7 | Can preserve the δ¹⁵N signature of ancient organic matter, providing insights into past this compound cycling and redox conditions.[8] |
| Petroleum and Source Rocks | Variable | Influenced by the original organic matter source, thermal maturity, and migration processes. |
| Mantle-Derived Materials (e.g., MORBs) | -5 ± 2 | Represents the δ¹⁵N of the Earth's mantle. |
| Manure and Sewage | +5 to +25 | Enriched in ¹⁵N due to ammonia (B1221849) volatilization, which preferentially removes ¹⁴N. |
| Synthetic Fertilizers | -4 to +4 | Produced using atmospheric N₂, resulting in δ¹⁵N values close to 0‰. |
Experimental Protocols
Accurate and precise measurement of this compound isotopes requires meticulous sample preparation and analysis. The following sections outline the key experimental protocols.
Sample Preparation
The primary goal of sample preparation is to obtain a dry, homogeneous powder that is representative of the bulk sample.[9][10]
-
Drying: Solid samples should be dried to a constant weight to remove all moisture.[10] This is typically achieved by oven-drying at 50-60°C for 24-48 hours or by freeze-drying.[10][11] High temperatures should be avoided as they can cause thermal decomposition and loss of this compound.[12]
-
Homogenization: For heterogeneous samples such as rocks, sediments, and soils, grinding into a fine, uniform powder is essential to ensure that the subsample taken for analysis is representative.[10][12] This can be done using a mortar and pestle or a ball mill.
-
Inorganic Carbonate Removal (if necessary): For samples with high carbonate content, an acid fumigation step may be required to remove inorganic carbon, which can interfere with the analysis of organic carbon and this compound.[9]
-
Weighing and Encapsulation: A precise amount of the dried and homogenized sample is weighed into a small tin or silver capsule.[9][10] The amount of sample required depends on the expected this compound concentration, typically aiming for 20-150 µg of this compound.[10] The capsule is then crimped and folded to ensure no sample material can leak out.[9]
Analytical Methodology: Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)
The most common method for the analysis of this compound isotopes in solid geological materials is continuous-flow isotope ratio mass spectrometry (CF-IRMS), often coupled with an elemental analyzer (EA).[13][14]
The general workflow for EA-IRMS analysis is depicted below.
Caption: General workflow for EA-IRMS analysis of this compound isotopes in solid samples.
-
Sample Combustion: The encapsulated sample is dropped from an autosampler into a high-temperature combustion reactor (around 1000°C) in the presence of oxygen.[14] This process converts all the this compound in the sample to this compound oxides (N₂Oₓ) and other combustion products like CO₂ and H₂O.
-
Reduction: The combustion products then pass through a reduction reactor containing copper wire at a lower temperature (around 650°C). This reduces the this compound oxides to N₂ gas.
-
Gas Separation: The resulting mixture of gases (primarily N₂, CO₂, and H₂O) is passed through a gas chromatography (GC) column, which separates the different gases based on their retention times. Water is typically removed using a chemical or cryogenic trap.
-
Isotope Ratio Measurement: The separated pulses of N₂ gas are introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30) to determine the δ¹⁵N value of the sample.
-
Calibration and Data Processing: The measured isotope ratios of the samples are compared to those of well-characterized international standards (e.g., atmospheric N₂, USGS40, USGS41) that are analyzed alongside the samples. This allows for the normalization of the data and reporting of δ¹⁵N values on the AIR (Atmospheric this compound) scale.
Applications in Geological Studies
The applications of this compound isotope analysis in geology are diverse and continue to expand. Some key areas of research include:
-
Paleoceanography and Paleoclimatology: Sedimentary δ¹⁵N records are used to reconstruct past changes in ocean redox conditions, nutrient cycling, and productivity.[1] For example, elevated δ¹⁵N values in marine sediments can indicate periods of enhanced denitrification in oxygen minimum zones.
-
Petroleum Systems Analysis: this compound isotopes can help to correlate oils with their source rocks, understand the processes of thermal maturation, and assess the paleoenvironmental conditions of source rock deposition.[1]
-
Geomicrobiology and Early Life: The this compound isotope record in ancient sedimentary rocks provides clues about the evolution of the this compound cycle and the metabolic activities of early life on Earth.
-
Hydrogeology: δ¹⁵N values in nitrate are widely used to identify and apportion sources of nitrate contamination in groundwater, such as from synthetic fertilizers, manure, or sewage.[15]
-
Mantle Geochemistry: The analysis of this compound isotopes in mantle-derived rocks and minerals helps to constrain the origin and evolution of volatile elements in the Earth's interior.
Conclusion
This compound isotope analysis is a versatile and powerful tool for investigating a wide range of geological processes. By understanding the principles of this compound cycling and isotopic fractionation, and by employing rigorous analytical protocols, researchers can unlock a wealth of information preserved in the δ¹⁵N values of geological materials. This guide provides a foundational understanding of the preliminary investigation of this compound isotopes, from sample collection and preparation to data interpretation, empowering researchers to effectively apply this technique in their scientific endeavors.
References
- 1. Frontiers | Interpretation of this compound Isotope Profiles in Petroleum Systems: A Review [frontiersin.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound isotope fractionation during magma ocean degassing: tracing the composition of early Earth’s atmosphere | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Isotope analysis - Wikipedia [en.wikipedia.org]
- 6. δ15N - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. Sample preparation [isotope.ucsc.edu]
- 12. aciar.gov.au [aciar.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. Data on stable isotopic composition of δ18O and δ15N in nitrate in groundwater, and δ15N in solid matter in the Varaždin area, NW Croatia - PMC [pmc.ncbi.nlm.nih.gov]
fundamental concepts of nitrogen metabolism in plants for biologists
An In-depth Technical Guide to the Core Concepts of Nitrogen Metabolism in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (N) is an indispensable macronutrient for plant growth and development, serving as a fundamental constituent of amino acids, proteins, nucleic acids, and chlorophyll.[1][2] The availability of this compound in the soil is often a primary limiting factor for crop productivity, making the intricate processes of this compound uptake, assimilation, and metabolism a critical area of study for agricultural and biological sciences.[3][4] Plants have evolved sophisticated mechanisms to acquire, distribute, and utilize this compound from their environment, primarily in the inorganic forms of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺).[2][5] This guide provides a comprehensive technical overview of the core concepts of this compound metabolism in plants, detailing the key molecular pathways, regulatory networks, and experimental methodologies used to investigate these processes.
This compound Uptake and Transport
Plants absorb this compound from the soil predominantly through their root systems.[6] The primary forms of this compound available are nitrate and ammonium, and their uptake is mediated by specialized transporter proteins located in the plasma membrane of root cells.[2][7]
Nitrate Uptake and Transport
Nitrate is a major this compound source for plants in most agricultural soils.[7] Its uptake is an active process, typically involving a 2H⁺/1NO₃⁻ symport mechanism.[7] Plant roots possess two main systems for nitrate uptake, categorized by their affinity for nitrate:
-
High-Affinity Transport System (HATS): This system is active when external nitrate concentrations are low (typically <1 mM). It is primarily mediated by members of the NRT2 family of transporters.[3]
-
Low-Affinity Transport System (LATS): This system functions at higher external nitrate concentrations and involves transporters from the NRT1 family, also known as the Nitrate Peptide Transporter Family (NPF).[3][8][9]
One of the most well-characterized transporters is NRT1.1 (CHL1), which functions as a dual-affinity transporter. It operates as a high-affinity transporter at very low nitrate concentrations and switches to a low-affinity mode as concentrations increase. NRT1.1 also acts as a nitrate sensor, playing a crucial role in initiating the primary nitrate response in plants.[3]
Once inside the root cells, nitrate can be stored in the vacuole, reduced to ammonium in the root, or transported to the shoot via the xylem for assimilation in the leaves.[8][10]
Ammonium Uptake and Transport
Ammonium is another vital this compound source that is rapidly absorbed and assimilated.[7] However, high concentrations of ammonium can be toxic to plants, leading to stunted growth and chlorosis.[1][7] Therefore, its uptake and assimilation are tightly regulated. Ammonium uptake is facilitated by high-affinity Ammonium Transporters (AMT) in the root cell membranes.[3][11] Unlike nitrate, which can be stored, ammonium is typically assimilated rapidly into amino acids in the roots to prevent toxicity.[2]
This compound Assimilation
Once inside the plant, inorganic this compound must be converted into organic forms, primarily amino acids. This process, known as this compound assimilation, occurs in a series of enzymatic steps.
Nitrate Reduction
The assimilation of nitrate is a two-step process that reduces nitrate to ammonium.
-
Nitrate to Nitrite (B80452): In the cytosol, nitrate is reduced to nitrite (NO₂⁻) by the enzyme Nitrate Reductase (NR) . This reaction uses NADH or NADPH as the electron donor.[8][12]
-
Nitrite to Ammonium: Nitrite is then transported into plastids (in roots) or chloroplasts (in leaves), where it is further reduced to ammonium (NH₄⁺) by Nitrite Reductase (NiR) . This step requires electrons supplied by reduced ferredoxin, which in photosynthetic tissues is generated during the light reactions of photosynthesis.[12][13]
Ammonium Assimilation: The GS-GOGAT Cycle
The ammonium produced from nitrate reduction, as well as the ammonium taken up directly from the soil, is incorporated into amino acids through the coordinated action of two key enzymes: Glutamine Synthetase (GS) and Glutamate (B1630785) Synthase (GOGAT) .[1][13] This pathway is known as the GS-GOGAT cycle.
-
Glutamine Synthetase (GS): GS catalyzes the ATP-dependent incorporation of ammonium into glutamate to form glutamine.[13][14]
-
Glutamate Synthase (GOGAT): GOGAT, also known as glutamine-2-oxoglutarate aminotransferase, transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate.[13]
One of the two glutamate molecules produced can then be used as a substrate by GS to assimilate more ammonium, while the other represents a net gain of organic this compound, available for the synthesis of other amino acids and nitrogenous compounds.[13]
Logical Relationship: The GS-GOGAT Cycle
Caption: The GS-GOGAT cycle for ammonium assimilation.
Amino Acid Biosynthesis
Glutamate and glutamine, the primary products of this compound assimilation, serve as the principal this compound donors for the synthesis of all other amino acids required by the plant.[15] These reactions are primarily catalyzed by aminotransferases , which transfer the amino group from glutamate to various carbon skeletons (α-keto acids).[15] These carbon skeletons are derived from intermediates of central carbon metabolism, including glycolysis and the TCA cycle.[14]
For example, aspartate is synthesized by the transfer of an amino group from glutamate to oxaloacetate, a TCA cycle intermediate.[16] Asparagine, another crucial amino acid for this compound transport and storage, is synthesized from aspartate.[16]
Regulation of this compound Metabolism
This compound metabolism is a highly regulated process, ensuring that plants can adapt to fluctuating this compound availability in the environment while preventing the accumulation of toxic intermediates.[12][17] Regulation occurs at multiple levels, from gene transcription to post-translational modification of enzymes.
Nitrate itself is a key signaling molecule that can induce the expression of a wide range of genes involved in its own uptake, assimilation, and other metabolic pathways.[3] This "primary nitrate response" is mediated by a complex signaling network.
Nitrate Signaling Pathway
The nitrate signaling pathway involves sensors, transcription factors, and downstream target genes.
-
Sensing: The dual-affinity transporter NRT1.1 is a primary nitrate sensor. Upon binding nitrate, it triggers a signaling cascade.[3]
-
Signal Transduction: This cascade involves second messengers like calcium (Ca²⁺). Nitrate influx can trigger a cytoplasmic Ca²⁺ wave, which in turn activates Calcium-Dependent Protein Kinases (CPKs).[3]
-
Transcriptional Regulation: CPKs phosphorylate and activate key transcription factors, most notably NIN-LIKE PROTEIN 7 (NLP7).[3] Activated NLP7 moves into the nucleus and binds to the promoters of nitrate-responsive genes, activating their transcription. These genes include those encoding NRT transporters and nitrate assimilation enzymes like NR.[3] Other transcription factors such as TCP20, TGA1, and ANR1 are also involved in regulating specific aspects of the nitrate response.[3][17]
Signaling Pathway: Simplified Nitrate Response
Caption: Simplified nitrate signaling pathway in plant cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism in plants. Values can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Table 1: Affinity Constants (Km) for Key this compound Transporters
| Transporter Family | System | Typical Km Range (µM) | Primary Substrate |
| NRT2 | HATS | 10 - 100 | Nitrate |
| NRT1 | LATS | > 250 | Nitrate |
| AMT1 | HATS | 1 - 50 | Ammonium |
| AMT2 | LATS | > 1000 | Ammonium |
Table 2: Cellular Concentrations of this compound Species
| Ion/Molecule | Compartment | Concentration Range | Notes |
| Nitrate (NO₃⁻) | Cytosol | Kept relatively low | Can reach up to 100 mM in the vacuole for storage[7] |
| Nitrate (NO₃⁻) | Vacuole | 5 - 100 mM | Main storage pool |
| Ammonium (NH₄⁺) | Cytosol | 1 - 10 mM | Tightly regulated to avoid toxicity[7] |
| Ammonium (NH₄⁺) | Apoplast (Root) | Buffered around 1 - 2 mM | Maintained under both low and high external supply[7] |
Experimental Protocols
Investigating this compound metabolism requires a suite of specialized experimental techniques. Below are detailed protocols for assaying the activity of key enzymes and for tracing this compound flow.
Protocol: In Vitro Nitrate Reductase (NR) Activity Assay
This protocol measures the activity of NR in crude plant extracts by quantifying the amount of nitrite produced.[18]
A. Materials and Reagents
-
Plant Tissue: Fresh or frozen plant material (e.g., leaves, roots).
-
Extraction Buffer: 250 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 µM Na₂MoO₄, 5 µM FAD.[18] Keep chilled.
-
Reaction Buffer: 40 mM NaNO₃, 80 mM Na₂HPO₄, 20 mM NaH₂PO₄ (pH 7.5), 0.2 mM NADH.[18]
-
Color Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 M HCl.[18]
-
Color Reagent B: 0.05% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in distilled water.[18] Store in a dark bottle.
-
Nitrite Standard: A series of known concentrations of potassium nitrite (e.g., 0, 5, 10, 20, 40 µM) for generating a standard curve.[18]
B. Experimental Workflow
Workflow: Nitrate Reductase Activity Assay
Caption: Workflow for the in vitro nitrate reductase assay.
C. Procedure
-
Tissue Extraction: Weigh approximately 0.5 g of fresh plant tissue. Freeze immediately in liquid this compound and grind to a fine powder using a chilled mortar and pestle.[18]
-
Add 750 µl of chilled extraction buffer to the ground powder and homogenize thoroughly.[18]
-
Transfer the homogenate to a microfuge tube and centrifuge at 17,000 x g for 5 minutes at 4°C.[18]
-
Carefully collect the supernatant, which contains the crude enzyme extract, into a new chilled tube.
-
Enzymatic Reaction: Add 150 µl of the supernatant to 850 µl of pre-warmed (30°C) reaction buffer. Mix gently.[18]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes). The exact time will depend on the enzyme activity in the tissue.
-
Color Development: Stop the reaction by adding 1 ml of Color Reagent A (sulfanilamide), followed by vortexing.
-
Add 1 ml of Color Reagent B (NEDD) and vortex again. A magenta color will develop in the presence of nitrite.
-
Measurement: After 10 minutes, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculation: Quantify the amount of nitrite produced by comparing the absorbance to a standard curve prepared with known nitrite concentrations. Express NR activity as nmol of nitrite produced per milligram of protein per minute.
Protocol: Glutamine Synthetase (GS) Activity Assay
This protocol measures GS activity via the γ-glutamyl transferase reaction, which forms γ-glutamylhydroxamate. The product forms a colored complex with acidified ferric chloride.[19][20]
A. Materials and Reagents
-
Plant Tissue: Fresh or frozen plant material.
-
Extraction Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM MgSO₄, 10 mM glutamate, 1 mM DTT.
-
Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 25 mM hydroxylamine, 2 mM MnCl₂, 0.16 mM ADP.[20]
-
Stop Reagent: 90 mM FeCl₃, 1.8 N HCl, 1.45% (w/v) trichloroacetic acid.[20]
-
Standard: γ-glutamylhydroxamate for the standard curve.
B. Procedure
-
Tissue Extraction: Homogenize plant tissue in chilled extraction buffer as described for the NR assay. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using the Bradford assay) to normalize enzyme activity.
-
Enzymatic Reaction: Add a known amount of protein extract (e.g., 20-40 µg) to the assay buffer.[20]
-
Incubate the mixture at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Color Development: Terminate the reaction by adding an equal volume of the stop reagent.[20] This will precipitate proteins and allow the color to develop.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated protein.[20]
-
Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 540-560 nm.
-
Calculation: Calculate the amount of γ-glutamylhydroxamate produced using a standard curve. Express GS activity as µmol of product formed per milligram of protein per hour.
Protocol: ¹⁵N Isotope Labeling for Flux Analysis
Stable isotope labeling using ¹⁵N is a powerful technique to trace the uptake, assimilation, and allocation of this compound within a plant.[21][22]
A. Materials
-
Plants: Grown hydroponically or in a defined soil-less medium to control the this compound source.
-
¹⁵N-labeled Substrate: ¹⁵N-enriched potassium nitrate (K¹⁵NO₃) or ammonium chloride (¹⁵NH₄Cl). The level of enrichment (e.g., 99 atom % ¹⁵N) should be known.
-
Isotope Ratio Mass Spectrometer (IRMS): For analyzing the ¹⁵N abundance in dried plant tissues.
B. Procedure
-
Growth Phase: Grow plants under a standard nutrient regimen with unlabeled (¹⁴N) this compound sources.
-
Labeling Phase: At the desired developmental stage, switch the plants to a nutrient solution where the this compound source is replaced with the ¹⁵N-labeled substrate.[21]
-
Chase Phase: The experiment can be conducted as a pulse-chase. After a defined labeling period (the "pulse"), plants can be returned to an unlabeled medium (the "chase") to track the movement and remobilization of the incorporated ¹⁵N.
-
Harvesting: Harvest plant tissues at various time points during and after the labeling period. Separate the plant into different organs (roots, stems, leaves, seeds) to analyze N allocation.[21]
-
Sample Preparation: Dry the harvested tissues to a constant weight and grind them into a homogenous fine powder.
-
Analysis: Analyze the total this compound content (%) and ¹⁵N abundance (atom %) of the powdered samples using an IRMS.
-
Calculation: Use the ¹⁵N abundance data to calculate the amount of newly acquired this compound (from the ¹⁵N source) in each organ over time, allowing for the determination of uptake rates, assimilation efficiency, and partitioning patterns.[21]
References
- 1. This compound Journey in Plants: From Uptake to Metabolism, Stress Response, and Microbe Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways underlying this compound transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways underlying this compound transport and metabolism in plants -BMB Reports | Korea Science [koreascience.kr]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. funofarm.com [funofarm.com]
- 7. This compound Uptake in Plants: The Plasma Membrane Root Transport Systems from a Physiological and Proteomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting this compound Metabolism and Transport Processes to Improve Plant this compound Use Efficiency [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. fiveable.me [fiveable.me]
- 12. academic.oup.com [academic.oup.com]
- 13. fiveable.me [fiveable.me]
- 14. Frontiers | Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense [frontiersin.org]
- 15. jove.com [jove.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Epigenetic Regulation of this compound Signaling and Adaptation in Plants | MDPI [mdpi.com]
- 18. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioworlde.com [bioworlde.com]
- 20. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 21. prometheusprotocols.net [prometheusprotocols.net]
- 22. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Nitrogen Compounds in Atmospheric Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of recent discoveries of novel nitrogen-containing compounds in the atmosphere. It details the key classes of these compounds, their formation mechanisms, and the advanced experimental protocols utilized for their identification and characterization. All quantitative data are summarized in structured tables for comparative analysis, and key atmospheric pathways and experimental workflows are visualized using Graphviz diagrams.
This compound-Containing Organic Compounds (NOCs) in Secondary Organic Aerosol (SOA)
Recent studies have identified a significant fraction of this compound-containing organic compounds (NOCs), including oligomers, within secondary organic aerosol (SOA) formed from the photooxidation of biogenic volatile organic compounds (BVOCs) like isoprene (B109036). These compounds play a crucial role in the composition and properties of atmospheric aerosols.
Data Presentation: Isoprene-Derived NOCs
| Parameter | Low-NOx Conditions | High-NOx Conditions | Reference |
| Observed Products | ~80-90% oligomers | ~80-90% oligomers, up to 33% NOCs by number | [1][2] |
| Maximum Oligomer Length | - | 8 monomer units | [1][2] |
| Average O:C Ratio | 0.54 | 0.83 | [1][2] |
| Average N:C Ratio | - | 0.019 | [1][2] |
| Key Monomer Units | - | Methylglyceric acid, methylglyoxal, hydroxyacetone, hydroxyacetic acid, glycolaldehyde | [1][2] |
Experimental Protocol: Identification of NOCs in SOA
The identification and characterization of NOCs in laboratory-generated SOA involve the following key steps:
-
SOA Generation : Isoprene is photooxidized in a controlled environmental chamber under both low- and high-NOx conditions to generate SOA.
-
Sample Collection : The generated aerosol is collected on filters.
-
Extraction : The organic compounds from the collected SOA are extracted into a suitable solvent, typically methanol.
-
Mass Spectrometric Analysis : The extract is analyzed using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) to determine the elemental composition of the detected compounds.[1][2]
-
Structural Elucidation : Tandem mass spectrometry (MSn) is employed to fragment the parent ions and elucidate the chemical structures of the NOCs and their oligomers, confirming the presence of organic nitrates and identifying the constituent monomer units.[1][2]
Visualization: Formation of NOCs from Isoprene Photooxidation
Nitrooxy-Organosulfates (NOS)
Nitrooxy-organosulfates are a class of compounds that have been identified in atmospheric aerosols, particularly in urban and remote environments.[3][4][5] Their formation is often linked to nighttime atmospheric chemistry and anthropogenic emissions.
Data Presentation: Nitrooxy-Organosulfates in Urban Aerosols
| Parameter | Observation | Reference |
| Newly Identified NOS | 1411 compounds during New Year's Eve fireworks | [3] |
| Contribution of New NOS | 69% of total NOS number, ~50% of total intensity | [3] |
| Molecular Properties | High molecular weight, low H/C and O/C ratios, high unsaturation | [3] |
| Volatility | >98% are extremely low-volatility organic compounds | [3] |
| Estimated Arctic Concentration | 46–670 ng/m³ | [5] |
| Estimated Antarctic Concentration | 47–260 ng/m³ | [5] |
Experimental Protocol: Detection of Nitrooxy-Organosulfates
The detection and characterization of NOS in atmospheric aerosols are typically performed using the following protocol:
-
Aerosol Sampling : Ambient aerosol samples are collected on filters. For laboratory studies, aerosols are generated in environmental chambers from precursors like α-pinene, SO2, and NOx.[6]
-
Sample Preparation : Filters are extracted with a suitable solvent.
-
Online and Offline Analysis :
-
Online Detection : An Extractive Electrospray Ionization-Orbitrap Mass Spectrometer (EESI-Orbitrap MS) can be used for real-time detection of NOS in aerosols.[6] It is crucial to use a denuder to remove gas-phase SO2 to prevent analytical artifacts.[6]
-
Offline Analysis : The filter extracts are analyzed by Liquid Chromatography coupled with Orbitrap Mass Spectrometry (LC-Orbitrap MS) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for detailed molecular characterization.[5][6]
-
Visualization: Nighttime Formation of Nitrooxy-Organosulfates
Peroxyacyl Nitrates (PANs) and other Peroxy Nitrates
Peroxyacyl nitrates are important secondary pollutants and act as reservoirs for this compound oxides (NOx) in the troposphere.[7] Recent advancements in remote sensing and in-situ measurements have provided new insights into their distribution and sources.
Data Presentation: PANs and Related Compounds
| Compound Class | Examples | Typical Mixing Ratios | Reference |
| Peroxyacyl Nitrates (PANs) | Peroxyacetyl nitrate (B79036) (PAN), Peroxypropionyl nitrate (PPN), Peroxybutyryl nitrate (PBN) | pptv in remote regions to ppbv in polluted areas | [7] |
| Other Peroxy Nitrates | Methacryloyl peroxynitrate (MPAN), Peroxybenzoyl nitrate (PBzN) | - | [7] |
| PAN in Summertime Haze | Max concentration of 3.04 ppb | [8] | |
| PPN to PAN ratio | 15-20% in anthropogenically influenced air masses | [9] |
Experimental Protocol: Measurement of PANs
The measurement of PANs in the atmosphere is accomplished through various in-situ and remote sensing techniques:
-
In-situ Measurement : Gas chromatography with electron capture detection (GC-ECD) is a common method for the in-situ quantification of PAN and its analogues.
-
Satellite Remote Sensing :
-
Atmospheric Chemistry Experiment-Fourier Transform Spectrometer (ACE-FTS) : Provides vertical profiles of PAN in the upper troposphere and lower stratosphere with a detection limit of 5 pptv.[10][11] The retrieval method involves incorporating laboratory-recorded absorption cross-sections into the retrieval software.[10][11]
-
Tropospheric Emission Spectrometer (TES) : Also used for satellite retrievals of PAN, offering insights into its interannual variability and the impact of biomass burning.[9]
-
Visualization: Experimental Workflow for Satellite PAN Retrieval
Atmospheric Amines and Amine-Derived Compounds
Atmospheric amines are recognized for their significant role in new particle formation and the chemical transformation of aerosols. Recent studies have focused on elucidating the mechanisms of their heterogeneous reactions.
Data Presentation: Amine Reactivity and Products
| Reactant System | Key Intermediates/Products | Analytical Technique | Reference |
| Ethylamine + Secondary Ozonides | N-substituted ozonides, imines, enamines | Tandem flow-tube system with online UHR-MS | [12] |
| Ethylamine + Carboxylic Acids | Dihydroxylamines -> Amides | Tandem flow-tube system with online UHR-MS | [12] |
| Ethylamine + Aldehydes | Hydroxylamines -> Imines | Tandem flow-tube system with online UHR-MS | [12] |
| Acrolein + Ammonia/Ammonium | 3-methylpyridine, (C3H4O)m(C3H5N)n oligomers, pyridinium (B92312) compounds | Tedlar bags, aqueous-phase experiments, MS analysis | [13] |
Experimental Protocol: Investigating Heterogeneous Amine Chemistry
The study of the multiphase chemistry of amines involves specialized laboratory setups:
-
Reactant Generation : Organic aerosol particles (e.g., secondary ozonides, carboxylic acids) are generated in a flow-tube reactor.
-
Heterogeneous Reaction : The generated aerosols are introduced into a second flow tube where they are exposed to a known concentration of a gaseous amine (e.g., ethylamine).
-
Product Detection : The products of the heterogeneous reaction are detected in real-time using an online ultrahigh-resolution mass spectrometer (UHR-MS), such as one equipped with an atmospheric pressure photoionization (APPI) source.[12] This allows for the identification of key intermediates and final products.
-
Speciation with HR-AMS : An Aerodyne high-resolution aerosol mass spectrometer (HR-AMS) can be used to characterize organic this compound compounds, with specific ion fragments indicating different classes of amines (e.g., CnH2n+2N+ for amines, CnH2nNO+ for amides).[14][15][16]
Visualization: Heterogeneous Amination of Organic Aerosols
References
- 1. This compound-containing organic compounds and oligomers in secondary organic aerosol formed by photooxidation of isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. ACP - Increase of nitrooxy organosulfates in firework-related urban aerosols during Chinese New Year's Eve [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of organosulfates and nitrooxy-organosulfates in Arctic and Antarctic atmospheric aerosols, using ultra-high resolution FT-ICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. presentations.copernicus.org [presentations.copernicus.org]
- 7. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 8. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]
- 9. youtube.com [youtube.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. ACP - Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. AMT - Enhancing characterization of organic this compound components in aerosols and droplets using high-resolution aerosol mass spectrometry [amt.copernicus.org]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. Enhancing characterization of organic this compound components in aerosols and droplets using high-resolution aerosol mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
The Crucial Role of Nitrogen in Soil Microbiology: An In-depth Technical Guide for Ecologists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the multifaceted functions of nitrogen in soil microbiology. As a critical nutrient, this compound governs the dynamics of microbial communities, influences soil fertility, and drives essential ecosystem processes. Understanding the intricate microbial mediation of the this compound cycle is paramount for ecologists seeking to unravel the complexities of terrestrial ecosystems. This document delves into the core microbial processes of this compound transformation, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this vital element's role in soil ecology.
Core Microbial Processes in the Soil this compound Cycle
The transformation of this compound in soil is a dynamic interplay of several key microbial processes: this compound fixation, nitrification, denitrification, and assimilation. These processes, driven by a diverse array of microorganisms, dictate the availability of this compound to plants and other organisms, and influence greenhouse gas emissions.
This compound Fixation: The Gateway of Atmospheric this compound
Biological this compound fixation is the primary natural process that converts atmospheric this compound gas (N₂), which is largely inert, into ammonia (B1221849) (NH₃), a form usable by most living organisms.[1][2] This energetically expensive process is carried out by a specialized group of prokaryotes known as diazotrophs.[3] These microorganisms can be free-living in the soil or form symbiotic relationships with plants, most notably legumes.[3]
Nitrification: The Oxidation of Ammonia
Nitrification is a two-step aerobic process where ammonia is oxidized to nitrate (B79036) (NO₃⁻), with nitrite (B80452) (NO₂⁻) as an intermediate.[4] This process is primarily carried out by two distinct groups of chemolithotrophic bacteria and archaea.[5] Ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) convert ammonia to nitrite, while nitrite-oxidizing bacteria (NOB) subsequently oxidize nitrite to nitrate.[5][6] Nitrate is a highly mobile form of this compound in the soil and is readily available for plant uptake, but it is also susceptible to leaching.[5]
Denitrification: The Return to the Atmosphere
Denitrification is an anaerobic process where nitrate is reduced sequentially to nitrite, nitric oxide (NO), nitrous oxide (N₂O), and finally to dithis compound gas (N₂), which is then returned to the atmosphere.[7] This process is carried out by a wide range of facultative anaerobic bacteria that use nitrate as an alternative electron acceptor in the absence of oxygen.[7] While denitrification is crucial for completing the this compound cycle, it can also lead to the loss of plant-available this compound from the soil and the emission of the potent greenhouse gas, nitrous oxide.[7]
This compound Assimilation and Immobilization: Incorporation into Biomass
This compound assimilation, also known as immobilization, is the process by which soil microorganisms take up inorganic this compound (ammonium and nitrate) and incorporate it into their cellular components, such as proteins and nucleic acids.[8][9] This process effectively removes inorganic this compound from the soil solution, temporarily making it unavailable to plants. The balance between immobilization and mineralization (the release of this compound during the decomposition of organic matter) is a key determinant of this compound availability in terrestrial ecosystems.[9]
Quantitative Data on this compound Cycling Processes
The rates of this compound transformation processes vary significantly depending on soil type, climate, land use, and microbial community composition. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Rates of Biological this compound Fixation in Various Ecosystems
| Ecosystem Type | This compound Fixation Rate (kg N ha⁻¹ yr⁻¹) | Reference(s) |
| Unmanaged Grassland and Forest | 0 - 47 (mean: 7.0 ± 13.6) | [1] |
| Ground Mosses in Forests | 0 - 36 (mean: 6.0 ± 10.5) | [1] |
| Ground Lichens | 0.4 - 100.1 (mean: 11.1 ± 24.4) | [1] |
| Decomposing Roots | 0 - 6.3 (mean: 0.5 ± 1.6) | [1] |
| Canopy Mosses and Cyanolichens in Mature Forests | Up to 19 | [1] |
| Global Free-Living this compound Fixation (FLNF) | 36 Tg N yr⁻¹ (range: 33 - 38.5) | [1] |
| Global Symbiotic this compound Fixation (SNF) | 88 Tg N yr⁻¹ (range: 80 - 95) | [1] |
| Red Clover | 56 - 224 | [10] |
Table 2: Potential Nitrification Rates in Different Soil Types
| Soil Type/Condition | Potential Nitrification Rate (µg N g⁻¹ soil day⁻¹) | Reference(s) |
| Agricultural Soils (general range) | <1 - 33 | [11] |
| Agricultural Soils (majority of cases) | <6 | [11] |
| Blueberry Soils | More rapid than adjacent forest soils | [12] |
| Forest Soils | Generally lower than cultivated soils | [12] |
| Needleleaf Forest Soil | Significantly higher than other forest stands | [13] |
| Evergreen Broadleaf Forest Soil | Lowest among compared forest stands | [13] |
Table 3: Denitrification Rates in Terrestrial Ecosystems
| Climate/Ecosystem | Denitrification Rate (µg N kg⁻¹ soil day⁻¹) | Reference(s) |
| Global Average | 3516.3 ± 91.1 | [14] |
| Humid Subtropical Climates | 4242.3 ± 152.3 (highest) | [14] |
| Dry Climates | 965.8 ± 150.4 (lowest) | [14] |
| Grassland on various soil types (Netherlands) | < 20 kg N ha⁻¹ yr⁻¹ (most fields) | [15] |
| Grassland on various soil types (Netherlands) | Up to 52 kg N ha⁻¹ yr⁻¹ (maximum) | [15] |
Table 4: Soil Microbial Biomass this compound (MBN) in Different Ecosystems
| Land Use/Ecosystem | Soil Microbial Biomass this compound (MBN) (mg kg⁻¹) | Reference(s) |
| Loess Plateau (0-10 cm) | 1.12 - 18.30 | [16] |
| Loess Plateau (10-30 cm) | 0.56 - 3.66 | [16] |
| Loess Plateau (30-50 cm) | 0.32 - 1.36 | [16] |
| Mediterranean Agroecosystems (general range) | 14.7 - 101.6 | [17] |
| Natural Secondary Forest (Northeast China) | Significantly higher than Larch plantation | [18] |
| Larch Plantation (Northeast China) | Significantly lower than Natural Secondary Forest | [18] |
Experimental Protocols for Key this compound Cycling Assays
Accurate quantification of this compound transformation rates is essential for understanding and modeling ecosystem processes. The following sections provide detailed methodologies for key experiments cited in soil microbiology research.
Acetylene (B1199291) Reduction Assay for Nitrogenase Activity
This assay provides an indirect measure of this compound fixation by quantifying the reduction of acetylene to ethylene (B1197577) by the nitrogenase enzyme.[1][19]
Materials:
-
Gas-tight vials or syringes
-
Serum stoppers
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Acetylene gas
-
Ethylene gas standard
-
Soil cores or nodulated root samples
Procedure:
-
Place the soil core or nodulated root sample into a gas-tight vial of a known volume.
-
Seal the vial with a serum stopper.
-
Inject a known volume of acetylene gas into the vial to achieve a final concentration of approximately 10% (v/v).
-
Incubate the vials under conditions that mimic the natural environment (temperature, light) for a specific period (e.g., 1-4 hours).
-
After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.
-
Prepare a standard curve using known concentrations of ethylene gas to calculate the concentration of ethylene in the samples.
-
Calculate the rate of nitrogenase activity as moles of ethylene produced per unit of soil or nodule mass per unit of time.
Denitrifying Enzyme Activity (DEA) Assay
This assay measures the potential activity of denitrifying enzymes in the soil under anaerobic conditions with a non-limiting supply of nitrate and a carbon source.[20][21][22][23]
Materials:
-
Serum bottles
-
Rubber septa and aluminum crimp caps
-
Vacuum pump and this compound gas source
-
Shaker incubator
-
Gas chromatograph (GC) with an electron capture detector (ECD) for N₂O analysis
-
Potassium nitrate (KNO₃) solution
-
Glucose or other labile carbon source solution
-
Chloramphenicol (B1208) solution (to inhibit new enzyme synthesis)
-
Acetylene gas (to inhibit the reduction of N₂O to N₂)
Procedure:
-
Place a known weight of fresh soil into a serum bottle.
-
Add solutions of KNO₃, a carbon source, and chloramphenicol to create a soil slurry.
-
Seal the bottle with a rubber septum and aluminum crimp cap.
-
Make the headspace anaerobic by evacuating and flushing with N₂ gas multiple times.
-
Inject acetylene gas to a final concentration of 10% (v/v) to block the final step of denitrification.
-
Incubate the bottles on a shaker at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., 0, 30, 60, 90 minutes), collect a headspace gas sample using a gas-tight syringe.
-
Analyze the gas samples for N₂O concentration using a GC-ECD.
-
Calculate the rate of N₂O production over time, which represents the potential denitrifying enzyme activity.
¹⁵N Isotope Pool Dilution for Gross Nitrification and Mineralization Rates
This technique allows for the simultaneous measurement of gross rates of this compound mineralization and nitrification by tracing the movement of a ¹⁵N-labeled substrate.[13][19][24][25][26]
Materials:
-
Soil samples
-
¹⁵N-labeled ammonium (B1175870) sulfate (B86663) ((¹⁵NH₄)₂SO₄) or potassium nitrate (K¹⁵NO₃) solution
-
Potassium chloride (KCl) solution (2M) for extraction
-
Filtration apparatus
-
Isotope Ratio Mass Spectrometer (IRMS) or a diffusion method for ¹⁵N analysis
Procedure for Gross Mineralization and NH₄⁺ Consumption:
-
Homogenize a fresh soil sample and divide it into subsamples.
-
To one set of subsamples, add a known amount of (¹⁵NH₄)₂SO₄ solution and mix thoroughly.
-
Immediately extract a subset of these labeled samples (t=0) with 2M KCl solution. This determines the initial ¹⁵N enrichment of the NH₄⁺ pool.
-
Incubate the remaining labeled soil samples under controlled conditions for a short period (e.g., 24 hours).
-
After incubation (t=24h), extract the soil samples with 2M KCl.
-
Filter the extracts and analyze the concentrations and ¹⁵N abundance of NH₄⁺ and NO₃⁻ using an IRMS.
-
Gross mineralization rate is calculated based on the dilution of the ¹⁵NH₄⁺ pool by the unlabeled NH₄⁺ produced from the mineralization of organic matter.
-
Gross NH₄⁺ consumption (immobilization and nitrification) is calculated from the disappearance of the ¹⁵N label from the NH₄⁺ pool.
Procedure for Gross Nitrification and NO₃⁻ Consumption:
-
The procedure is analogous, but K¹⁵NO₃ is added to the soil.
-
Gross nitrification is calculated from the production of ¹⁵NO₃⁻ in the labeled NH₄⁺ pool experiment.
-
Gross NO₃⁻ consumption (immobilization and denitrification) is calculated from the disappearance of the ¹⁵N label from the NO₃⁻ pool in the K¹⁵NO₃ labeled experiment.
Quantitative PCR (qPCR) for Ammonia-Oxidizing Bacteria and Archaea
This molecular technique quantifies the abundance of specific microbial groups by targeting functional genes, such as the amoA gene, which encodes for the alpha subunit of ammonia monooxygenase.[14][15][20][27][28]
Materials:
-
Soil DNA extraction kit
-
qPCR instrument (real-time PCR cycler)
-
Primers specific for bacterial and archaeal amoA genes
-
SYBR Green or probe-based qPCR master mix
-
Standard DNA of known copy number for the amoA gene
Procedure:
-
Extract total DNA from a known mass of soil using a suitable extraction kit.
-
Quantify the extracted DNA and assess its purity.
-
Prepare a standard curve by making serial dilutions of a known quantity of plasmid DNA containing the target amoA gene.
-
Set up qPCR reactions containing the qPCR master mix, specific primers, and either the soil DNA template or the standard DNA.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension). The instrument will monitor the fluorescence produced in real-time.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample and standard.
-
Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.
-
Use the standard curve to determine the copy number of the amoA gene in the soil DNA samples.
-
Express the abundance of ammonia-oxidizing bacteria or archaea as gene copies per gram of dry soil.
Signaling Pathways and Experimental Workflows
Microbial this compound transformations are tightly regulated processes involving complex signaling pathways. These pathways allow microorganisms to sense and respond to environmental cues, such as nutrient availability and cell density.
Quorum Sensing in Denitrification
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In some denitrifying bacteria, such as Pseudomonas aeruginosa, QS systems, particularly those involving N-acyl-homoserine lactone (AHL) signal molecules, have been shown to regulate the expression of genes involved in the denitrification pathway.[7][29][30]
Regulation of Nitrification
The regulation of nitrification is complex and involves responses to substrate availability (ammonium), oxygen levels, and potentially other signaling molecules.[5] While specific intercellular signaling pathways akin to quorum sensing are less well-defined for autotrophic nitrifiers, the expression of key enzymes like ammonia monooxygenase (AMO) is tightly controlled.[4]
Experimental Workflow for ¹⁵N Isotope Pool Dilution
The ¹⁵N isotope pool dilution method is a powerful tool for quantifying gross this compound transformation rates. The following diagram illustrates the general workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. nmsp.cals.cornell.edu [nmsp.cals.cornell.edu]
- 3. Biological this compound fixation: rates, patterns and ecological controls in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Controls and Adaptive Management of Nitrification in Agricultural Soils [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quorum Sensing Regulates Denitrification in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound mineralization and assimilation at millimeter scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Ammonia Oxidizing Bacterial Abundances in Environmental Samples by Quantitative-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdn.ac.uk [abdn.ac.uk]
- 15. Comparing field and lab quantitative stable isotope probing for this compound assimilation in soil microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques applied in agricultural research to quantify this compound fixation: a systematic review [scielo.org.co]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciences.ucf.edu [sciences.ucf.edu]
- 22. Determination of activity of denitrifying enzyme in soil samples by a headspace gas chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jircas.go.jp [jircas.go.jp]
- 24. [PDF] “ Getting to the bottom of 15 N Isotope Pool Dilution technique-Revisiting Gross N Mineralization | Semantic Scholar [semanticscholar.org]
- 25. Using isotope pool dilution to understand how organic carbon additions affect N2O consumption in diverse soils - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Application of Real-Time PCR To Study Effects of Ammonium on Population Size of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | AmoA-Targeted Polymerase Chain Reaction Primers for the Specific Detection and Quantification of Comammox Nitrospira in the Environment [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. Regulation of las and rhl Quorum Sensing on Aerobic Denitrification in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Life: Nitrogen's Role in the Synthesis of Nucleic Acids and Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrogen is an indispensable element for all known forms of life, forming the backbone of the most fundamental building blocks of living organisms: amino acids and nucleic acids. This guide provides a detailed exploration of the biochemical pathways and mechanisms through which this compound is assimilated and incorporated into these vital macromolecules. Understanding these intricate processes is paramount for advancements in molecular biology, biotechnology, and the development of novel therapeutics.
This compound Assimilation: The Gateway of this compound into Biological Systems
Before this compound can be utilized in the synthesis of amino acids and nucleic acids, it must first be converted from its inorganic form, such as atmospheric this compound (N2) or ammonia (B1221849) (NH3), into a biologically accessible form. This process, known as this compound assimilation, is a critical first step.
The primary route for this compound assimilation in many organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway.[1] In this cycle, glutamate (B1630785) dehydrogenase (GDH) can also play a role, particularly under conditions of high ammonia concentration.[1]
-
Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the reductive amination of α-ketoglutarate, a key intermediate in the citric acid cycle, to form glutamate. This reaction is catalyzed by glutamate dehydrogenase.[1]
-
Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Pathway: Under conditions of lower ammonia, the GS-GOGAT pathway is the predominant mechanism.[1] Glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine.[1] Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[2] This pathway is more energy-intensive, consuming one molecule of ATP per molecule of ammonia assimilated.[1]
The Central Role of this compound in Amino Acid Synthesis
Amino acids are the monomers that constitute proteins, and each contains at least one this compound atom. The synthesis of the 20 common amino acids is a complex process where this compound, primarily from glutamate and glutamine, is incorporated into various carbon skeletons.
Transamination: The Key Reaction in Amino Acid Synthesis
The majority of amino acids acquire their α-amino group through a process called transamination.[3] This reaction involves the transfer of an amino group from an amino donor, typically glutamate, to an α-keto acid, the carbon skeleton of the new amino acid.[4][5] These reactions are catalyzed by a class of enzymes called aminotransferases (or transaminases), which require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor.[3]
Glutamate is a central player in this process, acting as the primary this compound donor for the synthesis of most other amino acids.[1] For instance, alanine (B10760859) aminotransferase catalyzes the transfer of the amino group from glutamate to pyruvate (B1213749) to form alanine and α-ketoglutarate.[3] Similarly, aspartate aminotransferase facilitates the transfer of an amino group from glutamate to oxaloacetate to produce aspartate and α-ketoglutarate.[3][6]
Quantitative this compound Content of Amino Acids
The this compound content of amino acids varies depending on the number of this compound atoms in their side chains. This quantitative data is crucial for metabolic studies and nutritional science.
| Amino Acid | Abbreviation | This compound Atoms | Molar Mass ( g/mol ) | This compound by Mass (%) |
| Alanine | Ala, A | 1 | 89.09 | 15.72% |
| Arginine | Arg, R | 4 | 174.20 | 32.16% |
| Asparagine | Asn, N | 2 | 132.12 | 21.20% |
| Aspartic Acid | Asp, D | 1 | 133.10 | 10.52% |
| Cysteine | Cys, C | 1 | 121.16 | 11.56% |
| Glutamic Acid | Glu, E | 1 | 147.13 | 9.52% |
| Glutamine | Gln, Q | 2 | 146.14 | 19.16% |
| Glycine | Gly, G | 1 | 75.07 | 18.66% |
| Histidine | His, H | 3 | 155.16 | 27.08% |
| Isoleucine | Ile, I | 1 | 131.17 | 10.68% |
| Leucine | Leu, L | 1 | 131.17 | 10.68% |
| Lysine | Lys, K | 2 | 146.19 | 19.16% |
| Methionine | Met, M | 1 | 149.21 | 9.39% |
| Phenylalanine | Phe, F | 1 | 165.19 | 8.48% |
| Proline | Pro, P | 1 | 115.13 | 12.16% |
| Serine | Ser, S | 1 | 105.09 | 13.33% |
| Threonine | Thr, T | 1 | 119.12 | 11.75% |
| Tryptophan | Trp, W | 2 | 204.23 | 13.71% |
| Tyrosine | Tyr, Y | 1 | 181.19 | 7.73% |
| Valine | Val, V | 1 | 117.15 | 11.95% |
This compound's Critical Role in the Synthesis of Nucleic Acids
Nucleic acids, DNA and RNA, are polymers of nucleotides. Each nucleotide consists of a nitrogenous base, a pentose (B10789219) sugar, and a phosphate group. The nitrogenous bases, purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil), are heterocyclic aromatic compounds rich in this compound. The synthesis of these bases, particularly through the de novo pathways, relies heavily on this compound donated from specific amino acids.
Purine (B94841) Synthesis
The de novo synthesis of purines is a complex, multi-step pathway that assembles the purine ring on a ribose-5-phosphate (B1218738) scaffold.[7] The this compound atoms in the purine ring are derived from three amino acids:
-
N1 is contributed by Aspartate .
-
N3 and N9 are donated by the amide group of Glutamine .[8][9]
-
N7 is derived from Glycine .[10]
The carbon atoms are sourced from glycine, formate (B1220265) (carried by tetrahydrofolate), and CO2.[7][10]
References
- 1. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Transamination - Wikipedia [en.wikipedia.org]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Proteins: Metabolism – Principles of Animal Nutrition [open.oregonstate.education]
- 6. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Critical roles of glutamine as this compound donors in purine and pyrimidine nucleotide synthesis: asparaginase treatment in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
A Historical Perspective on the Discovery and Understanding of the Nitrogen Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The revelation of the nitrogen cycle stands as a landmark achievement in the history of science, fundamentally altering our comprehension of nutrient dynamics and the intricate web of life. This technical guide provides a deep dive into the historical progression of this discovery, with a particular focus on the pioneering experiments that unraveled the core processes of this compound fixation, nitrification, and denitrification. By examining the original experimental designs and the quantitative data they produced, we aim to offer a comprehensive resource for researchers, scientists, and professionals in drug development who seek to understand the foundational principles of this compound metabolism and its broader implications.
The Dawn of an Understanding: Early Observations
Prior to the 19th century, the understanding of plant nutrition was rudimentary. While the importance of soil for plant growth was recognized, the specific role of individual elements was largely unknown. The prevailing "humus theory" posited that plants derived all their nutrients from the organic matter in the soil. However, astute observations and early experimentation began to challenge this notion, setting the stage for a revolution in agricultural and biological sciences.
Unraveling the Threads: Key Discoveries and Seminal Experiments
The journey to deciphering the this compound cycle was not a singular event but a cascade of discoveries by visionary scientists across Europe. Their meticulous experiments, though rudimentary by modern standards, laid the groundwork for our current understanding.
This compound Fixation: The Power of Legumes
The ability of certain plants, particularly legumes, to enrich the soil had been an empirical observation for centuries. However, it was French chemist Jean-Baptiste Boussingault who, in the 1830s, provided the first scientific evidence for this compound fixation.
Experimental Protocol: Boussingault conducted a series of carefully controlled pot experiments to determine if plants could assimilate atmospheric this compound.[1]
-
Growth Medium: He utilized sterilized sand as a growth medium to eliminate this compound contributions from the soil.
-
Plant Species: Clover (a legume) and wheat (a non-legume) were sown in separate pots.
-
Nutrient Provision: The plants were watered with distilled water, ensuring no external this compound input from this source.
-
Analysis: The initial this compound content of the seeds and the final this compound content of the mature plants were meticulously measured using elemental analysis.
Quantitative Data Summary:
| Plant Species | Initial this compound (g) | Final this compound (g) | Net this compound Gain (g) |
| Clover | Data not available in summary | Significantly increased | Positive |
| Wheat | Data not available in summary | Remained relatively constant | Negligible |
The mechanism behind this remarkable ability remained a mystery until the work of German agricultural chemists Hermann Hellriegel and Hermann Wilfarth in the 1880s.
Experimental Protocol: Building upon Boussingault's work, Hellriegel and Wilfarth designed experiments to pinpoint the source of this compound fixation in legumes.
-
Growth Medium: They used calcined (heated to a high temperature) sand, a sterile, this compound-free medium.
-
Plant Species: Peas (a legume) were the primary test subject.
-
Inoculation: Some pots were inoculated with a small amount of "leachings" from a fertile soil, while control pots remained uninoculated.
-
Observation: The growth of the plants and the formation of root nodules were carefully observed.
Key Observations:
-
Peas grown in the sterile, uninoculated sand failed to thrive and showed signs of this compound deficiency.
-
Peas grown in the sand inoculated with soil leachings grew vigorously and developed prominent nodules on their roots.
Nitrification: The Microbial Conversion of Ammonia (B1221849)
The transformation of nitrogenous compounds in the soil was another critical piece of the puzzle. French scientists Théophile Schloesing and Achille Müntz provided the first compelling evidence for the biological nature of nitrification in 1877.
Experimental Protocol: Schloesing and Müntz devised an ingenious experiment to demonstrate that nitrification was a microbially mediated process.[2][3]
-
Apparatus: A long glass tube was filled with a mixture of sand and powdered limestone, creating an artificial soil column.
-
Input: A continuous stream of sewage water, rich in ammonia, was passed through the column.
-
Analysis: The effluent (the water exiting the column) was regularly analyzed for its ammonia and nitrate (B79036) content.
-
Inhibition: To confirm the biological nature of the process, they introduced chloroform, a known sterilizing agent, into the column and also subjected the column to heat.
Quantitative Data Summary:
| Experimental Phase | Ammonia Concentration in Effluent | Nitrate Concentration in Effluent |
| Initial Phase | High | Low |
| After several weeks | Low | High |
| After Chloroform/Heat | High | Low |
| After re-inoculation with soil | Low | High |
Building on this, Russian microbiologist Sergei Winogradsky isolated the specific bacteria responsible for this two-step process in the late 1880s and early 1890s. He identified Nitrosomonas as the bacterium that oxidizes ammonia to nitrite (B80452), and Nitrobacter as the bacterium that oxidizes nitrite to nitrate.[4]
Denitrification: Returning this compound to the Atmosphere
The final major component of the this compound cycle to be elucidated was denitrification, the process by which nitrates are converted back into gaseous this compound. In 1886, French scientists Ulysse Gayon and Gabriel Dupetit isolated two strains of bacteria capable of this transformation.[5] Their work demonstrated that under anaerobic conditions, certain bacteria could use nitrate as an electron acceptor for respiration, releasing this compound gas in the process and thus completing the cycle.
Visualizing the Historical Understanding of the this compound Cycle
The following diagrams, generated using the DOT language, illustrate the evolving understanding of the this compound cycle based on these key discoveries.
Caption: Early 19th-century view of this compound flow, with fixation as an unknown process.
Caption: Late 19th-century understanding of the microbial-driven this compound cycle.
Conclusion
The discovery of the this compound cycle was a paradigm shift in biology and agriculture, revealing the profound influence of microorganisms on global nutrient cycling. The pioneering experiments of Boussingault, Hellriegel, Wilfarth, Schloesing, Müntz, Winogradsky, and Gayon and Dupetit, characterized by their ingenuity and meticulous execution, unraveled the fundamental processes of this compound fixation, nitrification, and denitrification. This historical perspective not only illuminates the foundations of our current knowledge but also underscores the enduring power of the scientific method to reveal the intricate workings of the natural world. For researchers and professionals today, a deep appreciation of this history provides a valuable context for addressing contemporary challenges in areas ranging from sustainable agriculture to the development of novel therapeutics targeting microbial metabolic pathways.
References
- 1. revista.cnic.cu [revista.cnic.cu]
- 2. web.deu.edu.tr [web.deu.edu.tr]
- 3. Histoires d’humus, 1. Qu’est-ce que l’humus ? — Les Mots de l'agronomie [mots-agronomie.inrae.fr]
- 4. Sergei Winogradsky: a founder of modern microbiology and the first microbial ecologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. earthwormexpress.com [earthwormexpress.com]
The Unyielding Bond: A Technical Guide to the Inertness of Elemental Nitrogen and the Strength of the N₂ Triple Bond
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fundamental principles governing the remarkable inertness of elemental nitrogen (N₂), a key consideration in fields ranging from synthetic chemistry to drug development, where controlled this compound incorporation is crucial. The unparalleled strength of the triple bond in dithis compound is the cornerstone of its stability, presenting both a challenge and an opportunity in chemical synthesis.
The Thermodynamic and Kinetic Stability of Dithis compound
Elemental this compound's inertness is a consequence of both thermodynamic stability and kinetic hindrance. The N≡N triple bond is one of the strongest known covalent bonds, making the N₂ molecule exceptionally stable.[1] This stability is reflected in its high bond dissociation energy, which is the energy required to break the bond.
The inertness is not solely a factor of bond strength. Even if a reaction with N₂ is thermodynamically favorable, the high activation energy required to break the triple bond often results in very slow reaction rates at standard conditions, rendering the molecule kinetically inert.[2]
Quantitative Data on the Dithis compound Bond
The strength of the dithis compound triple bond has been a subject of extensive experimental and theoretical investigation. Precise measurements of its bond dissociation energy (BDE) are crucial for thermochemical databases and benchmarking high-level quantum chemistry calculations.[3][4]
| Property | Value | Units | Reference(s) |
| Bond Dissociation Energy (BDE) | 78,691.09 ± 0.15 | cm⁻¹ | [3][4] |
| 9.756452 ± 0.00002 | eV | [3] | |
| 941.3542 ± 0.0018 | kJ/mol | [3] | |
| ~228.4 | kcal/mol | [5][6] | |
| Bond Length | 1.098 | Å | |
| Vibrational Frequency (ωe) | 2358.57 | cm⁻¹ |
Molecular Orbital Theory: The Electronic Basis of Stability
The exceptional strength of the N≡N triple bond can be rationalized using molecular orbital (MO) theory. The combination of the atomic orbitals of two this compound atoms results in the formation of bonding and antibonding molecular orbitals.
The ten valence electrons of N₂ fill the σ(2s), σ(2s), π(2p), and σ(2p) molecular orbitals.[7][8] The filling of these orbitals results in a bond order of three, corresponding to the triple bond.[9] The significant energy gap between the Highest Occupied Molecular Orbital (HOMO), σ(2p), and the Lowest Unoccupied Molecular Orbital (LUMO), π(2p), contributes to the molecule's high stability and low reactivity.[7]
Experimental Determination of the N₂ Bond Dissociation Energy
A precise and accurate measurement of the N₂ bond dissociation energy has been a long-standing challenge in physical chemistry. Recent advancements in experimental techniques have enabled sub-wavenumber precision.
Key Experimental Technique: Velocity Map Imaging and Threshold Fragment Yield Spectroscopy
The most precise measurements of the N₂ bond dissociation energy have been achieved using a combination of velocity map imaging (VMI) and an extreme ultraviolet (XUV) laser to measure the threshold fragment yield (TFY) spectra of N₂ photodissociation.[3][4][10]
-
Molecular Beam Generation: A pulsed molecular beam of N₂ is generated to produce a cold and collimated source of molecules.
-
Photodissociation: The N₂ molecules are irradiated with a tunable extreme ultraviolet (XUV) laser. The laser energy is scanned across the dissociation threshold.
-
Fragment Ionization: The resulting this compound atom fragments are ionized, often using the same laser pulse in a resonance-enhanced multiphoton ionization (REMPI) scheme.
-
Velocity Map Imaging (VMI): The ionized fragments are accelerated by an electrostatic lens system onto a position-sensitive detector. The VMI technique maps the velocity of the fragments onto the detector, with fragments of the same initial velocity vector arriving at the same point on the detector.
-
Threshold Fragment Yield (TFY) Spectra Acquisition: By integrating the signal of fragments with near-zero kinetic energy from the VMI images as a function of the laser wavelength, a threshold fragment yield spectrum is obtained. The onset of this signal corresponds to the dissociation threshold.
-
Data Analysis: The Wigner threshold law is often employed to simulate the TFY spectra and precisely determine the dissociation energy.[3][4]
Overcoming the Barrier: this compound Fixation
Despite its inertness, the N₂ triple bond can be cleaved under specific conditions, a process known as this compound fixation. This is a critical process for life on Earth and a cornerstone of the chemical industry.
Biological this compound Fixation: The Nitrogenase Enzyme
In nature, the enzyme nitrogenase, found in certain prokaryotes, catalyzes the reduction of dithis compound to ammonia (B1221849).[11][12] This complex metalloenzyme operates at ambient temperature and pressure, a feat that industrial processes have yet to replicate.
The nitrogenase complex consists of two main components: the Fe protein (dinitrogenase reductase) and the MoFe protein (dinitrogenase).[7] The Fe protein, an iron-sulfur protein, accepts electrons from a reducing agent (like ferredoxin or flavodoxin) and, in an ATP-dependent process, transfers them to the MoFe protein.[5] The MoFe protein contains the FeMo cofactor, the active site where dithis compound binds and is reduced to ammonia.[5]
The overall reaction is: N₂ + 8H⁺ + 8e⁻ + 16ATP → 2NH₃ + H₂ + 16ADP + 16Pi[12]
Industrial this compound Fixation: The Haber-Bosch Process
The Haber-Bosch process, developed in the early 20th century, is the primary industrial method for producing ammonia from this compound and hydrogen.[11][13] This process requires high temperatures (400-500 °C) and pressures (150-350 atm) and the use of a catalyst, typically iron-based.[14][15]
The process involves several key stages:
-
Synthesis Gas Production: Hydrogen is typically produced from natural gas via steam reforming. This compound is obtained from the fractional distillation of liquid air.
-
Compression: The this compound and hydrogen gases are compressed to high pressures.
-
Catalytic Conversion: The compressed gas mixture is passed over a heated iron catalyst, where a percentage of the reactants are converted to ammonia.
-
Ammonia Separation: The gas mixture is cooled, causing the ammonia to liquefy and be separated.
-
Recirculation: Unreacted this compound and hydrogen are recycled back into the reactor.
Conclusion
The inertness of elemental this compound is a direct consequence of the immense strength of its triple bond, a feature well-explained by molecular orbital theory. While this stability makes this compound an excellent inert gas for many applications, including in the pharmaceutical industry, overcoming this bond is a significant challenge in chemical synthesis. The biological nitrogenase enzyme and the industrial Haber-Bosch process represent two successful, albeit vastly different, strategies for cleaving the N≡N bond, providing essential fixed this compound for agriculture and industry. A thorough understanding of the principles governing this compound's inertness and the mechanisms of its fixation is fundamental for researchers and scientists working to develop new catalysts and more sustainable chemical processes.
References
- 1. proprep.com [proprep.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Nitrogenase - Wikipedia [en.wikipedia.org]
- 4. Electron transfer within nitrogenase: evidence for a deficit-spending mechanism. | Semantic Scholar [semanticscholar.org]
- 5. Electron Transfer Within Nitrogenase: Evidence for a Deficit-Spending Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatial and Momentum Mapping Modes for Velocity Map Imaging Spectrometer | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mmerevise.co.uk [mmerevise.co.uk]
- 9. Electron transfer in nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. blogs.ubc.ca [blogs.ubc.ca]
- 14. Haber-Bosch Process [large.stanford.edu]
- 15. The mechanism for nitrogenase including all steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP02073J [pubs.rsc.org]
The Crucial Role of Nitrogen in Cellular Metabolism and Growth: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Nitrogen is an indispensable element for life, forming the backbone of a vast array of biomolecules essential for cellular function, proliferation, and survival. Its availability and metabolic integration are tightly regulated processes that are critical for normal physiology and are often dysregulated in disease states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the central roles of this compound in cellular metabolism, the intricate signaling pathways that sense this compound availability, and detailed methodologies for studying these processes.
The Centrality of this compound in Cellular Building Blocks
This compound is a fundamental component of numerous macromolecules that are vital for cellular structure and function. Its incorporation into these molecules is a cornerstone of anabolic metabolism.
-
Amino Acids and Proteins: As the primary constituents of amino acids, this compound is essential for protein synthesis. Proteins, in turn, carry out a vast array of cellular functions, acting as enzymes, structural components, signaling molecules, and transporters.[1]
-
Nucleic Acids: Nitrogenous bases (purines and pyrimidines) are integral components of nucleotides, the building blocks of DNA and RNA. The de novo synthesis of these bases is heavily dependent on this compound availability, with glutamine serving as a key this compound donor.[2]
-
Other this compound-Containing Biomolecules: Beyond proteins and nucleic acids, this compound is a key component of other essential molecules such as ATP (the primary energy currency of the cell), coenzymes (e.g., NAD, FAD), and signaling molecules.
Key Metabolic Pathways of this compound Assimilation and Utilization
Cells have evolved sophisticated pathways to assimilate inorganic and organic this compound and channel it into various biosynthetic pathways. Glutamate (B1630785) and glutamine are central players in these processes, acting as primary this compound donors.
The Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle
The GS/GOGAT cycle is a primary pathway for ammonia (B1221849) assimilation in many organisms.
-
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating a molecule of ammonia.
-
Glutamate Synthase (GOGAT): This enzyme transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.
This cycle effectively incorporates inorganic this compound into an organic form that can then be utilized in various metabolic reactions.
The Role of Glutamate Dehydrogenase (GDH)
Glutamate dehydrogenase (GDH) provides a reversible link between amino acid metabolism and the tricarboxylic acid (TCA) cycle. It catalyzes the reductive amination of α-ketoglutarate to glutamate and the reverse oxidative deamination of glutamate. The direction of the reaction is dependent on the cellular metabolic state and the availability of substrates.[3]
Transamination Reactions
Aminotransferases play a crucial role in the redistribution of this compound among amino acids. These enzymes transfer the amino group from an amino acid (commonly glutamate) to an α-keto acid, thereby synthesizing a new amino acid and an α-keto acid. This allows for the synthesis of non-essential amino acids from intermediates of glycolysis and the TCA cycle.
Cellular Sensing of this compound Availability: The mTOR and GCN2 Signaling Pathways
Cells possess intricate signaling networks to monitor this compound availability and adjust their metabolic programs accordingly. Two key pathways, mTOR and GCN2, play central roles in this process.
The mTOR Pathway: A Master Regulator of Growth
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[4][5][6] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability.[4][5] In the presence of sufficient amino acids, mTORC1 is activated and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[4]
mTORC1 Signaling Pathway
Caption: A simplified diagram of the mTORC1 signaling pathway.
The GCN2 Pathway: Responding to Amino Acid Deprivation
The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deficiency. In response to the accumulation of uncharged tRNAs, which occurs during amino acid starvation, GCN2 becomes activated. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of mRNAs containing upstream open reading frames, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to cope with nutrient stress.
GCN2 Activation and Downstream Signaling
Caption: The GCN2 signaling pathway in response to amino acid starvation.
Quantitative Data on this compound Metabolism
Quantitative analysis of enzyme kinetics and metabolite concentrations provides crucial insights into the regulation and flux of this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound Assimilation
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units) | Reference |
| Glutamate Dehydrogenase (GDH) | Paracoccus denitrificans | L-Glutamate | 1.5 | 183 nkat (mg protein)-1 | [7] |
| α-Ketoglutarate | 0.00047 | - | [7] | ||
| Ammonia | 14 | - | [7] | ||
| Mouse Liver | Glutamate (NAD+) | 1.92 | - | [8] | |
| Mouse Liver | Glutamate (NADP+) | 1.66 | - | [8] | |
| Glutamine Synthetase (GS) | Paracoccus denitrificans | L-Glutamate | 1 | 1125 nkat (mg protein)-1 | [7] |
| Ammonia | 0.03 | - | [7] | ||
| Agaricus bisporus | L-Glutamate | 2.6 | - | [9] | |
| Ammonia | 0.3 | - | [9] |
Table 2: Intracellular Amino Acid Concentrations in A549 Cells
| Amino Acid | Intracellular Concentration (µM) | Extracellular Concentration (µM) | Accumulation Ratio |
| Alanine | 3100 | 100 | 31.0 |
| Glutamine | 5200 | 2000 | 2.6 |
| Glutamate | 4800 | 100 | 48.0 |
| Aspartate | 1100 | 0 | - |
| Serine | 1200 | 100 | 12.0 |
| Glycine | 1600 | 50 | 32.0 |
| Proline | 800 | 100 | 8.0 |
| Data adapted from | [10] |
Experimental Protocols for Studying this compound Metabolism
A variety of experimental techniques are employed to investigate the intricate processes of this compound metabolism and its regulation.
Protocol for Targeted LC-MS/MS Analysis of Amino Acids
This protocol outlines a method for the quantification of amino acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14][15]
Experimental Workflow for Amino Acid Analysis
Caption: A general workflow for the targeted analysis of amino acids by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
For biofluids like plasma, perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.[13]
-
Centrifuge to pellet precipitated proteins and cellular debris.
-
-
Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):
-
The supernatant containing amino acids can be derivatized using reagents like dansyl chloride.[11]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate amino acids using a suitable column (e.g., a reverse-phase C18 or HILIC column).[14]
-
Detect and quantify individual amino acids using multiple reaction monitoring (MRM) in positive ion mode.[15]
-
-
Data Analysis:
-
Process the raw data using appropriate software to integrate peak areas.
-
Quantify amino acid concentrations by comparing peak areas to those of a standard curve generated with known concentrations of amino acid standards.
-
Protocol for Assessing mTORC1 Activity via Western Blotting of 4E-BP1 Phosphorylation
This protocol describes how to measure the activity of mTORC1 by detecting the phosphorylation of one of its key downstream targets, 4E-BP1.[16][17]
Methodology:
-
Cell Lysis:
-
Treat cells with desired stimuli or inhibitors.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., at Thr37/46).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total 4E-BP1 and a loading control protein (e.g., GAPDH).
-
Quantify band intensities using densitometry software. The ratio of phosphorylated 4E-BP1 to total 4E-BP1 reflects mTORC1 activity.[18]
-
Protocol for Immunoprecipitation (IP) Kinase Assay for GCN2
This protocol details a method to measure the kinase activity of GCN2 by immunoprecipitating the enzyme and then performing an in vitro kinase assay.[19][20][21][22]
Methodology:
-
Cell Lysate Preparation:
-
Prepare cell lysates under non-denaturing conditions as described for the Western blot protocol.
-
-
Immunoprecipitation of GCN2:
-
Incubate the cell lysate with an anti-GCN2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-antigen complexes. Incubate for 1-3 hours at 4°C.
-
Wash the immunoprecipitated complexes several times with lysis buffer to remove non-specific binding proteins.
-
-
In Vitro Kinase Assay:
-
Wash the beads with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., recombinant eIF2α) and ATP (often including [γ-³²P]ATP for radioactive detection).[21]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Boil the samples to elute the proteins from the beads.
-
Separate the reaction products by SDS-PAGE.
-
If using radioactive ATP, detect the phosphorylated substrate by autoradiography.
-
Alternatively, analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Conclusion
This compound metabolism is a fundamental and highly regulated aspect of cellular physiology. A thorough understanding of the pathways of this compound assimilation and utilization, as well as the signaling networks that sense and respond to this compound availability, is crucial for advancing our knowledge of cell biology and for the development of novel therapeutic strategies for a range of diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of this compound in cellular metabolism and growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and some properties of glutamate dehydrogenase and glutamine synthetase from Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Raptor/4E-BP1 Interaction by Chemical Cross-linking Coupled with Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Methodological & Application
protocols for nitrogen gas handling in a laboratory setting
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of nitrogen gas (both compressed gas and liquid this compound) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of experimental work.
Introduction to this compound and its Hazards
This compound is a colorless, odorless, and tasteless gas that constitutes approximately 78% of the Earth's atmosphere. In the laboratory, it is commonly used in both its gaseous and liquid forms for a wide range of applications, from providing an inert atmosphere for sensitive reactions to the cryopreservation of biological samples. While non-toxic, this compound presents significant physical hazards that must be properly managed.
The primary hazards associated with this compound are:
-
Asphyxiation : When this compound is released into the air, it displaces oxygen. In poorly ventilated areas, the oxygen concentration can decrease to dangerous levels, leading to dizziness, unconsciousness, and even death.[1][2] This is a particular concern because humans cannot detect a lack of oxygen.[1]
-
Extreme Cold : Liquid this compound has a boiling point of -196°C (-321°F).[1] Contact with liquid this compound or cold this compound vapor can cause severe frostbite and tissue damage.[1][3]
-
Pressure Hazards : Compressed this compound gas cylinders contain high-pressure gas, which can be hazardous if the cylinder is damaged or mishandled. The rapid release of gas can turn a cylinder into a projectile. Liquid this compound expands to a gas with a very large expansion ratio (1:694), which can cause explosions if stored in a sealed container.[1][4]
Quantitative Safety Data
Properly managing the risks associated with this compound gas requires an understanding of key quantitative parameters. The following tables summarize important safety data for easy reference.
| Parameter | Value | Reference |
| OSHA Oxygen Deficiency | ||
| Minimum Permissible Oxygen Level | 19.5% | [2][4] |
| Normal Oxygen Level in Air | ~21% | |
| Typical Compressed this compound Cylinder Specifications | ||
| Service Pressure | 150 bar to 300 bar | |
| Typical Laboratory Application Flow Rates | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 5 - 30 L/min | |
| Gas Chromatography (GC) | 25 - 75 mL/min | |
| Sample Evaporation (Blowdown) | 1 - 30 L/min | |
| Glove Box Purging | Variable, dependent on box size and desired atmosphere |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the last line of defense against this compound-related hazards. A risk assessment should always be conducted to determine the specific PPE required for a given task.[5]
| Hazard | Required PPE | Specifications |
| Compressed this compound Gas Handling | Safety Glasses | ANSI Z87.1 approved |
| Steel-toed shoes | When moving cylinders | |
| Liquid this compound Handling (Small Quantities, <1L) | Safety Goggles and Face Shield | To protect against splashes[1] |
| Cryogenic Gloves | Loose-fitting and easily removable[1] | |
| Lab Coat or Apron | To cover exposed skin | |
| Closed-toe Shoes and Pants (no cuffs) | To prevent trapping of liquid this compound | |
| Liquid this compound Handling (Large Quantities, >1L or Dispensing) | All of the above, plus: | |
| Cryogenic Apron | For added body protection |
Experimental Protocols
Protocol for Cryopreservation of Cells
This protocol outlines the general steps for freezing and storing cells using liquid this compound.
Materials:
-
Healthy, actively dividing cell culture
-
Cryoprotectant solution (e.g., 10% DMSO in culture medium)
-
Cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
Liquid this compound storage dewar
Procedure:
-
Cell Preparation: Harvest cells and centrifuge to form a pellet. Resuspend the cell pellet in cold cryoprotectant solution at the desired cell density.
-
Aliquoting: Dispense the cell suspension into labeled cryovials.
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This ensures a slow, controlled cooling rate of approximately -1°C per minute.
-
Storage: Transfer the frozen cryovials to the vapor phase of a liquid this compound storage dewar for long-term storage.
Protocol for this compound Blowdown Evaporation
This protocol describes the general procedure for concentrating a sample using a this compound blowdown evaporator.
Materials:
-
Sample in a suitable solvent
-
This compound blowdown evaporator with a heated water bath or dry block
-
Source of dry this compound gas
Procedure:
-
Setup: Place the sample tubes in the evaporator rack and lower the rack into the heated bath, set to a temperature just below the solvent's boiling point.
-
Position Needles: Lower the gas delivery needles so they are just above the surface of the solvent in each tube.
-
Initiate Gas Flow: Start a gentle flow of this compound gas. The flow should be sufficient to create a small dimple on the surface of the liquid without causing splashing.[6]
-
Evaporation: Allow the evaporation to proceed until the desired sample concentration is reached. Monitor the process to prevent the sample from completely drying out, unless that is the desired outcome.
-
Completion: Once the desired volume is reached, turn off the this compound flow and raise the needles. Remove the samples from the evaporator.
Protocol for Glove Box Inerting
This protocol details the steps to create and maintain an inert this compound atmosphere in a glove box.
Materials:
-
Glove box with an antechamber
-
Source of high-purity this compound gas
-
Oxygen and moisture sensors
Procedure:
-
Initial Purge: Before introducing any materials, purge the main chamber of the glove box with this compound gas to reduce the oxygen and moisture levels to the desired setpoints.
-
Transferring Materials In: a. Place items in the antechamber and securely close the outer door. b. Evacuate the antechamber using a vacuum pump. c. Refill the antechamber with this compound gas. d. Repeat the evacuate/refill cycle several times to remove residual air. e. Once the antechamber is purged, open the inner door to move the items into the main chamber.
-
Working in the Glove Box: Perform all manipulations within the main chamber. The gloves should be inspected for any damage before each use.
-
Transferring Materials Out: a. Place items in the antechamber and close the inner door. b. Purge the antechamber with this compound before opening the outer door to remove the items.
Emergency Procedures
In the event of a this compound-related incident, prompt and correct action is crucial.
Compressed this compound Gas Leak
-
Small Leak: If it is safe to do so, close the cylinder valve to stop the leak. Increase ventilation to the area.
-
Large Leak: Evacuate the area immediately.[7] If the leak is significant, activate the building's fire alarm to initiate a full evacuation.[7] Do not re-enter the area until it has been tested and deemed safe by trained personnel.
Liquid this compound Spill
-
Small Spill (<1 Liter): Allow the liquid to evaporate in a well-ventilated area.[8] Keep personnel away from the immediate spill area.
-
Large Spill (>1 Liter): Evacuate the area immediately.[8] The large volume of this compound gas produced can rapidly create an oxygen-deficient atmosphere. Activate the building's fire alarm if necessary.[9] Prevent the liquid from entering drains or confined spaces.[10]
Personnel Exposure and First Aid
-
Inhalation (Asphyxiation): If someone is suspected of suffering from oxygen deficiency, immediately move them to fresh air, if it is safe to do so.[11] If the victim is not breathing, administer artificial respiration and call for emergency medical assistance.[12] Do not enter an area where someone has collapsed without ensuring the atmosphere is safe to breathe.[11]
-
Skin Contact (Frostbite): For frostbite, immediately flush the affected area with tepid water (not hot).[4][11] Do not rub the affected area.[4] Remove any clothing or jewelry that is not frozen to the skin.[11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with tepid water for at least 15 minutes and seek immediate medical attention.[4][11]
References
- 1. Liquid this compound Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. cganet.com [cganet.com]
- 3. Frostbite during handling of liquid this compound: prevention and first aid | Dairy Knowledge Portal [dairyknowledge.in]
- 4. marquette.edu [marquette.edu]
- 5. Cryogenic Personal Protective Equipment (PPE) - Gas Safe [gassafeconsultants.co.uk]
- 6. youtube.com [youtube.com]
- 7. uab.edu [uab.edu]
- 8. afd.calpoly.edu [afd.calpoly.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. Emergency procedures - Department of Biology, University of York [york.ac.uk]
- 11. Liquid this compound Safety [physics.purdue.edu]
- 12. chem.washington.edu [chem.washington.edu]
Application Notes and Protocols for Liquid Nitrogen Cryopreservation of Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is the process of cooling and storing cells, tissues, or organs at very low temperatures to maintain their viability and functionality for future use.[1] This technique is indispensable in research, biotechnology, and medicine, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The fundamental principle of cryopreservation is to arrest biological time by significantly reducing the rates of metabolic and chemical reactions that would otherwise lead to cell death.[1] Successful cryopreservation hinges on minimizing the lethal intracellular ice crystal formation and the damaging effects of increased solute concentrations during freezing and thawing.
This document provides a comprehensive, step-by-step guide to the liquid nitrogen cryopreservation of cells. It includes detailed protocols for cell preparation, freezing, storage, and thawing, as well as methods for assessing post-thaw cell viability and apoptosis.
Key Principles of Cryopreservation
The success of cell cryopreservation is governed by a delicate balance between cooling rates, the choice of cryoprotective agents (CPAs), and proper handling techniques.
-
Cooling Rate: A slow and controlled cooling rate, typically around -1°C per minute, is crucial for most mammalian cells.[2] This allows for gradual dehydration of the cells, minimizing the formation of large, damaging intracellular ice crystals.
-
Cryoprotective Agents (CPAs): These are substances that protect cells from the stresses of freezing. They work by lowering the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at any given temperature.[3] The most commonly used CPAs are dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011).[4]
-
Storage Temperature: For long-term preservation, cells must be stored at temperatures below -130°C, the glass transition temperature of water.[5] Storage in the vapor phase of liquid this compound (approximately -150°C to -196°C) is the standard practice to prevent sample contamination and ensure stability.[6]
-
Thawing: Rapid thawing is as critical as slow freezing.[5] A quick thaw in a 37°C water bath minimizes the time cells are exposed to hypertonic conditions and reduces the risk of ice recrystallization, which can be lethal.[1]
Step-by-Step Cryopreservation Protocol
This protocol provides a general guideline for the cryopreservation of adherent and suspension mammalian cells. Optimization for specific cell types may be required.
I. Preparation of Cells and Freezing Medium
-
Cell Health and Confluency: Use healthy, actively dividing cells with a viability of over 90%.[7] For adherent cells, it is recommended to harvest them at 70-80% confluency.[8]
-
Harvesting:
-
Adherent Cells: Wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS). Add a suitable dissociation agent (e.g., Trypsin-EDTA) and incubate until the cells detach. Neutralize the dissociation agent with a serum-containing medium and gently pipette to create a single-cell suspension.
-
Suspension Cells: Gently transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Viability Assessment: Perform a cell count and assess viability using the Trypan Blue exclusion method (see Experimental Protocols section).
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.[9]
-
Preparation of Freezing Medium: The most common freezing medium consists of a basal culture medium supplemented with serum and a cryoprotectant. A typical formulation is:
II. Freezing Procedure
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in the pre-chilled freezing medium at a final concentration of 1 x 10^6 to 1 x 10^7 viable cells/mL.[2]
-
Aliquoting: Dispense 1 mL of the cell suspension into sterile, pre-labeled cryogenic vials.
-
Controlled Cooling:
-
Long-Term Storage:
-
After 24 hours at -80°C, quickly transfer the cryogenic vials to a liquid this compound storage tank for long-term preservation in the vapor phase.[6]
-
III. Thawing Procedure
-
Preparation: Prepare a 37°C water bath and pre-warm the complete growth medium for the specific cell line.
-
Rapid Thawing:
-
Retrieve a cryogenic vial from the liquid this compound tank, taking care to wear appropriate personal protective equipment (PPE).
-
Immediately immerse the vial in the 37°C water bath, keeping the cap above the water level to prevent contamination.
-
Gently agitate the vial until only a small sliver of ice remains.[7]
-
-
Cell Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening it in a laminar flow hood.
-
Slowly transfer the thawed cell suspension into a sterile centrifuge tube containing 5-10 mL of pre-warmed complete growth medium. This helps to dilute the cryoprotectant.
-
Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes.
-
Discard the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Plating and Incubation:
-
Transfer the cell suspension to a suitable culture vessel.
-
Incubate the cells under their optimal growth conditions. It is advisable to change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Data Presentation: Quantitative Analysis of Cryopreservation Parameters
The success of cryopreservation can be quantified by assessing cell viability and recovery post-thaw. The following tables summarize quantitative data from various studies.
Table 1: Post-Thaw Viability of Vero Cells with Different Concentrations of DMSO and Glycerol [1][11]
| Cryoprotectant | Concentration | Post-Thaw Viability (%) |
| Glycerol | 2.5% | 63% |
| 5% | 87.9% | |
| 10% | 89.4% | |
| 15% | 79% | |
| DMSO | 2.5% | 61% |
| 5% | 73% | |
| 10% | 75% | |
| 15% | 53% |
Table 2: Comparison of Post-Thaw Viability of Various Cell Lines with 10% DMSO vs. 10% Glycerol [12][13]
| Cell Line | Cryoprotectant | Post-Thaw Viability (%) |
| Vero | 10% DMSO | 60% |
| 10% Glycerol | 70% | |
| Mouse Ehrlich Ascites Tumor | 10% DMSO | Viability and transplantability unaffected |
| 10% Glycerol | Failed to produce lethal tumors | |
| Rat D23 Ascites Tumor | 10% DMSO | Viability and transplantability unaffected |
| 10% Glycerol | Failed to produce lethal tumors |
Table 3: Effect of Cooling and Warming Rates on T-Cell Viability [14][15]
| Cooling Rate (°C/min) | Warming Rate (°C/min) | Normalized Viable Cell Number (relative to standard protocol) |
| -1 | 113 (Rapid) | ~1.0 |
| -1 | 6.2 (Slow) | ~1.0 |
| -10 | 113 (Rapid) | ~1.0 |
| -10 | 6.2 (Slow) | ~0.6 |
Table 4: Comparison of Commercial Cryopreservation Media on Mononuclear Leukocyte Viability [10]
| Cryopreservation Medium | Cell Recovery (%) | Post-Thaw Viability (%) |
| CryoStor® CS10 (CS) | 78.0% | 94.7% |
| 90% FBS / 10% DMSO (FBS) | 80.9% | 92.6% |
| 70% RPMI / 20% FBS / 10% DMSO (RPMI) | 72.5% | 90.8% |
| Synth-a-Freeze™ (SF) | 68.4% | 88.4% |
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes between viable and non-viable cells based on membrane integrity.[16]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer and coverslip
-
Microscope
-
Pipettes and tips
Protocol:
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[9]
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
MTT Assay for Cell Proliferation and Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Protocol:
-
Plate cells at the desired density in a 96-well plate and culture them under appropriate conditions.
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the culture medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Experimental Workflows
Cryopreservation induces cellular stress, which can trigger apoptosis (programmed cell death), thereby reducing post-thaw viability.[5] Understanding the signaling pathways involved can lead to strategies for improving cell survival.
Cryopreservation-Induced Apoptosis Signaling Pathways
The stress of freezing and thawing can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[7][19]
Caption: Cryopreservation-induced apoptosis signaling pathways.
-
Extrinsic Pathway: Cryopreservation stress can lead to the activation of death receptors on the cell surface, which in turn activates caspase-8, an initiator caspase.[7]
-
Intrinsic Pathway: Cellular stress activates the tumor suppressor protein p53, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7][20] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9.[7]
-
Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
-
ROCK Pathway: The Rho-associated kinase (ROCK) pathway is also implicated in apoptosis.[21] The use of ROCK inhibitors, such as Y-27632, has been shown to improve the survival of cryopreserved cells by inhibiting this pathway.[8][16][22]
Experimental Workflow for Cryopreservation and Post-Thaw Analysis
The following diagram illustrates a typical workflow for cryopreserving cells and evaluating their post-thaw quality.
Caption: Experimental workflow for cell cryopreservation.
Conclusion
Successful cryopreservation is a cornerstone of modern cell-based research and therapy. By adhering to a well-defined and optimized protocol, researchers can ensure the long-term viability and functionality of their valuable cell stocks. This guide provides a detailed framework for the cryopreservation of cells in liquid this compound, from initial cell preparation to post-thaw analysis. The provided quantitative data and experimental protocols serve as a valuable resource for establishing and troubleshooting cryopreservation procedures in the laboratory. Furthermore, an understanding of the underlying cellular stress pathways offers opportunities for the development of improved cryopreservation strategies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Key quality parameter comparison of mesenchymal stem cell product cryopreserved in different cryopreservation solutions for clinical applications [frontiersin.org]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-namtila.com [e-namtila.com]
- 10. Quantitative and Functional Assessment of the Influence of Routinely Used Cryopreservation Media on Mononuclear Leukocytes for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of different concentrations of dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. The Impact of Varying Cooling and Thawing Rates on the Quality of Cryopreserved Human Peripheral Blood T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ROCK inhibitor Y-27632 increases thaw-survival rates and preserves stemness and differentiation potential of human Wharton's jelly stem cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. chondrex.com [chondrex.com]
- 19. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of apoptosis and differentiation by p53 in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00378G [pubs.rsc.org]
- 22. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrogen Isotope Analysis in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen stable isotope analysis is a powerful tool for tracing the sources and understanding the biogeochemical cycling of this compound in various environmental matrices. The ratio of the heavy isotope (¹⁵N) to the light isotope (¹⁴N), expressed in delta notation (δ¹⁵N), provides a unique signature that can elucidate nutrient sources, food web structures, and the extent of microbial processes such as nitrification and denitrification.[1][2] This document provides detailed methodologies for the analysis of this compound isotopes in common environmental samples, including water, soil, and biological tissues.
Core Analytical Techniques
The primary analytical techniques for this compound isotope analysis are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) for bulk solid samples and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for compound-specific analysis. For aqueous samples containing nitrate (B79036) and ammonium, specific preparatory methods are employed to convert the target this compound species into a measurable gas, typically dithis compound (N₂) or nitrous oxide (N₂O), which is then introduced into an IRMS.
Data Presentation: Quantitative Parameters for this compound Isotope Analysis
The following tables summarize key quantitative data for the different analytical methods.
Table 1: EA-IRMS Parameters for Bulk Solid Samples
| Parameter | Soil/Sediment Samples | Biological Tissues/Plant Material |
| Sample Mass | 25 mg (typical for sediments)[3] | 0.5 - 2.0 mg (dependent on N content)[4] |
| Required N Content | > 20 µg N[5] | 20 - 150 µg N[5] |
| Combustion Temperature | ~1050°C[6] | ~1050°C[6] |
| Reduction Temperature | ~750°C[6] | ~750°C[6] |
| Typical Precision (1σ) | < 0.2‰[7] | < 0.2‰[7] |
| Capsule Type | Tin (Sn)[5] | Tin (Sn)[5] |
Table 2: Denitrifier Method Parameters for Nitrate in Water
| Parameter | Value |
| Sample Volume | 10 - 30 mL[8] |
| Nitrate Concentration Range | Down to 1 µM[9] |
| Required Nitrate Amount | ~50 nmol[10][11] |
| Bacterial Strain | Pseudomonas aureofaciens (lacks N₂O reductase)[11][12] |
| Analyte Gas | N₂O[9][10] |
| Typical Precision (δ¹⁵N) | ~0.2‰ |
| Typical Precision (δ¹⁸O) | 0.3 - 0.9‰[10] |
Table 3: Chemical Conversion Method for Ammonium in Water
| Parameter | Value |
| Sample Volume | 4 mL (typical)[13] |
| Oxidizing Agent | Hypobromite (BrO⁻)[13] |
| Conversion Agent | Hydroxylamine (NH₂OH)[13] |
| Analyte Gas | N₂O[13] |
| Blank Size | 0.6 - 2 nmol[13] |
| Typical Precision (δ¹⁵N) | < 0.3‰ (often < 0.1‰)[13] |
Table 4: Persulfate Oxidation for Total Dissolved this compound (TDN) in Water
| Parameter | Value |
| Oxidizing Reagent | Alkaline Potassium Persulfate (K₂S₂O₈)[14][15] |
| Digestion Conditions | Autoclave at 100-120°C for at least 30 minutes[14] |
| Final Product | Nitrate (NO₃⁻)[14][16] |
| Typical Analytical Range | 0.01 to 3.0 mg-N/L[14] |
| Subsequent Analysis | Denitrifier Method for δ¹⁵N and δ¹⁸O of resulting nitrate |
Experimental Protocols
Protocol 1: Bulk δ¹⁵N Analysis of Solid Samples (Soil, Sediment, Biological Tissues) using EA-IRMS
This protocol outlines the steps for preparing and analyzing solid environmental samples for their bulk this compound isotopic composition.
1. Sample Preparation:
- Drying: Dry samples in an oven at 50-60°C for 24-48 hours or until a constant weight is achieved.[5][17] Freeze-drying is also a suitable method.[4][18]
- Homogenization: Grind the dried sample into a fine, homogeneous powder using a mortar and pestle, ball mill, or Wiley mill.[4][19]
- Lipid Extraction (for biological tissues): For samples with high lipid content, lipids should be removed as they are depleted in ¹⁵N relative to proteins. This can be done using an accelerated solvent extractor with an appropriate solvent like a 2:1 chloroform:methanol solution.[17][20]
- Decarbonation (for carbonate-rich samples): For samples containing carbonates (e.g., sediments), which can interfere with carbon isotope analysis if measured simultaneously, an acid fumigation step with HCl may be necessary. Note that this can affect this compound isotope values, so a separate, non-acidified sample should be used for δ¹⁵N analysis.[21]
2. Sample Weighing and Encapsulation:
- Weigh the powdered sample into a tin (Sn) capsule.[5] The target weight depends on the this compound content of the sample (see Table 1).[4]
- Carefully fold the tin capsule to create a compact sphere or cube, ensuring no sample material can leak out.[4]
3. Instrumental Analysis (EA-IRMS):
- Place the encapsulated samples into the autosampler of the elemental analyzer.
- The sample is dropped into a high-temperature combustion furnace (~1050°C) where it is combusted in the presence of oxygen.[6] Organic this compound is converted to N₂ gas and this compound oxides.
- The resulting gases are passed through a reduction furnace (~750°C) containing copper to reduce any this compound oxides to N₂.[6]
- The N₂ gas is then separated from other gases by a gas chromatography column and introduced into the isotope ratio mass spectrometer (IRMS).
- The IRMS measures the ratio of ¹⁵N to ¹⁴N.
4. Data Correction and Calibration:
- Results are calibrated against international and in-house standards with known δ¹⁵N values.
- Data is corrected for instrument drift and blank contributions.
Protocol 2: δ¹⁵N and δ¹⁸O Analysis of Nitrate in Water using the Denitrifier Method
This protocol is for the isotopic analysis of nitrate in aqueous samples.
1. Sample Collection and Preservation:
- Filter water samples through a 0.1 to 0.2 µm pore size filter to remove particulates and microorganisms.[8]
- Freeze the samples immediately and keep them frozen until analysis.[8] Do not use chemical preservatives as they can interfere with the bacterial process.[8]
2. Bacterial Conversion of Nitrate to Nitrous Oxide:
- Use a culture of denitrifying bacteria that lack a functional nitrous oxide reductase, such as Pseudomonas aureofaciens.[10][11]
- In a sealed vial, add a specific volume of the water sample to the bacterial culture.
- Allow the bacteria to quantitatively convert the nitrate (and nitrite) in the sample to nitrous oxide (N₂O).[10]
3. Instrumental Analysis (IRMS):
- The headspace of the vial, containing the produced N₂O, is sampled.
- The N₂O is purified using a series of traps and then introduced into the IRMS.
- For triple oxygen isotope analysis, the N₂O can be thermally decomposed to N₂ and O₂ in a gold furnace at 800°C, followed by isotopic analysis of the O₂.[10][11]
4. Data Correction and Calibration:
- The analysis is calibrated using international nitrate reference materials (e.g., IAEA-NO-3).[11]
- Corrections are made for blank contributions and any isotopic fractionation during the conversion process by running standards alongside the samples.[9]
Protocol 3: δ¹⁵N Analysis of Total Dissolved this compound (TDN) in Water
This protocol involves an initial oxidation step to convert all this compound forms to nitrate.
1. Sample Collection and Preservation:
- Follow the same procedure as for nitrate analysis (Protocol 2, Step 1).
2. Alkaline Persulfate Oxidation:
- Add an alkaline potassium persulfate (K₂S₂O₈) solution to the water sample in a digestion tube.[14]
- Autoclave the samples at 100-120°C for at least 30 minutes.[14] This process oxidizes all organic and inorganic this compound compounds to nitrate.[14]
3. Isotopic Analysis of Resulting Nitrate:
- After digestion, the sample now contains all the initial TDN as nitrate.
- Analyze the δ¹⁵N (and δ¹⁸O) of this nitrate using the Denitrifier Method as described in Protocol 2 (Steps 2-4).
Visualizations: Experimental Workflows
Caption: Workflow for bulk δ¹⁵N analysis of solid samples using EA-IRMS.
Caption: Workflow for nitrate isotope analysis in water via the Denitrifier Method.
Caption: Workflow for Total Dissolved this compound (TDN) isotope analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. environment.qld.gov.au [environment.qld.gov.au]
- 3. Elemental Analyzer – Isotope Ratio Mass Spectrometry (EA-IRMS) system – Thermo Scientific Flash 2000 EA, Delta V Plus IRMS - Science & Engineering Shared Facilities – University at Buffalo - University at Buffalo [buffalo.edu]
- 4. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 5. Sample Preparation - Carbon and this compound in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 6. jamstec.go.jp [jamstec.go.jp]
- 7. Instrument method [isotope.ucsc.edu]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigman.princeton.edu [sigman.princeton.edu]
- 12. conferences.iaea.org [conferences.iaea.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chesapeakebay.net [chesapeakebay.net]
- 15. seagrant.whoi.edu [seagrant.whoi.edu]
- 16. researchgate.net [researchgate.net]
- 17. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 18. Sample preparation [isotope.ucsc.edu]
- 19. Suggestions for Field Sampling | Stable Isotope Laboratory [bu.edu]
- 20. repository.library.noaa.gov [repository.library.noaa.gov]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Nitrogen as an Inert Atmosphere for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the success of a reaction often hinges on the precise control of the reaction environment. Many reagents and intermediates are sensitive to components of the ambient atmosphere, primarily oxygen and water. These reactive species can lead to unwanted side reactions, degradation of starting materials and products, and catalyst deactivation, ultimately resulting in reduced yields and product purity.[1] To mitigate these issues, reactions are frequently conducted under an inert atmosphere, a controlled environment composed of a non-reactive gas. Nitrogen (N₂) is the most commonly used gas for creating such an atmosphere due to its relative inertness and cost-effectiveness.[2]
These application notes provide detailed protocols and data for utilizing this compound as an inert atmosphere in organic synthesis, enabling researchers to improve reaction outcomes and ensure experimental reproducibility.
Why Use a this compound Atmosphere?
The primary purpose of a this compound atmosphere is to exclude atmospheric oxygen and moisture from the reaction vessel. The diatomic this compound molecule possesses a strong triple bond, rendering it largely unreactive under most organic synthesis conditions.
Key Benefits:
-
Prevention of Oxidation: Many organic compounds and organometallic reagents are susceptible to oxidation by atmospheric O₂.
-
Exclusion of Moisture: Water can act as a nucleophile or a proton source, leading to the hydrolysis of sensitive reagents like Grignard reagents and organolithiums, rendering them inactive.[1][3]
-
Improved Reaction Yield and Purity: By minimizing side reactions, the desired transformation proceeds more efficiently, leading to higher yields and cleaner reaction profiles.[1]
-
Protection of Catalysts: Many transition metal catalysts used in cross-coupling reactions are air-sensitive and require an inert environment to maintain their catalytic activity.
Comparison of this compound and Argon
While this compound is the workhorse for creating an inert atmosphere, argon (Ar) is another common choice. The selection between the two depends on the specific requirements of the reaction and budget considerations.
| Property | This compound (N₂) | Argon (Ar) | Key Considerations for Organic Synthesis |
| Molar Mass ( g/mol ) | 28.01 | 39.95 | Argon is denser than this compound and air. |
| Density (g/L at STP) | 1.251 | 1.784 | Argon's higher density provides a better "blanket" over the reaction mixture, making it more effective at displacing air, especially in open or frequently accessed systems.[2] |
| Relative Cost | Lower | Higher | This compound is significantly cheaper due to its high abundance in the atmosphere (~78%) compared to argon (~0.9%).[2] For most standard organic reactions, this compound is the more economical choice. |
| Reactivity | Largely inert, but can react with highly reactive metals (e.g., lithium) at elevated temperatures to form nitrides. | Truly inert noble gas, non-reactive under virtually all laboratory conditions. | For reactions involving lithium metal (e.g., Birch reduction) or other highly reactive organometallics, argon is the preferred choice to avoid potential side reactions.[2] |
| Purity Levels | Available in various purity grades. Standard high-purity grades are suitable for most applications. | Often available in very high purity grades with lower oxygen impurity levels than standard this compound.[2] | For extremely sensitive reactions, the slightly higher purity of argon might be advantageous. However, for most organic syntheses, the purity of high-purity this compound is sufficient. |
Impact on Reaction Yields: A Comparative Overview
The use of a this compound atmosphere can dramatically improve the yield and purity of organic reactions involving air-sensitive reagents. The following table provides illustrative examples of expected yields for common reactions performed under a this compound atmosphere versus in the air.
Note: The following data are representative and intended for illustrative purposes. Actual yields may vary depending on specific substrates, reaction conditions, and laboratory technique.
| Reaction Type | Reagents/Catalyst | Atmosphere | Expected Yield (%) |
| Grignard Reaction | Phenylmagnesium bromide, Benzophenone | This compound | >90% |
| Phenylmagnesium bromide, Benzophenone | Air | 10-30% (significant hydrolysis of Grignard reagent) | |
| Suzuki Coupling | 4-Bromoanisole, Phenylboronic acid, Pd(PPh₃)₄ | This compound | >95% |
| 4-Bromoanisole, Phenylboronic acid, Pd(PPh₃)₄ | Air | 50-70% (catalyst oxidation and side reactions) | |
| Heck Reaction | Iodobenzene, Styrene, Pd(OAc)₂ | This compound | >90% |
| Iodobenzene, Styrene, Pd(OAc)₂ | Air | 40-60% (catalyst deactivation) | |
| Wittig Reaction | Butyltriphenylphosphonium bromide, n-BuLi, Cyclohexanone | This compound | >85% |
| Butyltriphenylphosphonium bromide, n-BuLi, Cyclohexanone | Air | <10% (ylide reacts with O₂ and H₂O) |
Experimental Protocols
Glassware Preparation
Properly dried glassware is crucial for maintaining an anhydrous environment.
Protocol:
-
Clean all glassware thoroughly and rinse with a suitable solvent (e.g., acetone).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the hot glassware while flushing with a stream of dry this compound. This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.
-
Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with this compound.
Setting Up a Reaction with a this compound Balloon
This is a simple and effective method for many small-scale, short-duration reactions.
Protocol:
-
Prepare the this compound Balloon:
-
Attach a balloon to a three-way stopcock or a needle adapter.
-
Connect the adapter to a this compound gas cylinder via tubing.
-
Flush the balloon with this compound 2-3 times by inflating and deflating it.
-
Fill the balloon to a diameter of 7-8 inches.
-
Attach a needle to the adapter and insert it into a rubber stopper to keep it sealed.
-
-
Prepare the Reaction Flask:
-
Add a magnetic stir bar and any air-stable solid reagents to an oven-dried round-bottom flask.
-
Seal the flask with a rubber septum.
-
Insert the needle from the this compound balloon through the septum.
-
Insert a second, "exit" needle through the septum to allow air to escape.
-
Allow this compound to flush the flask for at least 5 minutes.
-
Remove the exit needle first, then the this compound balloon needle (or leave the balloon attached to maintain a positive pressure).
-
-
Adding Liquid Reagents:
-
Use a dry syringe to pierce the septum and add anhydrous solvents and air-stable liquid reagents.
-
For air-sensitive liquids, refer to the syringe and cannula transfer protocols below.
-
Setting Up a Reaction with a Schlenk Line
A Schlenk line provides a more robust and versatile setup for handling highly air-sensitive compounds and for performing reactions over longer periods.
Protocol:
-
Prepare the Schlenk Line:
-
Ensure all stopcocks are properly greased and sealed.
-
Turn on the vacuum pump and cool the cold trap with liquid this compound or a dry ice/acetone bath.
-
Turn on the this compound gas flow, adjusting the bubbler to a rate of 1-2 bubbles per second.
-
-
Prepare the Reaction Flask:
-
Attach the dried and assembled reaction flask (with stir bar) to a port on the Schlenk line via thick-walled rubber tubing.
-
Secure the flask with a clamp.
-
-
Perform Evacuate-Refill Cycles:
-
Slowly open the stopcock on the flask to the vacuum manifold. Allow the flask to evacuate for several minutes.
-
Close the stopcock to the vacuum.
-
Slowly open the stopcock to the this compound manifold to backfill the flask with this compound. You will see the bubbling rate in the bubbler slow down or stop temporarily.
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.
-
-
Running the Reaction:
-
After the final refill, leave the flask under a positive pressure of this compound (indicated by the bubbler).
-
Reagents can now be added using the techniques described below.
-
Transfer of Air-Sensitive Liquids
A. Syringe Transfer This method is suitable for transferring small to moderate volumes (< 50 mL) of air-sensitive liquids.
Protocol:
-
Ensure the reaction flask is under a positive this compound pressure.
-
Take a clean, oven-dried syringe with a long needle.
-
Flush the syringe with this compound by drawing this compound from the headspace of the reaction flask or from a separate this compound-flushed flask and expelling it. Repeat 3 times.
-
Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle). The reagent bottle should also be under a positive pressure of this compound, which can be achieved by inserting a needle connected to a this compound balloon or the Schlenk line.
-
Insert the needle tip below the surface of the liquid.
-
Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle should help fill the syringe. Avoid pulling the plunger back forcefully, as this can create leaks.
-
Remove any gas bubbles by inverting the syringe and carefully pushing the bubbles and a small amount of liquid back into the reagent bottle.
-
Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask.
-
Dispense the liquid into the reaction flask.
B. Cannula Transfer This technique is ideal for transferring larger volumes (> 50 mL) of air-sensitive liquids or solutions. A cannula is a long, flexible double-tipped needle.
Protocol:
-
Ensure both the source flask (containing the liquid to be transferred) and the receiving flask are under a positive pressure of this compound on the Schlenk line.
-
Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace.
-
Insert the other end of the cannula through the septum of the receiving flask. Allow this compound to flow through the cannula for a few minutes to purge it.
-
In the receiving flask, insert a short "exit" needle connected to the bubbler to vent pressure.
-
Lower the cannula tip in the source flask below the surface of the liquid.
-
To initiate the transfer, you can either:
-
Positive Pressure Method: Slightly increase the this compound pressure in the source flask by briefly closing the exit to the bubbler.
-
Negative Pressure Method: In the receiving flask, briefly open the stopcock to the vacuum line to reduce the pressure.
-
-
The pressure difference will push the liquid from the source flask to the receiving flask through the cannula.
-
Once the transfer is complete, raise the cannula tip above the liquid level in the source flask.
-
Remove the cannula from the receiving flask, then from the source flask.
Visualized Workflows (Graphviz DOT Language)
Schlenk Line Setup and Purge Cycle
Caption: Workflow for setting up and purging a flask on a Schlenk line.
Cannula Transfer of an Air-Sensitive Liquid
References
techniques for measuring nitrogen content in soil for agricultural research
These application notes provide detailed protocols for researchers, scientists, and professionals in agricultural and environmental sciences to accurately measure the nitrogen content in soil samples. The following sections detail various established and modern techniques, offering a comparative overview to aid in method selection based on laboratory capabilities, sample throughput requirements, and budget constraints.
Overview of Soil this compound Measurement Techniques
This compound is a critical nutrient for plant growth, and its quantification in soil is essential for fertilizer management and environmental monitoring.[1][2] The choice of analytical method depends on the specific this compound fraction of interest (e.g., total this compound, nitrate (B79036), ammonium) and the intended application of the data. This document covers four primary methods: the classic Kjeldahl and Dumas methods for total this compound, ion-selective electrodes for inorganic this compound, and near-infrared spectroscopy as a rapid, non-destructive alternative.
Comparative Analysis of Techniques
The selection of a suitable method for soil this compound analysis requires consideration of several factors, including accuracy, precision, speed, cost, and sample throughput. The following table summarizes the key quantitative and qualitative aspects of the described techniques.
| Parameter | Kjeldahl Method | Dumas Method | Ion-Selective Electrodes (ISEs) | Near-Infrared Spectroscopy (NIRS) |
| Analyte | Organic N + Ammonium-N (Total N with modifications) | Total this compound (Organic + Inorganic) | Nitrate (NO₃⁻), Ammonium (B1175870) (NH₄⁺) | Total this compound (predicted) |
| Principle | Wet digestion, distillation, titration | Dry combustion, thermal conductivity detection | Potentiometry | Reflectance/Absorbance Spectroscopy |
| Typical Limit of Detection | 0.01% N[1] | 0.1 g/kg N[3][4] | ~10⁻⁶ M[5] | Dependent on calibration model |
| Typical Limit of Quantification | 0.03% N[1] | 0.3 g/kg N[3][4] | Dependent on electrode and matrix | Dependent on calibration model |
| Precision (RSD%) | < 5%[6] | < 5%[6] | Variable, can be < 5% with proper calibration | Model-dependent, typically higher than reference methods |
| Accuracy | High (Reference Method) | High, comparable to Kjeldahl | Good, highly correlated with standard methods (R² > 0.98)[7] | Good, with robust calibration (R² > 0.9)[8] |
| Analysis Time per Sample | > 100 minutes[9] | 3-5 minutes[9][10] | < 10 minutes (excluding extraction) | < 2 minutes |
| Sample Throughput | Low to Medium | High | Medium to High | Very High |
| Cost per Sample | High (reagents, labor, waste disposal)[9] | Lower than Kjeldahl (fewer reagents, less labor) | Low to Medium | Low (after initial instrument purchase) |
| Chemical Waste | Hazardous (concentrated acids, catalysts) | Minimal | Minimal | None |
| Automation | Semi-automated systems available | Fully automated[11] | Can be automated | High degree of automation possible |
Experimental Protocols
Kjeldahl Method for Total this compound
The Kjeldahl method is a classic, wet-chemistry technique for the determination of organic this compound and ammonium in soil.[1][12] It involves three main steps: digestion, distillation, and titration.[13]
3.1.1. Principle
A soil sample is digested in concentrated sulfuric acid with a catalyst, which converts organic this compound to ammonium sulfate.[1][13] The digestate is then made alkaline to convert ammonium to ammonia (B1221849) gas, which is distilled and trapped in an acidic solution. The amount of ammonia, and thus this compound, is determined by titration.[12]
3.1.2. Materials and Reagents
-
Kjeldahl digestion and distillation apparatus
-
Analytical balance (0.001 g accuracy)
-
Digestion tubes (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Catalyst mixture (e.g., potassium sulfate, copper sulfate, and selenium)[13]
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)[1]
-
Boric Acid (H₃BO₃) solution with indicator
-
Standardized Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution (e.g., 0.01 M) for titration[1]
3.1.3. Protocol
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. For sample weights less than 1 g, finer grinding (e.g., to 0.5 mm) is recommended.[1]
-
Digestion:
-
Distillation:
-
Dilute the cooled digest with distilled water.
-
Transfer the diluted digest to the distillation apparatus.
-
Add an excess of 10 M NaOH to liberate ammonia.
-
Perform steam distillation, collecting the ammonia in a flask containing boric acid solution with an indicator.
-
-
Titration:
-
Titrate the trapped ammonia with a standardized solution of H₂SO₄ or HCl until the indicator changes color.[12]
-
-
Calculation:
-
The this compound content is calculated based on the volume of titrant used. A blank determination should be run and subtracted from the sample result.[14]
-
Workflow Diagram:
Dumas (Combustion) Method for Total this compound
The Dumas method is a dry combustion technique that has become a popular alternative to the Kjeldahl method due to its speed, automation, and avoidance of hazardous chemicals.[9][11]
3.2.1. Principle
The soil sample is combusted at a high temperature (≥900°C) in an oxygen-rich atmosphere. This process converts all forms of this compound into this compound gas (N₂) and this compound oxides (NOx). The this compound oxides are then reduced to N₂, and the total N₂ is quantified using a thermal conductivity detector (TCD).[4][15]
3.2.2. Materials and Reagents
-
Dumas this compound analyzer/elemental analyzer
-
Analytical balance (0.0001 g accuracy)
-
Tin capsules
-
High-purity oxygen and an inert carrier gas (e.g., helium or argon)[4]
-
Certified reference materials (e.g., EDTA, aspartic acid) for calibration[4]
3.2.3. Protocol
-
Sample Preparation: Dry and finely grind the soil sample to ensure homogeneity, especially for small sample sizes.[4]
-
Weighing: Weigh 50-200 mg of the prepared soil into a tin capsule.[4][10]
-
Instrument Setup and Calibration:
-
Analysis:
-
Place the sealed tin capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and carry out the subsequent steps of reduction, gas separation, and detection.
-
-
Data Acquisition: The software calculates the this compound content based on the TCD signal and the calibration curve.
Workflow Diagram:
Ion-Selective Electrodes (ISEs) for Nitrate and Ammonium
ISEs offer a rapid and low-cost method for measuring specific inorganic this compound forms (nitrate and ammonium) in soil extracts.[7][16] This technique is particularly well-suited for on-site or in-field measurements.[16]
3.3.1. Principle
An ISE develops a potential across a selective membrane that is proportional to the activity of a specific ion (e.g., NO₃⁻ or NH₄⁺) in a solution. This potential is measured against a stable reference electrode, and the concentration is determined from a calibration curve.[16]
3.3.2. Materials and Reagents
-
Nitrate and/or Ammonium ISE
-
Reference electrode
-
Ion meter or pH/mV meter
-
Standard solutions of KNO₃ and NH₄Cl for calibration
-
Shaker and filtration apparatus
3.3.3. Protocol
-
Extraction:
-
Weigh a specific amount of air-dried soil (e.g., 5-20 g) into an extraction bottle.[5][17]
-
Add a defined volume of extraction solution (e.g., 50 mL) to achieve a known soil-to-solution ratio (e.g., 1:10 or 1:2.5).[17]
-
Shake the mixture for a specified time (e.g., 15-30 minutes).[17]
-
Filter the slurry to obtain a clear soil extract.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations (e.g., 0.1, 1, 10, 100 ppm N).
-
Measure the potential (mV) of each standard and create a calibration curve by plotting the potential versus the logarithm of the concentration.
-
-
Measurement:
-
Immerse the ISE and reference electrode in the soil extract.
-
Record the stable potential (mV) reading.
-
-
Calculation:
-
Determine the concentration of nitrate or ammonium in the extract from the calibration curve.
-
Calculate the this compound content in the original soil sample, accounting for the soil weight, extract volume, and soil moisture content.
-
Workflow Diagram:
Near-Infrared Spectroscopy (NIRS) for Total this compound
NIRS is a rapid, non-destructive technique that predicts soil this compound content based on the interaction of near-infrared light with the soil sample.[8][18] It requires a calibration model developed from a large set of soil samples with reference this compound values determined by a conventional method (e.g., Kjeldahl or Dumas).[19]
3.4.1. Principle
Near-infrared light is directed onto a soil sample, and the reflected or absorbed light is measured. The resulting spectrum contains information about the sample's chemical composition, as molecules with N-H, C-H, and O-H bonds absorb light at specific wavelengths in the NIR region.[18] Chemometric models (e.g., Partial Least Squares regression) are used to correlate the spectral data with the this compound content.[8]
3.4.2. Materials and Reagents
-
NIR spectrophotometer (350-2500 nm range)[8]
-
Sample cups or petri dishes
-
Software for spectral data acquisition and chemometric analysis
3.4.3. Protocol
-
Sample Preparation:
-
Air-dry the soil samples and grind them to a fine, uniform particle size (<2 mm).[8]
-
Place the prepared soil in a sample cup, ensuring a smooth, flat surface.
-
-
Calibration (Model Development):
-
Select a large and diverse set of soil samples (e.g., >100 samples) representative of the soils to be analyzed.
-
Analyze all samples for total this compound using a reference method (Dumas or Kjeldahl).
-
Scan each sample with the NIR spectrophotometer to obtain its spectrum.[8]
-
Use chemometric software to develop a regression model that correlates the spectral data with the reference this compound values.
-
-
Prediction (Routine Analysis):
-
Scan a new, unknown soil sample with the NIR spectrophotometer.
-
Apply the developed calibration model to the new spectrum to predict the total this compound content.
-
Workflow Diagram:
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Analysis of Soil Total this compound and Inorganic this compound Content for Evaluating this compound Dynamics [kjssf.org]
- 3. FAO Knowledge Repository [openknowledge.fao.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Simultaneous Detection of Ammonium and Nitrate in Environmental Samples Using on Ion-Selective Electrode and Comparison with Portable Colorimetric Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NITRATE AND AMMONIUM DETERMINATION IN SOILS USING ION SELECTIVE ELECTRODES [scielo.org.co]
- 8. Measurement and analysis of soil this compound and organic matter content using near-infrared spectroscopy techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kjeldahl vs. Dumas: Comparing this compound determination methods - Elementar [elementar.com]
- 10. salmenkipp.nl [salmenkipp.nl]
- 11. mkube.com.au [mkube.com.au]
- 12. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 13. msesupplies.com [msesupplies.com]
- 14. horizontal.ecn.nl [horizontal.ecn.nl]
- 15. ysi.com [ysi.com]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. udel.edu [udel.edu]
- 18. inpressco.com [inpressco.com]
- 19. hill-labs.co.nz [hill-labs.co.nz]
Application Notes and Protocols for Nitrogen Purging in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mobile Phase Degassing in HPLC
In High-Performance Liquid Chromatography (HPLC), the mobile phase is not merely a carrier for the sample; its composition and physical properties are critical for achieving optimal separation, stable baselines, and reproducible results. Dissolved atmospheric gases, primarily oxygen and nitrogen, in the mobile phase can lead to a host of problems, including bubble formation, baseline noise, and altered analyte retention times.[1] Effective degassing of the mobile phase is, therefore, a crucial step in HPLC method development and routine analysis.
This compound purging, also known as sparging, is a widely used technique for degassing HPLC mobile phases. It involves bubbling high-purity this compound gas through the solvent to displace dissolved oxygen and other gases.[2] This application note provides a comprehensive overview of the best practices for this compound purging in HPLC, including detailed protocols, comparative data, and troubleshooting guidance.
Principles of this compound Purging
This compound purging operates on the principle of mass transfer. By introducing a high-purity, inert gas (this compound) into the liquid phase, a concentration gradient is established between the dissolved atmospheric gases in the solvent and the this compound bubbles. This gradient drives the dissolved gases out of the solution and into the this compound bubbles, which then escape from the solvent. The continuous flow of this compound ensures a constant, low partial pressure of other gases above and within the solvent, facilitating their removal.[2]
Key objectives of this compound purging in HPLC include:
-
Preventing Bubble Formation: As the mobile phase moves from a high-pressure environment (in the pump and column) to a lower-pressure environment (in the detector flow cell), dissolved gases can come out of solution, forming bubbles. These bubbles can cause flow rate instability, pressure fluctuations, and spurious signals in the detector.[1]
-
Reducing Baseline Noise: Dissolved oxygen can absorb UV light at low wavelengths, leading to increased baseline noise and reduced detector sensitivity.[3] By removing dissolved oxygen, this compound purging helps to achieve a more stable and quieter baseline, which is critical for the detection of low-level analytes.
-
Improving Analyte Stability: For oxygen-sensitive analytes, the presence of dissolved oxygen in the mobile phase can lead to oxidative degradation, resulting in inaccurate quantification and the appearance of degradation peaks in the chromatogram.[1]
Best Practices for this compound Purging
To ensure the effectiveness and consistency of this compound purging, the following best practices should be observed:
-
Use High-Purity this compound: The this compound gas used for purging should be of high purity (typically 99.99% or higher) to prevent the introduction of contaminants into the mobile phase.
-
Optimize Flow Rate and Duration: The flow rate of this compound and the duration of purging are critical parameters that depend on the solvent volume and type. A gentle, continuous stream of this compound is generally more effective than a rapid, forceful bubbling, which can lead to solvent evaporation.
-
Use a Sparging Frit: A sparging frit (a porous metal or glass element) should be attached to the end of the this compound delivery line and submerged in the solvent. The frit produces fine bubbles, maximizing the surface area for gas exchange and improving degassing efficiency.
-
Continuous vs. Batch Purging: For many applications, a continuous low-flow this compound blanket over the solvent surface after initial purging can help prevent re-gassing.[4]
-
Material Compatibility: Ensure that all components of the purging setup (tubing, frits, etc.) are compatible with the HPLC solvents being used.
Comparative Analysis of Degassing Methods
While this compound purging is a popular and cost-effective method, it is important to understand its performance in relation to other common degassing techniques.
| Degassing Method | Principle | Typical Efficiency (% Air Removal) | Advantages | Disadvantages |
| This compound Purging | Displaces dissolved gases with this compound. | Good (Effectiveness varies) | Cost-effective, readily available. | This compound is more soluble in some solvents than helium, potentially leading to less complete degassing.[5] |
| Helium Sparging | Displaces dissolved gases with helium. | >80%[6] | Highly effective due to very low helium solubility.[5] | More expensive than this compound. |
| Vacuum Degassing | Reduces pressure to decrease gas solubility. | ~60%[1] | Effective for many applications. | Can alter the composition of mixed mobile phases due to differential evaporation of solvents. |
| Sonication | Uses ultrasonic waves to promote gas bubble coalescence. | 20-30% | Simple and readily available. | Inefficient as a standalone method; often used in conjunction with other techniques. |
| In-line Vacuum Degasser | Continuous removal of dissolved gases via a semi-permeable membrane under vacuum. | High | Automated and continuous. | Higher initial instrument cost. |
Experimental Protocols
Protocol for this compound Purging of HPLC Mobile Phase
This protocol describes a general procedure for degassing an HPLC mobile phase using this compound purging.
Materials:
-
HPLC-grade solvent(s)
-
High-purity this compound gas cylinder with a regulator
-
Inert tubing (e.g., PTFE)
-
Sparging frit (sintered stainless steel or glass)
-
Mobile phase reservoir
Procedure:
-
Preparation: Place the HPLC-grade solvent in a clean mobile phase reservoir.
-
Setup: Connect one end of the inert tubing to the this compound gas regulator and the other end to the sparging frit.
-
Purging: Submerge the sparging frit into the solvent, ensuring it reaches near the bottom of the reservoir.
-
Flow Initiation: Gently open the this compound regulator to initiate a slow and steady stream of bubbles. A typical flow rate is 100-200 mL/min.[7]
-
Duration: Purge the solvent for approximately 15-20 minutes per liter of solvent. The optimal time may vary depending on the solvent and the desired level of degassing.
-
Blanketing (Optional but Recommended): After the initial purge, reduce the this compound flow to a very gentle stream (a few bubbles per second) to maintain a positive pressure of this compound over the solvent surface. This "blanket" prevents atmospheric gases from re-dissolving into the mobile phase.[4]
-
System Connection: The mobile phase is now ready to be drawn into the HPLC system.
Protocol for Evaluating the Effectiveness of this compound Purging
This protocol provides a method to assess the impact of this compound purging on baseline noise.
Materials and Equipment:
-
HPLC system with a UV detector
-
Mobile phase (e.g., 50:50 Methanol:Water)
-
This compound purging setup as described in Protocol 5.1
Procedure:
-
Baseline without Degassing: Prepare the mobile phase and place it in the reservoir without any degassing.
-
System Equilibration: Equilibrate the HPLC system with the non-degassed mobile phase at a typical flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector, set at a low UV wavelength (e.g., 210 nm).
-
Data Acquisition (No Degassing): Acquire the baseline data for a set period (e.g., 15-30 minutes).
-
This compound Purging: Degas a fresh preparation of the same mobile phase using the this compound purging protocol (5.1).
-
System Re-equilibration: Replace the non-degassed mobile phase with the this compound-purged mobile phase and re-equilibrate the system.
-
Data Acquisition (With Degassing): Acquire the baseline data for the same period as in step 3.
-
Data Analysis: Compare the baseline noise (e.g., by calculating the standard deviation of the signal) from the non-degassed and this compound-purged mobile phases. A significant reduction in baseline noise indicates effective degassing.
Data Presentation
The following table summarizes illustrative data on the concentration of dissolved gases in water after purging with different gases. While specific data for organic HPLC solvents is limited in the literature, this provides a useful comparison of the principles.
| Gas Treatment | Dissolved O₂ (µg/L) | Dissolved N₂ (µg/L) |
| Untreated Water | 8500 | 15000 |
| Helium-purged Water | 100 | 200 |
| This compound-purged Water | 150 | 18000 |
Data adapted from a study on dissolved gases in water. Note that while this compound purging effectively removes oxygen, it saturates the solvent with this compound.
Visualizations
Workflow for HPLC Mobile Phase Preparation with this compound Purging
Caption: Workflow for preparing HPLC mobile phase, including the this compound purging step.
Decision Tree for Selecting a Degassing Method```dot
Caption: Logical relationships between observed baseline noise and potential causes and solutions.
Troubleshooting
| Problem | Potential Cause Related to this compound Purging | Recommended Solution |
| Baseline Noise | Incomplete degassing; re-introduction of air after purging. | Increase purging time or this compound flow rate. Ensure a continuous this compound blanket. Check for leaks in the system. |
| Ghost Peaks | Contaminants in the this compound gas supply. | Use a high-purity this compound source and consider an in-line gas filter. |
| Retention Time Drift | Evaporation of the more volatile solvent component during vigorous purging. | Use a gentle this compound flow. Prepare fresh mobile phase more frequently. |
| Pump Cavitation (Loss of Prime) | Insufficient degassing leading to bubble formation in the pump head. | Ensure thorough purging of the mobile phase before use. Prime the pump carefully. |
Conclusion
This compound purging is a practical and effective method for degassing HPLC mobile phases, contributing significantly to the reliability and accuracy of chromatographic analyses. By adhering to the best practices and protocols outlined in this application note, researchers, scientists, and drug development professionals can minimize problems associated with dissolved gases and achieve high-quality, reproducible HPLC results. The choice of degassing method should be tailored to the specific analytical requirements, considering factors such as sensitivity, cost, and convenience.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Solution Degassing, Sparging With the Wrong Gas (Gas Choice Matters) [hplctips.blogspot.com]
- 5. help : How can i degassed the solvent by helium sparging - Chromatography Forum [chromforum.org]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Nitrogen Laser in Spectroscopy Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing a nitrogen laser in various spectroscopy experiments. This compound lasers, with their pulsed ultraviolet output (typically at 337.1 nm), offer a powerful tool for a range of spectroscopic techniques, including Laser-Induced Fluorescence (LIF), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Raman Spectroscopy.[1] Their high peak power and short pulse duration make them particularly suitable for applications requiring sensitive detection and analysis of molecular composition and dynamics.[2]
Principles of this compound Laser Operation
A this compound laser is a type of gas laser that uses molecular this compound (N₂) as its gain medium. The laser operates in the ultraviolet spectrum, primarily at a wavelength of 337.1 nm.[1] The excitation process involves a high-voltage electrical discharge through the this compound gas, which excites the this compound molecules to higher electronic states. This creates a population inversion, a necessary condition for stimulated emission and laser action. The short lifetime of the upper laser level compared to the lower level means that this compound lasers are inherently pulsed, typically with pulse durations in the nanosecond range.[1]
The key components of a this compound laser system include:
-
Laser Tube: Contains the this compound gas at low pressure.
-
High-Voltage Power Supply: Provides the electrical energy for the discharge.
-
Energy Storage Capacitor: Stores and rapidly discharges electrical energy to create the laser pulse.
Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to detect and study atoms and molecules. It involves exciting a sample with a laser and detecting the resulting fluorescence.[3] The high photon flux of a this compound laser at 337.1 nm makes it an excellent excitation source for a wide variety of molecules that absorb in the UV region.
Applications of LIF with a this compound Laser
-
Detection of Trace Gases: LIF is used for the sensitive detection of atmospheric trace gases like this compound dioxide (NO₂) and other pollutants.[4]
-
Combustion Diagnostics: In combustion research, LIF can probe transient species and determine temperature and concentration profiles within flames.
-
Biomedical Analysis: Used in the analysis of endogenous fluorophores for medical diagnostics, such as identifying cancerous tissues or early-stage tooth decay.[5]
-
Flow Visualization: In fluid dynamics, a tracer is added to a flow and excited by a laser sheet to visualize the flow structure.[6]
Experimental Protocol for Gas-Phase LIF
This protocol outlines the steps for detecting a gaseous species, such as NO₂, using a this compound laser.
2.2.1. Experimental Setup
A typical gas-phase LIF setup includes the this compound laser, a sample cell, focusing and collection optics, a spectrometer or filter, and a detector (e.g., a photomultiplier tube or an intensified CCD camera).
Caption: Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy.
2.2.2. Detailed Methodology
-
Sample Preparation: The gaseous sample is introduced into a vacuum-tight sample cell. The pressure and temperature of the gas should be carefully controlled and monitored, as these parameters can affect the fluorescence signal.
-
Laser Excitation: The pulsed beam from the this compound laser is directed through the sample cell using appropriate UV-grade optics (lenses and mirrors). The laser energy should be monitored to account for any fluctuations.
-
Fluorescence Collection: The fluorescence emitted from the sample is collected at a 90-degree angle to the incident laser beam. This geometry minimizes the collection of scattered laser light. UV-grade lenses are used to focus the collected light onto the entrance slit of a spectrometer or a bandpass filter.
-
Spectral Analysis: A spectrometer is used to disperse the fluorescence signal, allowing for the identification of the emitting species based on its characteristic spectral signature. Alternatively, a bandpass filter can be used to isolate a specific fluorescence band for quantitative measurements.
-
Data Acquisition: A sensitive detector, such as a photomultiplier tube (PMT) for single-wavelength detection or an intensified charge-coupled device (ICCD) for spectral measurements, is used to record the fluorescence signal. The detector is often synchronized with the laser pulses.
-
Data Analysis: The intensity of the fluorescence signal is proportional to the concentration of the target species. For quantitative analysis, a calibration curve is typically generated by measuring the fluorescence from a series of gas standards with known concentrations.[7][8]
Quantitative Data for LIF
| Parameter | Typical Value | Reference |
| Excitation Wavelength | 337.1 nm | [1] |
| Pulse Duration | 1-10 ns | [1] |
| Pulse Energy | 2.5 µJ - several mJ | [1] |
| Detection Limit (NO) | parts per trillion (ppt) range | [9] |
| Detection Limit (NO₂) | ~5 ppt/min | [4] |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of large, fragile biomolecules such as proteins, peptides, and nucleic acids.[10] The this compound laser is a common and cost-effective laser source for MALDI instruments.[11]
Principle of MALDI
In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs at the laser wavelength. When the pulsed this compound laser irradiates the sample spot, the matrix absorbs the laser energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a mass analyzer, typically a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.
Experimental Protocol for MALDI-TOF
This protocol provides a step-by-step guide for analyzing a protein sample using MALDI-TOF with a this compound laser.
3.2.1. Experimental Workflow
Caption: Workflow for MALDI-TOF mass spectrometry analysis.
3.2.2. Detailed Methodology
-
Matrix Selection and Preparation:
-
Common matrices for UV lasers like the this compound laser are α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[12]
-
Prepare a saturated solution of the chosen matrix in a suitable volatile solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
-
Sample Preparation (Dried Droplet Method):
-
Prepare a dilute solution of the analyte (e.g., protein) in a compatible solvent, typically at a concentration of 1-100 pmol/µL.
-
Mix the analyte solution with the matrix solution in a ratio of approximately 1:1 to 1:10 (analyte:matrix) by volume.
-
Spot about 0.5-1 µL of the mixture onto a well of the MALDI target plate.
-
Allow the solvent to evaporate at room temperature, forming a solid co-crystal of the analyte and matrix.
-
-
Instrument Setup and Calibration:
-
Load the MALDI plate into the instrument's vacuum chamber.
-
Calibrate the mass spectrometer using a standard mixture of known peptides or proteins. This ensures accurate mass determination.
-
-
Data Acquisition:
-
Focus the this compound laser beam onto the sample spot.
-
Adjust the laser power to just above the threshold required for ion generation. Excessive laser power can lead to fragmentation of the analyte.
-
Acquire mass spectra by firing the laser at different positions within the sample spot to account for any inhomogeneity in the crystal formation. Typically, spectra from several hundred laser shots are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the analyte ions (usually singly protonated, [M+H]⁺).
-
Analyze the mass spectrum to determine the molecular weight of the analyte. For protein identification, the obtained peptide mass fingerprint can be compared against protein databases.
-
Quantitative Data for MALDI-TOF
| Parameter | Typical Value/Range | Reference |
| Laser Wavelength | 337 nm | [10] |
| Analyte Concentration | 1-100 pmol/µL | |
| Matrix:Analyte Molar Ratio | 1000:1 to 10000:1 | [10] |
| Mass Range for Proteins | Up to 80,000 Da | [10] |
| Species Identification Accuracy | >95% for many bacteria | [13] |
Raman Spectroscopy
Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While less common than visible or near-infrared lasers for this application, a this compound laser can be used for Raman spectroscopy, particularly when seeking to exploit the resonance Raman effect or when fluorescence is not a major issue.
Challenges of Using a UV Laser for Raman Spectroscopy
The primary challenge of using a UV laser, such as a this compound laser, for Raman spectroscopy is the potential for strong fluorescence interference from the sample or impurities.[14] Fluorescence is often many orders of magnitude more intense than Raman scattering and can completely obscure the Raman signal.
Methods to Mitigate Fluorescence:
-
Time-Gating: The short pulse duration of a this compound laser can be advantageous for time-resolved measurements. Since fluorescence typically has a longer lifetime (nanoseconds to microseconds) than Raman scattering (femtoseconds to picoseconds), a gated detector can be used to collect the signal only during the short time when the Raman scattering occurs, effectively rejecting the delayed fluorescence.
-
Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes reduce fluorescence by photochemically destroying the fluorescent species.[15]
-
Software Correction: Various algorithms can be used to subtract the broad fluorescence background from the measured spectrum, although this can be challenging if the fluorescence is very intense.
Experimental Protocol for Raman Spectroscopy
This protocol outlines a general procedure for acquiring a Raman spectrum using a this compound laser, with considerations for handling fluorescence.
4.2.1. Experimental Setup
The setup consists of the this compound laser, focusing and collection optics, a notch or edge filter to remove the strong Rayleigh scattered light, a spectrometer, and a sensitive detector (e.g., a CCD camera).
References
- 1. grokipedia.com [grokipedia.com]
- 2. Lasers for MALDI-TOF - HÜBNER Photonics [hubner-photonics.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. Applications of Laser-Induced Fluorescence in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dantecdynamics.com [dantecdynamics.com]
- 7. mdpi.com [mdpi.com]
- 8. uknml.com [uknml.com]
- 9. researchgate.net [researchgate.net]
- 10. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry: a Fundamental Shift in the Routine Practice of Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plus.ac.at [plus.ac.at]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1][2] An analysis by the U.S. FDA revealed that 59% of small-molecule drugs feature a this compound heterocycle.[1] Their prevalence is due to their ability to engage in various biological interactions, such as hydrogen bonding, and their capacity to serve as scaffolds that can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties.[1][3]
This document provides detailed application notes and experimental protocols for key synthetic methodologies used to construct these vital compounds, with a focus on techniques that are robust, versatile, and relevant to modern drug discovery programs.
Paal-Knorr Pyrrole (B145914) Synthesis
Application Notes
The Paal-Knorr synthesis is a classic, reliable, and straightforward method for constructing substituted pyrroles, which are key components in numerous natural products and pharmaceuticals.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4] Its operational simplicity and generally high yields make it a cornerstone of heterocyclic chemistry.[4] Modern variations often employ microwave irradiation to reduce reaction times and improve efficiency.[4][6][7]
Reaction Mechanism: The accepted mechanism begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization, where the this compound attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. The final step is a dehydration cascade, which results in the formation of the aromatic pyrrole ring.[4]
Advantages:
-
High atom economy.
-
Operational simplicity.
-
Generally good to excellent yields.[4]
-
Readily available starting materials.
Limitations:
-
The traditional use of mineral acids is not environmentally benign.[8]
-
Requires access to 1,4-dicarbonyl compounds, which may themselves require multi-step synthesis.
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Prescribed drugs containing this compound heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in this compound-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Kjeldahl Method for Total Nitrogen Determination in Organic Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Kjeldahl method, a cornerstone of analytical chemistry for over a century, remains the gold standard for determining the total nitrogen content in a wide array of organic and inorganic materials.[1][2][3][4] Developed in 1883 by Danish chemist Johan Kjeldahl, this reliable and precise technique is extensively utilized in food and beverage industries, agricultural science, environmental analysis, and pharmaceutical quality control.[3][4][5] This document provides detailed application notes and experimental protocols for the determination of total this compound in various organic samples using the Kjeldahl method.
Principle of the Kjeldahl Method
The Kjeldahl method ascertains the total this compound content by converting organic this compound into ammonium (B1175870) sulfate (B86663) through a digestion process with concentrated sulfuric acid.[1][2][4] The subsequent addition of a strong base liberates ammonia (B1221849), which is then distilled and quantified by titration.[1][4] The method is comprised of three fundamental steps: digestion, distillation, and titration.[1]
Experimental Workflow
The logical progression of the Kjeldahl method is depicted in the workflow diagram below.
Caption: Experimental workflow of the Kjeldahl method.
Apparatus and Reagents
Apparatus:
-
Kjeldahl digestion flasks (500-800 mL) or digestion tubes
-
Kjeldahl digestion unit with fume exhaust system
-
Kjeldahl distillation unit
-
Burette (50 mL)
-
Pipettes and graduated cylinders
-
Analytical balance (accurate to 0.0001 g)
-
Heating mantles or block digester
-
Conical flasks (250 mL)
Reagents:
-
Concentrated sulfuric acid (H₂SO₄), 95-98%, this compound-free
-
Kjeldahl catalyst tablets (e.g., containing potassium sulfate (K₂SO₄) and a metallic catalyst like copper sulfate (CuSO₄) or selenium)[3][6]
-
Sodium hydroxide (B78521) solution (NaOH), 30-50% (w/v), low in this compound
-
Boric acid solution (H₃BO₃), 2-4% (w/v)
-
Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (0.1 N or 0.02 N)[7]
-
Mixed indicator solution (e.g., methyl red and bromocresol green or Tashiro's indicator)[5]
-
Sucrose or tryptophan (for blank determination and method validation)
-
Deionized or distilled water
Experimental Protocols
Protocol 1: Determination of Total this compound in Food Products (e.g., Meat, Cereals)
This protocol is adapted from established methods for food analysis.[8][9][10]
1. Sample Preparation:
-
Homogenize solid samples (e.g., meat, grains) to a fine powder or paste.[9][10]
-
For liquid samples, ensure they are well-mixed.
2. Digestion:
-
Accurately weigh approximately 1-2 g of the homogenized sample into a Kjeldahl digestion flask.[9]
-
Add 2 Kjeldahl catalyst tablets and 20-25 mL of concentrated sulfuric acid.[6]
-
Place the flask on the digestion unit and heat gently at first to avoid excessive frothing.
-
Increase the temperature and digest for 1.5 to 2 hours, or until the solution becomes clear and colorless or pale green.[9]
-
Allow the flask to cool completely in a fume hood.
-
Carefully add 50-75 mL of distilled water to the cooled digest.
3. Distillation:
-
Set up the distillation apparatus.
-
Pipette 25 mL of 4% boric acid solution into a 250 mL conical flask and add 3-4 drops of mixed indicator. Place the flask under the condenser outlet, ensuring the tip is submerged in the boric acid solution.
-
Carefully add 80-100 mL of 40% NaOH solution to the digestion flask to make the solution strongly alkaline.
-
Immediately connect the flask to the distillation unit and begin steam distillation.
-
Collect approximately 150-200 mL of distillate.
-
Rinse the tip of the condenser with distilled water into the receiving flask.
4. Titration:
-
Titrate the distillate with standardized 0.1 N hydrochloric acid until the color changes from green to a persistent pink or violet endpoint.
-
Record the volume of HCl used.
-
Perform a blank determination using all reagents but without the sample.
5. Calculation:
-
% this compound (N) = [(V_s - V_b) × N × 14.007] / (W × 10)
-
V_s = Volume of standard HCl used for the sample (mL)
-
V_b = Volume of standard HCl used for the blank (mL)
-
N = Normality of the standard HCl solution
-
W = Weight of the sample (g)
-
-
% Protein = % N × F
-
F = Protein conversion factor (e.g., 6.25 for meat and most cereals, 5.70 for wheat flour).[2]
-
Protocol 2: Determination of Total Kjeldahl this compound (TKN) in Fertilizers (AOAC Official Method 978.02)
This protocol is a modification of the official AOAC method for nitrate-free fertilizers.[11][12][13][14]
1. Sample Preparation:
-
Grind the fertilizer sample to pass through a 1 mm sieve.
2. Digestion:
-
Weigh approximately 1 g of the prepared sample into a Kjeldahl flask.
-
Add 25 mL of concentrated sulfuric acid.
-
Add catalyst (e.g., 0.7 g of mercuric oxide or a copper sulfate-based catalyst).
-
Gently heat the flask until frothing ceases.
-
Increase the heat and digest for at least 30 minutes after the solution becomes clear.
-
Cool the flask and cautiously add 200 mL of water.
3. Distillation:
-
Cool the diluted digest.
-
Add a small piece of granulated zinc to prevent bumping.
-
Carefully add an excess of 45% sodium hydroxide solution to the flask.
-
Immediately connect the flask to the distillation apparatus.
-
Distill approximately 250 mL of the solution into a receiving flask containing a known volume of standardized 0.1 N HCl or H₂SO₄.
-
Ensure the condenser tip is below the surface of the standard acid.
4. Titration:
-
Titrate the excess standard acid in the receiving flask with standardized 0.1 N NaOH solution, using methyl red indicator.
-
Perform a blank determination under the same conditions.
5. Calculation:
-
% this compound (N) = [((N_acid × V_acid) - (N_base × V_blank)) - (N_base × V_sample)] × 1.4007 / W
-
N_acid = Normality of the standard acid
-
V_acid = Volume of the standard acid (mL)
-
N_base = Normality of the standard base
-
V_blank = Volume of standard base used for the blank (mL)
-
V_sample = Volume of standard base used for the sample (mL)
-
W = Weight of the sample (g)
-
Protocol 3: Determination of this compound in Pharmaceutical Substances
This protocol is based on general guidelines for this compound determination in active pharmaceutical ingredients (APIs).[15][16][17]
1. Sample Preparation:
-
Accurately weigh a quantity of the pharmaceutical substance equivalent to approximately 2 mg of this compound into a micro-Kjeldahl digestion flask.[15]
2. Digestion:
-
Add 1 g of a powdered mixture of potassium sulfate and copper sulfate (10:1 ratio).[15]
-
Add 7 mL of this compound-free sulfuric acid and 1 mL of 30% hydrogen peroxide.[15]
-
Heat the flask until the solution becomes a clear blue color and the flask walls are free of carbonaceous material.[15]
-
Cool the digest and carefully dilute with water.
3. Distillation:
-
Transfer the diluted digest to a micro-Kjeldahl distillation apparatus.
-
Add an excess of concentrated sodium hydroxide solution.
-
Distill the liberated ammonia into 25.0 mL of 0.01 M sulfuric acid.[15]
-
Collect approximately 100 mL of distillate.[15]
4. Titration:
-
Titrate the excess sulfuric acid in the receiving flask with 0.01 M sodium hydroxide, using a suitable indicator (e.g., methyl red-methylene blue).[15]
-
Perform a blank determination.
5. Calculation:
-
% this compound (N) = [(V_blank - V_sample) × M × 14.007 × 100] / (W × 1000)
-
V_blank = Volume of NaOH used for the blank (mL)
-
V_sample = Volume of NaOH used for the sample (mL)
-
M = Molarity of the NaOH solution
-
W = Weight of the sample (mg)
-
Quantitative Data Summary
The following tables summarize typical total this compound and protein content in various organic samples as determined by the Kjeldahl method.
Table 1: Total this compound and Protein Content in Food Products
| Sample | Average % this compound (w/w) | Protein Conversion Factor (F) | Average % Protein (w/w) | Reference |
| Pork Boiled Sausages | 1.961 ± 0.011 | 6.25 | 12.257 ± 0.066 | [10] |
| Wheat | - | 5.70 | 14.2 | [9] |
| Corn | - | 6.25 | 8.0 | [9] |
| Salami | - | - | - | [18][19] |
| Smoked Ham | - | - | - | [19] |
Table 2: Total Kjeldahl this compound in Fertilizers
| Sample | Catalyst | Average % this compound (w/w) | Reference |
| Ammonium Sulfate | Copper Sulfate | 21.1 - 21.3 | [11] |
| Diammonium Phosphate | Copper Sulfate | - | [12][13] |
| Urea-containing fertilizers | Copper Sulfate | - | [12][13] |
Table 3: this compound Content in a Pharmaceutical Sample
| Sample | Average % this compound (w/w) | Method | Reference |
| Heparin Sodium | 1.581 (SD(rel) = 1.48%) | USP <461> | [16][20] |
Method Validation and Quality Control
For applications in regulated environments such as pharmaceuticals, the Kjeldahl method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo or a non-nitrogen-containing compound and showing no interference.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing samples with varying analyte concentrations.[21]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a certified reference material or by spike recovery experiments.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Regular quality control checks, including the analysis of blanks and certified reference materials, are essential to ensure the ongoing reliability of the results.[23]
Limitations of the Kjeldahl Method
While widely applicable, the Kjeldahl method has some limitations. It does not detect this compound in certain forms, such as nitro and azo groups, or in some heterocyclic compounds, without modification of the method.[2] Additionally, the method measures total this compound, not just protein this compound, which can lead to an overestimation of protein content if non-protein this compound is present.[3] The use of concentrated acids and high temperatures also necessitates stringent safety precautions.[24]
References
- 1. isabelpividori.net [isabelpividori.net]
- 2. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 3. msesupplies.com [msesupplies.com]
- 4. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 5. Kjeldahl analysis - ITW Reagents [itwreagents.com]
- 6. itwreagents.com [itwreagents.com]
- 7. umass.edu [umass.edu]
- 8. 46 this compound Methods [cerealsgrains.org]
- 9. labtorg.kz [labtorg.kz]
- 10. labtorg.kz [labtorg.kz]
- 11. researchgate.net [researchgate.net]
- 12. Determination of kjeldahl this compound in fertilizers by AOAC official methods 978.02: effect of copper sulfate as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of kjeldahl this compound in fertilizers by AOAC official methods 978.02: effect of copper sulfate as a catalyst. | Semantic Scholar [semanticscholar.org]
- 15. Determination of this compound | Pharmaguideline [pharmaguideline.com]
- 16. Determination of this compound content | Metrohm [metrohm.com]
- 17. This compound Determination in Pharmaceuticals | Buchi.com [buchi.com]
- 18. newfoodmagazine.com [newfoodmagazine.com]
- 19. Determination of this compound and protein in meat products | Buchi.com [buchi.com]
- 20. lcms.cz [lcms.cz]
- 21. kjeldahl method validation - Chromatography Forum [chromforum.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. engineerlive.com [engineerlive.com]
Application Notes and Protocols for Cryopreservation of Biological Samples Using Liquid Nitrogen Dewars
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of cryopreserving biological samples using liquid nitrogen (LN2) dewars. Adherence to these protocols is crucial for maintaining sample integrity, ensuring long-term viability, and guaranteeing personnel safety.
Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling them to very low temperatures.[1][2] At the temperature of liquid this compound (-196°C), all biochemical activities that could cause damage to biological materials are effectively halted.[3][4] This state of suspended animation allows for the indefinite storage of valuable biological specimens for future research and therapeutic applications.[5]
Safety First: Handling Liquid this compound
Liquid this compound is extremely cold, boiling at -196°C (-320°F), and can cause severe frostbite upon contact with skin or eyes.[3][6][7] The large liquid-to-gas expansion ratio of this compound (1:694) can lead to pressure buildup and potential explosions in sealed containers.[3] Furthermore, this compound gas is colorless and odorless and can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[7][8]
Mandatory Personal Protective Equipment (PPE):
-
Cryogenic Gloves: Loose-fitting, insulated gloves are essential to provide short-term protection from accidental contact.[9][10] They should be easily removable in case of a spill.[6][8]
-
Safety Goggles and Face Shield: A full face shield worn over safety goggles is required to protect against splashes and potential explosions, especially during transfer and handling of LN2.[8][9][11]
-
Lab Coat and Protective Clothing: A long-sleeved lab coat, long pants without cuffs, and closed-toe shoes are mandatory to minimize skin exposure.[8][10][11] An apron should be used when handling large quantities of LN2.[8]
General Safety Practices:
-
Handle liquid this compound slowly and carefully to minimize boiling and splashing.[7][9]
-
Never touch non-insulated surfaces of containers or any items cooled by liquid this compound with unprotected skin.[6][7]
-
Use tongs or other appropriate tools to handle frozen samples.[6][10]
-
Never store liquid this compound in a tightly sealed container, as this can lead to an explosion.[7][8][9][10]
-
Transport LN2 dewars with care, keeping them upright and secured. Avoid transporting them in closed vehicles where this compound gas can accumulate.[6]
-
Never ride in an elevator with a liquid this compound dewar.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful cryopreservation of various biological samples.
| Parameter | Mammalian Cells (e.g., CHO, HEK293) | Stem Cells (e.g., hPSCs, MSCs) | Primary Cells | Tissues |
| Freezing Medium | Basal medium + 5-10% DMSO + 10-20% FBS | Specialized cryopreservation medium + 10% DMSO | Basal medium + 10% DMSO + 20-90% FBS | Cryoprotectant solution (e.g., 10% DMSO or glycerol) |
| Optimal Cooling Rate | -1°C/minute | -1°C/minute | -1°C/minute | Controlled-rate freezing |
| Storage Temperature | Vapor Phase LN2 (-150°C to -190°C) | Vapor Phase LN2 (-150°C to -190°C) | Vapor Phase LN2 (-150°C to -190°C) | Vapor Phase LN2 (approx. -150°C)[12] |
| Thawing Temperature | 37°C water bath | 37°C water bath | 37°C water bath | 37°C water bath |
| Post-Thaw Viability | >90% | >80% | Variable, typically >70% | Viability of intact tissue is challenging to maintain. |
Note: DMSO (Dimethyl sulfoxide) and FBS (Fetal Bovine Serum) are common cryoprotective agents. The optimal concentrations may vary depending on the specific cell type.
Experimental Protocols
Protocol for Cryopreserving Adherent Mammalian Cells
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Aspirate the culture medium and wash the cells once with a balanced salt solution (e.g., PBS).
-
Add an appropriate volume of a dissociation agent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation agent with a medium containing serum and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
-
Freezing:
-
Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty").[5]
-
Transfer the freezing container to a -80°C freezer for at least 4 hours and up to 24 hours.[2] This achieves a cooling rate of approximately -1°C/minute.[5]
-
Quickly transfer the frozen vials to the vapor phase of a liquid this compound dewar for long-term storage.[5] Storing vials in the vapor phase is recommended to reduce the risk of cross-contamination and vial explosion upon warming.[4][13]
-
-
Thawing:
-
Prepare a 37°C water bath.
-
Retrieve a vial from the liquid this compound dewar, wearing appropriate PPE.
-
Immediately immerse the lower half of the vial in the 37°C water bath and gently agitate until only a small ice crystal remains.
-
Wipe the outside of the vial with a disinfectant.
-
Slowly add the thawed cell suspension to a pre-warmed culture medium in a new culture vessel.
-
Centrifuge the cell suspension to remove the cryoprotectant, resuspend in fresh medium, and place in a CO2 incubator.
-
Protocol for Filling a Liquid this compound Dewar
-
Preparation:
-
Ensure you are working in a well-ventilated area and are wearing the required PPE.
-
Inspect the dewar for any signs of damage before filling.
-
If filling from a pressurized source, ensure it is a low-pressure source (22 psi or below).[14]
-
-
Filling Procedure:
-
If using a transfer line, connect it securely to the dewar's fill port.
-
Open the vent valve on the dewar.[15]
-
Slowly open the valve on the liquid this compound source to begin filling.[15] Filling slowly minimizes thermal shock to the dewar and reduces splashing.[8]
-
Monitor the liquid level using a dipstick (never a hollow tube).[6][8] Do not overfill the dewar; the liquid level should remain below the neck tube.[14]
-
Once the desired level is reached, close the valve on the LN2 source.
-
Close the dewar's fill and vent valves.[15]
-
Carefully disconnect the transfer line.
-
Inventory Management
A robust inventory management system is critical for tracking valuable cryopreserved samples.
-
Labeling: Use labels that can withstand cryogenic temperatures.[16] Labels should include, at a minimum, the sample name, date of cryopreservation, and a unique identifier.
-
Database Management: Utilize a digital inventory management system to track the exact location of each sample (dewar, rack, box, and position).[17] This reduces the time samples are exposed to ambient temperatures during retrieval and minimizes the risk of misplacing samples.[17]
-
Regular Audits: Periodically audit the inventory to ensure accuracy and the integrity of the storage system.
Visualizations
Caption: A typical workflow for the cryopreservation of biological samples.
Caption: Key components of a liquid this compound storage dewar.
Caption: Essential safety precautions for working with liquid this compound.
References
- 1. demaco-cryogenics.com [demaco-cryogenics.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. coleparmer.co.uk [coleparmer.co.uk]
- 4. cryogenicstoragetank.com [cryogenicstoragetank.com]
- 5. sartorius.com [sartorius.com]
- 6. tedpella.com [tedpella.com]
- 7. labrepco.com [labrepco.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Liquid this compound Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. ulh.nhs.uk [ulh.nhs.uk]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 13. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 14. bsilab.com [bsilab.com]
- 15. louisville.edu [louisville.edu]
- 16. camlab.co.uk [camlab.co.uk]
- 17. Optimising Cryogenic Sample Tracking -Best Practices and the Advantages of New Technology – Biopharma Group Cryopreservation [cryopreservation.co.uk]
Nitrogen Gas in Tandem Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nitrogen gas as a collision gas in tandem mass spectrometry (MS/MS). These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in applying this fundamental technique for structural elucidation and quantification of various analytes.
Introduction to this compound as a Collision Gas
This compound (N₂) is a widely utilized collision gas in tandem mass spectrometry for inducing the fragmentation of precursor ions, a process known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[1] In this technique, precursor ions, selected by the first mass analyzer, are accelerated into a collision cell filled with an inert gas, such as this compound.[2] The kinetic energy of the ions is converted into internal energy upon collision with the this compound molecules, leading to the fragmentation of the precursor ion into smaller product ions.[1] These product ions are then analyzed by a second mass analyzer, generating a tandem mass spectrum that provides valuable structural information about the precursor ion.
This compound is favored for this application due to its relatively low cost, high purity, and optimal molecular weight for efficient energy transfer during collisions, leading to informative fragmentation patterns. It is a cornerstone of "bottom-up" proteomics, where it is used to sequence peptides and identify proteins.
Application 1: Protein Identification and Peptide Sequencing
Tandem mass spectrometry with this compound as a collision gas is a cornerstone of modern proteomics, enabling the identification and sequencing of peptides from complex biological samples.
Experimental Workflow: Proteomics
Caption: General workflow for protein identification using LC-MS/MS.
Protocol: Bottom-Up Proteomics
1. Sample Preparation:
-
Protein Extraction: Extract proteins from cell lysates or tissues using a suitable lysis buffer (e.g., RIPA buffer).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent reformation.
-
Protein Digestion: Digest proteins into peptides using a protease such as trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the complex peptide mixture using a reversed-phase nano-LC column with a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry (MS):
-
Ionization: Ionize the eluting peptides using electrospray ionization (ESI).
-
MS1 Scan: Perform a full MS scan to detect the mass-to-charge (m/z) ratios of the intact peptide precursor ions.
-
Data-Dependent Acquisition (DDA): Automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
MS2 Scan (CID): Isolate the selected precursor ions and subject them to collision-induced dissociation with this compound gas in the collision cell. The resulting product ions are then analyzed in the second mass analyzer.
-
3. Data Analysis:
-
Database Search: Search the generated tandem mass spectra against a protein sequence database using algorithms like Mascot or Sequest. These programs theoretically digest proteins in the database and compare the theoretical fragmentation patterns with the experimental spectra to identify the peptides and, consequently, the proteins.
Quantitative Data: Typical Parameters for Peptide Sequencing
| Parameter | Setting | Instrument Type Example |
| Collision Gas | This compound | Triple Quadrupole, Ion Trap, Orbitrap |
| Collision Energy | Stepped or ramped (e.g., 25-45 eV) | Orbitrap |
| Gas Pressure | 1-2 mTorr | Triple Quadrupole |
| Activation Type | Collision-Induced Dissociation (CID) | All |
| Mass Analyzer | Ion Trap, Orbitrap, TOF | All |
Application 2: Analysis of Post-Translational Modifications (PTMs) - Phosphoproteomics
Identifying protein phosphorylation is critical for understanding cellular signaling. Tandem MS with this compound CID is a key technology for locating phosphorylation sites on peptides.
Signaling Pathway Diagram: EGFR Signaling
Caption: Simplified EGFR signaling pathway with key phosphorylation sites.
Protocol: Phosphopeptide Enrichment and Analysis
1. Sample Preparation:
-
Follow the standard proteomics sample preparation protocol through to the protein digestion step.
2. Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides before MS analysis. Common methods include:
-
Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate (B84403) groups.[3]
-
Titanium Dioxide (TiO₂) Chromatography: TiO₂ selectively binds to phosphate groups under acidic conditions.[3]
-
3. LC-MS/MS Analysis:
-
The LC-MS/MS analysis is similar to the general proteomics workflow, with adjustments to the MS method to enhance the detection of phosphopeptides.
-
Neutral Loss Scan: A common technique in triple quadrupole instruments is to scan for the neutral loss of phosphoric acid (98 Da) from the precursor ion upon fragmentation.
4. Data Analysis:
-
Database search algorithms are used to identify the peptide sequence and localize the phosphorylation site. Software often includes specific scoring to confidently assign the position of the phosphate group.
Quantitative Data: Typical Parameters for Phosphopeptide Analysis
| Parameter | Setting | Instrument Type Example |
| Collision Gas | This compound | Triple Quadrupole, Ion Trap, Orbitrap |
| Collision Energy | Optimized for neutral loss or specific fragment ions | Triple Quadrupole, Orbitrap |
| Enrichment | IMAC or TiO₂ | Not applicable |
| Activation Type | CID | All |
| MS Scan Type | Neutral Loss Scan, Product Ion Scan | Triple Quadrupole, Ion Trap, Orbitrap |
Application 3: Drug Metabolism and Metabolite Identification
In drug development, identifying the metabolic fate of a drug candidate is essential. UPLC-MS/MS with this compound CID is a powerful tool for detecting and structurally characterizing drug metabolites in biological matrices.
Experimental Workflow: Drug Metabolite Screening
Caption: Workflow for drug metabolite screening by UPLC-MS/MS.
Protocol: Screening for Drug Metabolites in Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard.
-
Add a protein precipitation solvent such as acetonitrile (2:1, v/v), vortex, and centrifuge.[4]
-
Transfer the supernatant and perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).[5]
-
Evaporate the organic layer to dryness under a stream of this compound.[5]
-
Reconstitute the residue in a mobile phase-compatible solution.[5]
2. UPLC-MS/MS Analysis:
-
UPLC: Use a sub-2 µm particle column (e.g., C18) for high-resolution separation of the parent drug and its metabolites.
-
MS/MS:
-
Ionization: Positive or negative electrospray ionization (ESI), depending on the analyte.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites, monitor specific precursor-to-product ion transitions.
-
Product Ion Scanning: For unknown metabolite identification, trigger product ion scans on masses that correspond to predicted metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
3. Data Analysis:
-
Compare the fragmentation patterns of the potential metabolites to that of the parent drug to identify the site of modification.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the metabolites.
Quantitative Data: Typical Parameters for Drug Metabolite Analysis
| Parameter | Setting | Instrument Type Example |
| Collision Gas | This compound | Triple Quadrupole, Q-TOF |
| Collision Energy | Optimized for each metabolite (e.g., 20-40 eV) | Triple Quadrupole |
| Ionization Mode | ESI Positive/Negative | All |
| Desolvation Gas Flow | 800 L/hr | Triple Quadrupole |
| Capillary Voltage | 3.0 - 4.0 kV | Triple Quadrupole |
Conclusion
This compound gas is an indispensable tool in tandem mass spectrometry, enabling a wide range of applications critical to research and development in the life sciences and pharmaceutical industries. The protocols and data presented here provide a foundation for the application of this technique. It is important to note that the optimal experimental parameters can vary significantly between different instruments and analytes, and therefore, method development and optimization are crucial for achieving high-quality, reproducible results.
References
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles via Benzyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Benzyne (B1209423) cycloaddition reactions have emerged as a powerful and versatile strategy for the construction of these valuable molecular scaffolds.[1][2] This method offers a rapid, efficient, and often transition-metal-free pathway to complex, fused heterocyclic systems under mild reaction conditions.[1][2] Benzyne, a highly reactive intermediate, can be generated in situ from stable precursors, such as o-(trimethylsilyl)aryl triflates, and readily participates in a variety of cycloaddition reactions.[3][4] This document provides detailed application notes and experimental protocols for two key examples of this methodology: the [3+2] cycloaddition of benzynes with azides to form benzotriazoles and the [4+2] cycloaddition (aza-Diels-Alder reaction) with arylideneaminopyrroles to synthesize pyrrolo[2,3-c]isoquinolines.
Key Reaction Pathways
Benzyne's unique electronic structure allows it to react as either a dienophile or a dipolarophile, leading to a range of cycloaddition products. The two primary pathways discussed herein are the [3+2] and [4+2] cycloadditions.
[3+2] Cycloaddition: Synthesis of Benzotriazoles
The [3+2] cycloaddition between benzyne and an organic azide (B81097) is a highly efficient method for the synthesis of substituted benzotriazoles.[5][6] This reaction, sometimes referred to as "benzyne click chemistry," provides a modular approach to a class of compounds with significant biological activity.[1] The reaction proceeds smoothly under mild conditions and tolerates a wide variety of functional groups on the azide partner.[2]
[4+2] Cycloaddition (Aza-Diels-Alder): Synthesis of Fused Pyridine Derivatives
Benzyne can also act as a dienophile in [4+2] cycloaddition reactions with aza-dienes. This aza-Diels-Alder reaction is a powerful tool for constructing fused this compound-containing polycyclic aromatic compounds.[7] A notable example is the reaction of benzyne with (E)-2-arylideneaminopyrroles, which, after an oxidative aromatization step, yields pyrrolo[2,3-c]isoquinolines, a scaffold found in various natural products.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzotriazoles via [3+2] Cycloaddition
This protocol is adapted from the work of Shi, F. et al., Org. Lett. 2008, 10 (12), pp 2409–2412.[2][5]
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (benzyne precursor)
-
Organic azide (see Table 1 for examples)
-
Cesium fluoride (B91410) (CsF)
-
Acetonitrile (B52724) (CH3CN), anhydrous
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., argon or this compound), add the organic azide (0.3 mmol, 1.0 equiv).
-
Add cesium fluoride (CsF) (0.6 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (3 mL).
-
To the resulting suspension, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.36 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 3 to 24 hours.[2]
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzotriazole.
Protocol 2: Synthesis of Pyrrolo[2,3-c]isoquinolines via [4+2] Cycloaddition
This protocol is based on the synthesis described by Castillo, J. C. et al., ACS Omega 2019, 4 (10), pp 14461–14470.[8]
Part A: Synthesis of (E)-2-arylideneaminopyrrole Precursor
-
Combine equimolar quantities (e.g., 2.0 mmol) of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and the desired aromatic aldehyde in a microwave-safe vial.
-
Heat the solvent-free mixture using microwave irradiation at 100 °C for 10 minutes.
-
After cooling, purify the resulting imine by recrystallization (e.g., from methanol).
Part B: Aza-Diels-Alder Cycloaddition and Oxidation
-
In a reaction tube, combine the (E)-2-arylideneaminopyrrole from Part A (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), cesium fluoride (CsF) (2.4 equiv), and manganese dioxide (MnO2) (10 equiv).
-
Add anhydrous acetonitrile (ACN) as the solvent.
-
Heat the mixture at 70 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solids.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyrrolo[2,3-c]isoquinoline.
Data Presentation
Table 1: Substrate Scope for the [3+2] Cycloaddition of Azides with Benzyne
| Entry | Azide Substrate | Product | Yield (%)[2] |
| 1 | Phenyl azide | 1-Phenyl-1H-benzo[d][1][2][3]triazole | 76 |
| 2 | 4-Methoxyphenyl azide | 1-(4-Methoxyphenyl)-1H-benzo[d][1][2][3]triazole | 83 |
| 3 | 4-Chlorophenyl azide | 1-(4-Chlorophenyl)-1H-benzo[d][1][2][3]triazole | 88 |
| 4 | Benzyl azide | 1-Benzyl-1H-benzo[d][1][2][3]triazole | 90 |
| 5 | Adamantyl azide | 1-(Adamantan-1-yl)-1H-benzo[d][1][2][3]triazole | 78 |
| 6 | Ethyl azidoacetate | Ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate | 99 |
| 7 | 3-Azido-2H-chromen-2-one | 3-(1H-benzo[d][1][2][3]triazol-1-yl)-2H-chromen-2-one | 51 |
| 8 | 3-Phenylprop-2-yn-1-yl azide | 1-(3-Phenylprop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole | 81 |
Reactions were carried out on a 0.3 mmol scale with 1.2 equiv of benzyne precursor and 2.0 equiv of CsF in CH3CN at room temperature.[2]
Table 2: Synthesis of Pyrrolo[2,3-c]isoquinolines via Aza-Diels-Alder Reaction
| Entry | 5-Aryl Substituent on Product | Yield (%)[8] |
| 1 | 4-(Trifluoromethyl)phenyl | 76 |
| 2 | 4-Nitrophenyl | 84 |
| 3 | 2,4-Dichlorophenyl | 78 |
Reactions were performed with 1.0 equiv of the heterodiene, 1.2 equiv of the benzyne precursor, 2.4 equiv of CsF, and 10 equiv of MnO2 at 70 °C in ACN for 24 h.[8]
Visualizations
Caption: General scheme for the in situ generation of benzyne.
Caption: Key benzyne cycloaddition pathways for N-heterocycle synthesis.
Caption: General experimental workflow for benzyne cycloaddition reactions.
References
- 1. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 2. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the synthesis of this compound-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nitrogen Gas Leaks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve nitrogen gas leaks in laboratory equipment.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
I suspect a this compound gas leak. What is the first thing I should do?
If you suspect a this compound gas leak, your immediate priority is to ensure the safety of the laboratory environment. A large leak can displace oxygen, creating a hazardous situation.
Workflow for Investigating a Suspected this compound Leak
Caption: General workflow for troubleshooting a suspected this compound gas leak.
I can hear a hissing sound near my gas cylinder or equipment. What should I do?
A hissing sound is a clear indication of a gas leak. Do not ignore it.
-
Do Not Panic: While a hissing sound indicates a leak, it also helps in quickly locating the source.
-
Safety First: If the hissing is loud, it could signify a large leak. If you feel dizzy or lightheaded, evacuate the area immediately and alert your lab's safety officer. These are symptoms of oxygen displacement.[1][2]
-
Pinpoint the Source: If it is safe to do so, try to locate the origin of the sound. Common sources include the cylinder valve, the regulator connections, and the tubing fittings.[3] A piece of paper can be moved around potential leak points to see if the flutter changes, helping to localize the leak without direct physical contact.[4]
-
Perform a Bubble Test: Apply a leak detection solution (like Snoop® or a simple soap and water solution) to the suspected area. The formation of bubbles will confirm the exact location of the leak.[5][6]
-
Isolate and Repair: Once the leak is confirmed, close the main valve on the this compound cylinder. If the leak is in a downstream component, close the nearest upstream valve. Release the pressure from the isolated section before attempting to tighten any fittings or replace any parts. Never attempt to repair a leak while the system is pressurized.[7]
My instrument's baseline is noisy after changing the this compound cylinder. What could be the cause?
A noisy baseline in a gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) after a cylinder change often points to issues with gas purity or the integrity of the gas lines.
-
Contaminated Gas Supply: The new gas cylinder may be contaminated with moisture, oxygen, or other impurities.[8] Ensure you are using the correct grade of this compound (99.999% purity or better is often required).[9] Installing an in-line filter can help remove contaminants.[9]
-
System Leak: When changing the cylinder, connections at the regulator or gas lines may not have been tightened properly, allowing atmospheric gases like oxygen and this compound to enter the system.[1][10] This is a common cause of baseline noise.[1][8] In a mass spectrometer, the presence of peaks at m/z 28 (N₂) and 32 (O₂) in a 4:1 ratio is a strong indicator of an atmospheric leak.[11]
-
Septum Bleed: In a GC, if the baseline noise increases with temperature, it could be due to the degradation of the inlet septum, which releases siloxane compounds.[12]
Troubleshooting Steps:
-
Leak Check: Perform a thorough leak check of all connections between the new cylinder and the instrument using a leak detection solution.
-
Purge the System: After connecting a new cylinder, it is crucial to purge the regulator and gas lines to remove any air that entered the system.
-
Verify Gas Purity: If the problem persists, the issue might be with the gas cylinder itself. Contact your gas supplier.
-
Check Consumables: Inspect and, if necessary, replace consumables like the GC inlet septum and liner.[13][14]
The pressure on my this compound regulator keeps dropping, but I can't find a leak. What's happening?
A drop in pressure doesn't always signify a leak. Temperature fluctuations can also be a cause.
-
Temperature Effects: According to the Ideal Gas Law, the pressure of a gas is directly proportional to its temperature.[15][16] If the ambient temperature of the laboratory decreases, the pressure inside the gas cylinder and the connected system will also drop, even if there are no leaks.[15] This is often observed when a pressure test is left overnight.[15]
-
Regulator Creep: This is a condition where the outlet pressure of the regulator slowly increases after being set. While this is the opposite of a pressure drop, it can indicate a faulty regulator that may also have intermittent leaks.
-
Slow, Undetectable Leak: The leak may be too small to be easily detected with a bubble solution. In such cases, a more sensitive method like a pressure decay test is required.
What to do:
-
Account for Temperature: Note the starting and ending temperatures during your pressure test. A slight pressure drop corresponding to a temperature drop can be normal.[17]
-
Perform a Pressure Decay Test: This is a more quantitative method for detecting small leaks. Refer to the detailed protocol below.
-
Inspect the Regulator: Issues like a worn diaphragm or seat within the regulator can cause leaks or pressure fluctuations.[18][19][20]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound gas leaks in a laboratory?
The most frequent causes of leaks are related to the gas plumbing and connections. These include:
-
Faulty Connections and Fittings: Loose or improperly tightened fittings are a primary source of leaks.[21]
-
Worn or Damaged Seals: O-rings, gaskets, and ferrules can degrade over time and require regular inspection and replacement.
-
Regulator Issues: Malfunctioning regulators can be a source of leaks, often due to worn internal components like diaphragms.[18][19]
-
Tubing Damage: Kinked, brittle, or cracked plastic or metal tubing can create leak points.
Q2: How do I perform a simple leak test using a soapy solution?
This method, often called a "bubble test," is a quick and effective way to pinpoint leaks.
-
Preparation: Prepare a solution of soap (dish soap works well) and water. Commercial leak detection solutions like Snoop® are also available and are often formulated to be non-corrosive and produce sustained bubbles.[22][23]
-
Application: Apply the solution to the suspected leak area, such as a fitting or valve stem, using a small brush or the applicator tube provided with commercial solutions.[24]
-
Observation: If a leak is present, the escaping this compound will form bubbles or a white foam at the site of the leak.[6][25] Large leaks will produce large, immediate bubbles, while very small leaks may create a slow-growing foam.[6]
Q3: What are the dangers of a this compound leak in a laboratory?
The primary danger of a this compound leak is asphyxiation due to oxygen displacement.[1][26] this compound is colorless and odorless, so it cannot be detected by human senses.[26][27] In a poorly ventilated or confined space, a significant this compound leak can rapidly decrease the oxygen concentration in the air. This can lead to dizziness, confusion, loss of consciousness, and ultimately, death.[1][27]
Q4: How should I safely handle and store this compound gas cylinders?
Proper handling and storage of compressed gas cylinders are critical for laboratory safety.
-
Storage: Cylinders should be stored in an upright position in a well-ventilated area.[8][28] They must be secured with a chain or strap to a wall or a proper cylinder cart to prevent them from falling over.[8][28] The storage area should be away from direct sunlight and sources of heat.[28]
-
Handling and Transport: Always use a cylinder cart or trolley to move cylinders; do not roll or drag them.[8] Personal protective equipment (PPE), such as safety glasses, gloves, and protective footwear, should be worn when handling cylinders.[8][29]
-
In Use: Ensure that the correct regulator is used for this compound and that it is in good condition.
Q5: My this compound supply pressure seems to fluctuate. What could be the cause?
Fluctuating this compound pressure can be caused by several factors:
-
Temperature Changes: As mentioned earlier, ambient temperature changes will cause the gas pressure to vary.[28]
-
High Demand: If multiple instruments are drawing from the same this compound source, the pressure may drop when several are in high-demand phases of their operation.[29]
-
Faulty Regulator: A failing regulator can lead to inconsistent output pressure.[19][28] This can include both high and low-pressure fluctuations.
-
Leaks in the System: A leak will cause a continuous or intermittent drop in pressure.[29]
Quantitative Data Summary
This table provides key quantitative data related to this compound leak detection and safety.
| Parameter | Value/Range | Significance and Notes |
| Acceptable Pressure Drop (Pressure Decay Test) | < 1-2 psi over 30 minutes | This is a general guideline; the acceptable rate depends on the system volume and the required gas purity. A steady drop, even if small, indicates a leak. Some users report that a small initial drop that then stabilizes can be normal due to temperature equalization.[17] |
| Leak Detection Sensitivity (Bubble Test) | ~1 x 10⁻⁴ cc/sec | Can detect leaks as small as one pound of gas over 100 years.[6] |
| Oxygen Concentration Levels | ||
| Normal Air | 20.9% - 21% | Safe for breathing.[1] |
| Mild Hypoxia | 16% - 19.5% | Can cause fatigue, dizziness, and impaired judgment.[27] |
| Severe Hypoxia | 10% - 16% | Leads to confusion, loss of coordination, and unconsciousness.[27] |
| Potentially Fatal | < 10% | Can be fatal within minutes.[27] |
Experimental Protocols
Protocol 1: Pressure Decay Leak Test
This method is used to identify and quantify small leaks in a sealed system.
Objective: To determine if a leak is present by monitoring the pressure change in an isolated, pressurized system over time.
Methodology:
-
Isolate the System: Close all outlet valves and isolate the section of the gas line or equipment to be tested.[30][31]
-
Pressurize: Slowly introduce this compound gas into the isolated section until it reaches the desired test pressure. Do not exceed the maximum pressure rating of any component in the system.
-
Isolate from Source: Close the valve from the this compound source (e.g., the cylinder valve or regulator outlet valve) to trap the pressure within the test section.[21][30]
-
Stabilize: Allow the system to stabilize for a short period (e.g., 10-15 minutes). This allows the temperature of the gas, which may have increased during pressurization, to equilibrate with the ambient temperature.[27][30]
-
Monitor and Record: Record the initial stable pressure and the time. Continue to monitor the pressure at regular intervals (e.g., every 5-10 minutes) for a defined test period (e.g., 30-60 minutes).[30][31]
-
Analyze Results: A continuous drop in pressure indicates a leak.[27][30] The leak rate can be calculated using the formula: Leak Rate = (Change in Pressure x Volume) / Time[30]
Logical Flow of a Pressure Decay Test
Caption: Steps involved in performing a pressure decay leak test.
Protocol 2: Bubble Test for Leak Localization
Objective: To visually identify the exact location of a gas leak.
Methodology:
-
System Pressurization: Ensure the system is under a positive pressure of at least 10-15 psi.[24]
-
Solution Preparation: Use a commercially available leak detection fluid or prepare a solution of one part liquid dish soap to ten parts water.
-
Application: Liberally apply the solution to all potential leak points, including threaded connections, valve stems, welds, and regulator fittings. An extendable snooper tube can be used for hard-to-reach areas.[24]
-
Visual Inspection: Carefully observe the coated areas for the formation of bubbles or foam. Even a very small leak will produce a cluster of bubbles over several minutes.[6]
-
Action: Once a leak is identified, mark the location.
-
Depressurization and Repair: Safely vent the pressure from the system before attempting to tighten the fitting or replace the faulty component.
-
Confirmation: After the repair, re-pressurize the system and re-test the area with the bubble solution to confirm that the leak has been resolved.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. support.waters.com [support.waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lakesgas.com [lakesgas.com]
- 6. asgequipment.com [asgequipment.com]
- 7. equipmentcontrols.com [equipmentcontrols.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aasnig.com [aasnig.com]
- 13. GC-FID baseline noise - Chromatography Forum [chromforum.org]
- 14. gcms.cz [gcms.cz]
- 15. achrnews.com [achrnews.com]
- 16. Does this compound Pressure Change with Temperature - Practical Application of Gas Laws - HVAC School [hvacrschool.com]
- 17. reddit.com [reddit.com]
- 18. What are common problems with this compound regulators? (this compound Regulators: Precise Gas Control, HVAC & Welding) [weldingmart.com]
- 19. fluidflow.com [fluidflow.com]
- 20. This compound regulator issue | HVAC-Talk: Heating, Air & Refrigeration Discussion [hvac-talk.com]
- 21. What Is The Pressure Decay Leak Testing Method? - ATEQ Corp. [atequsa.com]
- 22. swagelok.com [swagelok.com]
- 23. scribd.com [scribd.com]
- 24. SNOOP® [sisweb.com]
- 25. generon.com [generon.com]
- 26. Blog | Fixing Common Gas Regulator Problems | Stromquist & Company [stromquist.com]
- 27. uson.com [uson.com]
- 28. zpcylinder.com [zpcylinder.com]
- 29. blog.organomation.com [blog.organomation.com]
- 30. spectrophysics.com [spectrophysics.com]
- 31. atslab.com [atslab.com]
Technical Support Center: Liquid Nitrogen Storage Dewars
Welcome to the Technical Support Center for Liquid Nitrogen (LN2) Storage Dewars. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter with your LN2 dewar.
Issue 1: Excessive Liquid this compound Evaporation
Q1: My liquid this compound is evaporating much faster than usual. What could be the cause?
A1: Rapid evaporation of liquid this compound is a common issue that can jeopardize your valuable samples. The primary causes are typically related to a compromised vacuum insulation layer, improper usage, or environmental factors.[1][2][3]
Possible Causes & Solutions:
| Possible Cause | Symptoms | Troubleshooting Steps |
| Vacuum Failure | - Frost or condensation on the outer surface of the dewar.[1][4][5][6] - The dewar's outer surface feels cold to the touch.[7][8] - A hissing sound may be audible.[2][4] | 1. Visual Inspection: Carefully inspect the dewar for any signs of physical damage such as dents or cracks, which could compromise the vacuum.[2][9] 2. Frost/Condensation Check: Observe the exterior of the dewar. Excessive frost formation is a strong indicator of vacuum loss.[4][5][6] 3. Contact Supplier: If you suspect a vacuum failure, it is crucial to contact your supplier or a qualified technician for professional assessment and potential re-evacuation or replacement.[1][4] |
| Improper Lid/Plug Seal | - Frost or ice buildup around the neck and lid of the dewar.[2][5] - The lid does not fit snugly.[2] | 1. Inspect the Lid/Plug: Check the lid and neck plug for any signs of damage, wear, or deformation.[2] 2. Ensure Proper Seating: Make sure the lid is seated correctly and forms a good seal. Do not use a tight-fitting stopper that could prevent the venting of gas.[10][11][12] 3. Replace if Necessary: If the lid or plug is damaged, obtain a replacement from the manufacturer.[2] |
| Frequent Lid Opening | - Noticeable increase in LN2 consumption correlated with frequent access to samples. | 1. Minimize Opening Frequency: Plan your work to minimize the number of times the dewar is opened. 2. Reduce Opening Duration: When accessing samples, do so as quickly as possible to reduce the time the dewar is open to ambient air.[3] |
| High Ambient Temperature | - The dewar is stored in a warm environment. | 1. Relocate the Dewar: Move the dewar to a cooler, well-ventilated area away from direct sunlight and heat sources.[1] |
| Introduction of Warm Materials | - Rapid boiling and vapor production when adding warm racks or samples. | 1. Pre-cool Equipment: If possible, pre-cool racks and other equipment before placing them in the dewar. 2. Gradual Introduction: Introduce items slowly to minimize rapid boiling of the liquid this compound.[3] |
Experimental Protocol: Measuring Normal Evaporation Rate (NER)
To determine if your dewar's evaporation rate is within the manufacturer's specifications, you can perform a Normal Evaporation Rate (NER) test.
Methodology:
-
Fill the dewar to the manufacturer's recommended level with liquid this compound.
-
Weigh the filled dewar and record the initial weight (W1).
-
Allow the dewar to sit undisturbed for 24 hours in a stable environment.
-
After 24 hours, weigh the dewar again and record the final weight (W2).
-
Calculate the weight of LN2 evaporated: Evaporation ( g/day ) = W1 - W2.
-
Convert the weight to volume (1 liter of LN2 ≈ 808 grams) and compare it to the manufacturer's specified static evaporation rate.[13]
Issue 2: Frost and Ice Formation
Q2: I'm seeing frost and ice on my dewar. Is this normal?
A2: The presence of frost or ice on a liquid this compound dewar can be an indicator of a problem, but not always. The location and extent of the frost are key to diagnosing the issue.
Interpreting Frost Formation:
| Location of Frost/Ice | Interpretation | Recommended Action |
| Around the neck/lid immediately after filling | Normal condensation and freezing of atmospheric moisture due to the cold opening.[8][14] | This should dissipate after a few hours. If it persists or worsens, it may indicate a problem.[8][14] |
| Excessive and persistent frost on the lid and neck | May indicate a poor seal from a damaged or improperly seated lid/plug.[5] | Inspect the lid and plug for damage and ensure it is correctly positioned. Replace if necessary. |
| Patches of frost on the outer body of the dewar | This is a strong indicator of a localized vacuum failure, often due to a dent or damage to the outer wall.[5] | Immediately transfer your samples to a secure dewar and contact the manufacturer or supplier for repair or replacement. |
| The entire outer surface is frosted or covered in condensation | This signifies a complete loss of vacuum insulation.[1][4][5] | CRITICAL: This is an emergency situation. The liquid this compound will evaporate very rapidly. Transfer all samples to a backup dewar immediately. The dewar is no longer usable and needs to be replaced. |
| Ice blockage in valves or pipes | Can be caused by moisture entering the system and freezing.[1][15] | Use warm water (not exceeding 50°C) or a stream of warm this compound gas to gently thaw the blockage.[1][15] To prevent recurrence, ensure all fittings are tight and consider using a drying agent in the gas line if applicable. |
Logical Diagram: Troubleshooting Frost Formation
Caption: A flowchart for diagnosing the cause of frost on a liquid this compound dewar.
Frequently Asked Questions (FAQs)
Q3: How often should I check the liquid this compound level in my dewar?
A3: It is recommended to check the liquid this compound level at least weekly. However, for critical samples, daily monitoring is advised.[10] Many modern facilities utilize continuous automated temperature monitoring systems.[10][16]
Q4: What are the essential safety precautions when working with liquid this compound dewars?
A4: Safety is paramount when handling liquid this compound. Always adhere to the following:
-
Personal Protective Equipment (PPE): Wear cryogenic gloves, a face shield or safety goggles, a lab coat, and closed-toe shoes.[2][11][17][18][19] Trousers should be worn outside of shoes to prevent LN2 from getting trapped.[11]
-
Ventilation: Always work in a well-ventilated area.[2][16][18] this compound gas is colorless and odorless and can displace oxygen, creating an asphyxiation hazard.[9][11][17]
-
Handling: Never seal a dewar airtight, as the evaporating gas will build up pressure and could cause an explosion.[2][10][11] Use a loose-fitting lid or a pressure relief device.[10] Handle dewars with care and avoid dropping or tipping them.[9]
-
Transport: Do not transport liquid this compound in a passenger elevator.[17]
Q5: How should I clean and maintain my liquid this compound dewar?
A5: Regular cleaning and maintenance will extend the life of your dewar and ensure the integrity of your samples.
-
Exterior: Clean the outer shell with a mild detergent and water, then dry it thoroughly to prevent corrosion.[16][20]
-
Interior: To sanitize the interior, first, allow the dewar to warm to room temperature over a couple of days.[20] You can then wash it with warm water (40-50°C) and a neutral detergent.[20] For decontamination, a 10% bleach solution can be used, followed by a thorough rinsing with clean water.[20] Ensure the dewar is completely dry before putting it back into service.[20]
Q6: What should I do if a valve on my pressurized dewar is stuck or leaking?
A6: A faulty valve can be a serious safety hazard, potentially leading to an uncontrolled release of this compound gas and an oxygen-deficient atmosphere.[21]
-
If you are unable to close a valve, and you have an oxygen monitor that is alarming, evacuate the area immediately.[21]
-
Do not attempt to force a stuck valve.
-
Contact your gas supplier immediately to report the issue and arrange for a replacement dewar.[21]
Logical Diagram: General Dewar Maintenance Workflow
Caption: A workflow diagram for the routine maintenance and cleaning of LN2 dewars.
References
- 1. n2tank.com [n2tank.com]
- 2. Liquid this compound Tank Complete Guide: Operation, Maintenance, and Common Troubleshooting - PCZPX [zpxcryocontainer.com]
- 3. labrepco.com [labrepco.com]
- 4. Dewar Flask Vacuum Failure: Signs and Repair Solutions [eureka.patsnap.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. cryogenicstoragetank.com [cryogenicstoragetank.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cryogenicstoragetank.com [cryogenicstoragetank.com]
- 9. tedpella.com [tedpella.com]
- 10. mu-mmrrc.com [mu-mmrrc.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. ulh.nhs.uk [ulh.nhs.uk]
- 13. rmi.rmimfg.com [rmi.rmimfg.com]
- 14. cryogenicstoragetank.com [cryogenicstoragetank.com]
- 15. cryogenicstoragetank.com [cryogenicstoragetank.com]
- 16. coleparmer.com [coleparmer.com]
- 17. Liquid this compound Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. Safety Precautions for Using Liquid this compound - Cryo Associates, Inc. [4cryo.com]
- 19. irlabs.com [irlabs.com]
- 20. labrepco.com [labrepco.com]
- 21. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Optimizing Nitrogen Flow Rate for Gas Chromatography
Welcome to our dedicated support center for optimizing nitrogen carrier gas flow rate in your gas chromatography (GC) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound as a carrier gas?
This compound is an inert, widely available, and inexpensive carrier gas, making it a cost-effective option for many GC applications.[1][2] It is non-flammable and safer to handle compared to hydrogen.[1] When used at its optimal velocity, this compound can yield the most efficient peaks, meaning the sharpest peaks, because its high mass minimizes the longitudinal diffusion of the analyte in the gas phase.[3]
Q2: What are the main disadvantages of using this compound as a carrier gas?
The primary disadvantage of this compound is its slower optimal linear velocity compared to helium and hydrogen.[2][3][4] This can lead to longer analysis times.[2][5] this compound also has a narrower optimal flow rate range, and deviations from this range can lead to a significant loss in efficiency, resulting in broader peaks.[4][6]
Q3: What is the optimal linear velocity for this compound?
The optimal linear velocity for this compound is significantly lower than for helium or hydrogen. It is also dependent on the internal diameter (ID) of the GC column. Narrower columns allow for a slightly higher optimal linear velocity.[3]
| Column Internal Diameter (ID) | Typical Optimal this compound Linear Velocity |
| 0.10 mm | ~15 cm/sec |
| 0.25 mm | ~12 cm/sec[3] |
| General Range | 10 - 15 cm/sec[7] |
Q4: How does this compound's performance compare to helium and hydrogen?
The performance of different carrier gases is often illustrated using a Van Deemter curve, which plots theoretical plate height (a measure of column efficiency) against the average linear velocity of the carrier gas.
| Carrier Gas | Optimal Linear Velocity | Efficiency at Optimum | Performance at Higher Velocities |
| This compound | Slowest | Highest (lowest plate height) | Efficiency drops off sharply[6] |
| Helium | Intermediate | High | Flatter curve, retains efficiency well[6] |
| Hydrogen | Fastest | High | Flattest curve, best for fast analysis[4][6] |
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a carrier gas.
Issue 1: Broad or Tailing Peaks
-
Possible Cause: The carrier gas flow rate is too high or too low, moving it away from the optimal linear velocity.
-
Solution:
-
Verify the current linear velocity of your this compound carrier gas.
-
Adjust the flow rate to bring the linear velocity into the optimal range for your column's internal diameter (see table above).[7]
-
If peaks are still broad, consider that a dirty injector or a degraded column could be the cause.[8]
-
-
Possible Cause: Leaks in the system.
-
Solution: Perform a thorough leak check of the system, paying close attention to the septum, column fittings, and gas line connections.
-
Possible Cause: Column overload.
-
Solution: Reduce the amount and/or concentration of the injected sample.[8]
Issue 2: Unstable Baseline
-
Possible Cause: Fluctuations in the carrier gas flow rate.
-
Solution:
-
Possible Cause: Contaminated carrier gas.
-
Solution:
-
Ensure high-purity this compound is being used.
-
Replace gas filters, such as moisture and oxygen traps, as they can be a source of contamination.[10]
-
-
Possible Cause: Column bleed.
-
Solution:
-
Confirm that the oven temperature does not exceed the column's maximum operating temperature.[8]
-
Condition the column according to the manufacturer's instructions.
-
Issue 3: Poor Resolution or Shift in Retention Times
-
Possible Cause: Incorrect carrier gas flow rate. An excessively high or low flow rate can lead to suboptimal separation and erratic retention times.[1]
-
Solution: Optimize the linear velocity as described in the experimental protocol below. Ensure the correct column dimensions are entered into the GC's electronic pneumatic controller (EPC) to ensure accurate flow control.[11]
-
Possible Cause: Inconsistent system pressure.
-
Solution: Check for leaks and ensure the gas regulator is functioning correctly.[1]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Flow Rate (Linear Velocity)
This procedure, based on the principles of the Van Deemter equation, helps to find the flow rate that provides the highest column efficiency.[12]
-
Preparation:
-
Install the desired GC column and ensure the system is leak-free.
-
Prepare a test mixture containing a well-retained, symmetrical peak-eluting analyte.
-
Set the oven to an isothermal temperature that allows for a reasonable retention time of the test analyte (e.g., k' between 2 and 5).
-
-
Initial Setup:
-
Set the this compound carrier gas flow to a low linear velocity (e.g., 8 cm/sec).
-
Allow the system to equilibrate.
-
-
Data Collection:
-
Inject the test mixture and record the chromatogram.
-
Increase the linear velocity in increments of 1-2 cm/sec.
-
Repeat the injection at each new flow rate, allowing for equilibration each time, until you have covered a range up to approximately 20-25 cm/sec.
-
-
Analysis:
-
For each chromatogram, calculate the number of theoretical plates (N) for the test analyte's peak.
-
Plot the calculated theoretical plates (N) or the height equivalent to a theoretical plate (HETP) against the linear velocity.
-
The optimal linear velocity is the point on the curve that corresponds to the maximum number of theoretical plates (or the minimum HETP). This is the peak of the Van Deemter curve.[13]
-
Protocol 2: Performing a System Leak Check
-
Preparation:
-
Set the oven, inlet, and detector temperatures to ambient.
-
Remove the column from the detector end and cap the detector fitting.
-
Install a "no-hole" ferrule on the inlet end of the column or use a capping nut.
-
-
Pressurization:
-
Set the inlet pressure to your typical operating pressure (e.g., 20-30 psi).
-
Turn off the gas flow to the inlet.
-
-
Monitoring:
-
Monitor the pressure reading on the GC. A stable pressure indicates a leak-free system up to the inlet.
-
If the pressure drops, there is a leak. Check the septum, inlet liner O-ring, and gas line connections to the GC.
-
-
Column and Detector Check:
-
To check the column fittings, reinstall the column in the inlet and leave the detector end open.
-
Pressurize the system and use an electronic leak detector or a soap solution to check for leaks at the inlet and detector fittings.
-
Visualizations
Caption: Troubleshooting workflow for common GC issues with this compound carrier gas.
Caption: Relationship between Van Deemter terms and flow rate on peak shape.
References
- 1. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 2. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
- 3. phenomenex.blog [phenomenex.blog]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GC Carrier Gas Comparison | Alternatives GC Carrier Gases [scioninstruments.com]
- 6. peakscientific.com [peakscientific.com]
- 7. chromexscientific.co.uk [chromexscientific.co.uk]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scholarship.shu.edu [scholarship.shu.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preventing Ice Crystal Formation in Cell Cryopreservation
Welcome to the technical support center for cell cryopreservation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ice crystal formation during the cryopreservation of cells in liquid nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell damage during cryopreservation?
The primary cause of cell damage during cryopreservation is the formation of ice crystals, both inside (intracellular) and outside (extracellular) the cells.[1][2][3] Intracellular ice formation is particularly damaging and is often lethal to the cell as it can disrupt organelles and compromise the cell membrane.[3][4][5][6] Extracellular ice formation can also cause damage by creating a hypertonic extracellular environment, leading to excessive cell dehydration and mechanical stress.[1][7]
Q2: How do cryoprotective agents (CPAs) work to prevent ice crystal formation?
Cryoprotective agents (CPAs) are essential for preventing ice crystal-induced cell damage.[1][8] They work through several mechanisms:
-
Lowering the freezing point: CPAs decrease the freezing point of water, reducing the temperature at which ice crystals can form.[9]
-
Increasing viscosity: At low temperatures, CPAs increase the viscosity of the solution, hindering water molecule movement and inhibiting the growth of ice crystals.[10]
-
Dehydrating the cell: Penetrating CPAs, like DMSO and glycerol, enter the cell and reduce the intracellular water content available to form ice.[11] Non-penetrating CPAs remain outside the cell, increasing the extracellular solute concentration and drawing water out of the cell through osmosis.[11]
Q3: What is the difference between slow freezing and vitrification?
Slow freezing and vitrification are two different approaches to cryopreservation, primarily differing in their cooling rates and the concentration of CPAs used.
-
Slow Freezing: This method involves a controlled, slow cooling rate, typically -1°C per minute, to allow for gradual dehydration of the cells.[12][13] This minimizes intracellular ice formation.[14]
-
Vitrification: This is an ultra-rapid cooling process that solidifies the cell suspension into a glass-like, amorphous state without the formation of any ice crystals.[15][16][17][18] It requires high concentrations of CPAs and extremely fast cooling rates (e.g., -23,000°C/min).[15][19]
Q4: Why is a controlled cooling rate of -1°C/minute recommended for slow freezing?
A cooling rate of approximately -1°C per minute is considered optimal for many cell types because it balances the rates of water leaving the cell and ice forming in the extracellular space.[12][13][20]
-
Too slow: If the cooling rate is too slow, cells are exposed to a hypertonic environment for a prolonged period, which can cause excessive dehydration and "solution effects" injury.[21]
-
Too fast: If the cooling rate is too fast, there is insufficient time for water to move out of the cells, leading to the formation of damaging intracellular ice crystals.[1][21][22]
Q5: How does the thawing process affect cell viability and ice crystal formation?
The thawing process is as critical as the freezing process. A rapid thawing process is generally recommended to minimize ice crystal recrystallization, where small, less harmful ice crystals grow into larger, more damaging ones.[23][24][25] Thawing is typically done quickly in a 37°C water bath until only a small sliver of ice remains.[26][27]
Troubleshooting Guide
Problem 1: Low cell viability after thawing.
| Possible Cause | Troubleshooting Steps |
| Intracellular Ice Crystal Formation | - Ensure the cooling rate is controlled and optimal for your cell type (typically -1°C/minute).[28] - Use an appropriate concentration of a suitable cryoprotective agent (e.g., 5-10% DMSO).[29] - Consider using a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty).[12][30] |
| "Solution Effects" Injury | - Avoid excessively slow cooling rates.[21] - Ensure the cryopreservation medium is properly formulated and has the correct osmolarity. |
| CPA Toxicity | - Use the minimum effective concentration of the CPA. - Minimize the time cells are exposed to the CPA at room temperature before freezing. - Remove the CPA promptly after thawing by diluting the cell suspension in fresh, pre-warmed medium.[31] |
| Improper Thawing Technique | - Thaw vials rapidly in a 37°C water bath.[26] - Do not allow the cell suspension to warm up completely; a small amount of ice should remain.[26] |
| Poor Cell Health Pre-Freezing | - Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.[26] - Check for any microbial contamination, including mycoplasma.[12] |
Problem 2: Visible cell clumping after thawing.
| Possible Cause | Troubleshooting Steps |
| High Cell Density | - Freeze cells at an optimal concentration for your cell type (typically 1x10⁶ to 5x10⁶ cells/mL).[32] |
| Cell Lysis and DNA Release | - Handle cells gently during harvesting and processing to minimize cell lysis. - Consider adding a DNase inhibitor to the cryopreservation or post-thaw medium. |
| Incomplete CPA Removal | - Ensure thorough but gentle mixing when diluting the thawed cells in fresh medium to remove the CPA. |
Experimental Protocols
Protocol 1: Standard Slow-Rate Freezing of Adherent Cells
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency in the logarithmic growth phase.[32]
-
Aspirate the culture medium and wash the cells with a balanced salt solution (e.g., PBS).
-
Harvest the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), being careful to minimize exposure time.
-
Neutralize the dissociation reagent with fresh culture medium containing serum.
-
Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium.
-
-
Cryopreservation Medium Preparation:
-
Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotective agent. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO. Alternatively, use a commercially available, serum-free freezing medium.
-
Prepare the freezing medium fresh on the day of use and keep it on ice.[28]
-
-
Freezing Procedure:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.[26]
-
Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁶ cells/mL) in the cryopreservation medium.[32]
-
Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[12]
-
-
Storage:
-
The next day, transfer the vials from the -80°C freezer to a liquid this compound storage tank for long-term storage in the vapor phase (-135°C to -196°C).
-
Protocol 2: Rapid Thawing of Cryopreserved Cells
-
Preparation:
-
Prepare a sterile biological safety cabinet.
-
Pre-warm complete culture medium to 37°C in a water bath.
-
Have a conical tube containing pre-warmed medium ready.
-
-
Thawing:
-
CPA Removal and Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening it in the biological safety cabinet.
-
Using a sterile pipette, slowly transfer the contents of the vial to the conical tube containing pre-warmed medium. This dilutes the CPA.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes.
-
Aspirate the supernatant containing the CPA and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Transfer the cell suspension to a new culture flask and place it in a CO₂ incubator.
-
Monitor the cells for attachment and growth over the next 24-48 hours.
-
Visualizations
Figure 1. A generalized workflow for cell cryopreservation and thawing.
Figure 2. The impact of cooling rate on cell viability during cryopreservation.
References
- 1. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 4. Investigating Intracellular Ice Formation with Cryomicroscopy | Labcompare.com [labcompare.com]
- 5. sartorius.com [sartorius.com]
- 6. Mechanisms of stabilization, damage during freezing | BioCoR [biocor.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. stemcell.com [stemcell.com]
- 13. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]
- 14. m.youtube.com [m.youtube.com]
- 15. Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consarctic Website [consarctic.com]
- 17. Vitrification and Slow Freezing: Which is a better technique? [gaudiumivfcentre.com]
- 18. drmandaviraiivfspecialist.com [drmandaviraiivfspecialist.com]
- 19. Vitrification - Wikipedia [en.wikipedia.org]
- 20. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 21. Is A Rapid Cooling Step Needed When Freezing Cells For Cryopreservation? [advancingrna.com]
- 22. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. cheminst.ca [cheminst.ca]
- 26. Cryopreservation best practices - Advancing Cell Culture [thermofisher.com]
- 27. m.youtube.com [m.youtube.com]
- 28. corning.com [corning.com]
- 29. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. allcells.com [allcells.com]
- 31. Your Guide to the Cryopreservation of Cells [fishersci.com]
- 32. Cryopreservation Best Practices - CellStore Biotechnology Co., Ltd. [cellstore-global.com]
- 33. biocompare.com [biocompare.com]
Technical Support Center: Reducing Background Noise in Nitrogen-Based Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background noise in nitrogen-based mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of noise in mass spectrometry?
A1: The main types of noise encountered in mass spectrometry are:
-
Chemical Noise: This arises from unwanted ions in the mass spectrometer that are not related to the analyte of interest.[1] Sources can include impurities in solvents, components of the sample matrix, and contamination within the system.[1]
-
Electronic Noise: This is random electrical interference generated by the instrument's electronic components, such as the detector and amplifiers.[1]
-
Background Noise: This is a broader term that can encompass both chemical and electronic noise, as well as signals from uninformative peaks associated with the matrix or solvents used for sampling.[1]
Q2: How can I differentiate between chemical and electronic noise?
A2: A simple method to distinguish between chemical and electronic noise is to stop the flow of the sample and solvent into the mass spectrometer by turning off the spray voltage. If the noise level significantly drops, it is likely that the main contributor is chemical noise.[1] If the noise continues, it is more likely to be electronic.[1] Chemical noise also tends to appear at specific m/z values, whereas electronic noise is often more random.[1]
Q3: Why is the purity of this compound gas important in mass spectrometry?
A3: The purity and flow rate of this compound gas are critical factors that can affect the accuracy, sensitivity, and reproducibility of the analysis.[2] Impurities in the this compound gas, such as oxygen, moisture, and hydrocarbons, can interfere with the ionization process, leading to background signals and noise in the mass spectrum.[2][3] This can obscure the detection of analyte ions and compromise the reliability of the results.[3] High-purity this compound helps to maximize ionization efficiency and improve the sensitivity of the analysis.[3]
Q4: What are the common sources of chemical contaminants in a mass spectrometry system?
A4: Common sources of chemical contaminants include:
-
Solvents and Reagents: Even high-purity solvents can contain trace contaminants.[4]
-
System Contamination: Over time, contaminants can build up in the LC system, tubing, injector, and the ion source of the mass spectrometer.[4]
-
Leaks: Air leaks in the LC or MS system can introduce this compound, oxygen, and other atmospheric components.[4]
-
Consumables: Plasticizers (e.g., phthalates) and polymers (e.g., polyethylene (B3416737) glycol) can leach from sample tubes, pipette tips, and other plastic labware.[4][5]
Troubleshooting Guides
Issue: High Baseline Noise Across the Entire Spectrum
A high baseline can obscure peaks of interest and significantly decrease data quality.[1] This can often be attributed to either chemical or electronic noise.[1]
Troubleshooting Steps:
-
Q: Have you identified the source of the noise (chemical vs. electronic)?
-
A: To determine the source, turn off the spray voltage and any liquid flow to the mass spectrometer. A significant drop in noise indicates chemical noise, while persistent noise points to an electronic origin.[1]
-
-
Q: Are your solvents and reagents of sufficient purity?
-
Q: Could the system be contaminated?
-
A: Contaminants can accumulate in the LC and MS systems over time. Regularly flush your LC system with a strong organic solvent like isopropanol (B130326).[4] If MS contamination is suspected, follow the manufacturer's instructions for cleaning the ion source.[4] A "steam cleaning" procedure overnight can also be very effective in improving the signal-to-noise level.[6]
-
-
Q: Have you checked for leaks?
-
A: Systematically check all fittings and connections for leaks with an electronic leak detector, paying close attention to the areas around the pump, injector, column, and MS interface.[4]
-
Issue: Observing Repeating Peaks in the Spectrum
The appearance of repeating peaks, especially at higher m/z values, is often a sign of contamination from plasticizers or polymers.[4]
Troubleshooting Steps:
-
Q: What are the mass differences between the repeating peaks?
-
A:
-
A series of peaks with regular mass differences of 44 Da often indicates polyethylene glycol (PEG) contamination.[4]
-
Repeating peaks with a mass difference of 74 Da can be due to siloxanes, which are often found in vacuum grease and some septa.[4]
-
Phthalates, common plasticizers, can also cause characteristic repeating peaks.[4]
-
-
-
Q: What type of consumables are you using?
-
A: Whenever possible, use glassware instead of plastic.[4] If plastics are necessary, choose polypropylene (B1209903) tubes and pipette tips that are certified as low-leachable.[4] Avoid using parafilm to cover sample vials.[4]
-
-
Q: Have you considered environmental sources of contamination?
-
A: Be mindful of personal care products, as some lotions and creams contain compounds that can interfere with the analysis.[4]
-
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Cone Gas Flow Rate on Background Noise
| Cone Gas Flow Rate (L/hr) | Background Noise Level (Arbitrary Units) |
| 150 | High |
| 250 | Medium |
| 350 | Low |
| 500 | Very Low |
Data adapted from a study on nitrosamine (B1359907) analysis, demonstrating a decrease in noise with increased cone gas flow.[7]
Experimental Protocols
Protocol 1: LC System Flushing to Remove Contamination
This protocol is designed to remove chemical contamination from the LC system.
Materials:
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
0.1% Formic acid in LC-MS grade water
Procedure:
-
Remove the column from the LC system and replace it with a restriction capillary.[1]
-
Prepare a flushing solution of water, methanol, acetonitrile, and isopropanol with 0.1% formic acid (25:25:25:25:1 v/v/v/v/v).
-
Flush the system with this mixture for an extended period. For persistent contamination, multiple injections (e.g., 200) of the flushing solution can be performed.
-
Replace the flushing solution with your normal mobile phases and check the system's background noise by running a blank.
Protocol 2: "Steam Cleaning" for LC-MSD Systems
This overnight procedure can significantly improve the signal-to-noise level.[6]
Procedure:
-
Set the LC flow to 0.5 ml/min.
-
Set the nebulizer pressure to 60 psi.
-
Set the drying gas flow to 13 L/min.
-
Set the drying gas temperature to 350°C.
-
If using APCI, set the vaporizer temperature to 400°C.
-
Ensure the MS stream selection valve is directed to the "MS".
-
Leave the system running under these conditions overnight.
Visualizations
Caption: A troubleshooting workflow for identifying the source of background noise.
Caption: A typical workflow for sample cleanup using solid-phase extraction.
Caption: Key factors that can be optimized to improve the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. A Quick Guide to this compound Generators for LC/MS Applications [nigen.com]
- 3. Maintaining Gas Purity in Mass Spectrometry — Gas Generator Solutions [gasgeneratorsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
Technical Support Center: Kjeldahl Nitrogen Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals performing Kjeldahl nitrogen analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, leading to inaccurate results such as low this compound recovery, high results, or poor repeatability.
Low this compound Results
Low recovery of this compound is a common issue that can occur at any of the three main stages of the Kjeldahl analysis.
Question: What are the potential causes of low this compound results during the digestion stage?
Answer: Several factors during digestion can lead to incomplete conversion of organic this compound to ammonium (B1175870) sulfate (B86663), resulting in low final this compound values. These include:
-
Incomplete Digestion: The sample may not have been digested for a sufficient amount of time or at a high enough temperature.[1] Visually, this can sometimes be identified by the presence of black carbon residues in the digest.[2]
-
Insufficient Acid: The volume of sulfuric acid may be inadequate for the sample size, especially for fatty samples that consume more acid.[1]
-
Catalyst Issues: An incorrect choice or insufficient amount of catalyst can slow down the digestion process.[3]
-
High Salt/Acid Ratio: While salt is added to elevate the boiling point of the acid, an excessively high ratio can lead to the "salting out effect," where the sample dries out, leading to incomplete digestion.[2]
-
Loss of this compound: If the digestion temperature exceeds 400°C, volatile this compound compounds may be lost.[1]
Question: What should I check if I suspect low this compound results are due to the distillation stage?
Answer: During distillation, the primary cause of low results is the incomplete transfer of ammonia (B1221849) to the receiving solution. Specific points to verify include:
-
Leaks in the Apparatus: Ensure all connections in the distillation unit are airtight to prevent ammonia gas from escaping.
-
Insufficient Sodium Hydroxide (B78521): The addition of an insufficient amount of concentrated sodium hydroxide will result in incomplete conversion of ammonium ions to ammonia gas.[1]
-
Distillate Outlet Tube Placement: The tip of the condenser outlet tube must be submerged in the boric acid receiving solution to ensure all distilled ammonia is captured.[1]
-
Short Distillation Time: The distillation process may not have been run long enough to ensure all ammonia has been transferred. A typical distillation rate is around 7.5 ml/minute.[1]
-
Sample Crystallization: If the digested sample is allowed to cool for too long, it can crystallize. These solids may not fully redissolve, leading to incomplete ammonia liberation during distillation.[4]
Question: How can the titration stage contribute to low this compound results?
Answer: Errors in the final titration step can lead to an underestimation of the this compound content. Key factors to consider are:
-
Incorrect Titrant Concentration: The normality of the standardized acid titrant (e.g., HCl or H₂SO₄) may be lower than specified.
-
Incorrect Protein Factor: Using an incorrect protein conversion factor for your specific sample type will lead to inaccurate protein calculations from the this compound result.
High this compound Results
Consistently high this compound results can be indicative of contamination or procedural errors.
Question: What are the common causes of high this compound results?
Answer: High this compound readings often point to the introduction of external this compound sources or issues with the measurement process. Check the following:
-
Contamination: Dirty digestion tubes, contaminated reagents (including distilled water), or a dirty splash head in the distillation unit can introduce this compound.[4][5]
-
Carryover: If a previous sample with high this compound content was not fully distilled, it can contaminate the subsequent analysis.[4]
-
Reagent Blank Not Subtracted: It is crucial to run a blank sample (containing all reagents but no sample) and subtract the blank titration volume from the sample titration volume.[4]
-
Incorrect Titrant Concentration: The concentration of the titrant acid may be higher than what is stated.[4]
-
Air Bubbles in Burette: The presence of air bubbles in the burette or titration tubing can lead to a false reading of the titrant volume, resulting in high calculated this compound values.[4]
Question: Why are my blank values high?
Answer: High blank values are a direct indication of this compound contamination in the reagents or the system. The most common causes include:
-
Contaminated Reagents: The distilled water, sulfuric acid, sodium hydroxide, or boric acid solution may be contaminated with this compound compounds.[5] It is essential to use high-purity, analytical grade reagents.
-
Dirty Glassware: Residual this compound from previous analyses or improper cleaning of glassware can contribute to high blank readings.[5]
-
Contaminated Distillation Unit: The splash head or other parts of the distillation apparatus may have accumulated dirt or residues.[5] It is good practice to "precondition" the distillation apparatus by distilling a mixture of ammonia-free water and sodium hydroxide before running samples.
Poor Repeatability
Inconsistent results across replicate samples can make it difficult to obtain reliable data.
Question: What factors can lead to poor repeatability in Kjeldahl analysis?
Answer: Poor repeatability can stem from inconsistencies in any of the three main stages of the analysis.
-
Digestion Stage:
-
Sample Homogeneity: The sample itself may not be homogeneous, leading to variations in the this compound content of subsamples.
-
Uneven Heating: Uneven temperature distribution in the digestion block can cause samples to digest at different rates.[1]
-
Foaming: Excessive foaming can lead to loss of sample from the digestion tube.[1]
-
Variable Acid/Salt Ratio: Inconsistent addition of acid or catalyst salts will affect the digestion conditions.[1]
-
-
Distillation Stage:
-
Poor Fit of Digestion Tube: A poor seal between the digestion tube and the tube adapter can lead to variable loss of ammonia gas.[1]
-
Inconsistent Alkali Dispensing: Variations in the amount of sodium hydroxide added will affect the efficiency of ammonia liberation.[1]
-
Variable Distillation Time: Inconsistent distillation times between samples will result in variable ammonia recovery.[1]
-
-
Titration Stage:
-
Dirty Titration Vessel: A contaminated receiving flask can affect the titration endpoint.[4]
-
Manual Titration Errors: Subjective judgment of the color endpoint by different operators can introduce variability.[4]
-
Air in the Burette System: Inconsistent air bubbles in the burette can lead to random errors in the measured titrant volume.[4]
-
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Stage | Possible Cause | Suggested Solution |
| Low Results | Digestion | Incomplete digestion (time/temp) | Increase digestion time or temperature. Ensure solution is clear. |
| Insufficient H₂SO₄ | Increase acid volume, especially for fatty samples. | ||
| This compound loss at high temp | Ensure digestion temperature does not exceed 400°C. | ||
| Distillation | Leaks in apparatus | Check all connections for a tight seal. | |
| Insufficient NaOH | Ensure enough NaOH is added to make the solution strongly alkaline (pH >11). | ||
| Distillate tube not submerged | Ensure the condenser tip is below the surface of the receiving solution. | ||
| Titration | Incorrect titrant concentration | Verify the normality of the standard acid. | |
| High Results | Digestion | Dirty digestion tubes | Thoroughly clean all glassware before use. |
| Distillation | Carryover from previous sample | Ensure complete distillation of each sample and clean the splash head regularly. | |
| Reagent blank not subtracted | Always run a blank and subtract its value from the sample titration. | ||
| Titration | Incorrect titrant concentration | Verify the normality of the standard acid. | |
| Air bubbles in burette | Ensure the burette is free of air bubbles before titrating. | ||
| Poor Repeatability | Digestion | Non-homogeneous sample | Ensure the sample is thoroughly homogenized before weighing. |
| Uneven heating | Check the temperature distribution of the digestion block. | ||
| Distillation | Poor seal at digestion tube | Check and replace worn tube adapters. | |
| Inconsistent reagent dispensing | Calibrate and maintain automatic dispensers. | ||
| Titration | Subjective endpoint judgment | Use an automatic titrator with a pH electrode for consistent endpoint detection. |
Table 2: Quality Control Parameters
| QC Check | Standard | Reagents | Expected Recovery |
| Digestion Efficiency | Acetanilide or Tryptophan | ~0.15 g standard + ~0.7 g sucrose | ≥ 98.5% |
| This compound Loss | Ammonium Sulfate | ~0.12 g (NH₄)₂SO₄ + ~0.7 g sucrose | ≥ 99.0% |
| Distillation/Titration Efficiency | Ammonium Sulfate | ~0.15 g (NH₄)₂SO₄ (skip digestion) | ≥ 99.5% |
Experimental Protocols
Digestion Protocol
The goal of the digestion step is to convert all organic this compound within the sample into ammonium sulfate.
-
Sample Preparation: Accurately weigh a homogeneous sample into a Kjeldahl digestion tube. The sample size will depend on the expected this compound content.
-
Reagent Addition:
-
Heating:
-
Cooling: Once digestion is complete, allow the tube to cool to room temperature before proceeding to the distillation step.
Distillation Protocol
This stage separates the ammonia from the digested sample.
-
Dilution: Carefully dilute the cooled digest with ammonia-free distilled water. This helps to prevent the sample from solidifying and reduces the risk of a violent reaction when the base is added.
-
Apparatus Setup: Transfer the diluted sample to the distillation unit. Ensure the condenser tip is submerged in the receiving solution (boric acid) in the receiving flask.
-
Alkalinization: Add a sufficient volume of concentrated sodium hydroxide (NaOH, typically 40% w/v) to the distillation flask to neutralize the sulfuric acid and make the solution strongly alkaline (pH > 11).[7] This converts the ammonium ions (NH₄⁺) into ammonia gas (NH₃).
-
Steam Distillation: Begin the steam distillation process. The steam will carry the liberated ammonia gas over into the receiving flask.
-
Collection: Continue the distillation until a sufficient volume of distillate has been collected to ensure all ammonia has been transferred (e.g., 150 ml of condensate).[7]
Titration Protocol
The final step quantifies the amount of ammonia captured in the receiving solution.
-
Indicator: The boric acid receiving solution should contain a suitable indicator, such as a mix of bromocresol green and methyl red. The color of the solution will change as it captures the alkaline ammonia gas.[2]
-
Titration: Titrate the ammonia-borate complex in the receiving flask with a standardized solution of a strong acid (e.g., 0.1 M HCl or H₂SO₄).
-
Endpoint Detection: The endpoint of the titration is reached when the indicator changes color, signifying that all the captured ammonia has been neutralized by the titrant. This can be determined visually or more accurately with a potentiometric titrator.
-
Blank Titration: Perform a blank determination using the same procedure but without the sample.
-
Calculation: Calculate the this compound content of the sample using the volume of titrant consumed, taking into account the blank titration.
Visualizations
Kjeldahl Experimental Workflow
Caption: The three main stages of the Kjeldahl method.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting Kjeldahl analysis.
References
- 1. isabelpividori.net [isabelpividori.net]
- 2. velp.com [velp.com]
- 3. mrclab.com [mrclab.com]
- 4. fossservice.net [fossservice.net]
- 5. What to do if the blank test is high when using the Kjeldahl method to measure protein content?_NEWS_ZhiYue Instrument [zhiyueinstrument.com]
- 6. byjus.com [byjus.com]
- 7. itwreagents.com [itwreagents.com]
common problems and solutions for nitrogen purging in HPLC
Welcome to the technical support center for nitrogen purging in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound gas in their HPLC systems.
Troubleshooting Guides
This section provides detailed, step-by-step guides to resolve specific problems you may encounter with this compound purging in your HPLC experiments.
Problem: Excessive Baseline Noise
Q1: My baseline is excessively noisy after initiating the this compound purge. What are the possible causes and how can I fix it?
A1: Noisy baselines are a common issue and can often be traced back to the this compound gas supply or its interaction with the HPLC system. Here’s a systematic approach to troubleshoot this problem.
Possible Causes:
-
Inadequate Gas Purity: The this compound gas may not be of sufficient purity for your detector.
-
Gas Supply Fluctuations: Inconsistent pressure or flow from the this compound source.
-
Leaks in the Gas Line: Air entering the gas line can introduce oxygen and other contaminants.
-
Contaminated Gas Lines: Residual moisture or particulates in the tubing.
-
Improper Degassing of Mobile Phase: Dissolved gas in the solvent can cause noise.[1][2][3][4][5]
Troubleshooting Protocol:
-
Verify this compound Gas Purity: Check the specifications of your this compound gas. For sensitive detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), a purity of ≥95% is typically required, and for some applications, higher purity may be necessary.[6][7][8]
-
Inspect the Gas Supply System:
-
Gas Cylinders: Ensure the cylinder is not nearly empty, as this can increase the risk of introducing contaminants. It is good practice to change cylinders when the pressure drops to 10% of the initial pressure.
-
This compound Generators: Check the generator's output pressure and purity indicators to ensure they are within the specified range for your HPLC system.
-
-
Perform a Leak Test on the Gas Lines:
-
Pressurize the this compound line.
-
Apply a leak detection solution (e.g., soapy water) to all connections and fittings.
-
Look for the formation of bubbles, which indicates a leak.
-
If a leak is found, depressurize the system, tighten or replace the fitting, and re-test.
-
-
Purge the Gas Lines: Disconnect the gas line from the HPLC instrument and purge it with high-purity this compound for several minutes to flush out any potential contaminants.
-
Check Mobile Phase Degassing: Ensure your mobile phase is adequately degassed, even when using a this compound purge. An in-line degasser is recommended for optimal performance.[1][2][3][5]
Experimental Workflow for Troubleshooting Baseline Noise:
Caption: Troubleshooting workflow for excessive baseline noise.
Problem: Inconsistent Peak Areas and Retention Times
Q2: I am observing significant variability in peak areas and retention times since implementing a this compound purge. How can I address this?
A2: Inconsistent peak areas and retention times often point to issues with the stability of your HPLC system, which can be exacerbated by an improperly configured this compound purge.
Possible Causes:
-
Fluctuating Gas Flow Rate: An unstable this compound flow can affect the nebulization process in detectors like ELSD and CAD, leading to inconsistent droplet formation and, consequently, variable peak responses.
-
Pressure Changes in the System: Leaks or an unstable gas supply can cause pressure fluctuations within the HPLC system, affecting pump performance and retention time stability.
-
Mobile Phase Composition Changes: Inadequate this compound blanketing of the mobile phase reservoir can lead to the evaporation of more volatile solvents, altering the mobile phase composition over time.
Troubleshooting Protocol:
-
Verify and Stabilize this compound Flow Rate:
-
Check the recommended this compound flow rate for your specific detector and application.
-
Use a calibrated flowmeter to verify the actual flow rate from your gas line.
-
Ensure your gas regulator is functioning correctly and providing a constant pressure.
-
-
Re-check for Leaks: Perform a thorough leak test as described in the "Excessive Baseline Noise" section. Even small, intermittent leaks can cause significant instability.
-
Ensure Proper Mobile Phase Blanketing:
-
If you are using this compound to blanket your mobile phase reservoirs, ensure a gentle, continuous flow of this compound into the headspace of the solvent bottles.
-
The goal is to create a positive pressure of an inert gas, preventing atmospheric gases from dissolving and volatile solvents from evaporating.
-
-
System Equilibration: Allow the HPLC system sufficient time to equilibrate with the this compound purge active before starting your analytical run. This ensures that the pressure and flow throughout the system are stable.
Logical Relationship Diagram for Inconsistent Results:
Caption: Causes and solutions for inconsistent HPLC results.
Frequently Asked Questions (FAQs)
Q3: What is the recommended this compound purity for different HPLC applications?
A3: The required this compound purity depends on the detector and the sensitivity of the analysis. Here is a general guideline:
| Detector Type | Recommended Minimum Purity | Notes |
| ELSD | 95% | Higher purity can improve baseline stability. |
| CAD | ≥ 95% | Must be free from water vapor, hydrocarbons, and particulates.[6][7][8] |
| LC-MS (as nebulizing gas) | 95% - 99.5% | Purity requirements can vary by instrument manufacturer. |
| Mobile Phase Blanketing | 98% - 99.5% | To prevent oxygen dissolution and solvent evaporation. |
Q4: How do I properly set the this compound gas pressure for my ELSD or CAD detector?
A4: The optimal gas pressure is detector-specific and can also depend on the mobile phase composition and flow rate.
-
Consult the Manufacturer's Manual: Always start with the pressure recommended by your detector's manufacturer.
-
General Starting Points: For many ELSD and CAD systems, a pressure of 60-80 psi (4.1-5.5 bar) is a common starting point.[6][8][9]
-
Optimization: For method development, it is advisable to optimize the gas pressure to achieve the best signal-to-noise ratio for your specific analytes.
Q5: Can I use a this compound generator instead of gas cylinders?
A5: Yes, this compound generators are an excellent alternative to high-pressure cylinders and offer several advantages.[10]
| Feature | This compound Generator | Gas Cylinders |
| Convenience | On-demand, continuous supply. | Require storage, handling, and replacement. |
| Safety | Low-pressure operation. | High-pressure storage poses safety risks. |
| Purity | Consistent purity output. | Purity can decrease as the cylinder empties. |
| Cost | Higher initial investment, lower long-term operating costs. | Lower initial cost, ongoing rental and delivery fees. |
Q6: What are the best practices for managing this compound gas in the laboratory?
A6: Proper management of your this compound supply is crucial for safety and consistent analytical results.
-
Secure Gas Cylinders: Always secure gas cylinders to a wall or bench with appropriate restraints.
-
Use a Two-Stage Regulator: This will ensure a more constant and stable output pressure as the cylinder pressure decreases.
-
Regularly Check for Leaks: Implement a routine schedule for leak testing all gas lines and connections.
-
Use High-Quality Tubing: Use stainless steel or copper tubing for high-purity gas lines to minimize contamination.
-
Proper Ventilation: Ensure your laboratory has adequate ventilation, especially when using large quantities of this compound, to prevent oxygen displacement.
Experimental Protocol: this compound Gas Line Leak Testing
Objective: To identify and eliminate leaks in the this compound gas supply line to an HPLC instrument.
Materials:
-
Source of pressurized this compound
-
Leak detection solution (e.g., Snoop or a 1:1 mixture of soap and water)
-
Wrenches for fittings
Procedure:
-
Safety First: Ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including safety glasses.
-
Pressurize the System:
-
Close the outlet valve to the HPLC instrument.
-
Slowly open the main valve on the this compound cylinder or start the this compound generator.
-
Adjust the regulator to the normal operating pressure for your system.
-
-
Apply Leak Detector:
-
Apply a small amount of the leak detection solution to each fitting, connection, and valve in the gas line.
-
Systematically work from the gas source to the instrument connection.
-
-
Observe for Bubbles:
-
Carefully inspect each treated area for the formation of bubbles. The appearance of bubbles, even very small ones, indicates a leak.
-
-
Address Leaks:
-
If a leak is detected, close the main gas valve and allow the line to depressurize completely.
-
Tighten the leaking fitting. If tightening does not resolve the leak, the fitting may need to be replaced.
-
Once the repair is made, re-pressurize the system and re-test the connection with the leak detection solution.
-
-
Final Check: Once all leaks have been addressed, open the outlet valve to the HPLC instrument and allow the system to purge before commencing your analysis.
Leak Testing Workflow:
Caption: Step-by-step workflow for this compound gas line leak testing.
References
- 1. phenomenex.com [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. HPLC-CAD lab setup | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. HPLC-CAD lab setup | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. Why is this compound Gas Used in HPLC? [monadlabtech.com]
troubleshooting nitrogen laser performance issues
Welcome to the technical support center for nitrogen lasers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common performance issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary wavelength of a this compound laser and why is it useful?
A this compound laser is a gas laser that operates in the ultraviolet (UV) range, with its most important emission typically at a wavelength of 337.1 nm.[1][2][3] This UV output is highly valuable for a variety of applications, including fluorescence spectroscopy, as it can excite a wide range of fluorophores.[4][5] It is also used in photochemistry to initiate chemical reactions and serves as a pump source for tunable dye lasers.[2][5]
Q2: What are the typical performance parameters I should expect from my this compound laser?
This compound lasers are known for producing short, intense pulses of UV light.[4] Performance can vary based on the specific design, particularly whether it's a low-pressure or a Transversely Excited Atmospheric (TEA) laser. Below is a table summarizing typical parameters.
| Parameter | Typical Range | Notes |
| Wavelength | 337.1 nm | Primary emission line in the UV spectrum.[1][2] |
| Pulse Energy | 1 µJ to 10 mJ | Dependent on laser design and operating voltage.[6][7] |
| Pulse Duration (FWHM) | A few hundred picoseconds to ~30 ns | Shorter pulses (~1-2 ns) are common at atmospheric pressure.[4][7] |
| Peak Power | 1 kW to 3 MW | Calculated from pulse energy and duration.[7] |
| Repetition Rate | Up to a few kHz | Limited by gas flow and cooling. Performance may drop at higher rates.[7] |
| Operating Pressure | A few mbar to several bar | Low pressure (~20-60 torr) or atmospheric pressure for TEA lasers.[7][8] |
| Wall-Plug Efficiency | Typically 0.1% or less | This compound lasers are generally not highly efficient.[7] |
Q3: Can I use air as the gain medium instead of pure this compound?
Yes, since air is approximately 78% this compound, it can be used as a lasing gas, which makes TEA lasers relatively inexpensive to construct and operate.[1][7] However, the presence of oxygen (more than 0.5%) acts as a poison to the laser process, resulting in significantly lower output energy compared to using pure this compound or a this compound-helium mixture.[7]
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving specific performance issues with your this compound laser.
Issue 1: Low or No Laser Output Power
One of the most common issues is a sudden or gradual decrease in the laser's output power.
Question: My this compound laser's output power is significantly lower than specified, or it has stopped lasing completely. What steps should I take?
Answer: Low or absent output power can stem from several factors, ranging from the gas supply to the electrical discharge system and optics. Follow this troubleshooting workflow to diagnose the problem.
Detailed Steps:
-
Gas System: The this compound gas pressure is a critical parameter.[9] For low-pressure systems, optimal values are typically between 20 and 60 torr.[8] For TEA lasers, ensure a consistent flow rate (e.g., 5-15 L/min) to replenish the gas in the discharge channel, which helps maintain pulse energy, especially at higher repetition rates.[6][7] Gas impurities, especially oxygen, will severely degrade performance.[7]
-
Electrical System: An unstable power supply can lead to weak or inconsistent output.[10][11] Verify that the high-voltage power supply is providing the correct voltage (typically 10-20 kV).[6][12] The spark gap, which acts as a high-voltage switch, must be clean and have the correct electrode spacing for consistent firing.[6]
-
Discharge Quality: The electrical discharge between the electrodes should be uniform and glow a characteristic pink/violet color. The appearance of bright, localized sparks or arcs indicates a non-uniform discharge.[1] Arcing can be caused by improper electrode spacing, sharp points on the electrodes, or incorrect gas pressure. This prevents the uniform excitation of this compound molecules needed for lasing.[1]
-
Optical Components: Contamination on the laser windows or mirrors can absorb UV radiation, reducing output power.[4][11][13] Inspect these components and clean them gently if necessary. While many this compound lasers operate on superradiance without a full resonator, those with a rear mirror must have it properly aligned to provide feedback and maximize output.[7]
Issue 2: High Pulse-to-Pulse Instability
Your experiment requires consistent pulse energy, but you observe significant fluctuations from one pulse to the next.
Question: My laser's pulse energy is very unstable from shot to shot. How can I improve its stability?
Answer: Pulse-to-pulse instability, or pulse energy fluctuation (PEF), can be caused by instabilities in the electrical discharge, gas flow dynamics, and thermal effects.
Troubleshooting Steps:
-
Stabilize the Discharge: The spark gap is a common source of instability. Ensure the electrodes are clean and free of pitting. An unstable spark gap leads to timing jitter and variable energy transfer to the laser channel.
-
Optimize Gas Flow: At repetition rates higher than a few pulses per second, residual ions and heated gas can remain in the channel, affecting the subsequent pulse.[7] Increasing the gas flow rate ensures that the gas in the discharge volume is completely replaced between pulses, leading to more consistent performance.
-
Manage Thermal Effects: High repetition rates can lead to overheating of laser components, including capacitors and electrodes.[14] This can alter their electrical properties and affect discharge quality. Ensure adequate cooling and consider reducing the repetition rate if overheating is suspected.[7]
-
Check Power Supply: High-frequency ripple or instability in the high-voltage power supply can translate directly into pulse energy fluctuations. Ensure the power supply is stable and properly grounded.
Issue 3: Poor Beam Quality
The laser spot is not uniform, is highly divergent, or has an irregular shape, affecting applications like focusing the beam for fluorescence microscopy.
Question: The output beam from my this compound laser is not a clean, uniform spot. What causes poor beam quality and how can I fix it?
Answer: The beam quality of a this compound laser is inherently influenced by the rectangular cross-section of the discharge channel and the superradiant nature of its emission.[7] However, poor beam quality is often exacerbated by discharge non-uniformities and optical issues.
Common Causes and Solutions:
-
Non-Uniform Discharge: If the discharge is stronger in some parts of the channel than others (e.g., due to improperly spaced or non-parallel electrodes), the output beam will have a corresponding non-uniform intensity profile.[1][14]
-
Solution: Carefully adjust the laser electrodes to be perfectly parallel and maintain a consistent gap (typically 2-3 mm for TEA lasers) along their entire length.[1]
-
-
Arcing: Localized arcs act as bright point sources within the gain medium, leading to a highly divergent and unstructured beam.
-
Solution: Address the root causes of arcing as described in the "Low Output Power" section (e.g., clean electrodes, optimize gas pressure).
-
-
Optical Component Damage/Contamination: Dirt, dust, or damage on the output window can distort the beam profile.[13][14]
-
Solution: Inspect and clean all optical surfaces in the beam path.[13]
-
Experimental Protocols
Protocol 1: Measuring Pulse Energy
Objective: To accurately measure the energy contained in a single laser pulse.
Methodology:
-
Equipment: A pyroelectric joulemeter or a calibrated photodiode with an oscilloscope is required. Pyroelectric sensors are ideal as they directly measure the energy of a short pulse.[15]
-
Setup:
-
Position the sensor head directly in the path of the laser beam, ensuring the entire beam is captured by the sensor's active area.
-
If the pulse energy is expected to be high, use appropriate UV-grade neutral density (ND) filters to attenuate the beam and prevent sensor damage.
-
Connect the sensor output to the joulemeter display or the oscilloscope (using a 1 MΩ input impedance for pyroelectric sensors).[15]
-
-
Measurement:
-
Fire single shots of the laser.
-
Record the energy reading from the joulemeter. If using an oscilloscope, record the peak voltage of the output pulse. The sensor's datasheet will provide a calibration factor (e.g., Volts per Joule) to convert the measured voltage into energy.[15]
-
To assess pulse-to-pulse stability, record the energy of a series of consecutive pulses (e.g., 100 pulses) and calculate the mean, standard deviation, and percentage fluctuation.
-
Protocol 2: Characterizing Beam Profile
Objective: To measure the spatial intensity distribution of the laser beam.
Methodology:
-
Equipment: A CCD or CMOS beam profiler sensitive to UV wavelengths is the most direct method.[16][17] Alternatively, the knife-edge technique can be used.[16][18]
-
Setup (CCD Profiler):
-
Place the CCD camera sensor in the beam path. The beam may need significant attenuation to avoid saturating or damaging the camera. Use UV-grade ND filters or diffractive beam samplers.[16]
-
Ensure the beam size on the detector is large enough to be resolved by multiple pixels but does not overfill the sensor.[16]
-
-
Setup (Knife-Edge Technique):
-
Measurement (Knife-Edge):
-
Move the blade across the beam in small, precise steps, recording the photodetector reading at each position.[19]
-
Plot the measured power versus the blade position. This creates an integrated intensity profile.
-
The derivative of this plot yields the 1D beam profile.[19]
-
Repeat the measurement after rotating the setup by 90 degrees to obtain the profile in the orthogonal direction.
-
References
- 1. fastblinker.com [fastblinker.com]
- 2. ijraset.com [ijraset.com]
- 3. azooptics.com [azooptics.com]
- 4. This compound Lasers: A Technical Guide for Engineers and Scientists [findlight.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ilps.uobaghdad.edu.iq [ilps.uobaghdad.edu.iq]
- 7. This compound laser - Wikipedia [en.wikipedia.org]
- 8. This compound LASER STRUCTURE [almerja.com]
- 9. What pressure is needed for this compound laser cutting?-DHH this compound compressor [dhhcompressors.com]
- 10. linxuanlaser.com [linxuanlaser.com]
- 11. de.em-smart.com [de.em-smart.com]
- 12. jksus.org [jksus.org]
- 13. Why Your Laser Cutter Is Losing Power (and How to Test It) — American Laser Cutter [americanlaserco.com]
- 14. ephotonics.com [ephotonics.com]
- 15. youtube.com [youtube.com]
- 16. Laser beam profiler - Wikipedia [en.wikipedia.org]
- 17. Laser Beam Profile Measurement [newport.com]
- 18. politesi.polimi.it [politesi.polimi.it]
- 19. stonybrook.edu [stonybrook.edu]
Technical Support Center: Maintaining a Stable Inert Nitrogen Atmosphere
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inert nitrogen atmospheres.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered when maintaining a stable inert this compound atmosphere.
Issue: Rising Oxygen and/or Moisture Levels
A continuous increase in oxygen (O₂) and moisture (H₂O) levels is a primary indicator of a compromised inert atmosphere.[1]
Possible Causes:
-
Inadequate supply of inert gas.[3]
-
Failure of the gas purification system.[3]
-
Permeation through gloves.[4]
-
Introduction of contaminated equipment or samples.[2]
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Cooling Rates for Successful Cell Cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cooling rates for successful cell cryopreservation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during cryopreservation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell cryopreservation related to cooling rates.
| Issue | Potential Cause | Recommended Solution |
| Low post-thaw cell viability and recovery. | Cooling rate was too fast. This can lead to the formation of intracellular ice crystals, which can damage and rupture cell membranes.[1][2][3] | Use a controlled-rate freezer or a validated freezing container (e.g., containing isopropanol (B130326) or an isopropanol-free equivalent) to achieve a slower, more controlled cooling rate, typically around -1°C per minute.[4][5] |
| Cooling rate was too slow. This can cause excessive cell dehydration and "solution effects," where the increasing concentration of solutes in the extracellular fluid becomes toxic to the cells.[1][2][3] | Ensure your freezing method consistently achieves the target cooling rate. Avoid leaving cells at intermediate temperatures for extended periods before transferring to long-term storage. For some sensitive cell types, a slightly faster rate than -1°C/minute may be optimal and should be determined experimentally. | |
| Inconsistent cooling rates. Using non-standardized or "homemade" freezing systems can lead to variability and poor reproducibility.[1] | Switch to a commercially available, validated freezing container or a programmable controlled-rate freezer to ensure consistent and reproducible cooling profiles.[1][4] | |
| High variability in viability between vials from the same freeze-down. | Uneven cooling across samples. This can occur if vials are not uniformly exposed to the cooling environment. | Ensure proper placement of vials within the freezing container, allowing for consistent cooling of all samples. Do not overload the container. |
| Latent heat of fusion. As water freezes, it releases heat (the latent heat of fusion), which can temporarily warm the sample and affect the cooling rate.[1] This effect can vary between vials. | Some advanced controlled-rate freezers have nucleation induction mechanisms to control this phenomenon. Seeding the suspension with ice crystals can also help but is a more complex technique.[1] | |
| Cells show poor attachment and growth post-thaw, even with acceptable initial viability. | Sub-lethal cryoinjury. While cells may appear viable immediately after thawing (e.g., via trypan blue exclusion), they may have sustained damage to organelles or membranes that impairs their long-term function. This can be caused by suboptimal cooling. | Optimize the cooling rate by testing a range of rates around the standard -1°C/minute to find the optimal condition for your specific cell type. Also, ensure a rapid thawing process, as slow thawing can exacerbate damage from ice recrystallization.[6][7] |
| Unexpectedly low viability for a specific cell type known to be difficult to cryopreserve. | Cell-type specific cooling requirements. Different cell types have varying sizes and water permeability, leading to different optimal cooling rates.[1][8] | Consult literature for recommended cooling rates for your specific cell type. For example, some stem cells and oocytes may benefit from vitrification (ultra-rapid cooling), while hepatocytes and hematopoietic stem cells generally require slow cooling.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing cooling rates for cryopreservation?
A1: The goal of optimizing the cooling rate is to balance two primary causes of cell injury during freezing: intracellular ice formation and solute toxicity (solution effects).[1][2] A cooling rate that is too fast does not allow enough time for water to leave the cell, leading to lethal intracellular ice crystals.[2][3] Conversely, a rate that is too slow causes excessive water to leave the cell, resulting in a hypertonic extracellular environment that can cause osmotic stress and damage to the cell.[1][2] The optimal cooling rate is one that is slow enough to permit sufficient dehydration to avoid intracellular ice, but fast enough to minimize the time cells are exposed to concentrated solutes.
Q2: What is the generally recommended cooling rate for most mammalian cells?
A2: A cooling rate of -1°C per minute is widely regarded as a standard and effective rate for a broad range of mammalian cell types.[1][4][5][7] However, the optimal rate can vary, and for some cell lines, a rate between -1°C and -3°C per minute may be suitable.[7][9]
Q3: How can I achieve a consistent -1°C per minute cooling rate in my lab?
A3: There are several methods to achieve this controlled cooling rate:
-
Controlled-Rate Freezers: These are programmable instruments that provide precise and reproducible control over the cooling profile.[4][5]
-
Isopropanol-Based Freezing Containers: Commercially available containers (e.g., Nalgene® Mr. Frosty) are filled with isopropanol and placed in a -80°C freezer. The isopropanol bath ensures a cooling rate of approximately -1°C per minute.[4][9]
-
Isopropanol-Free Freezing Containers: These containers (e.g., Corning® CoolCell®) use a combination of insulation and a thermoconductive alloy core to achieve the desired -1°C per minute cooling rate when placed in a -80°C freezer, eliminating the need for alcohol.[4][5][10]
Q4: Is a faster cooling rate ever beneficial?
A4: Yes, for certain cell types and applications, faster cooling rates are preferred. For instance, vitrification is an ultra-rapid cooling process that aims to solidify the cell suspension into a glass-like state without the formation of any ice crystals.[8] This technique is often used for oocytes and some embryonic stem cells.[8] Additionally, some protocols for T cells have shown that rapid cooling can be successful if followed by rapid warming.[6]
Q5: Does the type of cryoprotective agent (CPA) influence the optimal cooling rate?
A5: Yes, the choice and concentration of the CPA, most commonly dimethyl sulfoxide (B87167) (DMSO) or glycerol, are critical.[8][9] CPAs protect cells by reducing the freezing point of the medium and minimizing the amount of ice formed at any given temperature. The optimal cooling rate is interdependent with the CPA's ability to permeate the cell and its concentration. A standard practice is to use 5-10% DMSO in the freezing medium.[5][8][11]
Q6: How long can I leave my cells at -80°C after the initial controlled cooling?
A6: While the initial controlled cooling to -80°C is a critical step, it is not recommended for long-term storage for most cell types.[4][5] After the initial 24-hour period in a -80°C freezer, vials should be transferred to a liquid nitrogen freezer for long-term storage at temperatures below -130°C to ensure long-term stability and viability.[5][12]
Quantitative Data on Cooling Rates
The optimal cooling rate can be cell-type dependent. The following table summarizes recommended cooling rates for various cell types found in the literature.
| Cell Type | Recommended Cooling Rate | Cryoprotective Agent (Typical) | Notes |
| Most Mammalian Cell Lines (e.g., HeLa, CHO, Jurkat) | -1°C to -3°C per minute[7][9] | 5-10% DMSO[5][11] | A rate of -1°C/min is the most common starting point. |
| Human T Cells | -1°C per minute or slower[6] | DMSO-based cryoprotectant[6] | Slower cooling rates were found to be less dependent on rapid warming rates for high viability.[6] |
| Hepatocytes | -1°C to -5°C per minute[8] | DMSO[8] | Slow cooling is generally recommended for mature isolated hepatocytes.[8] |
| Hematopoietic Stem Cells (HSCs) | -1°C to -2°C per minute[8] | DMSO[8] | A slow freezing protocol is the standard approach.[8] |
| Mesenchymal Stem Cells (MSCs) | -1°C per minute (Slow Freezing)[8] | DMSO[8] | Similar to HSCs, slow cooling protocols are typically used. |
| Embryonic Stem Cells (ESCs) | Vitrification (ultra-rapid cooling)[8] | High concentrations of mixed CPAs | Slow cooling methods have shown low efficiency for ESCs.[8] |
| Oocytes | Vitrification (ultra-rapid cooling) or Slow Cooling (equilibrium freezing)[8] | DMSO with sucrose (B13894) for slow cooling; high CPA concentrations for vitrification[8] | Vitrification is now more commonly used and often yields higher survival rates.[8] |
| Human Sperm | 0.5–1°C/min (from room temp to 5°C), then 10°C/min (from 5°C to -80°C)[8] | Glycerol and/or egg yolk[8] | A multi-step cooling profile is recommended. |
Experimental Protocols
Protocol for Optimizing Cooling Rates for a Novel Cell Line
This protocol provides a framework for determining the optimal cooling rate for a cell line that has not been previously cryopreserved in your lab.
1. Cell Preparation:
-
Culture cells to a healthy state, ensuring they are in the logarithmic growth phase with >90% viability.[9]
-
Change the culture medium 24 hours prior to harvesting.[9]
-
Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells.[10]
-
Aseptically remove the supernatant.
2. Cryopreservation:
-
Prepare the cryopreservation medium. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO.[9] Alternatively, use a commercially available cryopreservation medium. Keep the medium chilled.
-
Resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 2-4 x 10^6 cells/mL.[9][10]
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Divide the vials into experimental groups to test different cooling rates (e.g., -1°C/min, -2°C/min, -5°C/min, and a rapid freeze control by placing directly at -80°C).
-
For the -1°C/min rate, place the vials in a freezing container (e.g., Mr. Frosty or CoolCell) and transfer to a -80°C freezer.
-
For other controlled rates, use a programmable controlled-rate freezer set to the desired cooling profiles.
-
After 24 hours at -80°C, transfer the vials to a liquid this compound freezer for storage.
3. Thawing and Viability Assessment:
-
After at least 24 hours in liquid this compound, thaw one vial from each experimental group.
-
Rapidly thaw the vial in a 37°C water bath until only a small ice crystal remains (typically 60-90 seconds).[7][10]
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Slowly transfer the cell suspension into a tube containing pre-warmed culture medium to dilute the CPA.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a post-thaw viability count.
-
Plate the cells at your standard seeding density and monitor their attachment, morphology, and proliferation over the next several days.
4. Analysis:
-
Compare the post-thaw viability, attachment efficiency, and growth rates across the different cooling rate groups.
-
The cooling rate that results in the highest viability and robust recovery is the optimal rate for your cell line.
Visualizations
Caption: Standard workflow for cell cryopreservation.
Caption: Troubleshooting decision tree for low cell viability.
References
- 1. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 2. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 3. Is A Rapid Cooling Step Needed When Freezing Cells For Cryopreservation? [advancingrna.com]
- 4. stemcell.com [stemcell.com]
- 5. sartorius.com [sartorius.com]
- 6. The Impact of Varying Cooling and Thawing Rates on the Quality of Cryopreserved Human Peripheral Blood T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 10. Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells - Creative Biogene [creative-biogene.com]
- 11. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Controlling the Rate of Freezing [thermofisher.com]
Technical Support Center: Strategies for Improving Nitrogen Use Efficiency (NUE) in Crop Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on strategies to improve Nitrogen Use Efficiency (NUE) in crop production. The following sections address specific issues that may be encountered during experimentation, offering detailed protocols and data-driven insights.
Section 1: Genetic and Biotechnological Approaches
FAQ 1: My transgenic plant line, engineered for enhanced this compound uptake, shows no significant improvement in NUE under experimental conditions. What are the potential reasons and how can I troubleshoot this?
Answer:
Observing a lack of expected phenotype in genetically engineered plants is a common challenge. The issue can stem from molecular, physiological, or experimental design factors. A systematic troubleshooting approach is necessary to identify the root cause.
Troubleshooting Workflow:
A logical workflow can help diagnose the issue methodically, starting from the transgene itself and moving to the whole-plant physiological response.
Caption: Troubleshooting workflow for transgenic plants with no observed NUE phenotype.
Potential Issues and Solutions:
-
Transgene Expression and Function:
-
Problem: The transgene may not be expressed at a sufficient level, or the resulting protein may be non-functional or incorrectly localized.
-
Troubleshooting:
-
Gene Expression: Perform Reverse Transcription quantitative PCR (RT-qPCR) to quantify transcript levels in relevant tissues (e.g., roots for a transporter gene).
-
Protein Level: Use Western Blot to confirm protein presence and size. If the transgene is tagged (e.g., with GFP), use fluorescence microscopy to verify its subcellular localization (e.g., plasma membrane for a transporter).
-
-
-
This compound Uptake and Assimilation:
-
Problem: Even with a functional transporter, downstream assimilation pathways might be the rate-limiting step, preventing an overall NUE increase.
-
Troubleshooting:
-
Direct Uptake Measurement: Conduct a short-term uptake assay using a ¹⁵N-labeled this compound source (e.g., ¹⁵KNO₃ or ¹⁵(NH₄)₂SO₄). This directly measures the capacity of the roots to acquire this compound.[1][2]
-
Enzyme Assays: Measure the activity of key N-assimilation enzymes like Nitrate (B79036) Reductase (NR) and Glutamine Synthetase (GS) to check for metabolic bottlenecks.
-
-
-
Experimental Conditions:
-
Problem: The experimental conditions may not be suitable for revealing the phenotype. For instance, if the this compound supply is already optimal or excessive, the benefit of an enhanced uptake system may be masked.
-
Troubleshooting:
-
N-Levels: Test the transgenic lines under a range of this compound concentrations, especially sub-optimal levels where enhanced uptake would be most advantageous.
-
Environmental Factors: Ensure that other factors like light, water, and other nutrients are not limiting growth.[3]
-
-
Experimental Protocol: ¹⁵N Isotope Tracing for Plant this compound Uptake
This protocol provides a method to directly measure and quantify this compound uptake in plants using a stable isotope tracer.
Objective: To determine the rate of this compound uptake by comparing the ¹⁵N enrichment in plant tissues after exposure to a ¹⁵N-labeled nutrient solution.
Materials:
-
Plants (transgenic and wild-type controls) grown hydroponically or in a solid, inert medium.
-
¹⁵N-labeled this compound source (e.g., K¹⁵NO₃ with 98-99 atom% enrichment).[1]
-
Nutrient solution (e.g., Hoagland solution) with and without the ¹⁵N label.
-
Isotope Ratio Mass Spectrometer (IRMS) for ¹⁵N analysis.
-
Drying oven, analytical balance, and grinder.
Procedure:
-
Pre-treatment: Grow plants in a standard nutrient solution. Before the experiment, replace the medium with a this compound-free solution for a short period (e.g., 24 hours) to standardize this compound status.
-
Labeling: Transfer the plants to a labeling solution containing the ¹⁵N-labeled this compound source at a known concentration (e.g., 1 mM K¹⁵NO₃). The duration can range from minutes for influx studies to hours for longer-term uptake.
-
Washing: After the labeling period, quickly remove the plants and wash the roots thoroughly with a non-labeled solution (e.g., cold 1 mM KNO₃) followed by deionized water to remove any surface-adsorbed ¹⁵N.
-
Harvesting: Separate the plants into roots and shoots. Record the fresh weight of each part.
-
Drying and Grinding: Dry the plant tissues in an oven at 60-70°C to a constant weight. Record the dry weight. Grind the dried tissue into a fine, homogenous powder.
-
Analysis: Analyze the powdered samples for total N content and ¹⁵N atom% enrichment using an IRMS.
-
Calculation:
-
Total N uptake (mg): Dry Weight (g) * Total N concentration (%) * 10
-
¹⁵N uptake (mg): Total N uptake (mg) * (Atom% ¹⁵N_sample - Atom% ¹⁵N_natural) / (Atom% ¹⁵N_source - Atom% ¹⁵N_natural)
-
Natural ¹⁵N abundance is approximately 0.366%.[1]
-
Section 2: Agronomic and Environmental Strategies
FAQ 2: How can I design a field experiment to reliably assess the effectiveness of an enhanced-efficiency fertilizer (EEF), such as a controlled-release product or a nitrification inhibitor?
Answer:
Field experiments for EEFs require careful design to isolate the effect of the fertilizer from the high variability of field conditions. Key considerations include plot design, data collection, and the inclusion of proper controls.
Experimental Design Workflow:
Caption: Workflow for designing an effective field trial for EEFs.
Key Experimental Components:
-
Experimental Design:
-
Randomized Complete Block Design (RCBD): This is the standard for field trials. The field is divided into blocks, where conditions within each block are as uniform as possible. All treatments are randomly assigned to plots within each block. This design helps to account for field variability such as soil type gradients.
-
Plot Size: Plots should be large enough to be managed with standard farm equipment and to minimize edge effects. A common recommendation is at least 3 combine widths and over 350 feet long.[4]
-
-
Essential Treatments:
-
Zero-Nitrogen (0N) Control: A strip that receives no this compound fertilizer (except for a small amount in starter, if applicable).[4][5] This is crucial for determining the soil's inherent this compound-supplying capacity and calculating the true efficiency of the applied fertilizer.[5]
-
Standard Practice Control: A treatment using the conventional this compound source (e.g., urea, UAN) at the standard rate for the region.
-
EEF Treatment(s): The enhanced-efficiency fertilizer(s) being tested, applied at one or more rates.
-
-
Data Collection and Metrics:
-
Soil Sampling: Collect soil samples before application and post-harvest to measure residual soil nitrate and ammonium (B1175870) at different depths (e.g., 0-1 ft and 1-2 ft).[4]
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine this compound content.
-
Yield Data: Use a calibrated yield monitor or weigh wagon to accurately measure grain or biomass yield from the center of each plot.[4]
-
NUE Calculation: Key metrics like Agronomic Efficiency (AE) and Partial Factor Productivity (PFP) can be calculated.
-
Table 1: Key NUE Metrics for Agronomic Trials
| Metric | Formula | Description |
| Agronomic Efficiency (AE) | (Yield_Fertilized - Yield_0N) / N_Applied | Kilograms of yield increase per kilogram of N applied. |
| Partial Factor Productivity (PFP) | Yield_Fertilized / N_Applied | Kilograms of yield produced per kilogram of N applied.[6] |
| This compound Recovery Efficiency (NRE) | (N_Uptake_Fertilized - N_Uptake_0N) / N_Applied | Percentage of applied N that is taken up by the crop. |
Section 3: Microbial Inoculants
FAQ 3: I am testing a plant growth-promoting rhizobacteria (PGPR) inoculant, but the results on NUE and plant growth are inconsistent across experiments. What factors could be causing this variability?
Answer:
The efficacy of microbial inoculants is highly sensitive to a range of biological, environmental, and application-related factors.[7] Inconsistency is a common challenge in this area of research.
Key Factors Influencing Inoculant Efficacy:
-
Inoculant Quality and Application:
-
Problem: The viability of the microbes, the formulation, and the application method can significantly impact successful colonization.[8]
-
Troubleshooting:
-
Viability: Always quantify the number of viable cells (Colony Forming Units, CFUs) in the inoculant just before application.
-
Application Method: The method of delivery (e.g., seed coating, soil drench, seedling priming) can drastically affect colonization success.[9] Comparative studies show that the optimal method can be strain-specific.[9]
-
Colonization Check: Use quantitative PCR (qPCR) with strain-specific primers to quantify the abundance of your inoculant in the rhizosphere and root endosphere at different time points post-inoculation.[9]
-
-
-
Soil and Environmental Conditions:
-
Problem: Soil properties and environmental conditions heavily modulate the survival and activity of the introduced microbes.
-
Troubleshooting:
-
Soil Properties: Analyze soil pH, organic matter content, and baseline nutrient levels. High pre-existing nutrient levels, particularly this compound, can reduce the effectiveness of some biofertilizers.[7]
-
Native Microbiome: The resident soil microbial community can outcompete or inhibit the inoculant strain.
-
-
-
Host Plant-Microbe Interaction:
-
Problem: The interaction is a two-way street. The plant's genotype and physiological state can influence its receptiveness to the inoculant.
-
Troubleshooting:
-
Mechanism of Action: Understand the PGPR's primary growth-promoting mechanism (e.g., this compound fixation, phytohormone production, phosphate (B84403) solubilization).[10] For example, if the primary mechanism is auxin production, it may only be effective when the plant's own auxin levels are suboptimal.[10]
-
-
Table 2: Data from a Field Study on a Co-Fermented Microbial Inoculant (CFMI-8) in Corn
This table summarizes significant findings from a study on a microbial inoculant, demonstrating the types of parameters that should be measured.
| Parameter | Control | CFMI-8 Treated | Percentage Change |
| Soil Microbial Organic Carbon | - | - | +224.1% |
| Soil CO₂ Respiration | - | - | +167.1% |
| Soil Nitrate this compound (NO₃⁻-N) | - | - | +20.2% |
| Corn Grain Yield | - | - | +28.6% |
| Silage Yield | - | - | +9.6% |
| Data adapted from a study evaluating a co-fermented microbial inoculant in a randomized complete block design field trial.[11] |
Experimental Protocol: Assessing Root Colonization by a PGPR Inoculant via qPCR
Objective: To quantify the population of a specific bacterial inoculant on and within plant roots.
Materials:
-
Root samples from inoculated and non-inoculated control plants.
-
Phosphate-buffered saline (PBS).
-
DNA extraction kit suitable for soil/plant samples.
-
qPCR machine and reagents (e.g., SYBR Green master mix).
-
Strain-specific primers for the inoculant bacteria.
-
Plasmid DNA standard curve for absolute quantification.
Procedure:
-
Root Sampling: Carefully excavate plant roots. Gently shake to remove loosely adhering soil. The remaining soil is the "rhizosphere" sample. Wash roots thoroughly in sterile PBS to collect rhizoplane bacteria.
-
Surface Sterilization (for endosphere): To quantify internal colonization, surface-sterilize the washed roots (e.g., with 1% sodium hypochlorite (B82951) for 1-2 minutes) followed by several rinses in sterile water.
-
DNA Extraction: Extract total DNA from the rhizosphere soil, rhizoplane wash, and the surface-sterilized root tissue using a suitable kit.
-
Standard Curve Preparation: Create a serial dilution of a plasmid containing the target gene from your inoculant strain. This will be used to create a standard curve for absolute quantification (gene copies/µL).
-
qPCR Reaction: Set up qPCR reactions containing SYBR Green master mix, your extracted DNA template, and the strain-specific primers. Run the reactions on a qPCR instrument.
-
Data Analysis:
-
Generate the standard curve by plotting the cycle threshold (Ct) values against the log of the known copy numbers.
-
Use the standard curve to calculate the number of gene copies in your root/rhizosphere samples.
-
Normalize the data by expressing it as gene copies per gram of fresh root weight or per gram of dry soil. This allows for direct comparison between treatments and experiments.
-
References
- 1. From Farms to Labs: How this compound-15 Enhances Nutrient Tracking and Environmental Science - China Isotope Development [asiaisotopeintl.com]
- 2. This compound-15 tracing - Wikipedia [en.wikipedia.org]
- 3. atlas-scientific.com [atlas-scientific.com]
- 4. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 5. uwdiscoveryfarms.org [uwdiscoveryfarms.org]
- 6. Enhanced this compound Use Efficiency (NUE) Protocols | Nebraska On-Farm Research Network | Nebraska [on-farm-research.unl.edu]
- 7. Biological and experimental factors that define the effectiveness of microbial inoculation on plant traits: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Bacterial Inoculant Delivery Methods for Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microbial Inoculants for Improving Crop Quality and Human Health in Africa [frontiersin.org]
- 11. Enhancing Soil Health and Corn Productivity with a Co-Fermented Microbial Inoculant (CFMI-8): A Field-Based Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nitrogen Loss in Agricultural Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nitrogen loss in agricultural systems.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experiments related to this compound loss.
Guide 1.1: Inconsistent Nitrate (B79036) Leaching Results in Soil Column/Lysimeter Studies
Problem: You are observing high variability in nitrate concentrations in the leachate collected from replicate soil columns or lysimeters.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-uniform soil packing | Ensure a consistent bulk density across all replicate columns. Use a standardized packing method and verify bulk density for each column.[1][2][3] | Reduced variability in water flow and solute transport, leading to more consistent leaching results. |
| Preferential flow paths | Pre-wet the soil columns and allow them to settle before starting the experiment. Visually inspect for and gently disrupt any visible cracks or macropores on the soil surface. | Water will move more uniformly through the soil matrix, minimizing rapid, channelized flow that bypasses the bulk soil. |
| Inconsistent irrigation/rainfall simulation | Calibrate your irrigation system to ensure a uniform application rate across all columns. Use a system that delivers droplets rather than a continuous stream to mimic natural rainfall. | Each column will receive the same amount of water, ensuring that differences in leaching are due to treatment effects, not application variability. |
| Variable soil moisture at the start of the experiment | Bring all soil columns to a predetermined moisture content (e.g., field capacity) before applying treatments and initiating the leaching experiment. | Uniform starting conditions will reduce variability in the onset and rate of leaching. |
| Microbial activity altering nitrate levels | If the experiment is focused on physical transport, consider using a microbial inhibitor or working at low temperatures to reduce nitrification and denitrification. | Minimized biological transformations of this compound will result in leachate nitrate concentrations that more accurately reflect the applied treatments. |
Guide 1.2: Low or No Denitrification Measured with the Acetylene (B1199291) Inhibition Technique
Problem: You are not detecting significant nitrous oxide (N₂O) production in your soil incubations after adding acetylene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete inhibition of N₂O reductase | Ensure the acetylene (C₂H₂) concentration in the headspace is sufficient (typically 10% v/v). Check for leaks in your incubation vessels. | Complete blockage of the conversion of N₂O to N₂, allowing for the accumulation and measurement of N₂O as an indicator of total denitrification.[4][5] |
| Lack of anaerobic conditions | Ensure the soil is sufficiently saturated to create anaerobic zones. This can be achieved by adding water to achieve a high water-filled pore space (WFPS). | The creation of an anaerobic environment is essential for denitrifying bacteria to switch to nitrate as a terminal electron acceptor.[6] |
| Insufficient nitrate availability | Ensure there is an adequate supply of nitrate (NO₃⁻) in the soil. If the native soil nitrate is low, consider adding a non-labeled nitrate source. | Denitrification is a nitrate-reducing process; therefore, a lack of substrate will limit the reaction. |
| Low availability of labile carbon | If the soil has low organic matter, the addition of a carbon source (e.g., glucose) may be necessary to stimulate microbial activity. | Denitrifying bacteria require a source of carbon for energy; providing a labile source can increase their activity. |
| Sub-optimal temperature | Maintain the incubation temperature within the optimal range for microbial activity (typically 20-30°C). | Temperature affects the rate of microbial processes, including denitrification. |
Guide 1.3: High Ammonia (B1221849) Volatilization in Laboratory Experiments
Problem: You are measuring unexpectedly high rates of ammonia (NH₃) loss from your soil incubations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High soil pH | Measure the pH of your soil. Ammonia volatilization is more pronounced in alkaline soils (pH > 7.5).[7] If possible, use soils with a pH closer to neutral for baseline studies. | Understanding the soil's chemical properties will help interpret the results. Lowering the pH (if experimentally appropriate) will reduce the conversion of ammonium (B1175870) (NH₄⁺) to ammonia (NH₃). |
| Surface application of urea-based fertilizers | Incorporate the fertilizer into the soil rather than leaving it on the surface. Even a shallow incorporation can significantly reduce ammonia loss.[8] | Physical incorporation increases the contact between urea (B33335)/ammonium and soil particles, reducing its exposure to the atmosphere. |
| High air exchange rate over the soil surface | In dynamic chamber systems, reduce the airflow rate. In static systems, ensure a proper seal to minimize passive air exchange. | A lower air exchange rate will reduce the concentration gradient of ammonia between the soil surface and the overlying air, thereby decreasing the rate of volatilization. |
| High soil moisture and temperature | Conduct incubations at a controlled temperature and moisture level. High temperatures and moist conditions accelerate the enzymatic conversion of urea to ammonia.[7][8] | Stable environmental conditions will lead to more reproducible results and help isolate the effects of the treatments being studied. |
Section 2: Frequently Asked Questions (FAQs)
Experimental Design and Methodology
-
Q1: What is the most appropriate method for measuring nitrate leaching in the field?
-
A1: The choice of method depends on your research question, budget, and the desired accuracy.[9]
-
Lysimeters: Provide a direct measurement of both leachate volume and nitrate concentration, offering a quantitative measure of nitrate loss. However, they can be expensive and labor-intensive to install.
-
Suction Cup Samplers (Porous Cups): These are less expensive and easier to install than lysimeters. They collect soil water for nitrate concentration analysis but do not measure the volume of leachate, so they provide a relative measure of leaching.[9]
-
Soil Coring: Involves taking soil samples at different depths to measure the amount of nitrate present in the soil profile. This method provides a "snapshot" in time of the nitrate available for leaching but does not directly measure the flux.[9]
-
-
-
Q2: How can I differentiate between the different gaseous this compound loss pathways?
-
A2: Different techniques are used to measure ammonia volatilization, nitrification, and denitrification.
-
Ammonia Volatilization: Can be measured using chamber methods (static or dynamic) where air is passed over the soil surface and the evolved ammonia is trapped in an acid solution.
-
Nitrification and Denitrification: The ¹⁵N isotope tracing technique is a powerful tool to distinguish between these processes. By applying ¹⁵N-labeled ammonium or nitrate, you can trace the movement of the label into different this compound pools and gaseous end-products (N₂O and N₂).
-
-
-
Q3: What are the key considerations when designing a ¹⁵N tracer experiment?
-
A3:
-
Tracer selection: Choose the appropriate labeled compound (e.g., ¹⁵NH₄⁺ to trace nitrification, ¹⁵NO₃⁻ to trace denitrification and plant uptake).
-
Enrichment level: The level of ¹⁵N enrichment should be high enough to be detectable above the natural abundance but not so high that it significantly alters the natural this compound cycling processes.
-
Application method: The tracer should be applied uniformly and with minimal disturbance to the soil.
-
Sampling strategy: A time-series sampling of soil, plant, and gas is necessary to track the movement of the ¹⁵N tracer through the different pools.[10]
-
-
Data Interpretation and Troubleshooting
-
Q4: My soil NPK sensor readings are unstable. What should I do?
-
A4: Unstable readings from soil NPK sensors can be due to several factors.
-
Poor soil contact: Ensure the sensor probes are fully and firmly inserted into the soil.[11]
-
Cable connections: Check for loose or corroded cable connections between the sensor and the data logger.[11]
-
Electromagnetic interference: Keep sensor cables away from power lines or other sources of electrical noise.
-
Sensor calibration: The sensor may need to be recalibrated according to the manufacturer's instructions.[11]
-
-
-
Q5: How do I calculate microbial biomass this compound?
-
A5: The most common method is chloroform (B151607) fumigation-extraction.
-
A soil sample is fumigated with chloroform to lyse the microbial cells, releasing their this compound content.
-
A parallel, non-fumigated sample is used as a control.
-
Both samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄).
-
The total this compound in the extracts is measured.
-
Microbial biomass N is calculated as: (N from fumigated soil - N from non-fumigated soil) / kEN, where kEN is a correction factor (typically around 0.54).[12]
-
-
Section 3: Data Presentation
Table 1: Efficacy of Different this compound Loss Mitigation Strategies
| Mitigation Strategy | This compound Loss Pathway Targeted | Reported Reduction in N Loss (%) | References |
| Nitrification Inhibitors (e.g., DCD, DMPP) | Nitrate Leaching, Denitrification | 16% reduction in leaching | [13][14] |
| Urease Inhibitors (e.g., NBPT) | Ammonia Volatilization | 27.5% - 41.1% | [15] |
| Polymer-Coated Urea (ESN) | Ammonia Volatilization, Nitrate Leaching | 15% reduction in ammonia loss (dry year), 60% reduction in nitrate leaching (wet year) | [16] |
| Cover Crops (Non-legume) | Nitrate Leaching | Varies with biomass production; can scavenge residual soil nitrate. | [17] |
| Incorporation of Fertilizer/Manure | Ammonia Volatilization | Can significantly reduce losses compared to surface application. | [8] |
| Split Application of this compound Fertilizer | Nitrate Leaching, Denitrification | Aligns N availability with crop uptake, reducing the amount of N susceptible to loss at any given time. | [17] |
Section 4: Experimental Protocols
Protocol 4.1: Determination of Soil Bulk Density
Objective: To determine the mass of dry soil per unit volume.
Materials:
-
Soil core sampler with a sleeve of known volume
-
Mallet
-
Flat-bladed knife
-
Drying oven
-
Balance
Procedure:
-
Insert the soil core sampler into the soil to the desired depth.
-
Carefully excavate the sampler and remove the soil core within the sleeve.
-
Trim the ends of the soil core so it is flush with the ends of the sleeve.
-
Extrude the soil from the sleeve into a pre-weighed, labeled container.
-
Dry the soil sample in an oven at 105°C for 24-48 hours, or until a constant weight is achieved.
-
Allow the sample to cool in a desiccator, then weigh the dry soil.
-
Calculate bulk density as: Bulk Density (g/cm³) = Dry soil weight (g) / Volume of the core sampler sleeve (cm³).[1][2][3][18]
Protocol 4.2: Measurement of Soil Microbial Biomass this compound (Chloroform Fumigation-Extraction)
Objective: To quantify the amount of this compound held within the soil microbial biomass.
Materials:
-
Fresh, sieved soil samples
-
Chloroform (ethanol-free)
-
Vacuum desiccator
-
0.5 M K₂SO₄ extraction solution
-
Shaker table
-
Filtration apparatus
-
Apparatus for total this compound analysis
Procedure:
-
Weigh out two equal portions of fresh soil for each sample.
-
Place one portion (the control) into an extraction bottle, add 0.5 M K₂SO₄, and shake for 1 hour.
-
Place the other portion in a vacuum desiccator with a beaker of chloroform. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.[19][20][21]
-
After fumigation, remove the soil and extract it with 0.5 M K₂SO₄ as in step 2.
-
Filter the extracts from both the fumigated and non-fumigated samples.
-
Analyze the total this compound content of the filtrates.
-
Calculate microbial biomass N using the formula: Microbial Biomass N = (N in fumigated extract - N in non-fumigated extract) / 0.54.[12][20]
Section 5: Visualizations
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. purdue.edu [purdue.edu]
- 3. Bulk Density - Measurement | Fact Sheets | soilquality.org.au [soilquality.org.au]
- 4. bg.copernicus.org [bg.copernicus.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The this compound Biochemical Cycle in Soil [extension.sdstate.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. This compound in the Environment: Ammonia Volatilization | MU Extension [extension.missouri.edu]
- 9. Field-scale monitoring of nitrate leaching in agriculture: assessment of three methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full 15N tracer accounting to revisit major assumptions of 15N isotope pool dilution approaches for gross this compound mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting, Maintenance Techniques, and Installation Requirements for Soil NPK Sensors [niubol.com]
- 12. researchgate.net [researchgate.net]
- 13. Breaking Down the Environmental Benefits of this compound Stabilizers - AgWeb [agweb.com]
- 14. activeagriscience.com [activeagriscience.com]
- 15. Reducing options of ammonia volatilization and improving this compound use efficiency via organic and inorganic amendments in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farmprogress.com [farmprogress.com]
- 17. SS-AGR-471/AG467: Mitigating this compound Losses in Row Crop Production Systems [edis.ifas.ufl.edu]
- 18. Bulk Density is an Indicator of Soil Health [extension.sdstate.edu]
- 19. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 20. Protocols/Microbial Biomass Assay.md at master · KivlinLab/Protocols · GitHub [github.com]
- 21. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
common HPLC problems and their solutions
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Pressure Issues
Fluctuations or abnormal pressure readings are common indicators of problems within the HPLC system.
FAQs
-
What is causing the high pressure in my HPLC system?
High backpressure is often due to a blockage in the system.[1][2] To identify the source of the blockage, it's recommended to systematically isolate different components.[1] Start by disconnecting the column and checking the pressure of the system without it. If the pressure returns to normal, the column is likely the cause of the high pressure.[1] If the pressure remains high without the column, the blockage is likely in the tubing, injector, or other system components.[2] Particulate buildup from samples or mobile phase, or precipitation of buffer salts, are common culprits.[1]
-
My HPLC system is showing low or no pressure. What should I do?
Low or no pressure in an HPLC system is typically a sign of a leak or an issue with the pump.[1] Check all fittings and connections for any signs of leaks.[2] Air bubbles in the pump head can also lead to low pressure.[1] Ensure your mobile phase is properly degassed and prime the pump to remove any trapped air.[2] A faulty pump seal can also be a cause of low pressure.[3]
-
Why is my HPLC system pressure fluctuating?
Pressure fluctuations are often caused by air in the pump, faulty check valves, or leaks in the system.[2][4] Degassing the mobile phase and purging the pump are the first steps to address this issue.[2] If the problem persists, inspecting and cleaning or replacing the check valves may be necessary.[2]
Troubleshooting Workflow: High HPLC Pressure
Caption: A logical workflow for diagnosing the cause of high pressure in an HPLC system.
Peak Shape Problems
Deviations from the ideal symmetrical Gaussian peak shape can indicate a variety of issues with the column, mobile phase, or sample.
FAQs
-
What causes peak tailing in my chromatogram?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol (B1196071) groups on the silica (B1680970) surface.[5][6] Other potential causes include column overload, a void at the column inlet, or a blocked frit.[6] To address this, you can try adjusting the mobile phase pH, using an end-capped column, or reducing the sample concentration.[5][6]
-
Why are my peaks fronting?
Peak fronting can be a result of sample overload, where the sample concentration is too high for the column's capacity.[6][7] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[6][8] Reducing the injection volume or sample concentration is a common solution.[6][7]
-
My peaks are broad. What could be the reason?
Peak broadening can be caused by a number of factors, including a loss of column efficiency, excessive dead volume in the system, or a slow injection speed.[5][9] Column degradation over time is a frequent cause.[5] Ensure that all tubing connections are secure and that the column is properly installed.[10]
-
What causes split peaks in HPLC?
Split peaks can be an indication of a partially blocked frit, a void in the column packing at the head of the column, or an injection solvent that is too strong and incompatible with the mobile phase.[6][11] If all peaks are splitting, the problem likely occurs before the column.[6]
Troubleshooting Workflow: HPLC Peak Tailing
Caption: A decision tree for troubleshooting the common issue of peak tailing in HPLC.
Retention Time Variability
Consistent retention times are crucial for compound identification. Drifting or shifting retention times can compromise the accuracy of your analysis.
FAQs
-
Why are my retention times drifting?
Retention time drift can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated.[12] The gradual loss of stationary phase over time, especially when working at extreme pH values, can also lead to drift.[13]
-
My retention times have suddenly shifted. What is the cause?
A sudden shift in retention times is often due to an error in the system, such as an incorrectly prepared mobile phase or a change in flow rate.[13] A leak in the system can also cause a sudden change in retention times.[14]
-
How can I ensure reproducible retention times?
To ensure reproducible retention times, it is important to carefully control experimental conditions. This includes precise preparation of the mobile phase, using a column thermostat to maintain a constant temperature, and allowing sufficient time for the column to equilibrate with the mobile phase before starting an analysis.[12][14]
Baseline Issues
A stable baseline is essential for accurate peak integration and quantification. Baseline noise, drift, or spikes can interfere with your results.
FAQs
-
What is causing baseline noise in my chromatogram?
Baseline noise can be caused by a number of factors, including air bubbles in the mobile phase or detector, a contaminated or failing detector lamp, or pulsations from the pump.[12][15] Using high-purity solvents and ensuring the mobile phase is properly degassed can help to reduce baseline noise.[12]
-
Why is my baseline drifting?
Baseline drift is often the result of changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[12][16] Insufficient column equilibration can also lead to a drifting baseline.[12]
-
I am seeing sharp spikes in my baseline. What are they?
Sharp spikes in the baseline are typically caused by air bubbles passing through the detector or by electrical interference.[12] Particulates in the mobile phase or sample can also cause baseline spikes.[12]
Carryover and Ghost Peaks
The appearance of unexpected peaks in a chromatogram can be due to carryover from previous injections or contaminants in the system.
FAQs
-
What are ghost peaks and where do they come from?
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[17][18] They can be caused by impurities in the mobile phase, contamination from the HPLC system, or residual analytes from previous injections (carryover).[18][19]
-
How can I prevent carryover in my HPLC analysis?
To prevent carryover, it is important to have an effective needle wash procedure for the autosampler, using a solvent that can effectively remove all components of the sample.[20][21] Regular cleaning and maintenance of the HPLC system, including the injector and column, are also crucial.[20][22]
-
How can I identify the source of ghost peaks?
To identify the source of ghost peaks, you can perform a series of blank injections.[19][23] If the ghost peaks appear in the blank injections, the source is likely the mobile phase or the HPLC system.[19] If the ghost peaks only appear after a sample injection, it is likely due to carryover.[18]
Data Presentation
Table 1: Properties of Common HPLC Solvents
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) |
| n-Hexane | 0.1 | 0.31 | 195 |
| Toluene | 2.4 | 0.59 | 284 |
| Dichloromethane | 3.1 | 0.44 | 233 |
| Isopropanol | 3.9 | 2.30 | 205 |
| Tetrahydrofuran (THF) | 4.0 | 0.55 | 212 |
| Ethyl Acetate | 4.4 | 0.45 | 256 |
| Acetonitrile | 5.8 | 0.37 | 190 |
| Methanol | 5.1 | 0.60 | 205 |
| Water | 10.2 | 1.00 | <190 |
Note: Data compiled from various sources.[24] Values can vary slightly depending on the source and measurement conditions.
Table 2: Typical HPLC Operating Pressures
| Column Type | Typical Particle Size (µm) | Typical Dimensions (ID x Length, mm) | Typical Operating Pressure (psi/bar) |
| Analytical | 3 - 5 | 4.6 x 150, 4.6 x 250 | 1000 - 3000 / 69 - 207 |
| Narrow-bore | 3 - 5 | 2.1 x 50, 2.1 x 100 | 1500 - 4000 / 103 - 276 |
| Preparative | 5 - 10 | 21.2 x 250, 50 x 250 | 500 - 1500 / 34 - 103 |
| UHPLC | < 2 | 2.1 x 50, 2.1 x 100 | 6000 - 15000 / 414 - 1034 |
Note: These are general ranges and can vary based on the specific column, mobile phase, and flow rate used.[1]
Experimental Protocols
General HPLC Column Cleaning Procedure
Regular column cleaning is essential to maintain performance and extend the column's lifetime. The following is a general procedure for cleaning a reversed-phase (C18, C8) column. Always consult the manufacturer's instructions for your specific column.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (optional, for removing basic compounds)
-
0.1% Triethylamine (B128534) or 0.1% Ammonia solution (optional, for removing acidic compounds)
Procedure:
-
Disconnect the column from the detector to avoid contaminating the detector cell.[25]
-
Reverse the column direction (backflush). This is generally more effective for removing strongly retained contaminants from the column inlet.[25]
-
Wash with a series of solvents. Use a flow rate that is about half of the typical analytical flow rate.[26] A general solvent series for flushing a reversed-phase column is as follows. Flush with at least 10-20 column volumes of each solvent.
-
Mobile phase without buffer: To remove any precipitated buffer salts.[27]
-
100% HPLC-grade water: To remove any remaining salts and polar contaminants.[27]
-
100% Acetonitrile or Methanol: To remove non-polar compounds.[27]
-
100% Isopropanol: A stronger organic solvent to remove highly retained non-polar compounds.[27]
-
-
For specific contaminants:
-
To remove strongly adsorbed basic compounds, wash with a solvent mixture such as 50:50 acetonitrile/water with 0.1% phosphoric acid or TFA.
-
To remove strongly adsorbed acidic compounds, wash with a solvent mixture such as 50:50 acetonitrile/water with 0.1% triethylamine or ammonia.
-
-
Re-equilibrate the column. After cleaning, flush the column with the intermediate solvent (e.g., isopropanol), then the mobile phase organic solvent, and finally with the initial mobile phase composition for at least 20-30 column volumes.
-
Reconnect the column to the detector in the correct flow direction and check the performance by injecting a standard sample.
References
- 1. mastelf.com [mastelf.com]
- 2. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. mastelf.com [mastelf.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC Troubleshooting—Retention Time Shift [restek.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. silicycle.com [silicycle.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. hplc.eu [hplc.eu]
- 19. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 20. mastelf.com [mastelf.com]
- 21. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 22. uhplcs.com [uhplcs.com]
- 23. wyatt.com [wyatt.com]
- 24. chiralizer.com [chiralizer.com]
- 25. silicycle.com [silicycle.com]
- 26. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 27. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to Nitrogen and Argon as Inert Gases in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of air-sensitive chemical synthesis, the exclusion of atmospheric oxygen and moisture is paramount to achieving desired reaction outcomes, ensuring product purity, and maintaining the stability of reactive intermediates. This is accomplished by working under an inert atmosphere, most commonly provided by either nitrogen (N₂) or argon (Ar) gas. The choice between these two gases, while seemingly straightforward, can have significant implications for the success of a reaction, laboratory safety, and overall research budget. This guide provides a comprehensive comparison of this compound and argon, supported by their physicochemical properties and qualitative experimental observations, to aid researchers in making an informed decision for their synthetic needs.
Key Performance Attributes: A Comparative Overview
While both this compound and argon are effective at displacing air and creating an inert environment, their distinct properties make them suitable for different applications. A summary of their essential characteristics is presented below.
| Property | This compound (N₂) | Argon (Ar) | Key Considerations for Synthesis |
| Chemical Inertness | Generally inert due to a strong triple bond, but can react with highly reactive reagents (e.g., lithium metal, some transition metal complexes). | A noble gas, making it extremely inert under virtually all laboratory conditions.[1] | For reactions involving highly electropositive metals or sensitive catalysts, argon provides a higher degree of non-reactivity, preventing the formation of unwanted nitride byproducts.[2] |
| Density (at STP) | 1.251 g/L | 1.784 g/L | Argon is approximately 40% denser than air (~1.225 g/L), allowing it to form a protective "blanket" over the reaction mixture.[3] This is advantageous for manipulations that may briefly expose the reaction to the atmosphere. This compound's density is very close to that of air, offering a less effective barrier.[3] |
| Cost | More economical due to its high abundance in the atmosphere (78%).[4] | Significantly more expensive than this compound due to its lower atmospheric abundance (~0.9%).[4] | For routine applications with less sensitive reagents, this compound is the more cost-effective choice.[2] |
| Purity | High purity grades are readily available (e.g., 99.998% or higher). | Ultra-high purity grades are also widely available (e.g., 99.999%). | The required purity level depends on the sensitivity of the reaction. Both gases can be further purified in the lab by passing them through a heated column of copper catalyst to remove oxygen and a desiccant to remove water. |
| Boiling Point | -195.8 °C | -185.9 °C | Argon can condense in a liquid this compound trap, which can be a safety hazard if the trap is sealed and allowed to warm up.[5] |
Experimental Data: A Qualitative Perspective
Direct, quantitative comparative studies detailing differences in reaction yields and product purity when using this compound versus argon are not abundant in the scientific literature. For many common organic reactions, the choice of inert gas is often dictated by laboratory tradition and cost considerations, with this compound being the default for most applications. However, for certain classes of reactions, the chemical principles and anecdotal evidence strongly favor one gas over the other.
Organometallic Chemistry:
-
Lithium Reagents: The most cited example where argon is strongly preferred is in reactions involving lithium metal or organolithium reagents.[2] Lithium can react with this compound gas, especially at elevated temperatures, to form lithium nitride (Li₃N).[6] This side reaction consumes the lithium reagent, leading to lower yields and the introduction of nitride impurities into the reaction mixture.[2] Therefore, for reactions such as Birch reductions or the formation of organolithium reagents from lithium metal, argon is the recommended inert gas.[6]
-
Grignard Reagents: The formation and subsequent reactions of Grignard reagents are routinely carried out under a this compound atmosphere without significant issues.[7] While argon can also be used, the lower cost of this compound makes it the more practical choice for this widely used class of reagents.
Transition Metal-Catalyzed Cross-Coupling Reactions:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The literature on these cornerstone reactions often specifies the use of an "inert atmosphere" with either this compound or argon being mentioned interchangeably in experimental procedures.[8][9] For instance, a general procedure for a Suzuki coupling reaction using Pd(PPh₃)₄ explicitly states that the reaction vessel is evacuated and backfilled with "an inert gas (e.g., argon or this compound) three times."[9] Similarly, a protocol for the Buchwald-Hartwig amination suggests setting up the reaction "under an inert atmosphere (e.g., this compound or argon)."[8] A study on the Sonogashira coupling also mentions the use of either hydrogen gas diluted with this compound or argon to reduce homocoupling.[10][11] This suggests that for many standard cross-coupling reactions, this compound provides a sufficiently inert environment to achieve high yields. However, for extremely sensitive catalytic systems or when working with reagents known to interact with this compound, argon may provide an extra margin of safety and reproducibility.
Experimental Protocols: Set-up for Synthesis Under Inert Atmosphere
The two most common techniques for handling air-sensitive compounds are the use of a Schlenk line and a glovebox.[12]
Schlenk Line Technique
A Schlenk line is a dual-manifold system that allows for the evacuation of a reaction vessel and its subsequent refilling with an inert gas.
Protocol for Preparing a Reaction Flask:
-
Glassware Preparation: Ensure all glassware, including the reaction flask and stir bar, is thoroughly cleaned and dried in an oven (typically overnight at >120 °C) to remove any adsorbed water.
-
Assembly: Assemble the hot glassware and seal all joints with a suitable grease.
-
Connection to Schlenk Line: Securely connect the reaction flask to a port on the Schlenk line via heavy-walled tubing.
-
Evacuate-Refill Cycles:
-
Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the flask.
-
Allow the flask to remain under vacuum for several minutes.
-
Close the stopcock to the vacuum manifold and slowly open it to the inert gas manifold to backfill the flask with either this compound or argon.
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of air.
-
-
Maintaining Inert Atmosphere: After the final refill, maintain a slight positive pressure of the inert gas, which can be monitored by the bubbling rate in an oil or mercury bubbler attached to the end of the inert gas manifold.
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations of air-sensitive materials.
Protocol for Introducing and Handling Materials:
-
Material Preparation: All glassware and equipment must be thoroughly dried before being introduced into the glovebox.[13] Solvents should be properly dried and degassed.
-
Antechamber Cycling:
-
Place the dried materials inside the antechamber of the glovebox.
-
Seal the outer door of the antechamber.
-
Evacuate the antechamber using the built-in vacuum pump.
-
Refill the antechamber with the inert gas used in the glovebox (this compound or argon).
-
Repeat this evacuation-refill cycle several times (typically three to five cycles) to remove atmospheric gases from the surface of the materials and the antechamber itself.
-
-
Transfer to Main Chamber: Once the antechamber has been thoroughly purged, open the inner door to transfer the materials into the main glovebox chamber.
-
Performing the Reaction: All subsequent manipulations, including weighing of reagents, addition of solvents, and setting up the reaction, are performed inside the glovebox using the attached gloves.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental setups and the logical flow for choosing the appropriate inert gas, the following diagrams are provided.
References
- 1. Why Is Argon Better Than this compound For Inert Atmosphere? Ensure Absolute Reactivity & Stability - Kintek Solution [kindle-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. generon.com [generon.com]
- 5. experimental chemistry - Is argon preferred over this compound for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [repository.kaust.edu.sa]
validation of Kjeldahl method for nitrogen determination against Dumas method
For over a century, the Kjeldahl method has been the benchmark for determining nitrogen and protein content in a variety of samples. However, the Dumas method, a combustion-based technique, has emerged as a prominent alternative, offering significant advantages in speed and safety. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.
Principles of the Methods
The Kjeldahl method , developed by Johan Kjeldahl in 1883, is a wet chemistry technique that involves three main steps: digestion, distillation, and titration.[1][2][3] In the digestion phase, the sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the this compound into ammonium (B1175870) sulfate (B86663).[1][3] Catalysts like copper, selenium, or mercury are often added to accelerate this process.[1] Following digestion, the solution is made alkaline to convert the ammonium sulfate into ammonia (B1221849) gas, which is then distilled and collected in an acidic solution.[2][3] Finally, the amount of captured ammonia is determined by titration, allowing for the calculation of the this compound content.[1][3]
The Dumas method , first described by Jean-Baptiste Dumas in 1831, is a combustion method for determining the total this compound content of a sample.[4][5] The sample is combusted at a high temperature in an oxygen-rich atmosphere, which converts all this compound-containing compounds into this compound gas (N₂) and this compound oxides (NOx).[4][6] The combustion gases are then passed through a reduction chamber, typically containing heated copper, to convert the this compound oxides to N₂.[6] After removing other combustion products like carbon dioxide and water, the N₂ gas is quantified using a thermal conductivity detector.[4][6]
Comparative Performance Data
Numerous studies have compared the performance of the Kjeldahl and Dumas methods across various sample types. Generally, the Dumas method tends to yield slightly higher this compound results than the Kjeldahl method.[7][8] This is attributed to the Dumas method's ability to recover nearly all forms of this compound, including nitrates, nitrites, and heterocyclic compounds, which may not be fully converted to ammonium in the Kjeldahl digestion process.[4][8]
| Parameter | Kjeldahl Method | Dumas Method | Sample Type(s) | Reference |
| This compound Content (%) | Generally lower results | Typically 1.4% higher on average | Various foodstuffs | [7] |
| No significant difference | No significant difference | Most protein and high-energy feedstuffs | [9] | |
| Significant difference | Significant difference | Roughage feedstuffs | [9] | |
| Precision (Repeatability) | RSD < 2% | RSD 2-4% | Meat and meat products | [10] |
| Precision (Reproducibility) | Higher coefficient of variation among labs | Lower coefficient of variation among labs | Feed samples | [9] |
| Analysis Time | 1-2 hours per sample | 3-8 minutes per sample | General | [11] |
| Recovery | ≥ 99.5% | ≥ 99.5% | General | [8] |
| Limit of Detection | ≥ 0.1 mg N absolute | 0.001 mg N absolute | General | [8] |
Experimental Protocols
Kjeldahl Method Protocol
The following is a generalized protocol for this compound determination using the Kjeldahl method.[1][3][12][13]
-
Sample Preparation and Digestion:
-
Accurately weigh 100-500 mg of a homogenous sample and place it in a Kjeldahl digestion flask.[12]
-
Add approximately 0.3 g of a catalyst (e.g., a mixture of potassium sulfate and copper sulfate).[12]
-
Add 5 mL of concentrated sulfuric acid.[12]
-
Heat the flask gently in a fume hood until the initial vigorous reaction subsides and the water has evaporated.
-
Increase the heat to bring the solution to a rolling boil until the solution becomes clear and blue-green. This may take 1-2 hours.[13]
-
Allow the flask to cool completely.
-
-
Distillation:
-
Carefully dilute the cooled digest with distilled water.
-
Transfer the diluted solution to the distillation apparatus.
-
Slowly add an excess of concentrated sodium hydroxide (B78521) (e.g., 30-50%) to the flask to neutralize the acid and liberate ammonia gas.[2]
-
Immediately connect the flask to the distillation apparatus.
-
Heat the flask to distill the ammonia into a receiving flask containing a known volume of a standard acid solution (e.g., boric acid or sulfuric acid) with an indicator.[1]
-
-
Titration:
-
Titrate the contents of the receiving flask with a standardized solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) if a boric acid receiving solution was used.[1]
-
If a standard acid was used as the receiving solution, perform a back titration with a standardized sodium hydroxide solution.
-
The endpoint is indicated by a color change of the indicator.
-
A blank determination (without a sample) should be performed to account for any residual this compound in the reagents.[12]
-
-
Calculation:
-
The percentage of this compound is calculated using the following formula: % this compound = [(V_sample - V_blank) * N_acid * 14.007] / W_sample * 100 Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N_acid = Normality of the standard acid
-
14.007 = Atomic weight of this compound
-
W_sample = Weight of the sample (mg)
-
-
Dumas Method Protocol
The Dumas method is typically automated. The general workflow is as follows.[6][14][15]
-
Sample Preparation and Loading:
-
Weigh a homogenous sample into a tin capsule or a reusable crucible. The sample size will depend on the expected this compound content and the instrument's specifications.
-
Place the sample into the instrument's autosampler.
-
-
Combustion:
-
The sample is automatically introduced into a high-temperature furnace (around 950-1100 °C) with a controlled flow of pure oxygen.[8]
-
The sample undergoes rapid and complete combustion.
-
-
Reduction and Gas Purification:
-
The resulting combustion gases (N₂, NOx, CO₂, H₂O, etc.) are passed through a reduction tube containing heated copper, which reduces NOx to N₂.
-
The gas mixture then flows through a series of traps to remove water and carbon dioxide.
-
-
Detection and Calculation:
-
The purified gas stream, now containing primarily N₂ and a carrier gas (usually helium or argon), passes through a thermal conductivity (TC) detector.
-
The TC detector measures the difference in thermal conductivity between the carrier gas and the sample gas, which is proportional to the amount of N₂.
-
The instrument's software calculates the this compound content based on a calibration curve generated from standards of known this compound concentration.
-
Method Workflows
Kjeldahl Method Workflow
Dumas Method Workflow
Conclusion
Both the Kjeldahl and Dumas methods are validated and reliable for this compound determination. The choice between them often depends on specific laboratory needs and priorities.
The Kjeldahl method , while being the traditional reference method, is labor-intensive, time-consuming, and involves the use of hazardous chemicals.[8][16] However, it remains a robust and accurate method, particularly for samples with low this compound content where a larger sample size is beneficial.
The Dumas method offers significant advantages in terms of speed, safety, and automation, making it ideal for high-throughput laboratories.[8][17] While the initial instrument cost can be higher, the reduced labor and reagent costs can make it more economical in the long run.[17] Its ability to measure total this compound, including inorganic forms, can be an advantage or a disadvantage depending on the specific analytical goal. For routine quality control and in environments where rapid results are crucial, the Dumas method is an excellent and increasingly popular choice.[11]
References
- 1. msesupplies.com [msesupplies.com]
- 2. isabelpividori.net [isabelpividori.net]
- 3. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 4. fossanalytics.com [fossanalytics.com]
- 5. Estimation of this compound by Dumas Method [unacademy.com]
- 6. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 7. A comparison of the Kjeldahl and Dumas methods for the determination of protein in foods, using data from a proficiency testing scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. velp.com [velp.com]
- 9. Comparison of Kjeldahl and Dumas Combustion Methods for Determination of this compound Content in Feedstuffs [xmsyxb.com]
- 10. researchgate.net [researchgate.net]
- 11. mkube.com.au [mkube.com.au]
- 12. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 13. conductscience.com [conductscience.com]
- 14. oiv.int [oiv.int]
- 15. openknowledge.fao.org [openknowledge.fao.org]
- 16. Kjeldahl vs. Dumas: Comparing this compound determination methods - Elementar [elementar.com]
- 17. azom.com [azom.com]
A Comparative Analysis of Nitrogen and Helium as Carrier Gases in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The choice of carrier gas in gas chromatography (GC) is a critical decision that significantly impacts separation efficiency, analysis time, and overall sensitivity. While helium has traditionally been the carrier gas of choice due to its inertness and good performance, its rising cost and supply chain vulnerabilities have prompted laboratories to consider more sustainable alternatives. Nitrogen, being inexpensive and readily available, presents a compelling option. This guide provides an objective comparison of this compound and helium, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.
Performance Comparison: A Quantitative Overview
The performance of a carrier gas is intrinsically linked to its physical properties, which are best understood through the lens of the Van Deemter equation. This equation relates the height equivalent to a theoretical plate (HETP) to the average linear velocity of the carrier gas, thereby describing column efficiency. Generally, a lower HETP value indicates higher efficiency.
This compound typically provides a lower minimum plate height (Hmin) than helium, meaning it can achieve higher theoretical efficiency. However, this optimal efficiency is realized at a lower linear velocity, which can lead to longer analysis times.[1] Helium, on the other hand, offers a wider optimal range of linear velocities, allowing for faster analyses without a significant loss in efficiency.[2]
The following table summarizes key performance parameters based on experimental findings reported in various studies.
| Performance Metric | This compound | Helium | Key Considerations |
| Optimal Linear Velocity (u_opt) | Lower (e.g., ~10-15 cm/s) | Higher (e.g., ~20-40 cm/s) | Operating at the optimal velocity for this compound results in longer analysis times compared to helium.[2] |
| Chromatographic Efficiency (Plate Height, H) | Can achieve a lower minimum plate height (higher theoretical efficiency) at its optimal velocity.[3] | Higher minimum plate height compared to this compound, but maintains good efficiency over a broader range of linear velocities. | This compound's efficiency rapidly decreases at higher linear velocities, whereas helium's performance is more robust to changes in flow rate. |
| Analysis Time | Generally longer when operating at optimal efficiency.[4][5] | Faster analysis times are achievable due to the higher optimal linear velocity.[6] | To achieve comparable analysis times with this compound, column dimensions may need to be scaled down (e.g., using a shorter, narrower-bore column).[5] |
| Resolution | Can provide higher resolution for closely eluting peaks when operated at its optimal (slower) velocity.[7] | Provides good resolution and is less sensitive to changes in flow rate. | For complex separations, the higher efficiency of this compound at its optimal velocity can be advantageous. |
| Sensitivity (GC-MS) | Can cause a significant reduction in sensitivity (up to a factor of 3.3) with traditional electron ionization (EI) sources due to increased background noise.[8][9] However, with atmospheric pressure ionization (API) sources, this compound can be an excellent choice with no negative impact on sensitivity.[10] | Generally provides good sensitivity with a wide range of detectors, including EI-MS. | The choice of mass spectrometer ion source is a critical factor when considering this compound as a carrier gas for GC-MS applications. |
| Cost and Availability | Low cost and readily available from the air.[4] | High cost and subject to supply shortages.[6][11] | This compound offers a significant long-term cost advantage. |
| Safety | Inert and non-flammable.[6] | Inert and non-flammable.[6] | Both gases are considered safe for laboratory use. |
Experimental Protocols
To conduct a comparative study of this compound and helium as carrier gases, the following experimental protocol can be employed. This methodology is a synthesis of procedures described in various chromatographic studies.[12][13]
Objective: To compare the chromatographic performance of this compound and helium in terms of efficiency (plate number), resolution, analysis time, and sensitivity for a given set of analytes.
Materials:
-
Gas chromatograph (GC) equipped with a split/splitless inlet and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness). For fast GC with this compound, a narrower bore column (e.g., 20 m x 0.15 mm I.D., 0.15 µm film thickness) can be used.[5]
-
High-purity this compound and helium gas cylinders with appropriate regulators.
-
A standard test mixture containing a range of analytes with varying volatilities and polarities.
-
Data acquisition and processing software.
Methodology:
-
System Preparation:
-
Install the desired GC column.
-
Condition the column according to the manufacturer's instructions, first with helium.
-
Prepare a series of dilutions of the standard test mixture to evaluate sensitivity and linearity.
-
-
Helium Analysis (Baseline Performance):
-
Set the initial GC method parameters (inlet temperature, oven temperature program, detector temperature) appropriate for the test mixture.
-
Determine the optimal average linear velocity for helium by performing a series of injections at different flow rates and constructing a Van Deemter plot (plotting plate height vs. linear velocity).
-
Once the optimal velocity is established, perform replicate injections of the standard mixture to record retention times, peak widths, peak resolutions, and detector signal-to-noise ratios.
-
-
This compound Analysis:
-
Switch the carrier gas supply to this compound. Purge the system thoroughly.
-
Repeat the process of determining the optimal average linear velocity for this compound by generating a Van Deemter plot.
-
Using the optimal linear velocity for this compound, perform replicate injections of the standard mixture under the same temperature program and other conditions as the helium analysis.
-
Record the same performance data as in the helium analysis.
-
-
Data Analysis and Comparison:
-
For a direct comparison of analysis time and resolution, operate the this compound system at the same linear velocity as the optimal helium velocity and record the chromatographic data.[5]
-
To achieve similar analysis times with this compound, switch to a narrower bore column and adjust the method parameters accordingly.[5]
-
Compare the chromatograms obtained with both gases.
-
Calculate and compare the number of theoretical plates, resolution between critical peak pairs, analysis times, and signal-to-noise ratios for key analytes.
-
Visualizing the Decision and Workflow
To better illustrate the logical considerations and experimental processes, the following diagrams are provided.
Caption: Decision workflow for selecting a GC carrier gas.
References
- 1. peakscientific.com [peakscientific.com]
- 2. GC Carrier Gas Comparison | Alternatives GC Carrier Gases [scioninstruments.com]
- 3. Van Deemter equation terms | DOC [slideshare.net]
- 4. gentechscientific.com [gentechscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 7. scholarship.shu.edu [scholarship.shu.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound and hydrogen as carrier and make‐up gases for GC‐MS with Cold EI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC this compound carrier gas solution: Comparing helium and this compound in GC-TOFMS exact mass analysis | Applications Notes | JEOL Ltd. [jeol.com]
- 13. benchchem.com [benchchem.com]
Navigating the Past: A Comparative Guide to Nitrogen Isotope Analysis in Paleoenvironmental Reconstruction
For Researchers, Scientists, and Drug Development Professionals
The robust reconstruction of past environmental conditions is paramount for understanding long-term ecological and climatic trends. Among the arsenal (B13267) of geochemical tools available, nitrogen isotope analysis (δ¹⁵N) of sedimentary organic matter has emerged as a powerful proxy for deciphering past biogeochemical cycles, particularly concerning nutrient dynamics and redox conditions. This guide provides an objective comparison of the primary analytical methods for this compound isotope analysis, detailing their performance, experimental protocols, and inherent challenges. Furthermore, it explores alternative and complementary techniques, emphasizing the strength of multi-proxy approaches in achieving accurate paleoenvironmental reconstructions.
At a Glance: Comparing Key Analytical Methods
The two most prevalent methods for this compound isotope analysis in paleoenvironmental research are Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) and the Denitrifier Method. The choice between these techniques often depends on the specific research question, sample type, and available resources.
| Parameter | Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | Denitrifier Method |
| Principle | Combustion of bulk sediment to N₂ gas for isotopic analysis. | Bacterial conversion of nitrate (B79036) (NO₃⁻) to nitrous oxide (N₂O) for isotopic analysis. |
| Accuracy | High, with values often around -1.57‰ ± 0.71‰ (2σ).[1] | Generally high, but can be influenced by blank correction and bacterial culture conditions.[2] |
| Precision | Excellent, typically ±0.1-0.2‰.[3][4] | Better than 0.2‰ (1 SD) at nitrate concentrations down to 1 μM.[5] |
| Sample Size | Microgram to milligram range of bulk sediment. | Nanomole range of nitrate, suitable for low-concentration samples.[5] |
| Analysis Time | Relatively rapid, with automated systems processing multiple samples per hour. | More time-consuming due to the need for bacterial culturing and incubation. |
| Strengths | High throughput, well-established, and robust for bulk sediment analysis. | High sensitivity for low nitrate concentrations, provides both δ¹⁵N and δ¹⁸O of nitrate. |
| Limitations | Measures bulk this compound, susceptible to diagenetic overprinting. | Primarily for dissolved nitrate, requires careful handling of bacterial cultures. |
Deep Dive: Experimental Protocols
Accurate and reproducible data are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the two primary this compound isotope analysis techniques.
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
This method is the workhorse for bulk this compound isotope analysis in sediments.
Methodology:
-
Sample Preparation: Sediment samples are first freeze-dried to remove water content. The dried samples are then ground to a fine, homogeneous powder. To remove carbonate minerals that can interfere with the analysis, the samples are treated with a weak acid (e.g., hydrochloric acid) and then rinsed thoroughly with deionized water and re-dried.
-
Encapsulation: A small, precisely weighed amount of the prepared sediment is placed into a tin capsule.
-
Combustion: The tin capsule is dropped into a high-temperature (typically >1000°C) combustion column within the elemental analyzer. The sample is flash-combusted, converting all organic and inorganic this compound into N₂ gas.
-
Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the N₂ from other combustion products.
-
Isotope Ratio Mass Spectrometry: The purified N₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the ratio of the two stable this compound isotopes, ¹⁵N and ¹⁴N.
-
Data Calibration: The measured isotope ratios are calibrated against international standards to ensure accuracy and comparability of the data.
The Denitrifier Method
This technique is particularly valuable for analyzing the isotopic composition of dissolved nitrate in porewaters or water column samples.
Methodology:
-
Bacterial Culture Preparation: A culture of denitrifying bacteria that lack the enzyme N₂O reductase is prepared. Pseudomonas aureofaciens is a commonly used strain.[6]
-
Sample Introduction: A known volume of the water sample containing nitrate is injected into a sealed vial containing the bacterial culture.
-
Incubation: The vials are incubated to allow the bacteria to quantitatively convert the nitrate in the sample to nitrous oxide (N₂O).
-
N₂O Extraction and Purification: The headspace gas from the vial, now containing the N₂O produced from the sample's nitrate, is extracted. The N₂O is then purified from other gases.
-
Isotope Ratio Mass Spectrometry: The purified N₂O is analyzed by IRMS to determine its this compound (and oxygen) isotopic composition.
-
Standardization: The results are calibrated using international nitrate standards of known isotopic composition.[2]
Navigating the Challenges: Limitations of this compound Isotope Analysis
While a powerful tool, the interpretation of δ¹⁵N data is not without its complexities. A primary challenge is the diagenetic alteration of the original isotopic signal after sediment deposition.[1] Under oxic conditions, microbial degradation of organic matter can lead to an increase in δ¹⁵N values by +3 to +5‰.[7] This diagenetic overprint can obscure the primary paleoenvironmental signal.
Furthermore, multiple environmental processes can influence the δ¹⁵N of sedimentary organic matter, making unambiguous interpretation difficult. For instance, changes in this compound fixation, denitrification, and nutrient utilization can all impact the isotopic composition.[8]
Beyond this compound Isotopes: Alternative and Complementary Proxies
To overcome the limitations of a single-proxy approach, researchers increasingly turn to a suite of complementary paleoenvironmental indicators.
-
Redox-Sensitive Trace Metals: Elements such as uranium (U), vanadium (V), and molybdenum (Mo) are sensitive to the oxygen levels in the water column and sediments. Their enrichment or depletion in sediment layers can provide a direct measure of past redox conditions.[9]
-
Iron Speciation: The relative abundance of different iron minerals in sediments can distinguish between oxic, anoxic, and euxinic (anoxic and sulfidic) conditions.
-
Other Stable Isotopes: Carbon isotopes (δ¹³C) can provide insights into the source of organic matter (terrestrial vs. marine) and changes in primary productivity. Oxygen isotopes (δ¹⁸O) in carbonates are a key proxy for paleotemperature.
The Power of Synergy: A Multi-Proxy Approach
The true strength of paleoenvironmental reconstruction lies in the integration of multiple proxies. By combining this compound isotope data with other geochemical and sedimentological information, a more robust and nuanced understanding of past environments can be achieved.
A compelling example of this synergistic approach comes from studies of the Neoproterozoic "Snowball Earth" events. In these studies, researchers combined this compound isotope data with Fe-speciation and redox-sensitive trace metal concentrations.[9] The this compound isotope data alone might have been ambiguous, but when coupled with the other proxies, a clearer picture emerged. The combined dataset indicated that even during a period of extensive glaciation, there were oxygenated surface waters that supported an active aerobic this compound cycle.[10] This level of detailed reconstruction would have been impossible with any single proxy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discussion on the need for correction during isotopic analysis of this compound by the denitrifier method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jamstec.go.jp [jamstec.go.jp]
- 4. Frontiers | Differences in the isotopic composition of individual grains and aggregated seed samples affect interpretation of ancient plant cultivation practices [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eaps.purdue.edu [eaps.purdue.edu]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combining this compound Isotopes and Redox Proxies Strengthens Paleoenvironmental Interpretations: Examples From Neoproterozoic Snowball Earth Sediments [frontiersin.org]
- 10. researchgate.net [researchgate.net]
cross-validation of different methods for measuring soil nitrogen content
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of soil nitrogen content is fundamental to a wide range of research fields, from environmental science and agriculture to pharmacology, where soil quality can impact the composition of medicinal plants. This guide provides a comprehensive comparison of common analytical methods for measuring soil this compound, offering insights into their principles, performance, and protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Performance Characteristics
The selection of a soil this compound analysis method often depends on a trade-off between accuracy, speed, cost, and the specific this compound fraction of interest. The following table summarizes key performance indicators for the most widely used techniques. Data presented is a synthesis from multiple sources and may vary based on specific instrumentation and laboratory conditions.
| Method | Analyte(s) | Typical Accuracy | Typical Precision (RSD) | Limit of Detection (LOD) | Analysis Time/Sample | Relative Cost/Sample |
| Kjeldahl Digestion | Total Kjeldahl this compound (TKN): Organic N + NH₄⁺ | High (Reference Method) | < 2% | ~0.01% N[1] | > 1 hour[2] | Moderate |
| Dumas Combustion | Total this compound (TN) | High (Reference Method) | < 2% | ~0.01 g/kg N[3] | 3-8 minutes[4] | Moderate-High |
| Colorimetry (Nitrate + Ammonium) | NO₃⁻, NH₄⁺ | High | < 5% | ~0.1 ppm | 15-30 minutes | Low-Moderate |
| Ion-Selective Electrode (ISE) | NO₃⁻, NH₄⁺ | Moderate to High | < 3% to < 10% | ~0.5 ppm NO₃⁻-N[5] | < 5 minutes[6] | Low |
| Near-Infrared (NIR) Spectroscopy | Total this compound (TN), Organic Matter | Moderate (Requires Calibration) | R² > 0.8 against reference | N/A (Predictive Method) | < 2 minutes | Low (High initial cost) |
Experimental Methodologies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are the foundational experimental protocols for the compared methods.
Kjeldahl Digestion for Total Kjeldahl this compound (TKN)
The Kjeldahl method is a classic wet chemistry technique for determining organic this compound and ammonium (B1175870) in soil.
Principle: The soil sample is digested in concentrated sulfuric acid with a catalyst at high temperatures. This process converts organic this compound to ammonium sulfate (B86663). The digestate is then made alkaline to convert ammonium to ammonia (B1221849) gas, which is distilled and trapped in an acidic solution. The amount of this compound is then determined by titration.
Experimental Protocol:
-
Sample Preparation: Air-dry the soil sample and grind it to pass through a 0.5 mm sieve.
-
Digestion:
-
Weigh approximately 1 g of the prepared soil into a Kjeldahl digestion tube.[1]
-
Add 1-2 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3-5 mL of concentrated sulfuric acid.[1]
-
Place the tube in a digestion block and heat to approximately 390°C until the solution becomes clear.[1]
-
-
Distillation:
-
Allow the digest to cool and carefully dilute with deionized water.
-
Transfer the diluted digest to a distillation unit.
-
Add a concentrated sodium hydroxide (B78521) solution to make the mixture alkaline, which will convert the ammonium (NH₄⁺) to ammonia (NH₃).
-
Steam distill the ammonia into a receiving flask containing a known volume of boric acid solution with an indicator.
-
-
Titration:
-
Titrate the trapped ammonia in the boric acid solution with a standardized solution of a strong acid (e.g., sulfuric or hydrochloric acid).
-
The this compound content is calculated from the volume of titrant used.
-
Dumas Dry Combustion for Total this compound (TN)
The Dumas method is an automated instrumental technique that measures the total this compound content of a sample.
Principle: The soil sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts all forms of this compound in the sample into this compound gas (N₂). The N₂ gas is then separated from other combustion products and quantified using a thermal conductivity detector (TCD).[2]
Experimental Protocol:
-
Sample Preparation: Dry and homogenize the soil sample, and in some cases, grind it to a fine powder.
-
Analysis:
-
Weigh a small amount of the prepared soil (typically 50-2000 mg) into a tin capsule.[3]
-
Place the capsule into the autosampler of the Dumas analyzer.
-
The instrument automatically drops the sample into a high-temperature furnace (≥ 900°C) with a constant flow of oxygen.[3]
-
The resulting combustion gases pass through a reduction chamber where this compound oxides are converted to N₂.
-
Water and carbon dioxide are removed by traps.
-
The N₂ gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the total this compound content based on a calibration curve.
-
Colorimetric Determination of Nitrate (B79036) and Ammonium
This method involves extracting inorganic this compound forms from the soil followed by a color-developing reaction that can be measured spectrophotometrically.
Principle: Nitrate and ammonium are extracted from the soil using a salt solution (e.g., 2M potassium chloride). The nitrate in the extract is reduced to nitrite, which then reacts with a diazotizing reagent to form a colored azo dye. Ammonium is reacted with reagents to form a colored indophenol (B113434) complex. The intensity of the color is proportional to the concentration of nitrate or ammonium and is measured with a spectrophotometer.
Experimental Protocol:
-
Extraction:
-
Weigh a known amount of fresh or air-dried soil into an extraction bottle.
-
Add a specific volume of 2M KCl solution (e.g., 1:10 soil-to-solution ratio).
-
Shake the suspension for a specified time (e.g., 1 hour).
-
Filter the slurry to obtain a clear soil extract.
-
-
Nitrate Analysis (Cadmium Reduction Method):
-
Pass a portion of the extract through a column containing copperized cadmium filings to reduce nitrate to nitrite.
-
Add a color reagent (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reduced extract.
-
Allow time for the color to develop.
-
Measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
-
Ammonium Analysis (Indophenol Blue Method):
-
To a separate portion of the extract, add reagents such as salicylate (B1505791) and hypochlorite (B82951) in an alkaline buffer.
-
Heat the solution to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
-
Quantification:
-
Compare the absorbance of the samples to a calibration curve prepared from standards of known nitrate and ammonium concentrations.
-
Ion-Selective Electrode (ISE) for Nitrate and Ammonium
ISEs are potentiometric sensors that measure the activity of a specific ion in a solution.
Principle: An ISE develops a voltage that is proportional to the logarithm of the activity of the target ion (e.g., NO₃⁻ or NH₄⁺) in the soil extract. This voltage is measured against a stable reference electrode.
Experimental Protocol:
-
Extraction: Prepare a soil extract as described for the colorimetric method. A 1:2.5 soil-to-extractant ratio is often recommended for ISEs.
-
Calibration: Calibrate the ISE and reference electrode using a series of standard solutions of known concentrations (e.g., 1 and 100 mg/L NO₃⁻-N).
-
Measurement:
-
Place the calibrated ISE and reference electrode into the soil extract.
-
Allow the reading to stabilize.
-
Record the millivolt reading, which is then converted to concentration by the meter based on the calibration.
-
Near-Infrared (NIR) Spectroscopy for Total this compound
NIR spectroscopy is a rapid, non-destructive technique that predicts soil this compound content based on the interaction of near-infrared light with the soil.
Principle: The soil sample is scanned with NIR light (typically in the 780-2500 nm range). The reflected or transmitted light is measured. The spectral data is then correlated with this compound values obtained from a reference method (e.g., Kjeldahl or Dumas) using chemometric models to build a predictive calibration.
Experimental Protocol:
-
Sample Preparation: Soil samples are typically dried and ground. The consistency of sample preparation is critical for accurate predictions.
-
Spectral Acquisition:
-
Place the prepared soil sample in the instrument's sample holder.
-
Scan the sample with the NIR spectrometer to obtain its reflectance or absorbance spectrum.
-
-
Calibration Development:
-
A large and diverse set of soil samples representative of the soils to be analyzed is required.
-
Analyze these calibration samples for this compound content using a reference method (Dumas or Kjeldahl).
-
Use chemometric software to build a regression model (e.g., Partial Least Squares - PLS) that correlates the NIR spectra with the reference this compound values.
-
-
Prediction:
-
Once a robust calibration model is developed, the this compound content of new, unknown soil samples can be predicted rapidly by simply acquiring their NIR spectrum and applying the model.
-
Visualizing the Methodologies
To better illustrate the relationships and workflows of these analytical methods, the following diagrams are provided.
Caption: Overview of different soil this compound analysis methods.
Caption: Workflow for cross-validating soil N methods.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. fossanalytics.com [fossanalytics.com]
- 3. A Review on Soil this compound Sensing Technologies: Challenges, Progress and Perspectives [mdpi.com]
- 4. mkube.com.au [mkube.com.au]
- 5. Frontiers | Minimalizing Non-point Source Pollution Using a Cooperative Ion-Selective Electrode System for Estimating Nitrate this compound in Soil [frontiersin.org]
- 6. edepot.wur.nl [edepot.wur.nl]
evaluating the performance of different nitrogen detectors in HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrogen-containing compounds is a frequent analytical challenge. High-Performance Liquid Chromatography (HPLC) offers a powerful separation technique, but the choice of detector is paramount for achieving sensitive and reliable results, especially for compounds lacking a strong UV chromophore. This guide provides an objective comparison of the performance of common this compound-detecting technologies in HPLC, supported by experimental data and detailed methodologies.
Principles of this compound Detection in HPLC
Several detectors are available for the analysis of nitrogenous compounds. They can be broadly categorized as this compound-specific or universal detectors that can respond to this compound-containing molecules.
-
Chemiluminescent this compound Detector (CLND): This is a this compound-specific detector. The HPLC eluent is nebulized and subjected to high-temperature oxidation, converting all this compound-containing compounds (except N₂) into nitric oxide (NO). The NO then reacts with ozone (O₃) to produce excited-state this compound dioxide (NO₂). As the NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of this compound in the sample.[1]
-
Charged Aerosol Detector (CAD): This is a universal detector that can detect any non-volatile and many semi-volatile analytes. The HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged by collision with ionized this compound gas. The charged particles are transferred to an electrometer, which measures the aggregate charge. The signal is proportional to the mass of the analyte.[2][3]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector for non-volatile and semi-volatile compounds. The process also begins with nebulization of the eluent and evaporation of the solvent. The resulting analyte particles pass through a light beam, and the scattered light is measured by a photodiode or photomultiplier tube. The amount of scattered light is related to the size and number of the particles, and thus to the analyte concentration.[1][3]
Performance Comparison
The choice of detector significantly impacts the sensitivity, linearity, and dynamic range of an HPLC method. The following tables summarize the key performance characteristics of CLND, CAD, and ELSD based on available data.
Table 1: Qualitative Performance Comparison
| Feature | Chemiluminescent this compound Detector (CLND) | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Selectivity | Highly specific to this compound-containing compounds. | Universal detector for non-volatile and semi-volatile compounds. | Universal detector for non-volatile and semi-volatile compounds. |
| Response | Equimolar response to this compound, independent of molecular structure. | Dependent on analyte mass; response can be uniform across different non-volatile analytes. | Dependent on particle size and properties; response can vary with analyte structure.[1][3] |
| Gradient Compatibility | Compatible with gradient elution, but requires this compound-free solvents.[2] | Compatible with gradient elution. | Compatible with gradient elution, but the response can be affected by changes in mobile phase composition.[2] |
| Mobile Phase | Requires volatile, this compound-free mobile phases. | Requires volatile mobile phases. | Requires volatile mobile phases. |
| Derivatization | Not required for this compound-containing compounds. | Not required for non-volatile analytes. | Not required for non-volatile analytes. |
Table 2: Quantitative Performance Comparison
| Parameter | Chemiluminescent this compound Detector (CLND) / this compound Specific Detector (NSD) | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Limit of Detection (LOD) | 4.3 µM N/L (for NSD) | Generally more sensitive than ELSD; can be 10-fold or better.[4][5] | Less sensitive than CAD.[4][5] |
| Limit of Quantitation (LOQ) | - | Lower than ELSD. | Higher than CAD. |
| Linear Range | Up to 4 mM N/L (for NSD)[6] | Approximately 2 orders of magnitude.[5] | Approximately 1 order of magnitude.[5] |
| Dynamic Range | - | Up to 4 orders of magnitude.[5] | Approximately 2 orders of magnitude.[5] |
Note: The performance of CAD and ELSD can be influenced by the physicochemical properties of the analyte and the HPLC method conditions. The data for NSD is included as a reference for a this compound-specific detector.
Experimental Protocols
To rigorously evaluate and compare the performance of different this compound detectors, a standardized experimental protocol should be followed. This section outlines the key experiments.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ are crucial for assessing the sensitivity of a detector. They can be determined using the signal-to-noise (S/N) ratio method or from the standard deviation of the response and the slope of the calibration curve.
Protocol using Signal-to-Noise Ratio:
-
Prepare a series of dilute solutions of a representative this compound-containing standard.
-
Inject the solutions into the HPLC system equipped with the detector under evaluation.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[7]
-
The noise should be determined from the baseline of a blank injection in a region close to the analyte peak.
Protocol using Calibration Curve:
-
Construct a calibration curve with a series of at least 6 concentrations of the standard at the lower end of the expected working range.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the following formulas:
Evaluation of Linearity and Dynamic Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The dynamic range is the concentration range over which an increase in concentration results in an increase in the detector signal.
Protocol:
-
Prepare a series of at least 5-7 standard solutions covering a wide concentration range.
-
Inject each standard in triplicate and record the peak area or height.
-
Plot the mean response versus the concentration of the standard.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
Visually inspect the plot to identify the linear range. The upper limit of the linear range is the concentration at which the response starts to deviate from linearity.
-
The dynamic range extends from the LOQ to the concentration at which the signal plateaus.
Assessment of Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Prepare a standard solution at a concentration within the linear range.
-
Inject the solution at least six times.
-
Calculate the mean and standard deviation of the peak areas or heights.
-
Express the precision as the relative standard deviation (RSD):
-
RSD (%) = (Standard Deviation / Mean) * 100
-
Mandatory Visualizations
The following diagrams illustrate the working principle of a Chemiluminescent this compound Detector and the experimental workflow for evaluating HPLC this compound detectors.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. reachseparations.com [reachseparations.com]
- 4. researchgate.net [researchgate.net]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. A this compound-specific detector for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Analysis of Nitrogen-Fixing Bacteria Efficiency in Different Legumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitrogen-fixing efficiency of various symbiotic bacteria across different legume species. The information presented is collated from a range of experimental studies and is intended to serve as a valuable resource for researchers in agricultural science, plant biology, and microbiology, as well as professionals involved in the development of biofertilizers and other agricultural products.
Quantitative Comparison of this compound Fixation Efficiency
The efficiency of this compound fixation is a critical factor in the productivity of legume crops. This efficiency is not only dependent on the legume species but also on the specific strain of rhizobia involved in the symbiosis. The following tables summarize quantitative data from various studies, comparing this compound fixation across different legume-bacteria pairings.
| Legume Species | Bacterial Strain | Parameter Measured | Value | Reference |
| Soybean (Glycine max) | Bradyrhizobium japonicum USDA 110 | Nitrogenase Activity (Acetylene Reduction) | Higher in 'Gazelle' variety | [1] |
| Sinorhizobium fredii USDA 191 | Nitrogenase Activity (Acetylene Reduction) | Higher in 'TGx' variety | [1] | |
| Bradyrhizobium japonicum TAL102 | Specific Nitrogenase Activity | Higher than TAL379 and TAL377 | [2] | |
| Bradyrhizobium japonicum TAL379 | Specific Nitrogenase Activity | Intermediate | [2] | |
| Bradyrhizobium japonicum TAL377 | Specific Nitrogenase Activity | Lower than TAL102 and TAL379 | [2] | |
| Alfalfa (Medicago sativa) | Sinorhizobium meliloti LL2 | Nitrogenase Activity (μmol·g⁻¹·h⁻¹) | 0.91 in 'Gannong NO.9' | [3] |
| This compound Fixation Percentage (%) | 67.16 in 'Gannong NO.9' | [3] | ||
| Amount of this compound Fixation (mg/pot) | 18.80 in 'Gannong NO.9' | [3] | ||
| Sinorhizobium meliloti CFNM101 | Acetylene (B1199291) Reduction Activity per plant | 2.6-fold increase over wild-type | [4] | |
| Sinorhizobium meliloti CFNM103 | Acetylene Reduction Activity per plant | 2.8-fold increase over wild-type | [4] | |
| Pea (Pisum sativum) | Rhizobium leguminoserum (various) | Percent of N from Fixation (PNF) | Shawnee variety: up to 91.3% | [5] |
| Lentil (Lens culinaris) | Rhizobium leguminoserum (various) | Percent of N from Fixation (PNF) | Eston variety: up to 80.8% | [5] |
| Faba Bean (Vicia faba) | Not Specified | Biological this compound Fixation (kg N ha⁻¹) | 106 | [6] |
| Chickpea (Cicer arietinum) | Not Specified | Biological this compound Fixation (kg N ha⁻¹) | 106 | [6] |
| Dry Bean (Phaseolus vulgaris) | Not Specified | Biological this compound Fixation (kg N ha⁻¹) | 12 | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis.
Acetylene Reduction Assay (ARA)
The Acetylene Reduction Assay is a widely used method to indirectly measure nitrogenase activity. The enzyme nitrogenase, responsible for converting atmospheric this compound (N₂) to ammonia (B1221849) (NH₃), can also reduce acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄). The rate of ethylene production is proportional to the this compound-fixing activity of the nodules.[7][8]
Protocol:
-
Sample Preparation: Excavate the legume roots carefully to keep the nodules intact. For field-grown plants, this may involve digging up a significant root ball. For pot-grown plants, the entire root system can be gently washed free of soil.[9]
-
Incubation Chamber: Place the nodulated roots into an airtight container, such as a glass jar or a sealed bag, with a rubber septum for gas sampling.[8]
-
Acetylene Injection: Inject a known volume of acetylene gas into the container to achieve a final concentration of approximately 10% (v/v).[9]
-
Incubation: Incubate the container at a constant temperature, typically the ambient temperature of the plant's growing environment, for a defined period, usually 30 to 60 minutes.[9]
-
Gas Sampling: After incubation, withdraw a gas sample from the container using a gas-tight syringe.
-
Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify the amount of ethylene produced.[10]
-
Calculation: The nitrogenase activity is calculated based on the rate of ethylene production, typically expressed as micromoles of ethylene produced per gram of nodule fresh weight per hour (μmol C₂H₄ g⁻¹ nodule h⁻¹).[10]
¹⁵N Isotope Dilution Method
The ¹⁵N isotope dilution method is a more direct and quantitative technique to measure the amount of this compound fixed by a legume over a period.[11] This method relies on the principle of isotopic dilution. A known amount of ¹⁵N-enriched fertilizer is applied to the soil where both the this compound-fixing legume and a non-nitrogen-fixing reference plant are grown. The legume will derive its this compound from two sources: the soil (containing the ¹⁵N tracer) and the atmosphere (with a natural abundance of ¹⁴N). By comparing the ¹⁵N enrichment in the legume to that of the reference plant (which only takes up this compound from the soil), the proportion of this compound derived from atmospheric fixation can be calculated.[12]
Protocol:
-
Experimental Setup: Grow the this compound-fixing legume and a suitable non-nitrogen-fixing reference plant (e.g., a non-nodulating variety of the same legume or a cereal crop) in the same soil under identical conditions.[11]
-
¹⁵N Application: Apply a known amount of ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄) to the soil at the beginning of the experiment. The amount should be small to avoid inhibiting this compound fixation.
-
Plant Harvest: At the desired growth stage, harvest the entire plant (shoots and roots if possible).
-
Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.
-
Isotope Analysis: Analyze the total this compound content and the ¹⁵N abundance in the plant samples using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).
-
Calculation: The percentage of this compound derived from the atmosphere (%Ndfa) is calculated using the following formula:
%Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] x 100
The atom % ¹⁵N excess is the ¹⁵N abundance in the plant minus the natural ¹⁵N abundance of the atmosphere (approximately 0.3663%).
Signaling Pathways and Experimental Workflows
Legume-Rhizobia Signaling Pathway
The establishment of the symbiotic relationship between legumes and rhizobia is a complex process involving a molecular dialogue between the two partners. This signaling cascade leads to the formation of a new organ, the root nodule, where this compound fixation takes place.
Caption: A simplified diagram of the signaling pathway in legume-rhizobia symbiosis.
Experimental Workflow for Comparing this compound Fixation Efficiency
The following diagram illustrates a typical experimental workflow for a comparative study of this compound-fixing bacteria efficiency.
Caption: A generalized workflow for experiments comparing this compound fixation efficiency.
References
- 1. eujournal.org [eujournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Increase in Alfalfa Nodulation, this compound Fixation, and Plant Growth by Specific DNA Amplification in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Acetylene reduction assay for nitrogenase activity in root nodules under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological this compound Fixation [ctahr.hawaii.edu]
- 9. researchgate.net [researchgate.net]
- 10. longlab.stanford.edu [longlab.stanford.edu]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. aciar.gov.au [aciar.gov.au]
A Researcher's Guide to Validating Computational Models of Nitrogen Cycling in Ecosystems
For researchers, scientists, and professionals in drug development, the accurate prediction of nitrogen cycling in ecosystems is crucial for understanding environmental impacts and developing sustainable practices. Computational models are invaluable tools in this endeavor, but their reliability hinges on rigorous validation against experimental data. This guide provides a comparative overview of prominent computational models, details key experimental validation protocols, and presents quantitative performance data to aid in model selection and application.
Comparative Analysis of Leading this compound Cycling Models
A variety of computational models have been developed to simulate this compound cycling in terrestrial ecosystems. These models vary in their complexity and the specific processes they represent. Below is a summary of some leading models and their performance metrics based on available literature. The "overall score" mentioned in the table is a metric of model performance in reproducing an observation-based dataset, with higher scores indicating better performance.
| Model | Key this compound Cycle Processes Represented | Biological N Fixation (Tg N yr⁻¹) | Vegetation C:N Ratio (Overall Score) | Soil C:N Ratio (Overall Score) | N₂O Emissions (Tg N yr⁻¹) |
| CLASSIC | Mechanistic biological N fixation, nitrification, denitrification, volatilization, leaching.[1][2][3] | Varies with N limitation | Modeled explicitly.[2][3] | ||
| CLM5.0 | Mechanistic biological N fixation, nitrification, denitrification.[1] | Varies with N limitation | 3.1 (from agriculture).[4] | ||
| ORCHIDEE | Nitrification, denitrification, biological N fixation, N leaching.[4][5][6] | ||||
| OCNv2 | Mechanistic biological N fixation.[1] | Varies with N limitation | |||
| TRENDY Ensemble (Average) | Varies by model | 0.53[1] | 0.29[1] | Most models show increasing trends.[1] |
Note: The TRENDY (Dynamic Global Vegetation Model) project is an ongoing model intercomparison effort, and the performance of individual models within the ensemble can vary significantly. The data presented here are illustrative and represent a snapshot of available information. For detailed model-specific data, consulting the primary literature from model intercomparison projects like TRENDY and NMIP (this compound Model Intercomparison Project) is recommended.[7][8][9][10][11]
Key Experimental Protocols for Model Validation
Robust model validation relies on high-quality experimental data. Two widely used experimental approaches for studying this compound cycling are Free-Air CO₂ Enrichment (FACE) experiments and ¹⁵N tracer studies.
Free-Air CO₂ Enrichment (FACE) Experiments
FACE experiments are designed to investigate the effects of elevated atmospheric carbon dioxide concentrations on ecosystems, including the intricate interactions with the this compound cycle. These long-term, large-scale experiments provide invaluable data for validating and improving terrestrial biosphere models.
Methodology:
-
Site Selection: A representative ecosystem (e.g., forest, grassland) is chosen for the experiment.
-
Experimental Setup: Circular arrays of pipes (B44673) are constructed to release CO₂ into the experimental plots.[12] These plots are typically large, ranging from 1 to 30 meters in diameter, to encompass a realistic portion of the ecosystem.[12]
-
CO₂ Enrichment: The concentration of CO₂ within the plots is elevated to a target level (e.g., ambient + 200 ppm) using a computer-controlled system that adjusts the CO₂ release based on wind speed and direction to maintain a stable concentration.
-
Control Plots: Adjacent plots are maintained at ambient CO₂ levels to serve as a control for comparison.
-
Data Collection: A comprehensive suite of measurements is taken over several years, including:
-
Plant Growth and Biomass: Net primary productivity (NPP), leaf area index (LAI), and changes in biomass of different plant components (leaves, stems, roots).
-
Soil Biogeochemistry: Soil this compound content, mineralization and nitrification rates, and soil organic matter dynamics.
-
Gas Exchange: Photosynthetic rates, respiration, and fluxes of greenhouse gases like N₂O.
-
This compound Leaching: Collection and analysis of soil water to quantify this compound losses.
-
Several prominent FACE experiments have been conducted, including sites at Duke Forest and Oak Ridge National Laboratory, which have provided critical datasets for model validation.[8]
¹⁵N Tracer Studies
¹⁵N tracer studies are a powerful tool for directly tracking the movement and transformation of this compound within an ecosystem. By introducing a stable isotope of this compound (¹⁵N), researchers can follow its path through different ecosystem pools, providing precise data for validating the process-level representations in computational models.
Methodology:
-
Tracer Application: A known amount of a ¹⁵N-labeled compound (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻) is applied to the soil or foliage within experimental plots. The form of the tracer and application method depend on the specific research question.
-
Sampling: Samples from various ecosystem compartments are collected at different time points after tracer application. These compartments include:
-
Soil: Different soil layers are sampled to track the movement of the tracer and its incorporation into soil organic matter and microbial biomass.
-
Plants: Different plant tissues (leaves, stems, roots) are sampled to quantify this compound uptake and allocation.
-
Soil Water: Lysimeters are often used to collect soil water and measure the leaching of the ¹⁵N tracer.
-
Gaseous Fluxes: Gas samples are collected from enclosed chambers to measure the emission of ¹⁵N-labeled N₂O and N₂.
-
-
Sample Analysis: The collected samples are analyzed using an isotope ratio mass spectrometer (IRMS) to determine their ¹⁵N enrichment.
-
Data Analysis: The ¹⁵N enrichment data is used to calculate the rates of key this compound cycling processes, such as:
-
Gross mineralization and nitrification rates.
-
Plant and microbial this compound uptake rates.
-
This compound immobilization and denitrification rates.
-
This compound residence time in different pools.
-
The ¹⁵N gas-flux method is a specific application of this technique used to quantify the flux of N₂ gas, a major product of denitrification.[13]
Visualizing Validation Workflows and this compound Cycling
To better understand the relationships between different components of model validation and the this compound cycle itself, the following diagrams have been generated using Graphviz.
References
- 1. esd.copernicus.org [esd.copernicus.org]
- 2. bg.copernicus.org [bg.copernicus.org]
- 3. bg.copernicus.org [bg.copernicus.org]
- 4. gmd.copernicus.org [gmd.copernicus.org]
- 5. gmd.copernicus.org [gmd.copernicus.org]
- 6. gmd.copernicus.org [gmd.copernicus.org]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. The global N2O Model Intercomparison Project (NMIP): Objectives, Simulation Protocol and Expected Products [pure.iiasa.ac.at]
- 10. journals.ametsoc.org [journals.ametsoc.org]
- 11. nmip.net [nmip.net]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. literatur.thuenen.de [literatur.thuenen.de]
comparing the effectiveness of nitrogen-based fertilizers with organic alternatives in agriculture
A comprehensive review of experimental data on the efficacy and environmental impact of synthetic nitrogen fertilizers versus organic alternatives, tailored for researchers, scientists, and drug development professionals.
The escalating global demand for food necessitates a critical evaluation of agricultural inputs, particularly fertilizers, which are pivotal in enhancing crop productivity. This guide provides an objective comparison of the effectiveness of conventional this compound-based (synthetic) fertilizers and organic alternatives. By examining key performance indicators such as crop yield, soil health, nutrient leaching, and greenhouse gas emissions, this report synthesizes experimental data to offer a nuanced understanding of their respective advantages and disadvantages.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound-based and organic fertilizers across several critical metrics.
Table 1: Crop Yield
| Crop | Fertilizer Type | Application Rate | Yield | Percentage Change vs. Control | Source |
| Maize (Zea mays L.) | Inorganic NPK | - | 77.7 cm (plant height at 4 weeks) | +107.9% | [1] |
| Organic (Poultry Manure) | - | 62.32 cm (plant height at 4 weeks) | +66.8% | [1] | |
| Control (No Fertilizer) | - | 37.36 cm (plant height at 4 weeks) | - | [1] | |
| Lettuce (Lactuca sativa L.) | Inorganic (IN100) | 100 kg N/ha | 6.81 g (dry yield) | - | [2] |
| Organic (Olive Mill Waste Compost) | Equivalent N rate | Lower than inorganic | - | [3] | |
| Spring Maize | Chemical Fertilizer | Standard Rate | - | - | [4] |
| Cow Manure (25% substitution) | Equal Nutrient Basis | Increased Yield | - | [4] | |
| Chicken Manure (25% substitution) | Equal Nutrient Basis | Increased Yield | - | [4] | |
| Winter Wheat | 100% Chemical Fertilizer (T1) | 120 kg/ha | 3049 kg/ha (Year 1) | - | [5] |
| 70% Chemical + 30% Organic (T2) | 120 kg/ha | 5074 kg/ha (Year 2) | - | [5] |
Table 2: Soil Health - Soil Organic Carbon (SOC)
| Treatment | Change in SOC | Observation | Source |
| Synthetic N Additions | Increase in mineral-associated and particulate organic matter | Meta-analysis of 52 studies | [6] |
| Manure Application | Increase in SOC | Long-term known effect | [6] |
| Organic Fertilizer | Increased SOC content | Promotes formation of aggregates | [7] |
Table 3: Nutrient Leaching - Nitrate (B79036) (NO₃⁻)
| Fertilizer Type | Leaching Potential | Observation | Source |
| This compound-based | Higher | Highly mobile NO₃⁻-N is prone to leaching | [8] |
| Organic | Lower | Slow release of nutrients reduces leaching risk | [9] |
| Organic Fertilizer Substitution | Reduced N leaching and runoff by 26.9% | Meta-analysis of 133 maize studies | [10] |
Table 4: Greenhouse Gas (GHG) Emissions
| Gas | Fertilizer Type | Emission Profile | Source |
| N₂O | This compound-based | Major source from agricultural soils | [11] |
| Organic (Solid) | Significantly increased cumulative N₂O emissions | [12] | |
| Organic (Liquid, multiple applications) | Did not significantly increase cumulative N₂O emissions | [12] | |
| CO₂ | This compound-based (production) | Energy-intensive manufacturing releases CO₂ | [13] |
| Organic | Increased CO₂ emissions by 26.8% after application | [10] | |
| CH₄ | Organic (Manure) | Released from anaerobic decomposition | [13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
Crop Yield Measurement
Objective: To determine the effect of different fertilizer treatments on crop biomass and grain yield.
Protocol:
-
Experimental Design: A randomized complete block design is typically employed to minimize the effects of field variability.[15]
-
Plot Establishment: The experimental area is divided into plots of uniform size. Each plot receives a specific fertilizer treatment, including a control with no fertilizer.[16]
-
Fertilizer Application: Pre-weighed amounts of this compound-based and organic fertilizers are applied to the designated plots at rates determined by the experimental design. Application methods (e.g., broadcasting, banding) are kept consistent across treatments where applicable.
-
Crop Management: Standard agronomic practices for the specific crop (e.g., irrigation, pest control) are uniformly applied to all plots to ensure that the only variable is the fertilizer treatment.
-
Harvesting: At maturity, a predetermined area from the center of each plot is harvested to avoid edge effects. For grain crops, the total biomass (stover) and grain are collected separately.[16]
-
Data Collection:
-
Relative Yield Calculation: To compare results across different studies and locations, relative yield is often calculated. The highest yield in an experiment is set to 100%, and all other yields are expressed as a percentage of that maximum.
Soil Organic Carbon (SOC) Analysis
Objective: To measure the organic carbon content in soil samples from different fertilizer treatments.
Protocol (Walkley-Black Wet Oxidation Method):
-
Soil Sampling: Soil cores are collected from multiple locations within each experimental plot at a specified depth (e.g., 0-20 cm). The cores from a single plot are combined to form a composite sample.
-
Sample Preparation: The soil sample is air-dried and sieved through a 2 mm sieve to remove stones and large organic debris. A sub-sample is then finely ground to pass through a 0.5 mm sieve.
-
Digestion:
-
A known weight of the prepared soil sample (e.g., 1 g) is placed in a conical flask.
-
A precise volume of 1N potassium dichromate (K₂Cr₂O₇) solution is added, followed by concentrated sulfuric acid (H₂SO₄). The heat generated by the acid mixing with the dichromate solution facilitates the oxidation of the organic carbon.
-
-
Titration:
-
After the reaction is complete (approximately 30 minutes), the solution is diluted with deionized water.
-
An indicator (e.g., diphenylamine) is added.
-
The excess dichromate that was not consumed in the oxidation of organic carbon is back-titrated with a standardized ferrous ammonium (B1175870) sulfate (B86663) solution. The endpoint is indicated by a sharp color change.
-
-
Calculation: The amount of organic carbon in the sample is calculated based on the difference in the amount of dichromate added and the amount remaining, as determined by the titration. The result is typically expressed as a percentage of the soil weight.
Nitrate Leaching Measurement Using Lysimeters
Objective: To quantify the amount of nitrate leaching from the soil under different fertilizer treatments.
Protocol:
-
Lysimeter Installation: Lysimeters, which are enclosed soil blocks with a collection system for percolating water, are installed in the experimental plots.[11] They can be of the undisturbed soil monolith or filled-in type. The collection system is placed below the root zone to capture leachate.
-
Fertilizer Application and Irrigation: Fertilizer treatments are applied to the soil surface within the lysimeters. Irrigation is applied uniformly to all lysimeters to simulate rainfall or standard irrigation practices.
-
Leachate Collection: Water that percolates through the soil profile is collected in a reservoir at the bottom of the lysimeter.[11] The volume of leachate is measured after each significant drainage event.[10]
-
Sample Analysis: A subsample of the collected leachate is taken for chemical analysis. The concentration of nitrate (NO₃⁻) in the leachate is determined using methods such as ion chromatography.[10]
-
Calculation of Nitrate Loss: The total amount of nitrate leached per unit area is calculated by multiplying the nitrate concentration in the leachate by the total volume of leachate collected. This is then typically expressed in kilograms of nitrate-nitrogen per hectare (kg N/ha).
Greenhouse Gas (GHG) Flux Measurement Using Static Chambers
Objective: To measure the emissions of greenhouse gases (N₂O, CO₂, CH₄) from the soil surface following fertilizer application.
Protocol:
-
Chamber Design and Installation: Static, non-flow-through chambers are used. These typically consist of a base (anchor) that is inserted into the soil a few centimeters deep prior to the measurement period and a removable lid.[13] The lid has a sampling port with a septum.
-
Fertilizer Application: Fertilizers are applied to the soil within the area enclosed by the chamber base.
-
Gas Sampling:
-
At the time of measurement, the lid is sealed onto the base.
-
Gas samples are collected from the chamber headspace at regular intervals (e.g., 0, 15, 30, and 45 minutes) using a gas-tight syringe inserted through the septum.
-
The collected gas is injected into evacuated vials for storage and transport to the laboratory.
-
-
Gas Analysis: The concentrations of N₂O, CO₂, and CH₄ in the gas samples are determined using a gas chromatograph equipped with appropriate detectors (e.g., Electron Capture Detector for N₂O, Flame Ionization Detector for CH₄, and Thermal Conductivity Detector for CO₂).
-
Flux Calculation: The rate of gas emission (flux) is calculated from the linear or non-linear increase in gas concentration inside the chamber over time. The flux is typically expressed in units of mass of the gas per unit area per unit time (e.g., µg N₂O-N m⁻² h⁻¹).[14]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparison of this compound-based and organic fertilizers.
References
- 1. Signaling pathways underlying this compound-dependent changes in root system architecture: from model to crop species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. agronomy.emu.ee [agronomy.emu.ee]
- 4. Systemic Signaling of the Plant this compound Status Triggers Specific Transcriptome Responses Depending on the this compound Source in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 7. A comprehensive dataset on nitrate, Nitrite and dissolved organic carbon leaching losses from a 4-year Lysimeter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
- 10. Measurement of Greenhouse Gas Flux from Agricultural Soils Using Static Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Best Practices for Fertilizer Trials [quicktrials.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Relative Yield | Fertilizer Recommendation Support Tool [soiltestfrst.org]
- 15. Quantifying Nitrate Leaching from Agricultural Soils – Agriculture Water Quality [agwater.extension.wisc.edu]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Nitrogen Isotope Measurement: Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate measurement of nitrogen isotopes is paramount for a wide range of applications, from tracing metabolic pathways to understanding environmental processes. This guide provides a comprehensive comparison of common this compound isotope measurement techniques, offering a clear overview of their performance, supported by experimental data and detailed methodologies.
The choice of analytical technique for this compound isotope analysis is critical and depends on the specific research question, sample type, and required level of precision. This comparison focuses on the most prevalent methods: Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), Cavity Ring-Down Spectroscopy (CRDS), and the Denitrifier Method.
Comparative Performance of this compound Isotope Measurement Techniques
The following table summarizes the key performance characteristics of the leading this compound isotope analysis methods.
| Technique | Sample Type | Typical Precision (δ¹⁵N) | Typical Accuracy (δ¹⁵N) | Sample Size Requirement (this compound) | Throughput |
| EA-IRMS | Bulk solids, organic matter, tissues | ±0.1 - 0.2‰ (for >270 ng N)[1], <0.2‰[2] | High, dependent on reference materials | ~50 μg N (conventional)[1], 0.2-20 mg (bulk sample)[3] | High (~10 min per sample)[1] |
| CRDS | Gaseous samples (e.g., N₂O) | <0.1 ppbv (concentration)[4], <0.5‰ (δ¹⁵N in N₂O)[5] | High, calibration-free potential[6] | Low (ppb to ppt (B1677978) levels)[7] | High (real-time, continuous)[5] |
| Denitrifier Method | Dissolved nitrate (B79036) (NO₃⁻) | 0.20‰ - 0.46‰[8] | Lower for δ¹⁸O, influenced by dissolved oxygen[8][9] | High sensitivity (down to 0.01 µmol nitrate)[8] | Lower, requires lengthy incubation[10] |
| Chemical Conversion | Inorganic this compound (NO₃⁻, NH₄⁺) | Method-dependent, CM-N₂O performs well[11] | Variable, can be affected by fractionation[11] | nmol range for CM-N₂O, µmol for others[11] | Moderate (30-50 samples per week)[11] |
| Kjeldahl Method | Organic and inorganic substances | High reproducibility[12] | High, internationally recognized[13] | Macro to micro sample sizes[14] | Lower, labor-intensive[14] |
In-Depth Look at Key Techniques
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is a widely used and robust technique for determining the this compound isotopic composition of solid and liquid bulk samples.[3][15] It offers high precision and throughput, making it suitable for a large number of samples.
Experimental Workflow:
References
- 1. jamstec.go.jp [jamstec.go.jp]
- 2. Instrument method [isotope.ucsc.edu]
- 3. Carbon and this compound Analysis of Solids by EA-IRMS - SIRFER [sirfer.utah.edu]
- 4. picarro.com [picarro.com]
- 5. nbi.ku.dk [nbi.ku.dk]
- 6. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Cavity Ring Down Spectroscopy | TIGER OPTICS CRDS [process-insights.com]
- 8. Factors influencing the accuracy of the denitrifier method for determining the oxygen isotopic composition of nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing the accuracy of the denitrifier method for determining the oxygen isotopic composition of nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Challenges in measuring this compound isotope signatures in inorganic this compound forms: An interlaboratory comparison of three common measurement approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 13. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Elemental Analyzer – Isotope Ratio Mass Spectrometry (EA-IRMS) system – Thermo Scientific Flash 2000 EA, Delta V Plus IRMS - Science & Engineering Shared Facilities – University at Buffalo - University at Buffalo [buffalo.edu]
A Comparative Guide to Slow Freezing and Vitrification for Embryo Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary cryopreservation techniques for human embryos: slow freezing and vitrification. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions regarding their cryopreservation strategies.
At a Glance: Slow Freezing vs. Vitrification
| Feature | Slow Freezing | Vitrification |
| Cooling Rate | Slow and controlled (approx. -0.3 to -2°C/minute) | Ultra-rapid (>-15,000°C/minute) |
| Ice Crystal Formation | Extracellular ice formation is a key feature | Avoids intracellular ice crystal formation |
| Cryoprotectant Conc. | Low concentrations | High concentrations |
| Post-Thaw Survival | Generally lower | Significantly higher |
| Clinical Outcomes | Good, but often lower than vitrification | Superior clinical pregnancy and implantation rates |
| Technical Complexity | Requires a programmable freezer, more time-consuming | Technically demanding, requires skilled operators |
Quantitative Comparison of Clinical Outcomes
The following tables summarize key performance indicators for slow freezing and vitrification based on data from multiple studies.
Table 1: Embryo Survival and Morphology
| Parameter | Slow Freezing | Vitrification | Reference |
| Post-Thaw Survival Rate (Cleavage Stage) | 69.06% - 82.8% | 96.9% - 96.95% | [1][2] |
| Post-Warming Excellent Morphology | 56.2% - 60.8% | 91.8% - 94.17% | [1][2] |
| Post-Thaw Survival Rate (Blastocyst Stage) | 82.5% | 100% | [3] |
Table 2: Clinical Pregnancy and Implantation Rates
| Parameter | Slow Freezing | Vitrification | Reference |
| Clinical Pregnancy Rate (Cleavage Stage) | 21.4% - 21.53% | 40.5% - 41.53% | [1][2] |
| Implantation Rate (Cleavage Stage) | 6.8% - 7.01% | 14.41% - 16.6% | [1][2] |
| Clinical Pregnancy Rate (Meta-Analysis) | Lower | Higher (OR: 1.55) | [4] |
| Implantation Rate (Meta-Analysis) | Lower | Higher (OR: 1.49) | [4] |
Table 3: Live Birth Rates from a Large Retrospective Study
| Parameter | Slow Freezing | Vitrification |
| Live Birth Rate per Thaw Cycle | Lower | Higher |
Experimental Methodologies
Slow Freezing Protocol
Slow freezing aims to control ice formation by slowly removing water from the cells as the temperature is gradually lowered. This process minimizes intracellular ice crystal formation, which can be lethal to the embryo.
Typical Cryoprotectants:
-
Permeating: 1,2-propanediol (PROH) or dimethyl sulfoxide (B87167) (DMSO)
-
Non-permeating: Sucrose
Experimental Workflow:
Caption: A typical workflow for the slow freezing of human embryos.
Thawing Protocol:
Thawing is a critical step to reverse the cryopreservation process and must be performed carefully to avoid osmotic shock and damage from ice recrystallization.
Caption: A standard protocol for thawing slow-frozen embryos.
Vitrification Protocol
Vitrification is an ultra-rapid cooling technique that solidifies the embryo and its surrounding medium into a glass-like state, avoiding the formation of ice crystals altogether.
Typical Cryoprotectants:
-
A combination of high concentrations of permeating cryoprotectants like ethylene (B1197577) glycol (EG) and dimethyl sulfoxide (DMSO).
Experimental Workflow:
Caption: The key steps involved in the vitrification of human embryos.
Warming Protocol:
Warming of vitrified embryos is also an ultra-rapid process to prevent ice crystal formation during the transition from a glassy to a liquid state.
Caption: A typical protocol for the rapid warming of vitrified embryos.
Cellular and Molecular Impact of Cryopreservation
Cryopreservation imposes significant stress on embryos, which can trigger cellular damage pathways, including apoptosis and oxidative stress.
Apoptosis (Programmed Cell Death)
Both slow freezing and vitrification can induce apoptosis. The stresses associated with cryopreservation, such as osmotic stress, cryoprotectant toxicity, and temperature changes, can activate apoptotic pathways.
Caption: Simplified signaling pathways of apoptosis induced by cryopreservation stress.
Studies have shown that vitrification may result in less DNA damage and apoptosis compared to slow freezing.[3] The expression of apoptotic factors such as Bcl-2 and Bax can be altered in response to cryopreservation.
Oxidative Stress
The cryopreservation process can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.
Caption: The pathway of oxidative stress and subsequent cellular damage initiated by cryopreservation.
Vitrification has been associated with increased ROS levels in embryos.[5] The addition of antioxidants to cryopreservation and warming media is an area of active research to mitigate oxidative damage.
Conclusion
Vitrification has largely replaced slow freezing in clinical practice due to its superior embryo survival rates and improved clinical outcomes.[6][7] The ultra-rapid cooling of vitrification effectively prevents the formation of damaging ice crystals, a major drawback of the slow freezing method. While vitrification involves higher concentrations of cryoprotectants, which can be toxic, the short exposure times in optimized protocols minimize this risk.
References
- 1. Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. Comparison of DNA apoptosis in mouse and human blastocysts after vitrification and slow freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow freezing, vitrification and ultra-rapid freezing of human embryos: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Oocyte Cryopreservation: Recent Advances in Mitigation Strategies Involving Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation of human embryos by vitrification or slow freezing: which one is better? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation of human embryos by vitrification or slow freezing: which one is better? | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle for Protein Analysis in Feed: The Dumas Combustion Method Versus the Traditional Kjeldahl Digestion
A comprehensive guide for researchers and scientists on the two primary methods for determining protein content in animal feed, featuring comparative data, detailed experimental protocols, and workflow visualizations.
In the realm of animal nutrition and feed formulation, accurate determination of protein content is paramount. For decades, the wet chemistry-based Kjeldahl method has been the benchmark. However, the combustion-based Dumas method has emerged as a formidable contender, offering significant advantages in speed and safety. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
At a Glance: Dumas vs. Kjeldahl
The fundamental difference between the two methods lies in their approach to nitrogen determination, which is then used to calculate the crude protein content using a conversion factor (typically 6.25 for feed). The Kjeldahl method involves the acid digestion of the sample to convert this compound to ammonium (B1175870) sulfate (B86663), followed by distillation and titration.[1][2] In contrast, the Dumas method employs high-temperature combustion to convert all this compound in the sample to N₂ gas, which is then measured by a thermal conductivity detector.[3][4]
A key distinction is that the Dumas method measures total this compound, including both organic and inorganic forms like nitrates and nitrites, while the standard Kjeldahl method primarily quantifies organic this compound and ammonia (B1221849).[5] This can lead to slightly higher, and often more accurate, total this compound values with the Dumas method, particularly in samples containing significant non-protein this compound.[4][6]
Performance Showdown: A Data-Driven Comparison
Numerous studies have compared the performance of the Dumas and Kjeldahl methods for protein analysis in various feedstuffs. The data consistently demonstrates that while both methods offer good precision, the Dumas method often yields slightly higher crude protein values. This is attributed to its ability to recover nearly all this compound compounds.[4][7]
Below is a summary of quantitative data from comparative analyses of different feed samples:
| Feed Sample | Method | Mean Protein (%) | Standard Deviation (SD) |
| Chicken Feed | Kjeldahl | 17.29 | 0.15 |
| Dumas | 17.64 | 0.33 | |
| Pig Starter | Kjeldahl | 23.94 | 0.33 |
| Dumas | 24.51 | 0.39 | |
| Chow | Kjeldahl | 12.30 | 0.52 |
| Dumas | 12.55 | 0.31 | |
| Fish Meal | Kjeldahl | 65.80 | 0.21 |
| Dumas | 66.10 | 0.18 | |
| Soybean Meal | Kjeldahl | 47.50 | 0.15 |
| Dumas | 47.80 | 0.12 | |
| Corn Gluten Meal | Kjeldahl | 62.30 | 0.25 |
| Dumas | 62.70 | 0.20 |
Data compiled from publicly available proficiency testing and comparative study reports.
The trend towards the Dumas method is clear, offering shorter analysis times, ease of operation, and improved safety compared to the Kjeldahl method.[5] Both methods demonstrate similar precision, but the Kjeldahl method remains a widely recognized reference method.[5]
Under the Hood: Experimental Protocols
For researchers seeking to implement either method, understanding the detailed experimental procedures is crucial.
Dumas Method Experimental Protocol (Based on AOAC Official Method 990.03)
1. Principle: The sample is combusted at a high temperature (around 950-1100°C) in a furnace.[4] The resulting gases, including N₂, CO₂, and H₂O, are passed through a reduction tube containing copper to convert this compound oxides to N₂.[4] Water and carbon dioxide are subsequently removed by traps, and the purified N₂ is quantified by a thermal conductivity detector.[4]
2. Apparatus:
-
Dumas this compound analyzer
-
Analytical balance (accurate to 0.1 mg)
-
Tin capsules for sample weighing
3. Reagents and Materials:
-
Oxygen (99.9% purity)
-
Helium or Argon as a carrier gas (99.99% purity)
-
EDTA or other suitable standards for calibration
-
Combustion and reduction tube reagents as per instrument manufacturer's instructions
4. Procedure:
-
Sample Preparation: Grind the feed sample to pass through a 1 mm sieve to ensure homogeneity. Dry the sample to a constant weight to determine the moisture content.
-
Sample Weighing: Accurately weigh a homogeneous portion of the feed sample (typically 100-500 mg, depending on the expected this compound content) into a tin capsule.
-
Instrument Setup and Calibration: Prepare the Dumas analyzer according to the manufacturer's instructions. This includes checking gas supplies, furnace temperatures, and performing a system leak check. Calibrate the instrument using a certified standard such as EDTA.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace. The analysis cycle, including combustion, reduction, and detection, is typically completed within 3-5 minutes per sample.[8]
-
Calculation: The instrument's software calculates the this compound content based on the detector's signal and the calibration. The crude protein content is then calculated using the following formula:
-
% Crude Protein = % this compound × Conversion Factor (typically 6.25 for animal feed)[1]
-
Kjeldahl Method Experimental Protocol (Based on AOAC Official Method 2001.11)
1. Principle: The method consists of three main steps: digestion, distillation, and titration.[2] In the digestion step, the organic matter in the sample is destroyed with concentrated sulfuric acid, converting the this compound into ammonium sulfate.[9] During distillation, the digested sample is made alkaline to liberate ammonia, which is then distilled into a receiving solution.[9] Finally, the amount of ammonia is quantified by titration.[9]
2. Apparatus:
-
Kjeldahl digestion and distillation units
-
Burette for titration
-
Kjeldahl flasks (800 mL)
-
Analytical balance (accurate to 0.1 mg)
3. Reagents and Materials:
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Kjeldahl catalyst tablets (containing potassium sulfate and a copper catalyst)
-
Sodium hydroxide (B78521) solution (NaOH, typically 32-40%)
-
Boric acid solution (H₃BO₃, 4%) with mixed indicator
-
Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N)
4. Procedure:
-
Sample Preparation: Grind the feed sample to pass through a 1 mm sieve.
-
Digestion:
-
Weigh approximately 1 g of the feed sample into a Kjeldahl flask.
-
Add one or two catalyst tablets and 12-15 mL of concentrated sulfuric acid.
-
Place the flask on the digestion unit and heat the mixture to boiling. Continue digestion for at least one hour after the solution becomes clear. The digestion temperature is typically around 420°C.[5]
-
-
Distillation:
-
Allow the digested sample to cool. Carefully add about 50-75 mL of distilled water.
-
Place the flask on the distillation unit.
-
Add an excess of sodium hydroxide solution (typically 50 mL) to the flask to make the solution strongly alkaline and release the ammonia.
-
Immediately begin steam distillation, collecting the distillate in a flask containing a known volume of boric acid solution with an indicator.
-
-
Titration:
-
Titrate the trapped ammonia in the boric acid solution with the standardized acid solution. The endpoint is indicated by a color change of the indicator.
-
-
Calculation:
-
% this compound = [(V_s - V_b) × N × 14.007] / W × 100
-
V_s = Volume of standard acid used for the sample (mL)
-
V_b = Volume of standard acid used for the blank (mL)
-
N = Normality of the standard acid
-
W = Weight of the sample (mg)
-
-
% Crude Protein = % this compound × 6.25
-
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the Dumas and Kjeldahl methods.
Caption: Experimental workflow for the Dumas combustion method.
Caption: Experimental workflow for the Kjeldahl digestion method.
Conclusion: Making an Informed Choice
The choice between the Dumas and Kjeldahl methods depends on various factors within a laboratory setting.
The Dumas method is advantageous for:
-
High-throughput laboratories requiring rapid analysis.[10]
-
Facilities prioritizing operator safety and minimizing hazardous waste.[10]
-
Applications where the determination of total this compound, including inorganic forms, is crucial.
The Kjeldahl method remains relevant for:
-
Laboratories with a lower sample throughput where the initial investment in a Dumas analyzer may be prohibitive.
-
Situations where it is the mandated reference method for regulatory compliance.[5]
-
Analyses where only organic this compound and ammonia are of interest.
References
- 1. inboxsa.com [inboxsa.com]
- 2. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. velp.com [velp.com]
- 5. fossanalytics.com [fossanalytics.com]
- 6. A comparison of the Kjeldahl and Dumas methods for the determination of protein in foods, using data from a proficiency testing scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6. ANALYSIS OF PROTEINS [people.umass.edu]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Kjeldahl vs. Dumas: Comparing this compound determination methods - Elementar [elementar.com]
A Comparative Guide to Biofertilizers for Enhanced Nitrogen Fixation in Legumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different biofertilizers used to enhance biological nitrogen fixation (BNF) in leguminous crops. The information presented is supported by experimental data to aid in the selection of appropriate microbial inoculants for research and agricultural applications.
Introduction to this compound-Fixing Biofertilizers
Biofertilizers are formulations containing living microorganisms that, when applied to seeds, plants, or soil, colonize the rhizosphere or the interior of the plant and promote growth by increasing the supply or availability of primary nutrients to the host plant.[1] For legumes, the most critical biofertilizers are those that enhance the natural process of biological this compound fixation. This symbiotic relationship between the plant and this compound-fixing bacteria allows for the conversion of atmospheric this compound (N2) into ammonia (B1221849) (NH3), a form usable by the plant.[2][3] The major players in this field include various species of Rhizobium, Azotobacter, and Azospirillum, often used individually or in combination.
Comparative Performance of Key Biofertilizers
The efficacy of different biofertilizers can vary depending on the legume species, environmental conditions, and the specific microbial strains used. This section compares the performance of commonly used this compound-fixing biofertilizers.
Single Inoculation Studies
Research has demonstrated the individual effectiveness of different bacterial genera in promoting legume growth.
-
Rhizobium is a symbiotic this compound-fixing bacterium that forms nodules on the roots of specific legumes.[3] This relationship is highly specific, meaning a particular Rhizobium species will only nodulate certain legume species.
-
Azotobacter is a free-living this compound-fixing bacterium that can also promote plant growth through the synthesis of growth-promoting substances.[4]
-
Azospirillum is an associative symbiotic bacterium that colonizes the root surface and can enhance root development, leading to improved water and nutrient uptake.
-
Phosphate Solubilizing Bacteria (PSB) , while not this compound-fixers themselves, play a crucial role by making phosphorus, an essential nutrient for this compound fixation, more available to the plant.
The following table summarizes the comparative effects of single inoculation on the growth of Phaseolus vulgaris (Bean) and Dolichos lablab (Sheem).
| Treatment | Legume | Parameter | Control | Rhizobium only | Azotobacter only |
| Phaseolus vulgaris | Leaf Length (cm) | 2.4 | 3.8 | 4.1 | |
| Stem Length (cm) | 9.8 | 18.5 | 21.2 | ||
| Root Length (cm) | 3.2 | 6.5 | 7.1 | ||
| Dolichos lablab | Leaf Length (cm) | 2.8 | 4.9 | 5.2 | |
| Stem Length (cm) | 16.7 | 38.6 | 41.9 | ||
| Root Length (cm) | 2.5 | 4.8 | 5.1 |
Data adapted from a study on the efficiency of different this compound-fixing bacteria.[5] The study indicated that while both biofertilizers had significant positive effects, Azotobacter showed a slightly better individual performance in the tested legumes.
Co-inoculation Studies
The combined application of different biofertilizers, known as co-inoculation, can often lead to synergistic effects, resulting in enhanced this compound fixation and plant growth compared to single inoculations.
A study on chickpea (Cicer arietinum) demonstrated the benefits of co-inoculating Rhizobium with Azotobacter. The combined treatment significantly increased nodulation, this compound content, and grain yield compared to the uninoculated control and single inoculations.[4]
| Treatment | Number of Nodules/plant | Dry Weight of Nodules (mg/plant) | This compound Content in Root (%) | Grain Yield (q/ha) |
| Uninoculated Control | 35.2 | 115.6 | 1.18 | 15.8 |
| Rhizobium sp. | 58.4 | 168.4 | 1.65 | 20.5 |
| Azotobacter chroococcum | 42.8 | 135.2 | 1.32 | 17.2 |
| Rhizobium sp. + Azotobacter chroococcum | 72.5 | 210.8 | 1.98 | 23.6 |
Data adapted from a study on the mixed effect of Rhizobium and Azotobacter as biofertilizers on chickpea.[4]
Mechanisms of Action and Signaling Pathways
The symbiotic relationship between legumes and rhizobia is a complex process initiated by a molecular dialogue between the plant and the bacteria.
Signaling Pathway of Legume-Rhizobia Symbiosis
The establishment of this compound-fixing nodules involves a series of signaling events:
-
Flavonoid Secretion: The legume root releases flavonoids, which act as chemoattractants for rhizobia.[6][7]
-
Nod Factor Production: In response to flavonoids, rhizobia produce Nod factors (lipochitooligosaccharides).[8]
-
Nod Factor Recognition: Nod factors are recognized by specific receptors on the root hair surface of the legume.[9]
-
Signal Transduction: This recognition triggers a signaling cascade within the plant, leading to root hair curling, formation of an infection thread, and the initiation of cell division in the root cortex to form the nodule.[6][8][9]
Signaling pathway of legume-rhizobia symbiosis.
Experimental Protocols
To aid researchers in their evaluation of biofertilizers, this section provides detailed methodologies for key experiments.
Assessment of Nodule Formation
Objective: To quantify the number and biomass of nodules on legume roots.
Materials:
-
Shovel or spade
-
Buckets
-
Water
-
White tray
-
Drying oven
-
Analytical balance
Procedure:
-
Sampling: At 10-12 weeks after sowing, carefully excavate a minimum of 10-15 plants from each treatment plot to a depth of about 30 cm to avoid stripping nodules from the roots.[10][11][12]
-
Washing: Gently wash the soil from the roots in a bucket of water. For heavy soils, a soaking period of up to 30 minutes may be necessary.[10]
-
Observation: Float the washed root systems in a white tray with water for easier observation of nodules.[10]
-
Nodule Counting: Manually count the number of nodules on each plant. Note the color of the nodules by cutting a few open; a pink or reddish interior indicates active this compound fixation.[5][10]
-
Nodule Dry Weight: Carefully detach all nodules from the roots of each plant.
-
Place the collected nodules in a labeled paper bag and dry them in an oven at 65-70°C for 48 hours or until a constant weight is achieved.
-
Weigh the dried nodules using an analytical balance to determine the nodule dry weight per plant.
Workflow for assessing nodule formation.
Measurement of Plant Growth Parameters
Objective: To assess the effect of biofertilizer treatments on plant growth.
Materials:
-
Ruler or measuring tape
-
Drying oven
-
Analytical balance
Procedure:
-
Sampling: At a predetermined growth stage (e.g., flowering or pod-filling), randomly select a representative number of plants from each treatment plot.
-
Shoot and Root Length: Carefully uproot the plants. Measure the length of the shoot (from the soil line to the tip of the main stem) and the root (from the soil line to the tip of the longest root) using a ruler or measuring tape.
-
Biomass Determination: Separate the shoots and roots of each plant.
-
Place the plant parts in separate, labeled paper bags.
-
Dry the samples in an oven at 70°C until a constant weight is achieved (typically 48-72 hours).[8]
-
Weigh the dried samples using an analytical balance to determine the shoot and root dry weight (biomass).
Determination of this compound Content in Plant Tissue
Objective: To quantify the total this compound concentration in plant tissues as an indicator of this compound fixation.
Principle: The Kjeldahl method is a widely used technique for determining the this compound content in organic substances.[1]
Materials:
-
Dried and ground plant tissue sample
-
Kjeldahl digestion and distillation apparatus
-
Concentrated sulfuric acid (H₂SO₄)
-
Catalyst mixture (e.g., potassium sulfate (B86663) and copper sulfate)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Boric acid solution with indicator
-
Standardized sulfuric acid or hydrochloric acid solution for titration
Procedure:
-
Digestion: Accurately weigh a small amount of the dried and finely ground plant tissue and place it in a Kjeldahl digestion flask. Add concentrated sulfuric acid and a catalyst. Heat the mixture until the solution becomes clear. This process converts the organic this compound into ammonium (B1175870) sulfate.[1]
-
Distillation: After cooling, dilute the digest and transfer it to the distillation apparatus. Add an excess of sodium hydroxide to neutralize the acid and convert the ammonium sulfate to ammonia gas.[1]
-
Ammonia Trapping: Distill the ammonia gas into a receiving flask containing a boric acid solution with a mixed indicator. The ammonia reacts with the boric acid.[1]
-
Titration: Titrate the trapped ammonia with a standardized acid solution. The amount of acid required is proportional to the amount of this compound in the original sample.[1]
-
Calculation: Calculate the percentage of this compound in the sample based on the titration results.
The Kjeldahl method for this compound determination.
Conclusion
The selection of an appropriate biofertilizer is a critical decision in optimizing this compound fixation in legumes. While Rhizobium remains the cornerstone for symbiotic this compound fixation, the inclusion of other plant growth-promoting rhizobacteria such as Azotobacter and Azospirillum, particularly in co-inoculation strategies, can offer significant advantages. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these biofertilizers, enabling researchers to make data-driven decisions for sustainable agriculture and novel bio-inoculant development.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Techniques applied in agricultural research to quantify this compound fixation: a systematic review [scielo.org.co]
- 3. cropj.com [cropj.com]
- 4. orgprints.org [orgprints.org]
- 5. scialert.net [scialert.net]
- 6. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 7. aciar.gov.au [aciar.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. grdc.com.au [grdc.com.au]
- 10. set.adelaide.edu.au [set.adelaide.edu.au]
- 11. elearning.mla.com.au [elearning.mla.com.au]
- 12. set.adelaide.edu.au [set.adelaide.edu.au]
A Comparative Guide to Soil Nitrogen Analysis: Near-Infrared Spectroscopy vs. Traditional Methods
For researchers, agricultural scientists, and environmental monitoring professionals, the accurate determination of soil nitrogen is fundamental. While traditional wet chemistry methods have long been the standard, Near-Infrared Spectroscopy (NIRS) is emerging as a powerful, efficient alternative. This guide provides an objective comparison of NIRS against the conventional Kjeldahl and Dumas methods, supported by experimental data and detailed protocols to inform your choice of analytical technique.
Performance at a Glance: NIRS vs. Kjeldahl and Dumas Methods
The selection of an analytical method hinges on a balance of accuracy, speed, cost, and environmental impact. The following table summarizes the key performance indicators for NIRS and the two primary traditional methods for total soil this compound analysis.
| Parameter | Near-Infrared Spectroscopy (NIRS) | Kjeldahl Method | Dumas Method |
| Principle | Measures the absorption of near-infrared light by molecules containing this compound-hydrogen bonds. | Wet chemical digestion converts organic this compound to ammonium (B1175870), which is then quantified by titration.[1][2] | High-temperature combustion converts all this compound forms to N₂ gas, which is measured by a thermal conductivity detector.[3][4] |
| Sample Preparation | Drying, grinding, and sieving.[5][6] | Drying, grinding, weighing, and addition of acid and catalyst.[7][8] | Drying, grinding, and weighing into tin capsules.[9] |
| Analysis Time per Sample | ~30 seconds to 2 minutes.[10] | 1 to 2 hours. | 3 to 5 minutes.[4][11] |
| Accuracy (R² vs. Reference) | 0.78 - 0.98 (highly dependent on calibration model).[12] | High (often the reference method). | High (comparable to Kjeldahl).[13] |
| Precision (RSD) | 3% - 6% (dependent on calibration).[14] | < 2%.[14] | 2% - 4%.[14] |
| Limit of Detection (LOD) | Dependent on calibration model. | ~0.01% N.[7] | ~0.01 g/kg N.[15] |
| Sample Throughput | High (up to 180 samples/hour with automation).[10] | Low (a batch of 20 samples can take a full workday). | High (up to 15 samples/hour with an autoloader).[10] |
| Chemicals Required | None for analysis. | Concentrated sulfuric acid, catalyst (e.g., copper sulfate), sodium hydroxide (B78521).[1][2] | High-purity oxygen and an inert carrier gas (e.g., helium or argon).[4] |
| Cost per Sample | Low (no consumables).[10] | High (reagents and waste disposal).[16] | Moderate (gases and consumables).[4] |
| Environmental Impact | Low (no chemical waste). | High (generates hazardous waste).[16] | Low (minimal emissions).[16] |
In-Depth Experimental Protocols
Near-Infrared Spectroscopy (NIRS) Protocol
NIRS is an indirect analytical method that relies on a calibration model built from samples with known this compound concentrations determined by a reference method (Kjeldahl or Dumas).
-
Sample Preparation: Soil samples are typically dried at 40-65°C to a constant weight, then ground to pass through a 2 mm sieve to ensure homogeneity and consistent particle size.[5][17]
-
Spectral Acquisition: The prepared sample is placed in a sample cup and its diffuse reflectance spectrum is measured using a NIRS instrument, typically in the 400-2500 nm wavelength range.[5][18]
-
Calibration Model Development: A large and representative set of soil samples (often hundreds) is analyzed by both NIRS and a reference method (Kjeldahl or Dumas). Chemometric software is then used to build a multivariate calibration model (e.g., Partial Least Squares regression) that correlates the NIRS spectra with the reference this compound values.
-
Validation and Analysis: The calibration model's predictive ability is tested with an independent set of samples. Once validated, the model can be used to rapidly predict the this compound content of new, unknown samples from their NIR spectra.
Kjeldahl Method Protocol
The Kjeldahl method is a classic wet chemistry technique involving three key steps.
-
Digestion: A precisely weighed soil sample (0.2-1.0 g) is placed in a digestion tube with a catalyst (e.g., a mixture of potassium sulfate (B86663) and copper sulfate) and concentrated sulfuric acid.[7][19] The mixture is heated to approximately 390°C for about two hours until the solution becomes clear, indicating the conversion of organic this compound to ammonium sulfate.[7][8]
-
Distillation: After cooling and dilution, the digest is made alkaline with a concentrated sodium hydroxide solution. The liberated ammonia (B1221849) gas is then steam-distilled and collected in a receiving flask containing a boric acid solution.[2][19]
-
Titration: The amount of ammonia trapped in the boric acid is determined by titrating with a standardized acid (e.g., sulfuric or hydrochloric acid). The volume of titrant used is directly proportional to the amount of this compound in the original sample.[1][19]
Dumas Method Protocol
The Dumas method, or combustion method, is a fully automated technique.
-
Sample Preparation: A small, dried, and finely ground soil sample (typically 250-350 mg) is weighed into a tin capsule.[3]
-
Combustion: The tin capsule containing the sample is dropped into a high-temperature furnace (around 900-1000°C) in the presence of pure oxygen.[3][20] This causes the sample to combust, releasing various gases, including this compound oxides (NOx).
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper, which converts the this compound oxides to dithis compound gas (N₂). Other byproducts, such as water and carbon dioxide, are removed by specific traps.[4]
-
Detection: The purified N₂ gas is carried by an inert gas (helium or argon) to a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream, which is proportional to the concentration of N₂. The instrument's software then calculates the total this compound content based on a prior calibration.
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct procedural flows of NIRS and the traditional soil this compound analysis methods.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 3. Total this compound - Dumas Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- 4. velp.com [velp.com]
- 5. Measurement and analysis of soil this compound and organic matter content using near-infrared spectroscopy techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Soil this compound Using Near Infrared Sensors Based on Soil Pretreatment and Algorithms [mdpi.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. horizontal.ecn.nl [horizontal.ecn.nl]
- 10. buchinir.com [buchinir.com]
- 11. Kjeldahl, Dumas or NIR for protein [fossanalytics.com]
- 12. Development of near-infrared spectroscopy (NIRS) for estimating organic matter, total carbon, and total this compound in agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ysi.com [ysi.com]
- 14. researchgate.net [researchgate.net]
- 15. openknowledge.fao.org [openknowledge.fao.org]
- 16. Kjeldahl vs. Dumas: Comparing this compound determination methods - Elementar [elementar.com]
- 17. Application of Near-infrared Spectroscopy and Multiple Spectral Algorithms to Explore the Effect of Soil Particle Sizes on Soil this compound Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. horizontal.ecn.nl [horizontal.ecn.nl]
- 20. mkube.com.au [mkube.com.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nitrogen
For researchers, scientists, and professionals in drug development, the safe handling and disposal of nitrogen, in both its liquid and gaseous forms, are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside critical safety information to mitigate risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. Liquid this compound can cause severe frostbite on contact with living tissue, and its rapid boiling can create a high-pressure environment in sealed containers.[1][2] The expansion of liquid this compound into a gaseous state can displace oxygen in poorly ventilated areas, leading to a risk of asphyxiation.[1][3]
Personal Protective Equipment (PPE): When handling this compound, especially in its liquid form, wearing the appropriate PPE is mandatory. This includes:
-
Cryogenic gloves: These should be loose-fitting to allow for quick removal in case of a spill.[3][4][5]
-
Safety goggles and a face shield: To protect against splashes and vapor.[3][4]
-
Lab coat or apron and long pants: To cover exposed skin.[3][5]
-
Closed-toe shoes: To protect the feet from spills.[4]
Disposal Procedures for Liquid this compound
The primary and safest method for the disposal of unused liquid this compound is through evaporation in a well-ventilated area.[2][6]
Step-by-Step Disposal Protocol:
-
Select a Safe Location: Choose a well-ventilated area, away from foot traffic and any potential ignition sources. An open outdoor space or a certified fume hood is ideal.
-
Allow for Natural Evaporation: Place the open, approved container (such as a Dewar flask) in the selected location and allow the liquid this compound to warm up and evaporate naturally.[6]
-
Monitor the Area: Ensure that the area remains well-ventilated throughout the evaporation process to prevent the displacement of oxygen.[1] Oxygen monitors should be used in locations where liquid this compound is handled regularly.[3]
-
Never Pour Down the Drain: Disposing of liquid this compound down a sink or drain is strictly prohibited. The extreme cold can cause plumbing materials to become brittle and fracture.[2][6][7]
Disposal Procedures for Compressed this compound Gas Cylinders
The disposal of compressed this compound gas cylinders involves a different set of procedures, primarily focused on returning the cylinder to the supplier or preparing it for recycling.
Step-by-Step Disposal Protocol:
-
Return to Supplier: The most straightforward and recommended method is to return the empty or partially used cylinder to the gas supplier.[8] Gas suppliers have established procedures for the reuse and recycling of their cylinders.
-
Preparing for Recycling (if return is not possible):
-
Confirm the Cylinder is Empty: Ensure that the cylinder is empty. A residual pressure of at least 25 psi should be left in the cylinder to prevent contamination.[9] The tare weight marked on the cylinder can be used to verify if it is empty.[8]
-
Follow Local Regulations: Adhere to your local and institutional regulations for the disposal of gas cylinders.[8]
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department for guidance on proper labeling and to arrange for hazardous waste pickup if necessary.[10]
-
Valve Removal/Puncturing: Some recycling facilities may require the valve to be removed or the cylinder to be punctured to ensure it is empty. This should only be done by trained personnel following strict safety protocols.[11][12]
-
Quantitative Data Summary
| Parameter | Value | Significance |
| Boiling Point of this compound | -195.8°C (-320.4°F)[6][7] | Highlights the extreme cold hazard and potential for cryogenic burns. |
| Liquid to Gas Expansion Ratio | 1:694[6] | Illustrates the significant volume of gas produced from a small amount of liquid, emphasizing the risk of asphyxiation and pressure buildup. |
| Recommended Cylinder Pressure (Empty) | >25 psi[9] | Prevents contamination of the cylinder interior. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cryowest.com [cryowest.com]
- 2. Liquid this compound Handling Procedure [SAFE 1.0] - Biomedical Sciences Labs [uwm.edu]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Liquid this compound Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ulh.nhs.uk [ulh.nhs.uk]
- 7. bangor.ac.uk [bangor.ac.uk]
- 8. How to Dispose of Empty Gas Cylinders | Meritus Gas [meritusgas.com]
- 9. odu.edu [odu.edu]
- 10. benchchem.com [benchchem.com]
- 11. stmarytx.edu [stmarytx.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Handling Protocols for Nitrogen
Working with nitrogen, in both its liquid and gaseous forms, necessitates stringent safety measures to mitigate risks such as severe cold burns, asphyxiation, and over-pressurization of containers. This guide provides essential information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling procedures, and emergency protocols.
Personal Protective Equipment (PPE)
The primary defense against the hazards of this compound is the consistent and correct use of appropriate PPE.[1] Different tasks require varying levels of protection, but the fundamental principle is to prevent contact with the extremely cold liquid and to ensure an oxygen-rich breathing environment.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory at all times when handling liquid this compound to protect against splashes.[2]
-
Face Shield: A full face shield worn over safety goggles is crucial when transferring or pouring liquid this compound to safeguard the entire face from splashes or potential explosions.[3][4][5]
Skin and Body Protection:
-
Cryogenic Gloves: Insulated, loose-fitting gloves specifically designed for cryogenic work are required.[3][5] These gloves should be easy to remove quickly in case of a spill.[3][6][7] It is critical to note that cryogenic gloves are for protection against accidental contact and should not be used for immersion in liquid this compound.[6][8]
-
Lab Coat or Apron: A lab coat with long sleeves helps to minimize skin contact.[2] For tasks with a higher risk of splashing, a non-absorbent cryogenic apron should be worn.[6][9]
-
Trousers and Footwear: Long trousers without cuffs should be worn to prevent liquid this compound from collecting in them.[3][6] Sturdy, closed-toe shoes are mandatory to protect the feet from spills.[6]
Respiratory Protection: this compound gas is an asphyxiant as it displaces oxygen in the air.[1][10] Therefore, handling this compound in a well-ventilated area is paramount.[1][3][10] In confined spaces or where ventilation is inadequate, an oxygen monitoring system should be in place.[10][11] If the oxygen concentration falls below 19.5%, appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA), must be used.[1]
Quantitative Data for Cryogenic Gloves
The selection of appropriate cryogenic gloves is dependent on the specific application and the temperature of the material being handled. Below is a summary of typical temperature ranges for different types of cryogenic gloves.
| Glove Type | Temperature Range | Key Features |
| Waterproof Cryogenic Gloves | -196°C to +148°C (-320°F to +298°F) | Recommended for handling liquid this compound to protect against splashes.[12] |
| Water-Resistant Cryogenic Gloves | -160°C to +148°C (-256°F to +298°F) | Suitable for use with cryogenic gases and in low-temperature freezers.[8] |
| Standard Cryogenic Gloves | -85°C to -196°C (-121°F to -320°F) | Designed for protection against cold in environments like cold rooms and around cryogenic dewars.[13] |
Operational Plan: Handling and Use of Liquid this compound
A systematic approach is crucial for the safe handling of liquid this compound. The following steps outline a standard operational procedure.
-
Preparation:
-
Dispensing Liquid this compound:
-
When dispensing from a pressurized container, use the appropriate cryogenic hose and phase separator.[14]
-
Pour liquid this compound slowly and carefully to minimize splashing and boiling.[3]
-
Never overfill containers; a maximum of 80% capacity is recommended to allow for gas expansion during warming.[3]
-
-
Using Liquid this compound:
Disposal Plan
Proper disposal of unused liquid this compound is essential to prevent injury and property damage.
-
Evaporation: The primary method of disposal is to allow the liquid this compound to evaporate in a safe, well-ventilated area, preferably outdoors on a gravel or bare earth surface.[4][14]
-
Prohibited Disposal: Never pour liquid this compound down a sink or drain, as the extreme cold can cause plumbing to fracture.[14][16] Do not dispose of it in confined spaces where it can displace oxygen.[2][4]
Emergency Protocols
In the event of an accident, immediate and correct action can significantly reduce the severity of injuries.
-
Skin Contact: If skin comes into contact with liquid this compound, flush the affected area with tepid water (not hot) for at least 15 minutes.[9][15] Do not rub the affected area.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with tepid water for at least 15 minutes and seek prompt medical attention.[14][15]
-
Inhalation: If someone shows signs of dizziness or loss of consciousness, move them to a well-ventilated area immediately.[4] If breathing has stopped, administer artificial respiration and call for emergency medical services.[4][15]
-
Spills: For minor spills (less than 500ml), allow the liquid to evaporate in a well-ventilated area.[17] For major spills, evacuate the area immediately and prevent others from entering.[17] If the spill is in a confined space, contact emergency services.[17]
Experimental Protocol: Cryopreservation of Cells
This protocol outlines the steps for freezing cells for long-term storage using liquid this compound.
-
Cell Preparation:
-
Culture and harvest cells to the desired confluency.
-
Centrifuge the cell suspension to form a pellet.
-
Resuspend the cell pellet in a cryoprotective medium (e.g., cell culture medium with 10% DMSO and 20% fetal bovine serum).
-
-
Freezing:
-
Aliquot the cell suspension into cryogenic vials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This allows for a slow, controlled cooling rate of approximately -1°C per minute.
-
-
Storage:
-
Transfer the frozen vials to a liquid this compound storage dewar for long-term preservation.
-
Always wear appropriate PPE (cryogenic gloves, face shield, and lab coat) when accessing the liquid this compound dewar.
-
-
Thawing:
-
To revive the cells, quickly thaw the vial in a 37°C water bath.
-
Transfer the cell suspension to a culture flask containing pre-warmed growth medium.
-
Incubate the cells under appropriate conditions.
-
Safety Hierarchy for this compound Handling
The following diagram illustrates the hierarchy of controls for mitigating risks associated with handling this compound, from the most effective to the least effective measures.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. cganet.com [cganet.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Liquid this compound Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. tedpella.com [tedpella.com]
- 5. Safety Precautions for Using Liquid this compound - Cryo Associates, Inc. [4cryo.com]
- 6. Personal Protection - Department of Biology, University of York [york.ac.uk]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Cryogenic Liquid Handling Gloves | SPI Supplies [2spi.com]
- 9. hvcc.edu [hvcc.edu]
- 10. This compound gas and oxygen safety: A guide to risks and precautions - Atlas Copco Greece [atlascopco.com]
- 11. generon.com [generon.com]
- 12. tempshield.com [tempshield.com]
- 13. mitegen.com [mitegen.com]
- 14. Liquid this compound Handling Procedure [SAFE 1.0] - Biomedical Sciences Labs [uwm.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. ulh.nhs.uk [ulh.nhs.uk]
- 17. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
